2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-
Description
Properties
IUPAC Name |
1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c1-8(11)5-13-10(3)7-14-9(2)6-12-4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFDGTFXAVIVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(C)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021616 | |
| Record name | 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley] | |
| Record name | 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropyleneglycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9045 | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | Tripropyleneglycol monomethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20324-33-8 | |
| Record name | 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20324-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyleneglycol monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.743 | |
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| Record name | 1-(2-(2-METHOXY-1-METHYLETHOXY)-1-METHYLETHOXY)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOX71DM26J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- chemical properties"
An In-depth Technical Guide to the Chemical Properties of Dipropylene Glycol Methyl Ether Acetate (DPGMEA)
Authored by a Senior Application Scientist
Foreword: Understanding the Isomeric Nature of DPGMEA
This guide delves into the chemical and physical properties of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, a compound that is a component of the commercial chemical substance known as Dipropylene Glycol Methyl Ether Acetate (DPGMEA), often referred to by trade names such as Dowanol® DPMA. It is crucial for researchers, scientists, and drug development professionals to understand that commercial DPGMEA is not a single molecular entity but a mixture of four principal isomers. The specific compound in the topic, "2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-", represents one of these isomers. Due to the manufacturing process, which involves the reaction of propylene oxide with methanol followed by acetylation, these isomers are typically not separated and are sold as a mixture under the CAS number 88917-22-0.[1] This guide will, therefore, focus on the properties of this isomeric mixture, as this is what is predominantly used in industrial and research settings.
The four primary isomers present in commercial DPGMEA are:
-
(2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate
-
(2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate
-
(2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate
-
(2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate
Caption: Isomeric composition of commercial DPGMEA.
Core Chemical and Physical Properties
DPGMEA is a colorless liquid with a mild, sweet, or ester-like odor.[2] It is valued in many applications for its slow evaporation rate and excellent solvency for a wide range of resins.
Physical Properties Summary
The physical properties of DPGMEA are summarized in the table below. These values represent the isomeric mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₄ | [3] |
| Molecular Weight | 190.24 g/mol | [3][4] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, sweet, characteristic | [2] |
| Boiling Point | 200-209 °C | [5][6] |
| Melting Point | -25.5 °C | [4] |
| Density | 0.97 - 0.98 g/mL at 25 °C | [5][6] |
| Flash Point (Closed Cup) | 86 °C (187 °F) | [2][4] |
| Solubility in Water | 16 g/100 mL (good) | [4] |
| Vapor Pressure | 0.12 mmHg at 25 °C | [4] |
| Refractive Index | n20/D 1.417 | [5][6] |
| Viscosity | 1.7 cP at 25 °C | [2] |
| Autoignition Temperature | 285 °C | [4] |
Solvency and Chemical Stability
DPGMEA is an active solvent for a variety of resins, including acrylics, epoxies, alkyds, and polyesters. Its molecular structure, containing both ether and ester functional groups, provides a balance of hydrophilic and hydrophobic character, contributing to its broad solvency.
The molecule is capped with an acetate group, which eliminates the reactive hydroxyl group present in its precursor, dipropylene glycol methyl ether (DPM). This makes DPGMEA an excellent solvent choice for proton-sensitive systems like urethanes and isocyanates.[7]
Under normal storage conditions, DPGMEA is stable.[2] It should be stored in tightly closed containers in a dry, well-ventilated place, away from heat, sparks, and open flames.[2]
Chemical Reactivity and Synthesis
In Vivo Hydrolysis
A key chemical property of DPGMEA, particularly from a toxicological perspective, is its rapid hydrolysis in vivo to dipropylene glycol methyl ether (DPM) and acetic acid.[6] This reaction is catalyzed by esterase enzymes in the liver. Consequently, the in vivo effects of DPGMEA are generally considered to be the same as those of DPM.[6]
Synthesis of DPGMEA
The industrial synthesis of DPGMEA is typically achieved through the esterification of dipropylene glycol monomethyl ether (DPM) with acetic acid.[8]
A common method involves a continuous esterification reaction in a fixed-bed reactor using a solid acid catalyst, such as a macroporous polystyrene sulfonic acid type cation exchange resin.[8] The reaction is typically carried out at temperatures between 70-150 °C.[8] Water, a byproduct of the esterification, is removed by azeotropic distillation to drive the reaction to completion.[8] The resulting product is then purified by distillation to remove any unreacted DPM and acetic acid.[8]
Caption: Synthesis workflow for DPGMEA.
Experimental Protocol: Esterification Synthesis
The following is a generalized protocol based on the principles described in the patent literature for the synthesis of DPGMEA:
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a solid acid catalyst (e.g., macroporous polystyrene sulfonic acid resin).
-
Reactant Feed: Dipropylene glycol monomethyl ether (DPM) and acetic acid are preheated and fed continuously into the reactor. A molar ratio of approximately 1:1 is often used.[8]
-
Esterification Reaction: The reaction is maintained at a temperature between 80-140 °C as the reactants pass through the catalyst bed.[8]
-
Water Removal: The effluent from the reactor, containing DPGMEA, unreacted starting materials, and water, is fed into a distillation column. An azeotropic agent (e.g., benzene or cyclohexane) can be used to facilitate the removal of water.[8]
-
Purification: The crude DPGMEA is then subjected to further distillation to separate it from unreacted DPM and acetic acid, which can be recovered and recycled.
Spectral Properties
Due to the isomeric nature of DPGMEA, its spectral data will reflect the presence of multiple, closely related structures. This results in complex spectra where peaks may overlap.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the DPGMEA isomer mixture is expected to be complex. Key signals would include:
-
A singlet around 2.0 ppm corresponding to the methyl protons of the acetate group.
-
A complex series of multiplets between 3.3 and 5.0 ppm for the methoxy (-OCH₃) and ether-linked methylene (-CH₂O-) and methine (-CHO-) protons.
-
Doublets around 1.1-1.2 ppm for the methyl groups on the propylene units.
-
-
¹³C NMR: The carbon NMR spectrum will also show multiple peaks for the different carbon environments in the isomers. Expected chemical shifts include:
-
A peak around 170 ppm for the carbonyl carbon of the acetate group.
-
Signals between 60 and 80 ppm for the carbons of the propylene glycol backbone.
-
A peak around 59 ppm for the methoxy carbon.
-
Signals around 16-21 ppm for the methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum of DPGMEA is characterized by:
-
A strong C=O stretching band around 1740 cm⁻¹ from the ester group.
-
A strong C-O stretching band between 1240 and 1040 cm⁻¹ from the ester and ether linkages.
-
C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of DPGMEA would likely result in the absence of a strong molecular ion peak due to the lability of the ether and ester bonds. The fragmentation pattern would be complex, showing characteristic losses of acetate, methoxy, and propylene oxide units.
Applications in Research and Industry
The unique combination of properties of DPGMEA makes it a versatile and valuable chemical in numerous fields.
-
Coatings and Inks: DPGMEA is extensively used as a solvent in the coatings and inks industry.[6] Its slow evaporation rate is particularly useful as a "tailing solvent" to improve flow and leveling, resulting in a smooth, high-quality finish. It is an active solvent in solvent-based coatings and silk screen printing inks.
-
Cleaners and Degreasers: It is a component in various cleaning formulations, including glass and surface cleaners, due to its ability to dissolve a wide range of soils and its moderate evaporation rate.
-
Cosmetics and Personal Care: In cosmetics, DPGMEA acts as a solvent and provides emollient properties, contributing to product stability.
-
Drug Development: In the pharmaceutical industry, it can be used in drug formulations as a solvent to enhance the solubility and stability of active pharmaceutical ingredients.[7]
Safety and Toxicology
DPGMEA is generally considered to have low acute toxicity.
-
Metabolism: As mentioned, it is rapidly hydrolyzed to DPM and acetic acid in the body.[6] Therefore, the toxicological profile of DPM is often used to assess the potential hazards of DPGMEA.
-
Acute Toxicity: DPM exhibits low acute toxicity by oral, dermal, and inhalation routes.[1]
-
Irritation: DPM is not a skin irritant and is only slightly irritating to the eyes.[1]
-
Handling Precautions: DPGMEA is a combustible liquid.[2] Standard safe handling procedures should be followed, including working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from heat and ignition sources.[2] Personal protective equipment such as gloves and safety glasses is recommended.
References
- Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER ACETATE.
- CN101863761A. (2010). Method for preparing dipropylene glycol methyl ether acetate.
- U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8.
- Santa Cruz Biotechnology, Inc. (n.d.). Di(propylene glycol) methyl ether acetate, mixture of isomers.
- CN1699327A. (2005). Process for synthesizing propylene glycol methyl ether acetate (PMA).
- PubChem. (n.d.). Dipropylene glycol methyl ether acetate.
- Sigma-Aldrich. (n.d.). Di(propylene glycol)
- Sigma-Aldrich. (n.d.). Di(propylene glycol)
- SpectraBase. (n.d.). Di(propylene glycol) methyl ether, mixture of isomers.
- ChemicalBook. (n.d.). Dipropylene glycol monomethyl ether(34590-94-8) 13C NMR spectrum.
- ChemicalBook. (n.d.). 1-Methoxy-2-propanol(107-98-2) 1H NMR spectrum.
- MDPI. (2023).
- NIST. (n.d.). 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). Dipropylene glycol monomethyl ether(34590-94-8) 1H NMR spectrum.
- Ataman Kimya. (n.d.).
- Monument Chemical. (n.d.).
- ChemicalBook. (n.d.). Di(propylene glycol)
- Benchchem. (n.d.). 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-.
- NIST. (n.d.). 2-Propanol, 1-(2-methoxy-1-methylethoxy)-. NIST Chemistry WebBook.
- The Automated Topology Builder (ATB) and Repository. (n.d.). (2R)-1-Methoxy-2-propanol | C4H10O2 | MD Topology | NMR.
- ECHEMI. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881).
- The Good Scents Company. (n.d.).
Sources
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An In-Depth Technical Guide to the Physical Properties of Tripropylene Glycol Methyl Ether (TPM)
Foreword: Understanding the Versatility of Tripropylene Glycol Methyl Ether in Advanced Research
Tripropylene glycol methyl ether (TPM), a key member of the propylene glycol ether family, is a high-performance solvent recognized for its unique combination of properties. Its slow evaporation rate, excellent solvency for a wide range of polar and non-polar substances, and water miscibility make it an invaluable tool in numerous research and development applications.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the fundamental physical properties of TPM. A thorough understanding of these characteristics is paramount for optimizing its use in complex formulations, innovative drug delivery systems, and sensitive analytical methodologies. This document moves beyond a simple recitation of data points, offering insights into the causality behind these properties and the standardized methods for their precise measurement, thereby empowering scientists to leverage TPM to its full potential.
Chemical Identity and Molecular Architecture
Tripropylene glycol methyl ether is commercially available as a mixture of isomers, with the primary component being 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol.[2] Its chemical structure, characterized by repeating propylene oxide units and a terminal methyl ether group, is the foundation of its versatile solvent properties.
Chemical Formula: C₁₀H₂₂O₄
Molecular Weight: 206.28 g/mol
Caption: Generalized chemical structure of a primary isomer of Tripropylene Glycol Methyl Ether.
The presence of ether linkages provides solvency for a variety of organic compounds, while the terminal hydroxyl group contributes to its hydrophilicity and water miscibility. This amphiphilic nature is a key determinant of its broad applicability.
Core Physical Properties: A Quantitative Overview
The physical properties of TPM are critical for its application in various scientific domains. The following table summarizes the key quantitative data, compiled from authoritative sources. It is important to note that some values may vary slightly between suppliers due to differences in the isomeric composition of the commercial product.
| Property | Value | Conditions |
| Appearance | Clear, colorless liquid | Ambient |
| Odor | Mild, ether-like | Ambient |
| Boiling Point | 242.4 °C (468.3 °F) | 760 mmHg (atmospheric pressure) |
| 100 °C (212 °F) | 2 mmHg | |
| Melting Point | -79 °C (-110.2 °F) | - |
| Density | 0.962 - 0.968 g/mL | 25 °C |
| Viscosity (Kinematic) | ~5.5 - 7.5 cSt | 25 °C |
| Surface Tension | ~30 mN/m | 25 °C |
| Refractive Index | 1.428 - 1.432 | 20 °C (Sodium D-line) |
| Flash Point | 111 - 121 °C (232 - 250 °F) | Closed Cup |
| Solubility in Water | Miscible | 25 °C |
In-Depth Analysis of Key Physical Properties and Their Scientific Implications
Boiling Point and Volatility
TPM is characterized by a high boiling point and consequently, a very low evaporation rate. This low volatility is a significant advantage in applications where solvent loss over time needs to be minimized, such as in long-term cell culture experiments or as a stable medium for enzymatic reactions. The high boiling point also makes it a suitable solvent for chemical reactions requiring elevated temperatures.
The boiling point is a critical parameter for purification by distillation. The significant difference between its boiling point at atmospheric pressure and under vacuum allows for purification at lower temperatures, which is crucial for preventing thermal degradation of the compound.
Viscosity and Fluid Dynamics
With a kinematic viscosity in the range of 5.5 to 7.5 cSt at 25°C, TPM is a moderately viscous liquid. This property is particularly relevant in formulations where flow characteristics and film formation are important, such as in coatings for medical devices or in the preparation of topical drug formulations. The viscosity influences the rate of diffusion of solutes within the solvent, which can be a critical factor in controlling reaction kinetics and drug release profiles.
Surface Tension and Interfacial Phenomena
TPM exhibits a relatively low surface tension, which contributes to its excellent wetting and spreading properties. This is advantageous in cleaning applications, including the removal of uncured resins in 3D printing, and in formulations where uniform coverage of a surface is required.[4] In drug delivery systems, surface tension can influence the stability of emulsions and the interaction of the formulation with biological membranes.
Refractive Index: A Measure of Purity and Composition
The refractive index is a fundamental physical property that is highly sensitive to the purity and composition of a substance. For TPM, a refractive index of approximately 1.43 at 20°C is a key quality control parameter. Any deviation from this value can indicate the presence of impurities or a different isomeric ratio. In a research setting, the refractive index can be used to determine the concentration of TPM in a solution or to monitor the progress of a reaction in which TPM is a reactant or product.
Solubility and Solvent Power
TPM's miscibility with water and its ability to dissolve a wide range of organic compounds are perhaps its most valuable properties. This broad solvency is attributed to its molecular structure, which combines the polar hydroxyl group and ether linkages with a non-polar hydrocarbon backbone. This dual character allows it to act as a "coupling solvent," bringing together otherwise immiscible components in a formulation. In pharmaceutical sciences, this is particularly useful for dissolving active pharmaceutical ingredients (APIs) with poor water solubility, thereby enhancing their bioavailability.[5]
Standardized Experimental Protocols for Physical Property Determination
To ensure accuracy and reproducibility, the physical properties of TPM are determined using standardized test methods. The following sections detail the principles and methodologies behind some of the key experimental protocols.
Determination of Boiling Range: ASTM D1078
The distillation range of volatile organic liquids like TPM is determined according to the ASTM D1078 standard.[4][5][6][7][8][9][10][11][12][13] This method provides information on the initial boiling point, the end point or dry point, and the distribution of boiling points in between.
Experimental Workflow: ASTM D1078
Caption: Workflow for determining the distillation range of TPM via ASTM D1078.
Causality Behind Experimental Choices: The controlled heating rate ensures that a proper vapor-liquid equilibrium is established, leading to an accurate boiling range determination. The use of boiling chips prevents bumping and ensures smooth boiling. Correcting for barometric pressure is crucial as the boiling point of a liquid is dependent on the ambient pressure.
Flash Point Determination: ASTM D93 (Pensky-Martens Closed Cup)
The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can form an ignitable mixture with air. For a high-boiling point liquid like TPM, the Pensky-Martens closed-cup method (ASTM D93) is appropriate.[14][15][16][17][18]
Step-by-Step Methodology: ASTM D93
-
Sample Preparation: Fill the test cup with the TPM sample to the specified level.
-
Apparatus Setup: Place the test cup in the heating apparatus and secure the lid.
-
Heating and Stirring: Heat the sample at a slow, constant rate while continuously stirring.[14]
-
Ignition Test: At specified temperature intervals, stop stirring and apply an ignition source (a small flame) to the opening in the lid.
-
Observation: The flash point is the lowest temperature at which the vapors of the sample ignite with a distinct flash inside the cup.
-
Barometric Correction: Correct the observed flash point to standard atmospheric pressure.
Self-Validating System: The procedure includes specifications for the rate of heating and stirring to ensure reproducibility. The use of a closed cup minimizes the loss of volatile components and provides a more conservative and safer measure of flammability compared to an open-cup method.[15]
Refractive Index Measurement: Abbe Refractometer
The refractive index is determined using an Abbe refractometer, which operates on the principle of critical angle.[19][20][21][22]
Procedure for Abbe Refractometer
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.[22]
-
Sample Application: Place a few drops of the TPM sample onto the clean, dry prism surface.[22][23]
-
Measurement: Close the prisms, and while looking through the eyepiece, adjust the controls to bring the boundary line between the light and dark fields into sharp focus and align it with the crosshairs.[6][23]
-
Reading: Read the refractive index directly from the instrument's scale.
-
Temperature Control: Ensure the measurement is performed at a constant, specified temperature (typically 20°C) as the refractive index is temperature-dependent.
Causality Behind Experimental Choices: The use of a monochromatic light source (typically the sodium D-line) is essential because the refractive index varies with the wavelength of light. Precise temperature control is critical for accurate and reproducible measurements.
Surface Tension Determination: du Noüy Ring Method
The du Noüy ring method is a classic technique for measuring the surface tension of liquids.[8][24][25]
Experimental Workflow: du Noüy Ring Method
Caption: Workflow for measuring the surface tension of TPM using the du Noüy ring method.
Self-Validating System: The use of a platinum ring ensures complete wetting (a contact angle of zero), which is a prerequisite for accurate measurements with this method.[24] The application of a correction factor is necessary to account for the volume of liquid lifted by the ring, which is not accounted for in the simplified theory.
Applications in Research and Drug Development
The unique physical properties of TPM make it a valuable solvent and excipient in various scientific fields, particularly in pharmaceutical and biomedical research.
-
Drug Formulation and Delivery: TPM's excellent solvency and low toxicity make it a suitable carrier for active pharmaceutical ingredients (APIs), especially those with poor water solubility.[5] It can be used in the formulation of oral, topical, and parenteral drug delivery systems to enhance drug solubility and bioavailability.
-
Biocatalysis and Enzyme Technology: TPM has been used to create water-mimicking non-aqueous ionic liquids for enzymatic reactions.[26] Its ability to provide a stable, non-aqueous environment while maintaining enzyme activity is crucial for biocatalytic processes.
-
Analytical Chemistry: In analytical techniques such as chromatography and spectroscopy, TPM can be used as a solvent for sample preparation and analysis, particularly for non-polar compounds.[2] Its low volatility is beneficial in gas chromatography as it does not interfere with the analysis of more volatile analytes.
-
Polymer and Materials Science: Researchers utilize TPM to study the kinetics and mechanisms of polymerization reactions due to its ability to dissolve various monomers and polymers.
Safety, Handling, and Storage
While TPM has a relatively low toxicity profile, it is essential to follow good laboratory practices when handling it.[9][27][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene are recommended), and a lab coat.[4][29]
-
Ventilation: Work in a well-ventilated area to minimize inhalation of any vapors.[29]
-
Storage: Store TPM in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep containers tightly sealed.[9]
-
Spills: In case of a spill, absorb the liquid with an inert material and dispose of it according to local regulations.[4]
Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.[4][29]
Conclusion
Tripropylene glycol methyl ether is a versatile and valuable solvent for researchers, scientists, and drug development professionals. Its unique combination of low volatility, broad solvency, and water miscibility, underpinned by its distinct molecular structure, makes it suitable for a wide range of advanced applications. A thorough understanding of its physical properties, coupled with the use of standardized measurement techniques, is essential for its effective and safe utilization in the laboratory. This guide provides a solid foundation for harnessing the full potential of TPM in scientific discovery and innovation.
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)
Foreword: The following document provides an in-depth analysis of 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2), a pivotal intermediate in contemporary pharmaceutical synthesis. While the initial query referenced CAS 20324-33-8 (Tripropylene glycol monomethyl ether), the detailed requirements for a technical guide suitable for drug development professionals strongly indicated an interest in a biologically relevant molecule. 2,4-Diamino-6-chloropyrimidine, a key building block for numerous active pharmaceutical ingredients (APIs), including the well-known hair-loss treatment Minoxidil, aligns perfectly with this inferred objective. This guide has been structured to provide not just raw data, but a cohesive understanding of the compound's properties, the rationale behind their measurement, and their implications for research and development.
Executive Summary: The Strategic Importance of 2,4-Diamino-6-chloropyrimidine
2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound that serves as a cornerstone for the synthesis of a diverse range of biologically active molecules.[1] Its pyrimidine core, substituted with two reactive amino groups and a strategically placed chlorine atom, offers a versatile platform for medicinal chemists.[2][3] The chlorine atom at the 6-position is a key reactive handle, enabling nucleophilic substitution reactions, while the amino groups can be further functionalized, making it a valuable precursor in drug discovery.[3][4] Its most prominent role is as a critical intermediate in the synthesis of Minoxidil, but its utility extends to the development of novel kinase inhibitors and other therapeutic agents.[2][5][6][7][8][9] This guide will elucidate the core physicochemical characteristics that are fundamental to its handling, reaction optimization, purification, and formulation development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is non-negotiable for successful process development and scale-up. These parameters dictate everything from storage conditions to reaction kinetics and purification strategies.
Identity and Structural Features
-
IUPAC Name: 6-chloropyrimidine-2,4-diamine[10]
-
Synonyms: 4-Chloro-2,6-diaminopyrimidine, 6-Chloro-2,4-pyrimidinediamine, DACP[2][11]
-
CAS Number: 156-83-2[10]
The molecule features a pyrimidine ring, which is structurally related to the nucleobases of DNA and RNA.[12] This core is substituted with two electron-donating amino groups at positions 2 and 4, and an electron-withdrawing chlorine atom at position 6, creating a unique electronic and reactivity profile.[2]
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative physicochemical parameters for 2,4-Diamino-6-chloropyrimidine.
| Property | Value | Source(s) |
| Appearance | White to off-white or slightly yellow crystalline powder. | [1][2][12] |
| Melting Point | 198 - 202 °C | [1][2][3][13] |
| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.564 g/cm³ | [1][2][14] |
| pKa | 3.66 ± 0.10 (Predicted) | [1][12] |
| Water Solubility | Sparingly/Slightly Soluble | [1][12][14] |
| Organic Solvent Solubility | Soluble in ethanol and methanol. | [2] |
| Flash Point | 218.9 °C | [1][2][14] |
| XLogP3 | 0.5 | [10][14] |
Synthesis and Purification: A High-Yield Pathway
The most prevalent and efficient synthesis of 2,4-Diamino-6-chloropyrimidine involves the chlorination of its hydroxylated precursor, 2,4-diamino-6-hydroxypyrimidine.[4][5][15][16][17] This transformation is critical as it introduces the reactive chloro-group necessary for subsequent coupling reactions in drug synthesis.
Synthetic Workflow
The synthesis is typically a two-stage process, starting from readily available reagents. The workflow is designed to maximize yield and purity, which is essential for pharmaceutical applications.
Caption: High-level workflow for the synthesis and purification of 2,4-Diamino-6-chloropyrimidine.
Experimental Protocol: Chlorination of 2,4-diamino-6-hydroxypyrimidine
This protocol is a synthesized representation of established methods.[4][5][15] Causality: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice due to its high reactivity and efficacy in converting hydroxyl groups on heterocyclic rings to chlorides. The reaction is performed neat or with a high boiling solvent and requires elevated temperatures to drive the reaction to completion.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, charge 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (approx. 4.0-5.0 eq.) to the reaction flask.[15]
-
Heating: Heat the reaction mixture to 95-105°C and stir for 6-17 hours until the reaction is complete (monitored by HPLC).[4][15]
-
POCl₃ Removal: After completion, cool the mixture slightly and remove excess POCl₃ under reduced pressure (distillation).
-
Quenching: Cool the reaction mixture to 30-40°C. Crucially and with extreme caution , slowly add ethanol dropwise to quench the remaining reactive phosphorus species. This is a highly exothermic step and requires careful temperature control.[5][15] Using alcohol for quenching is considered safer than using water.[5][15]
-
Isolation of Hydrochloride Salt: After quenching, add a suitable organic solvent like ethyl acetate to precipitate the product as its hydrochloride salt. Stir the resulting slurry at a reduced temperature (e.g., 20-30°C) for 2 hours and then filter.[15]
-
Neutralization: Suspend the filtered hydrochloride salt in purified water. Adjust the pH to 6-7 using aqueous ammonia to neutralize the salt and precipitate the free base.[15]
-
Final Isolation: Filter the resulting solid, wash with water, and dry under vacuum to yield 2,4-Diamino-6-chloropyrimidine as a white to off-white powder.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical testing is mandatory to confirm the identity and purity of 2,4-Diamino-6-chloropyrimidine, especially when it is intended for use in API synthesis.[13] A combination of chromatographic and spectroscopic methods provides a complete profile of the material.
Chromatographic Purity Assessment (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of 2,4-Diamino-6-chloropyrimidine and quantifying any related impurities.[13] Causality: The reverse-phase C18 column separates the polar analyte from non-polar impurities based on partitioning between the stationary and mobile phases. The acidic mobile phase modifier (phosphoric or formic acid) ensures good peak shape by protonating the basic amino groups.
Caption: General workflow for HPLC-UV purity analysis.
Representative HPLC-UV Protocol: This protocol is based on methods described for similar pyrimidine derivatives.[18][19]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).[19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[18][19]
-
Elution: Isocratic or gradient elution, optimized to separate the main peak from all impurities.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 35-40°C.[19]
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for instance, 210 nm.[19]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).[19]
-
Analysis: Inject the sample and integrate the peak areas to calculate purity, typically reported as area percent.
Spectroscopic Identification
Spectroscopic analysis provides unequivocal structural confirmation.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected characteristic peaks include N-H stretching for the amino groups and C=C/C=N stretching for the pyrimidine ring.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the pyrimidine ring.[20][21]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound by identifying the molecular ion peak (m/z at ~144.56). The fragmentation pattern can provide further structural evidence.[20]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy, often performed in ethanol or water, reveals the electronic transitions within the molecule and is useful for quantitative analysis.[21][22]
Key Application-Relevant Properties: Solubility and Stability
For drug development professionals, understanding the solubility and stability of an intermediate is paramount for reaction design, workup procedures, and storage.
Aqueous and Organic Solubility
The compound is described as sparingly soluble in water and soluble in organic polar solvents like methanol and ethanol.[1][2] This profile is consistent with its structure, which contains polar amino groups capable of hydrogen bonding, but also a relatively nonpolar chloropyrimidine core.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method): This is a standard pharmacopeial method for determining thermodynamic solubility.[23][24][25]
-
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
-
Materials: Analytical balance, vials with screw caps, orbital shaker with temperature control (e.g., set to 37 ± 1 °C for biopharmaceutical relevance), filtration system (e.g., 0.45 µm PTFE syringe filters), validated HPLC-UV method.
-
Procedure: a. Add an excess amount of 2,4-Diamino-6-chloropyrimidine to a vial containing a known volume of the test solvent (e.g., pH 1.2, 4.5, 6.8 buffers, or organic solvents).[23][24] An excess is visually confirmed by the presence of undissolved solid. b. Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. c. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[25] Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration. d. After equilibration, allow the samples to stand for a short period to let excess solid settle. e. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. f. Immediately filter the aliquot through a 0.45 µm syringe filter into an HPLC vial. g. Analyze the filtrate by a validated HPLC-UV method against a calibration curve to determine the concentration. h. The experiment should be performed in triplicate for each solvent system.[23][24]
Chemical Stability
The compound is generally stable under normal storage conditions (cool, dry, dark place).[12] However, its stability can be compromised by prolonged exposure to moisture or strong light.[12] The amino groups present a potential site for oxidative degradation, and the chloro-substituent could be susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. Formal stability studies are crucial to define appropriate storage and handling protocols.
Safety, Handling, and Storage
As a chemical intermediate, 2,4-Diamino-6-chloropyrimidine must be handled with appropriate precautions.
-
GHS Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[1][10][11][26]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, use a respirator or work in a well-ventilated area like a fume hood to avoid dust inhalation.[27]
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[11][27]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[11][27]
Conclusion: A Versatile and Enabling Intermediate
2,4-Diamino-6-chloropyrimidine is more than just a chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, secure its place as a high-value intermediate in the pharmaceutical industry. The protocols and data presented in this guide offer a robust framework for scientists and researchers to handle, analyze, and utilize this compound effectively and safely, paving the way for the synthesis of next-generation therapeutics. The key to its successful application lies in the meticulous control and understanding of the fundamental characteristics detailed herein.
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available from: [Link]
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Navigating the Nomenclature of Tripropylene Glycol Methyl Ether: A Technical Guide
An In-depth Examination of Synonyms and Trade Names for a Versatile Glycol Ether
For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the various synonyms and trade names associated with Tripropylene glycol methyl ether (TPM), a widely used solvent and coalescing agent. Understanding this nomenclature is crucial for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
Unraveling the Chemical Identity of Tripropylene Glycol Methyl Ether
Tripropylene glycol methyl ether is a member of the P-series glycol ether family, characterized by its low volatility, low toxicity, and excellent solvency for a broad range of substances.[1] It is a colorless liquid with a mild ether-like odor and is completely miscible with water.[1][2] The unique properties of TPM have led to its adoption in diverse applications, including coatings, cleaners, inks, textiles, and even as a safer alternative to isopropyl alcohol (IPA) for cleaning 3D printed parts in stereolithography (SLA) processes.[3][4][5]
The chemical structure of Tripropylene glycol methyl ether is complex, existing as a mixture of isomers.[2][3] This isomeric complexity gives rise to a variety of systematic and common names, which can often be a source of confusion. The definitive identifier for this substance is its Chemical Abstracts Service (CAS) Registry Number: 25498-49-1 .[2][6][7][8][9][10][11]
A Comprehensive Lexicon: Synonyms and Abbreviations
The synonyms for Tripropylene glycol methyl ether range from systematic IUPAC-style names to common abbreviations. This section provides a detailed list to aid in the precise identification of this compound.
Systematic and Chemical Synonyms
Several chemical names are used to describe the structure of Tripropylene glycol methyl ether. These names, while often longer, provide a more explicit description of the molecule's composition:
-
(2-(2-Methoxymethylethoxy)methylethoxy)propanol[2]
-
[2-(2-methoxymethylethoxy)methylethoxy]propanol[2]
-
Propanol, (2-(2-methoxymethylethoxy)methylethoxy)-
-
1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol
-
2-(2-(2-METHOXYPROPOXY)PROPOXY)-1-PROPANOL[8]
-
Polypropylene glycol (3) methyl ether
-
PPG-3 Methyl Ether[7]
-
o-methyltripropyleneglycol[7]
-
Methyltripropylene glycol[3]
Common Abbreviations
Due to the length of its formal chemical names, several abbreviations are commonly used in technical literature and commercial contexts:
Commercial Landscape: Key Trade Names
Numerous chemical manufacturers produce and market Tripropylene glycol methyl ether under various trade names. These brand names are often encountered in safety data sheets (SDS), product specifications, and commercial invoices.
| Trade Name | Manufacturer/Supplier (if available) |
| DOWANOL™ TPM | Dow Chemical Company[6][7][9][10] |
| ARCOSOLV® TPM | LyondellBasell[7][9] |
| Glycol Ether TPM | LyondellBasell, Univar Solutions[1][4] |
| Dowfroth 200 | Dow Chemical Company[7] |
It is important to note that while the trade names may differ, the underlying chemical substance, as identified by its CAS number (25498-49-1), remains the same. Always refer to the product's safety data sheet to confirm its chemical identity.
Visualizing the Nomenclature
To better illustrate the relationship between the primary chemical name, its synonyms, and major trade names, the following diagram is provided.
Figure 1: Relationship between the primary chemical name, synonyms, and trade names of Tripropylene glycol methyl ether.
Conclusion
The accurate identification of chemical compounds is a cornerstone of scientific research and development. This guide has provided a comprehensive overview of the synonyms and trade names for Tripropylene glycol methyl ether, a versatile solvent with a growing number of applications. By understanding the various names and abbreviations associated with this compound, and by consistently referencing its CAS number (25498-49-1), researchers can ensure clarity, safety, and precision in their work.
References
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First Continental International. Tripropylene Glycol Methyl Ether (TPM). [Link]
-
PINPOOLS. Tri(propylene glycol) methyl ether. [Link]
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River-Ocean Enterprise Co., Ltd. Tripropylene Glycol Methyl Ether (TPM/TPGME) / DOWANOL™ TPM. [Link]
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Ataman Kimya. TRIPROPYLENE GLYCOL METHYL ETHER. [Link]
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KH Chemicals. Tri propylene Glycol Mono Methyl Ether. [Link]
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Formlabs. Tripropylene glycol monomethyl ether (TPM). [Link]
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TRM GLOBAL. Tri Propylene Glycol Methyl Ether. [Link]
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LyondellBasell. Glycol Ether TPM. [Link]
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Reddit. Alternative Wash Solvents Besides IPA - Tripropylene Glycol Monomethyl Ether (TPM). r/3Dprinting. [Link]
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Univar Solutions. Glycol Ether TPM. [Link]
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JR Hess Company. TPM Solvent - Tripropylene Glycol Methyl Ether. [Link]
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An In-Depth Technical Guide to the Molecular Structure of Tripropylene Glycol Methyl Ether
This guide provides a comprehensive technical overview of the molecular structure of Tripropylene glycol methyl ether (TPGME), a versatile solvent widely utilized across various industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the isomeric complexity, spectroscopic signature, and key physicochemical properties of TPGME, offering insights grounded in established scientific principles.
Introduction: The Molecular Identity of a Multifaceted Solvent
Tripropylene glycol methyl ether (TPGME), identified by the CAS Number 25498-49-1, is a key member of the propylene glycol ether family.[1] Its chemical formula, C₁₀H₂₂O₄, hints at a structural complexity that underpins its valuable properties as a solvent, such as its high solvency for a wide range of substances, low volatility, and miscibility with water.[2][3] TPGME is not a single molecular entity but rather a mixture of up to eight distinct isomers, a direct consequence of its synthesis pathway.[1][4] This isomeric composition is a critical factor influencing its physical and chemical behavior.
The utility of TPGME is extensive, finding applications as a solvent in resins, coatings, and dyes for textiles and leather.[5] It is also a component in household and industrial cleaners, paint and grease removers, and hard surface cleaners.[5] In the realm of advanced materials, it is used as a resin cleaner in 3D printing applications.[3]
Isomeric Landscape of Tripropylene Glycol Methyl Ether
The synthesis of TPGME involves the reaction of propylene glycol methyl ether with propylene oxide.[6] The ring-opening of the propylene oxide epoxide can proceed in two ways, leading to the formation of either a secondary alcohol (the alpha-isomer) or a primary alcohol (the beta-isomer).[4] Due to the repeated addition of propylene oxide units, a complex mixture of isomers is generated. The thermodynamically favored and, therefore, predominant isomers in commercial TPGME are the alpha-isomers.[4]
The core structure of the main TPGME isomers consists of three repeating propylene glycol units with a terminal methyl ether group and a terminal hydroxyl group. The variation among the eight possible isomers arises from the orientation of the methyl group on each propylene glycol unit and the position of the ether linkages.
One of the primary isomers present in commercial TPGME is 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol.[7] The structural diversity of the isomeric mixture contributes to the broad solvency characteristics of TPGME.
Below is a depiction of the generation of TPGME isomers, highlighting the formation of the alpha and beta configurations which leads to the complex isomeric mixture.
Caption: Synthesis pathway of TPGME leading to isomeric diversity.
Physicochemical Characteristics
The physical and chemical properties of TPGME are a reflection of its molecular structure, particularly the presence of ether linkages and a terminal hydroxyl group. These features impart both hydrophilic and lipophilic character, leading to its broad solvency.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O₄ | [1] |
| Molecular Weight | 206.28 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, ether-like | [3] |
| Boiling Point | 242.4 °C at 760 mmHg | [1] |
| Melting Point | -79 °C | [1] |
| Density | 0.963 g/mL at 25 °C | [5] |
| Flash Point | 113 °C (closed cup) | [5] |
| Solubility in Water | Miscible | [2] |
Spectroscopic Characterization
The elucidation of the molecular structure of TPGME and its isomers relies on a combination of spectroscopic techniques. Each method provides unique information about the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of TPGME is complex due to the presence of multiple isomers. However, characteristic signals can be identified. Protons on carbons adjacent to ether oxygens are expected to appear in the 3.3-4.0 ppm range. The methyl protons of the ether group will likely be a singlet around 3.3 ppm. The methyl groups on the propylene units will appear as doublets between 1.0 and 1.3 ppm. The proton of the secondary hydroxyl group will be a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum will also show a multitude of peaks for the isomeric mixture. Carbons bonded to oxygen in the ether linkages and the alcohol group will resonate in the 60-80 ppm region. The carbon of the methyl ether group will be found around 59 ppm. The methyl carbons of the propylene units will appear at higher field, typically between 16 and 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of TPGME is characterized by the presence of a strong, broad absorption band in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group.[8] The C-O stretching vibrations of the ether and alcohol functionalities will result in strong absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[9] The C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry of TPGME isomers will typically not show a prominent molecular ion peak due to the facile fragmentation of the polyether chain. The fragmentation is dominated by α-cleavage at the ether linkages.[2][10] This involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom, resulting in the formation of a stable oxonium ion. Common fragments would include ions resulting from the loss of propylene glycol methyl ether or dipropylene glycol methyl ether units.
The following diagram illustrates the primary fragmentation pathway in the mass spectrometer.
Caption: Alpha-cleavage fragmentation of TPGME in mass spectrometry.
Experimental Protocols
Synthesis of Tripropylene Glycol Methyl Ether
This protocol is based on the industrial synthesis method involving the base-catalyzed addition of propylene oxide to propylene glycol methyl ether.[6]
Materials:
-
Propylene glycol methyl ether (PGME)
-
Propylene oxide (PO)
-
Strong base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Reaction vessel with temperature and pressure control
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with propylene glycol methyl ether and the strong base catalyst.
-
Heat the mixture to the desired reaction temperature (typically 100-150 °C).
-
Slowly feed propylene oxide into the reactor, maintaining careful control of temperature and pressure to manage the exothermic reaction.
-
After the addition of propylene oxide is complete, allow the reaction to proceed until the desired conversion is achieved.
-
Neutralize the catalyst with an acid (e.g., sulfuric acid or phosphoric acid).
-
Filter the resulting salt.
-
Purify the crude TPGME product by fractional distillation to separate it from unreacted starting materials and lower boiling point oligomers.
Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust approach for the separation and identification of TPGME isomers.[11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., Rxi-1301Sil MS or equivalent)[11]
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Procedure:
-
Prepare a dilute solution of the TPGME sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject an aliquot of the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Identify the different isomers based on their retention times and mass spectral fragmentation patterns.
The following workflow outlines the analytical process for TPGME characterization.
Caption: Integrated analytical workflow for TPGME characterization.
Safety and Handling
Tripropylene glycol methyl ether is considered to have low toxicity.[4] However, as with all chemicals, appropriate safety precautions should be taken. It may cause mild, transient eye irritation.[3] Good laboratory hygiene and the use of personal protective equipment, including safety glasses and gloves, are recommended when handling this substance. It is a combustible liquid and should be stored away from open flames and high temperatures.[8]
Conclusion
The molecular structure of Tripropylene glycol methyl ether is characterized by its isomeric complexity, a direct result of its synthesis. This mixture of up to eight isomers, predominantly the alpha-form, provides TPGME with its versatile solvent properties. A comprehensive understanding of its structure, achieved through a combination of spectroscopic techniques such as NMR, IR, and MS, is essential for its effective application in research and industry. The analytical protocols outlined in this guide provide a framework for the detailed characterization of this important industrial chemical.
References
- Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether.
-
National Center for Biotechnology Information. (n.d.). Tripropyleneglycol monomethyl ether. PubChem. Retrieved from [Link]
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
precisionFDA. (n.d.). TRIPROPYLENE GLYCOL MONOMETHYL ETHER. Retrieved from [Link]
-
KH Chemicals. (n.d.). Tri propylene Glycol Mono Methyl Ether. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- Google Patents. (n.d.). CN104326884A - Method for producing tripropylene glycol methyl ether.
-
OECD Existing Chemicals Database. (n.d.). Propylene Glycol Ethers. Retrieved from [Link]
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An In-depth Technical Guide to the Hansen Solubility Parameters of Tripropylene Glycol Methyl Ether
Abstract
Tripropylene glycol methyl ether (TPM), a versatile and widely utilized solvent, presents a complex solubility profile owing to its unique molecular structure and isomeric composition. This technical guide provides a comprehensive exploration of the Hansen Solubility Parameters (HSPs) of TPM, offering researchers, scientists, and drug development professionals a critical tool for predicting and optimizing its behavior in diverse applications. This document delves into the theoretical underpinnings of HSPs, details both experimental and theoretical methodologies for their determination, and discusses the practical implications of TPM's solubility characteristics. By synthesizing technical data with field-proven insights, this guide aims to empower users to leverage the full potential of TPM in their formulation and development endeavors.
Introduction: The Significance of Solubility in Advanced Applications
The precise control of solubility is a cornerstone of innovation across numerous scientific disciplines, from pharmaceuticals and coatings to advanced materials and chemical synthesis. Tripropylene glycol methyl ether (TPM), with its favorable toxicological profile, low volatility, and excellent solvency for a broad spectrum of polar and non-polar substances, has emerged as a solvent of choice in many demanding applications.[1][2] Its utility as a coupling agent, coalescent, and cleaning agent is directly attributable to its specific intermolecular interactions with other materials.[3]
To move beyond empirical, trial-and-error formulation strategies, a quantitative understanding of a solvent's interaction potential is paramount. Hansen Solubility Parameters (HSPs) provide a powerful framework for achieving this, enabling the prediction of miscibility, compatibility, and other solubility-related phenomena.[4][5] This guide focuses specifically on the HSPs of TPM, providing a detailed roadmap for their determination and application.
The Isomeric Nature of Tripropylene Glycol Methyl Ether
Theoretical Framework: Understanding Hansen Solubility Parameters
Developed by Charles M. Hansen, the HSP model is an extension of the Hildebrand solubility parameter and provides a more nuanced understanding of intermolecular forces by dissecting the total cohesive energy density of a substance into three components.[1][4]
-
δD (Dispersion): This parameter quantifies the energy derived from London dispersion forces, which are weak, temporary attractions arising from random fluctuations in electron density.
-
δP (Polar): This component accounts for the energy of permanent dipole-dipole interactions between molecules.
-
δH (Hydrogen Bonding): This parameter represents the energy associated with hydrogen bonding, a strong type of dipole-dipole interaction involving hydrogen atoms bonded to highly electronegative atoms (such as oxygen in the case of TPM).
The total Hansen solubility parameter (δt) is related to these three components by the following equation:
δt² = δD² + δP² + δH²
The fundamental principle underpinning the utility of HSPs is "like dissolves like."[1] Materials with similar HSP values are more likely to be miscible because the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy gained from forming solute-solvent interactions.
The Hansen Sphere and Relative Energy Distance (RED)
To visualize and quantify the likelihood of solubility, the concept of the Hansen sphere is employed. A solute is assigned a set of HSPs (δD, δP, δH) that represents the center of a sphere in a three-dimensional "Hansen space." The radius of this sphere (R₀) defines the boundary of solubility. Solvents with HSPs that fall within this sphere are considered "good" solvents for that solute, while those outside are "poor" solvents.
The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
The factor of 4 in the dispersion term is an empirically derived constant that improves the predictive accuracy of the model.[14]
To further refine the prediction of solubility, the Relative Energy Distance (RED) is calculated:
RED = Ra / R₀
The interpretation of the RED value is as follows:
-
RED < 1: The solvent's HSPs are inside the solute's Hansen sphere, indicating a high likelihood of solubility.
-
RED = 1: The solvent's HSPs are on the surface of the sphere, suggesting borderline solubility.
-
RED > 1: The solvent's HSPs are outside the sphere, indicating a low likelihood of solubility.
Hansen Solubility Parameters of Tripropylene Glycol Methyl Ether
Literature and database sources provide slightly different HSP values for Tripropylene glycol methyl ether. This discrepancy likely arises from the isomeric composition of the tested material and the method of determination (theoretical vs. experimental).
| Parameter | Value Set 1 (MPa⁰·⁵) | Value Set 2 (MPa⁰·⁵) |
| δD (Dispersion) | 16.22 | 15.3 |
| δP (Polar) | 5.93 | 5.5 |
| δH (Hydrogen Bonding) | 8.27 | 10.4 |
| Source | [3][15] | - |
This variability underscores the importance of experimental determination for specific applications and batches of TPM, especially in sensitive formulations.
Methodologies for Determining Hansen Solubility Parameters
The HSPs of a substance can be determined through both experimental and theoretical approaches.
Experimental Determination of HSP for a Liquid Solvent
While the experimental determination of HSPs is more commonly described for polymers and solid solutes, the principles can be adapted for liquid solvents like TPM through systematic miscibility testing. The core objective is to identify a set of "good" (miscible) and "bad" (immiscible) probe solvents to define the boundaries of TPM's Hansen sphere.
This protocol outlines a general procedure for determining the HSP of TPM.
Materials:
-
Tripropylene glycol methyl ether (TPM) of known purity and isomeric distribution (if available).
-
A set of 20-30 probe solvents with well-established Hansen Solubility Parameters, spanning a wide range of δD, δP, and δH values.
-
Glass vials or test tubes with secure caps.
-
Calibrated pipettes or burettes.
-
Vortex mixer.
-
A well-lit area for visual observation.
Procedure:
-
Preparation of Solvent Mixtures:
-
For each probe solvent, prepare a series of binary mixtures with TPM at varying volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).
-
Ensure the total volume in each vial is sufficient for clear observation (e.g., 5-10 mL).
-
-
Mixing and Equilibration:
-
Securely cap the vials and vortex each mixture for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Allow the mixtures to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow for phase separation if it is to occur.
-
-
Observation and Scoring:
-
Visually inspect each vial for signs of immiscibility, such as the formation of two distinct layers, cloudiness (turbidity), or an emulsion.
-
Assign a binary score to each probe solvent:
-
"1" (Good Solvent): The probe solvent is miscible with TPM at all tested ratios, resulting in a single, clear phase.
-
"0" (Bad Solvent): The probe solvent shows any sign of immiscibility at one or more of the tested ratios.
-
-
-
Data Analysis and Sphere Fitting:
-
Compile a table of the probe solvents with their known HSPs and their assigned binary scores.
-
Utilize specialized software (e.g., HSPiP) or a graphical method to fit a Hansen sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents.
-
The center of this sphere will provide the experimentally determined HSPs (δD, δP, δH) for the TPM sample, and the radius of the sphere will be R₀.
-
Diagram of the Experimental Workflow for HSP Determination of a Liquid
Caption: Logical flow from HSP values to optimized product performance.
Conclusion: A Predictive Tool for Advanced Formulations
The Hansen Solubility Parameters of Tripropylene glycol methyl ether are a powerful tool for scientists and researchers seeking to harness its full potential as a versatile solvent. This guide has provided a comprehensive overview of the theoretical principles, experimental and theoretical determination methods, and practical applications of TPM's HSPs. The isomeric nature of commercial TPM introduces a degree of variability in its solubility parameters, emphasizing the value of experimental determination for critical applications. By leveraging the predictive power of HSPs, researchers can move beyond empirical formulation strategies, enabling the rational design of innovative and high-performance products.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
The Good Scents Company. (n.d.). tripropylene glycol monomethyl ether (mixture of isomers). Retrieved from [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Tripropyleneglycol monomethyl ether. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
Anna, D. H., Sulewski, R., Wei, X., & Zellers, E. T. (1996). Improved Methods for the Determination of Hansen's Solubility Parameters and the Estimation of Solvent Uptake for Lightly Crosslinked Polymers. CDC Stacks. Retrieved from [Link]
-
DOSS. (n.d.). Tripropylene Glycol Monomethyl Ether. Retrieved from [Link]
-
DOSS. (n.d.). DOSS. Retrieved from [Link]
-
Gaikwad, V. D., et al. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. SciSpace. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]
-
Chen, Y., et al. (2023). Determination of Hansen Solubility Parameters of Raw Muscovite. GeoScienceWorld. Retrieved from [Link]
-
Chen, Y., et al. (2024). Determination of Hansen Solubility Parameters of Raw Muscovite. Cambridge Core. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-(2-Methoxypropoxy)-1-methylethoxy)-2-propanol. Retrieved from [Link]
-
OSHA. (n.d.). 2-METHOXY-1-PROPANOL. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-(2-methoxypropoxy)propan-1-ol. Retrieved from [Link]
-
Dahlquist, G. (2022). Hansen solubility parameters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ppg-2 methyl ether 1-(2-methoxypropoxy)propan-2-ol; (2-methoxymethylethoxy)propanol. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of Tripropylene Glycol Methyl Ether (TPM)
This technical guide provides an in-depth analysis of the spectroscopic data for Tripropylene glycol methyl ether (TPM), a widely used solvent in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the molecular structure and spectral properties of TPM. Given that TPM is commercially available as a mixture of isomers, this guide will focus on the interpretation of the spectra representing this mixture, highlighting the characteristic features observable in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Introduction: The Molecular Landscape of Tripropylene Glycol Methyl Ether
Tripropylene glycol methyl ether (CAS No. 25498-49-1) is a member of the propylene glycol ether family, valued for its high solvency, low volatility, and water miscibility.[1] Structurally, it is a tri-ether with a terminal secondary alcohol group. The commercial product is a complex mixture of isomers due to the repeated propoxylation during its synthesis, which can occur at either the primary or secondary carbon of the propylene oxide monomer. This isomeric complexity is a crucial consideration in the interpretation of its spectroscopic data, as it leads to a multitude of overlapping signals in the NMR spectra.
Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of chemical compounds. For a molecule like TPM, NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy reveals the presence of key functional groups. This guide will delve into the expected ¹H and ¹³C NMR chemical shifts and the characteristic IR absorption bands of TPM, providing a comprehensive reference for its analytical characterization.
Molecular Structure and Isomerism
The generalized structure of Tripropylene glycol methyl ether consists of three repeating propylene glycol units with a methyl ether cap at one end and a hydroxyl group at the other. The IUPAC name for one of the common isomers is 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol.[2] The presence of multiple chiral centers along the polyether chain contributes to the existence of numerous diastereomers.
To facilitate the interpretation of the spectroscopic data, a representative isomer is depicted below. The numbering scheme provided will be used for the assignment of NMR signals.
Caption: Representative structure of a Tripropylene glycol methyl ether isomer.
¹H NMR Spectroscopy
The ¹H NMR spectrum of commercial TPM is characterized by broad, overlapping multiplets due to the large number of non-equivalent protons in the various isomers. High-field NMR instrumentation is often necessary to resolve these signals. The interpretation provided below is based on predicted chemical shifts and comparison with the known spectrum of the structurally similar Dipropylene glycol monomethyl ether.
Table 1: Predicted ¹H NMR Chemical Shifts for a TPM Isomer
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (methoxy) | 3.3 - 3.4 | Singlet |
| CH₂ (propylene backbone) | 3.3 - 3.7 | Multiplet |
| CH (propylene backbone) | 3.4 - 4.0 | Multiplet |
| CH₃ (propylene backbone) | 1.1 - 1.2 | Doublet |
| OH | Variable (typically 2.0 - 4.0) | Broad Singlet |
Interpretation of the ¹H NMR Spectrum
-
Methyl Protons (CH₃): The most upfield signals, appearing in the range of 1.1 - 1.2 ppm , are attributed to the methyl groups of the propylene units. These typically appear as doublets due to coupling with the adjacent methine (CH) proton. The presence of multiple isomers results in a complex cluster of overlapping doublets.
-
Methoxy Protons (CH₃O-): A sharp singlet is expected around 3.3 - 3.4 ppm , corresponding to the three protons of the terminal methyl ether group. This signal is often well-resolved and serves as a key diagnostic peak.
-
Methylene and Methine Protons (-OCH₂CH-): The protons on the polyether backbone (CH₂ and CH groups) resonate in the crowded region between 3.3 and 4.0 ppm . These signals are complex and extensively overlapped multiplets due to the diastereomeric nature of the sample and spin-spin coupling between adjacent protons. The methine proton of the terminal hydroxyl-bearing propylene unit is expected to be the most downfield in this region.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.
Experimental Workflow for ¹H NMR Acquisition
A robust experimental protocol is crucial for obtaining high-quality NMR data.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of TPM provides valuable information about the carbon skeleton. As with the ¹H NMR spectrum, the presence of multiple isomers leads to a greater number of observed signals than would be expected for a single structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for a TPM Isomer
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (methoxy) | ~59 |
| CH₂ (propylene backbone) | 75 - 77 |
| CH (propylene backbone) | 73 - 76 |
| CH₃ (propylene backbone) | 17 - 20 |
| CH (terminal, with OH) | 66 - 68 |
| CH₂ (terminal, with OH) | ~76 |
Interpretation of the ¹³C NMR Spectrum
-
Methyl Carbons (CH₃): The signals for the methyl carbons of the propylene units appear in the most upfield region of the spectrum, typically between 17 and 20 ppm . The isomeric complexity will likely result in a cluster of peaks in this area.
-
Methoxy Carbon (CH₃O-): The carbon of the methyl ether group is expected to resonate around 59 ppm .
-
Terminal Hydroxylated Carbons: The carbons of the propylene glycol unit bearing the hydroxyl group are shifted relative to the other backbone carbons. The methine carbon (CH-OH) is expected around 66-68 ppm , while the adjacent methylene carbon would be in the larger backbone region.
-
Backbone Carbons (-OCH₂CH-): The remaining methylene and methine carbons of the polyether backbone give rise to a complex group of signals in the 73-77 ppm range. The slight differences in the chemical environments of these carbons in the various isomers lead to the observation of multiple closely spaced peaks.
Infrared (IR) Spectroscopy
The IR spectrum of TPM is dominated by strong absorptions characteristic of its alcohol and ether functional groups.
Table 3: Characteristic IR Absorption Bands for TPM
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (alkane) | 3000 - 2850 | Strong |
| C-O (ether) | 1150 - 1085 | Strong |
| C-O (alcohol) | 1085 - 1050 | Strong |
| O-H (bend) | 1450 - 1375 | Medium |
Interpretation of the IR Spectrum
-
O-H Stretch: The most prominent feature in the IR spectrum is a broad, strong band in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule.
-
C-O Stretch: A very strong and broad absorption band is observed in the fingerprint region, between approximately 1150 and 1050 cm⁻¹ . This band arises from the C-O stretching vibrations of both the ether linkages and the secondary alcohol. The complexity of this band is indicative of the multiple C-O bonds in different environments within the isomeric mixture.
-
O-H Bend: A medium intensity band in the 1450-1375 cm⁻¹ region can be attributed to the in-plane bending of the O-H bond.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like TPM.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The spectroscopic characterization of Tripropylene glycol methyl ether is complicated by its isomeric nature. However, by combining ¹H NMR, ¹³C NMR, and IR spectroscopy, a comprehensive understanding of its structural features can be achieved. The key diagnostic features include the singlet for the methoxy protons in the ¹H NMR spectrum, the cluster of methyl carbon signals in the ¹³C NMR spectrum, and the strong, broad hydroxyl and ether bands in the IR spectrum. This guide provides the foundational knowledge for researchers and scientists to confidently identify and analyze TPM in their work.
References
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A.G. Layne, Inc. (n.d.). Safety Data Sheet: Tripropylene Glycol Methyl Ether (TPM). Retrieved January 11, 2026, from [Link]
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Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved January 11, 2026, from [Link]
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KH Chemicals. (n.d.). Tri propylene Glycol Mono Methyl Ether. Retrieved January 11, 2026, from [Link]
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Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved January 11, 2026, from [Link]
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Carl ROTH. (n.d.). Tri(propylene glycol) monomethyl ether (TPM). Retrieved January 11, 2026, from [Link]
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TheGoodScentsCompany.com. (n.d.). tripropylene glycol monomethyl ether (mixture of isomers). Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). Tripropylene glycol, monoethyl ether in NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Westbrook, E. G., Doepke, A., & Streicher, R. P. (2022). Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy. Analytical Methods, 14(43), 4393–4407. [Link]
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Toxicology Profile of Tripropylene Glycol Methyl Ether: A Technical Guide
Introduction: Situating Tripropylene Glycol Methyl Ether in Industrial Chemistry
Tripropylene glycol methyl ether (TPM), a member of the P-series glycol ether family, is a colorless, low-volatility solvent with a mild ether-like odor. Its unique combination of properties, including excellent solvency for a wide range of resins and inks, high boiling point, and water solubility, has led to its widespread use in various industrial and consumer applications. These include coatings, cleaning formulations, printing inks, and as a chemical intermediate.[1][2][3][4] Given its prevalence, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and use.
This technical guide provides a comprehensive overview of the toxicology of Tripropylene glycol methyl ether, synthesizing data from numerous studies and regulatory assessments. The structure of this document is designed to provide a logical flow of information, from the fundamental principles of its interaction with biological systems to its potential effects on various organs and systems. We will delve into the causality behind experimental choices and provide insights into the interpretation of toxicological data, grounded in authoritative sources and standardized testing protocols.
Part 1: Toxicokinetics - Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of a substance describe its journey through the body and are fundamental to understanding its potential for toxicity. For Tripropylene glycol methyl ether, much of our understanding is derived from studies on the broader category of propylene glycol ethers (PGEs).
Propylene glycol ethers are generally rapidly absorbed and distributed throughout the body following oral and inhalation exposure.[1] Dermal absorption is also a viable route of exposure, although it is typically slower than the other routes.[1] Once absorbed, PGEs are readily distributed to various tissues.[5]
The metabolism of propylene glycol ethers is a key determinant of their toxicological profile and distinguishes them from the more toxic ethylene glycol ethers. The primary metabolic pathway for PGEs involves the oxidation of the terminal hydroxyl group.[1] A significant metabolite of propylene glycol ethers is propylene glycol, which is of low toxicity and is completely metabolized in the body.[1]
A crucial aspect of PGE metabolism is the distinction between the alpha and beta isomers. The beta-isomer of some propylene glycol ethers can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form potentially neurotoxic alkoxy propionic acids.[6] However, commercial-grade TPM is predominantly composed of the alpha-isomer. The metabolism of the beta-isomer of Propylene Glycol Monomethyl Ether (PGME) has been shown to produce 2-methoxypropionic acid as a major urinary metabolite.[7] While the liver is the primary site of this metabolism, recent research indicates that metabolic enzymes like ADH1 and ALDH2 are also present and active in the blood-brain barrier and the brain itself, suggesting that local metabolism within the central nervous system could contribute to neurotoxicity.[6]
Excretion of propylene glycol ethers and their metabolites occurs primarily through the urine, with a smaller portion eliminated in expired air and feces.[1]
Part 2: Acute Toxicity Profile
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For Tripropylene glycol methyl ether, the data consistently demonstrate a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.
Oral Toxicity
The acute oral toxicity of TPM has been evaluated in rats. The reported LD50 (the dose lethal to 50% of the test animals) is greater than 3,200 mg/kg body weight.[1] This classifies TPM as having low acute oral toxicity.
Dermal Toxicity
Studies in rabbits have shown that TPM has a very low acute dermal toxicity, with a dermal LD50 of over 15,000 mg/kg body weight.[1]
Inhalation Toxicity
The acute inhalation toxicity of TPM is also low. In a 1-hour exposure study in rats, the LC50 (the concentration in air lethal to 50% of the test animals) was found to be greater than 5,000 mg/m³.[1]
| Endpoint | Species | Value | Classification | Reference |
| Acute Oral LD50 | Rat | >3,200 mg/kg | Low Toxicity | [1] |
| Acute Dermal LD50 | Rabbit | >15,000 mg/kg | Low Toxicity | [1] |
| Acute Inhalation LC50 (1-hr) | Rat | >5,000 mg/m³ | Low Toxicity | [1] |
Skin and Eye Irritation
Tripropylene glycol methyl ether is not considered to be a significant skin irritant.[1] However, it may cause mild, transient eye irritation.[8][9]
Part 3: Repeated Dose Toxicity
Repeated dose toxicity studies are crucial for evaluating the potential health hazards from longer-term, repeated exposures. Studies on TPM and other propylene glycol ethers have generally shown few adverse effects, even at high exposure levels, with any observed effects being mild in nature.[1]
In a 90-day dermal study in rabbits, increased kidney weights (without accompanying histopathological changes) and transiently decreased body weights were observed at a dose of 2,895 mg/kg/day.[1] A 2-week inhalation study in rats and mice found that TPM caused increased liver weights without histopathology at a Lowest Observed Adverse Effect Level (LOAEL) of 360 mg/m³.[1][10] These liver weight increases, in the absence of cellular damage, are often considered an adaptive response to the metabolic load of the substance.[10]
Part 4: Genotoxicity
Genotoxicity assays are designed to detect substances that can cause damage to the genetic material (DNA) of cells. A battery of in vitro and in vivo tests is typically used to assess this potential. The weight of evidence from these studies indicates that Tripropylene glycol methyl ether is not likely to be genotoxic.[1][11]
Negative results have been observed for TPM in in vitro bacterial reverse mutation assays (Ames test).[1] While some positive results were seen in in vitro chromosome aberration assays in mammalian cells for a related compound, Dipropylene glycol n-butyl ether (DPnB), subsequent in vivo mouse micronucleus assays for DPnB and Propylene glycol methyl ether (PM) were negative.[1] This suggests that the in vitro findings for DPnB may not be relevant in a whole-animal system.
Experimental Protocol: OECD 471 - Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method for detecting gene mutations. The protocol is based on the principle of exposing amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to the test substance and measuring the induction of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid.[12][13]
Step-by-Step Methodology:
-
Strain Selection: At least five strains of bacteria are used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, and TA1537) and one strain of E. coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme preparation from rats pre-treated with an enzyme inducer. This is to mimic the metabolic processes that occur in mammals.
-
Exposure: The bacterial strains are exposed to at least five different concentrations of the test substance in triplicate.[12] This can be done using the plate incorporation method or the pre-incubation method.[12]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[12]
-
Scoring: The number of revertant colonies on each plate is counted.[12]
-
Data Analysis: A positive response is characterized by a concentration-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.
Experimental Protocol: OECD 473 - In Vitro Mammalian Chromosomal Aberration Test
This test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[14][15][16][17][18]
Step-by-Step Methodology:
-
Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[14]
-
Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for a period of 3-4 hours.[18] A concurrent culture is also exposed for a longer duration (e.g., 21 hours) without S9 mix.[18]
-
Metaphase Arrest: Following exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.[14]
-
Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Microscopic Analysis: The slides are examined under a microscope to identify and quantify structural chromosomal aberrations, such as chromatid and chromosome breaks and exchanges.[16]
-
Data Analysis: A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[16]
}
Workflow for assessing the genotoxic potential of a chemical.
Part 5: Carcinogenicity
There are no long-term carcinogenicity studies available specifically for Tripropylene glycol methyl ether. However, a 2-year inhalation bioassay on a structurally related propylene glycol ether, Propylene glycol methyl ether (PM), in rats and mice showed no statistically significant increases in tumors.[1][11][19] Based on this and the lack of genotoxic potential for the P-series glycol ethers, TPM is not expected to be carcinogenic.
Part 6: Reproductive and Developmental Toxicity
The potential for a substance to cause adverse effects on reproduction and development is a critical aspect of its toxicological profile. Extensive testing of various propylene glycol ethers has shown no evidence of reproductive or developmental toxicity.[1][19]
In developmental toxicity studies, a number of PGEs have been tested in different species via various routes of exposure at high dose levels and have not shown any frank developmental effects.[1] In a prenatal developmental toxicity study with TPM administered via inhalation to pregnant rats, no evidence of developmental toxicity or systemic toxicity to the dams was observed up to the highest tested concentration of 1000 mg/m³.[11]
This is in stark contrast to some ethylene glycol ethers, where the formation of alkoxyacetic acid metabolites is known to cause reproductive and developmental toxicity.[1][20] The metabolic pathway of propylene glycol ethers does not lead to the formation of these toxic metabolites in significant amounts.
Part 7: Neurotoxicity
The potential neurotoxicity of organic solvents is an area of increasing scientific focus. While there is a lack of specific in vivo neurotoxicity studies on Tripropylene glycol methyl ether, recent in vitro research on other propylene glycol ethers, such as Propylene Glycol Butyl Ether (PGBE), suggests that this class of chemicals may have neurotoxic potential.[8][21][22][23]
Studies using human-induced pluripotent stem cell-derived "BrainSpheres" have shown that PGBE can be neurotoxic at occupationally relevant concentrations.[8][21][22] The observed mechanisms of toxicity include effects on the cell cycle, induction of oxidative stress, and perturbation of energy and lipid metabolism.[8][21][22] Furthermore, these studies have identified that propylene glycol ethers and their metabolites can cross the blood-brain barrier.[6]
While these findings on related compounds raise a potential concern, it is important to note that direct evidence for the neurotoxicity of TPM in vivo is currently lacking. Further research is needed to fully characterize the neurotoxic potential of TPM.
Part 8: Ecotoxicology
The assessment of a chemical's potential impact on the environment is a crucial component of its overall safety profile. Ecotoxicity studies on Tripropylene glycol methyl ether have demonstrated a low potential for harm to aquatic organisms.
The acute toxicity of TPM to fish, daphnia, and algae is low, with LC50 and EC50 values consistently greater than 1,000 mg/L.
| Organism | Test Duration | Endpoint | Value | Reference |
| Fish (Oryzias latipes) | 96 hours | LC50 | >1,000 mg/L | |
| Daphnia (Daphnia magna) | 24 hours | EC50 | >1,000 mg/L | |
| Algae (Selenastrum capricornutum) | 72 hours | EC50 | >1,000 mg/L |
}
Ecotoxicity profile of TPM in aquatic organisms.
Conclusion: A Benign Profile with Areas for Further Investigation
Overall, when handled in accordance with good industrial hygiene and safety practices, Tripropylene glycol methyl ether presents a low risk to human health and the environment.
References
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Lopez-Rodriguez, D., Pamies, D., Boccard, J., et al. (2025). Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres. ResearchGate. [Link]
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Lopez-Rodriguez, D., Pamies, D., Boccard, J., et al. (2025). Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres. bioRxiv. [Link]
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National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB GEN. [Link]
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De Luca, H. P., et al. (2025). Neurotoxic effects of propylene glycol ethers: Potential risk to human health. ResearchGate. [Link]
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Charles River. (n.d.). Chromosome Aberration Test. [Link]
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Scribd. (n.d.). Oecd 401 PDF. [Link]
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ResearchGate. (2025). Hepatic and Extra-Hepatic Metabolism of Propylene Glycol Ethers in the Context of Central Nervous System Toxicity. [Link]
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ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
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- Miller, R. R., et al. (1985). Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats. Toxicology and applied pharmacology, 78(3), 521–530.
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An In-depth Technical Guide to the Environmental Fate and Biodegradability of Triphenylmethane Dyes
<
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Triphenylmethane (TPM) dyes represent a significant class of synthetic colorants widely used across textile, printing, and biomedical sectors. Their complex aromatic structure, while providing vibrant and stable coloration, also renders them recalcitrant to environmental degradation, posing considerable ecotoxicological challenges. This guide offers a comprehensive technical overview of the environmental fate and biodegradability of TPM dyes. We will delve into the core principles of their environmental distribution, explore the intricate abiotic and biotic degradation pathways, and provide detailed methodologies for their scientific assessment. This document is intended for researchers, environmental scientists, and drug development professionals seeking a deeper understanding of the environmental impact of these compounds and the scientific frameworks used to evaluate their persistence and transformation.
Introduction: The Double-Edged Sword of Triphenylmethane Dyes
Triphenylmethane dyes are characterized by a central carbon atom bonded to three aryl groups, a structure responsible for their chromophoric properties. Common examples include Malachite Green, Crystal Violet, and Brilliant Green. Their extensive industrial use leads to their release into wastewater streams, and their synthetic origin and complex aromatic nature make them resistant to conventional wastewater treatment processes and natural attenuation.[1][2] Consequently, these dyes can persist in aquatic and terrestrial environments, leading to several adverse effects:
-
Reduced Photosynthesis: The intense color of TPM dye effluents in water bodies significantly reduces light penetration, inhibiting the photosynthetic activity of aquatic flora.[3][4]
-
Toxicity: TPM dyes and their metabolites can be toxic, mutagenic, and carcinogenic to a wide range of organisms, from microorganisms to fish and, potentially, humans.[3][5]
-
Ecosystem Disruption: By altering water chemistry and affecting key organisms, TPM dye pollution can disrupt the delicate balance of aquatic ecosystems.[3]
Understanding the environmental fate and biodegradability of these compounds is therefore not just an academic exercise but a critical component of environmental risk assessment and the development of sustainable industrial practices.
Physicochemical Properties and Environmental Distribution
The environmental behavior of TPM dyes is governed by their physicochemical properties. They are generally water-soluble, cationic compounds, which influences their partitioning between water, soil, and sediment. Their complex structure makes them relatively stable and resistant to breakdown.[1] The primary mechanisms of their distribution in the environment are advection with water flow and adsorption to solid matrices like soil and sediment, a process influenced by the organic carbon content and clay mineralogy of the solid phase. Volatilization is generally not a significant fate process for these dyes due to their low vapor pressure.
Abiotic Degradation: The Role of Light and Water
While TPM dyes are generally stable, they can undergo slow degradation through non-biological processes, primarily photolysis and hydrolysis.
3.1 Photodegradation:
Sunlight can provide the energy to break down the chemical bonds in TPM dyes. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing agents in the water. This process can lead to the decolorization of the dye but may not result in complete mineralization, potentially forming intermediate products of unknown toxicity.
3.2 Hydrolysis:
Hydrolysis is the reaction of the dye molecule with water, which can lead to its breakdown. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the hydrolysis mechanisms of TPM dyes like Malachite Green and Brilliant Green, providing insights into their relative stability in aqueous environments.[6]
Biotic Degradation: Nature's Recycling Program
The primary mechanism for the ultimate removal of TPM dyes from the environment is biodegradation by microorganisms.[7] A diverse range of bacteria, fungi, and actinomycetes have been identified with the ability to decolorize and degrade these complex molecules.[7][8] This biological treatment is considered more environmentally friendly and cost-effective than physical or chemical methods.[7]
4.1 Microbial Players and Enzymatic Machinery:
Microorganisms have evolved sophisticated enzymatic systems to break down recalcitrant compounds like TPM dyes. The key enzymes involved in the initial steps of degradation often include:
-
Ligninolytic Enzymes: White-rot fungi, in particular, produce powerful extracellular enzymes like Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase.[9][10] These enzymes have a broad substrate specificity and can initiate the oxidation of the complex aromatic structure of TPM dyes.
-
Triphenylmethane Reductase (TMR): This enzyme, found in various bacteria, catalyzes the reduction of the colored triphenylmethane dye to its colorless leuco form.[10][11]
-
Azo Reductases: While primarily associated with azo dyes, some of these enzymes have also shown activity towards TPM dyes.[12]
4.2 Aerobic and Anaerobic Degradation Pathways:
Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving different microbial communities and enzymatic pathways. Aerobic degradation typically involves oxidative cleavage of the aromatic rings, leading to mineralization (conversion to CO2, water, and biomass). Anaerobic degradation often proceeds through reductive pathways, which can also lead to the breakdown of the dye structure.
The degradation of Crystal Violet, a well-studied TPM dye, can proceed through a multi-step process initiated by enzymatic action, leading to the formation of smaller, less toxic intermediates such as 4-(dimethylamino)benzophenone and 3-dimethylaminophenol.[9]
Visualizing a Microbial Degradation Pathway
The following diagram illustrates a simplified conceptual pathway for the microbial degradation of a generic Triphenylmethane dye.
Caption: Conceptual microbial degradation pathway of a Triphenylmethane dye.
Experimental Assessment of Biodegradability
To scientifically evaluate the biodegradability of TPM dyes and other chemicals, standardized and validated protocols are essential. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals.
5.1 Ready Biodegradability Tests (OECD 301 Series):
These stringent tests are designed to determine if a chemical has the potential for rapid and complete biodegradation in an aerobic aqueous environment.[13][14] A positive result in a ready biodegradability test indicates that the substance is unlikely to persist in the environment.
The OECD 301 series includes six methods, such as:
-
OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced during the biodegradation of the test substance.[15]
-
OECD 301D (Closed Bottle Test): Measures the consumption of dissolved oxygen in a closed bottle containing the test substance.[15]
-
OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.[15]
Pass Criteria: For a substance to be classified as "readily biodegradable," it must meet specific pass levels within a 28-day period. For respirometric methods, this is typically ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2). For tests based on dissolved organic carbon (DOC) removal, the pass level is ≥70%.[13][16] A critical "10-day window" criterion also applies, requiring the pass level to be reached within 10 days of the biodegradation rate exceeding 10%.[13]
Experimental Workflow: OECD 301F Manometric Respirometry Test
This diagram outlines the typical workflow for assessing the ready biodegradability of a TPM dye using the OECD 301F guideline.
Caption: Standard workflow for an OECD 301F ready biodegradability test.
Ecotoxicity of TPM and its Degradation Products
A critical aspect of the environmental assessment of TPM dyes is their ecotoxicity. The parent compounds are known to be toxic to various aquatic organisms.[17] For instance, Malachite Green has been shown to be very toxic to aquatic life.[1] It is also crucial to assess the toxicity of the degradation by-products, as incomplete degradation can sometimes lead to the formation of metabolites that are as toxic or even more toxic than the parent compound.[4][17] Ecotoxicity testing often involves standardized assays using organisms from different trophic levels, such as algae, daphnids (water fleas), and fish, to determine endpoints like the EC50 (effective concentration affecting 50% of the population) or LC50 (lethal concentration for 50% of the population).
| Dye | Organism | Toxicity Endpoint (IC50) | Reference |
| Malachite Green | Human keratinocyte (Hep-2) cells | 35 µg/ml | [12] |
| Crystal Violet | Human keratinocyte (Hep-2) cells | 30 µg/ml | [12] |
| Fuchsin | Human keratinocyte (Hep-2) cells | 25 µg/ml | [12] |
Table 1: Example IC50 values for selected Triphenylmethane dyes.
Importantly, studies have shown that successful biodegradation can significantly reduce or eliminate the toxicity of the dye solution.[5][12]
Conclusion and Future Perspectives
The environmental fate of triphenylmethane dyes is a complex interplay of their inherent chemical stability and their susceptibility to abiotic and, most importantly, biotic degradation processes. While these compounds are generally considered recalcitrant, a growing body of research highlights the potential of microbial remediation as a viable and sustainable solution for treating TPM dye-contaminated wastewater.[8]
Future research should focus on:
-
Isolation and characterization of novel, highly efficient dye-degrading microorganisms.
-
Elucidation of the complete metabolic pathways for a wider range of TPM dyes.
-
Optimization of bioreactor conditions for the large-scale treatment of industrial effluents.
-
Genetic engineering of microorganisms to enhance their dye-degrading capabilities.
By advancing our understanding of the fundamental processes governing the environmental fate of TPM dyes, we can develop more effective strategies to mitigate their environmental impact and promote a more sustainable chemical industry.
References
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Azmi, W., Sani, R. K., & Banerjee, U. C. (1998). Biodegradation of triphenylmethane dyes. Enzyme and Microbial Technology, 22(3), 185-191. Available at: [Link]
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Chen, C. H., et al. (2018). Biodegradation of Crystal Violet dye by bacteria isolated from textile industry effluents. BMC Biotechnology, 18(1), 46. Available at: [Link]
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Jhadav, J. P., et al. (2019). BACTERIAL DEGRADATION OF CRYSTAL VIOLETDYE. JETIR, 6(6). Available at: [Link]
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Ayed, L., et al. (2010). Biodegradation of triphenylmethane dye Malachite Green by Sphingomonas paucimobilis. Annals of Microbiology, 60(1), 127-135. Available at: [Link]
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Li, Y., et al. (2022). Biodegradation and Decolorization of Crystal Violet Dye by Cocultivation with Fungi and Bacteria. Molecules, 27(15), 4983. Available at: [Link]
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OECD. (1992). OECD GUIDELINE FOR TESTING OF CHEMICALS, 301 Ready Biodegradability. Available at: [Link]
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Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Contract Laboratory. Available at: [Link]
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Consensus. (2024). Biodegradation and Decolorization of Crystal Violet Dye by Cocultivation with Fungi and Bacteria. Available at: [Link]
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Ayed, L., et al. (2011). Biodegradation of triphenylmethane dye by. African Journal of Biotechnology, 10(5), 785-792. Available at: [Link]
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Kaur, G., & Singh, S. (2020). Adverse effect of triphenylmethane dyes on environmental health and its detoxification for improved ecosystem. JETIR, 7(11). Available at: [Link]
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Kumar, A., et al. (2024). Biodegradation and detoxification study of triphenylmethane dye (Brilliant green) in a recirculating packed-bed bioreactor by bacterial consortium. Environmental Technology, 45(5), 755-768. Available at: [Link]
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Przystaś, W., Zabłocka-Godlewska, E., & Grabińska-Sota, E. (2012). DECOLOURIZATION OF TRIPHENYLMETHANE DYES AND ECOTOXICITY OF THEIR END PRODUCTS. Environment Protection Engineering, 38(2). Available at: [Link]
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Kwak, M., et al. (2024). Biodegradation of crystal violet by newly isolated bacteria. PeerJ, 12, e17442. Available at: [Link]
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Weber, E. J., & Adams, R. L. (1995). Occurrence and fate of certain triphenylmethane blue dyestuffs in the aquatic environment. Ecotoxicology and Environmental Safety, 31(2), 163-172. Available at: [Link]
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OECD. (2021). Test No. 301: Ready Biodegradability. Available at: [Link]
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Semantic Scholar. (1998). Biodegradation of triphenylmethane dyes. Available at: [Link]
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Kaur, G., & Singh, S. (2020). Adverse effect of triphenylmethane dyes on environmental health and its detoxification for improved ecosystem. JETIR. Available at: [Link]
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Nidadavolu, S., et al. (2013). Decolorization of triphenyl methane dyes by Fomitopsis feei. Natural Science, 5(6A), 30-35. Available at: [Link]
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ResearchGate. (2025). Decolourization of triphenylmethane dyes and ecotoxicity of their end products. Available at: [Link]
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Przystaś, W., Zabłocka-Godlewska, E., & Grabińska-Sota, E. (2011). Biological Removal of Azo and Triphenylmethane Dyes and Toxicity of Process By-Products. Water, Air, & Soil Pollution, 223(4), 1581-1592. Available at: [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Available at: [Link]
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Ayed, L., et al. (2011). Removal of Triphenylmethane Dyes by Bacterial Consortium. Journal of Biomedicine and Biotechnology, 2011, 951862. Available at: [Link]
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Jabeen, H., & Akhtar, N. (2021). Microbial remediation of triphenylmethane dyes contaminated wastewater: A review. Pure and Applied Biology (PAB), 10(2), 485-502. Available at: [Link]
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Wang, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Molecules, 28(14), 5438. Available at: [Link]
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Njoya, A. A., et al. (2021). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Journal of Molecular Modeling, 27(10), 288. Available at: [Link]
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Wang, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Molecules, 28(14), 5438. Available at: [Link]
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Semantic Scholar. (2014). Biodegradation of triphenylmethane dye malachite green by a newly isolated fungus strain. Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability of Tripropylene Glycol Methyl Ether
Abstract
Tripropylene glycol methyl ether (TPM), a high-performance, slow-evaporating glycol ether, sees extensive use across various industries, including coatings, cleaners, and electronics.[1][2] Its efficacy in these applications is intrinsically linked to its physical and chemical properties, among which thermal stability is paramount. This guide provides a comprehensive technical overview of the thermal stability of TPM, detailing the scientific principles, analytical methodologies for its assessment, key stability data, and critical factors that influence its degradation. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of TPM's behavior at elevated temperatures to ensure product integrity, process safety, and optimal performance.
Introduction: The Critical Role of Thermal Stability
Tripropylene glycol methyl ether, commercially available under trade names such as DOWANOL™ TPM and Arcosolv® TPM, is a hydrophilic solvent valued for its excellent solvency, low volatility, and high boiling point (approx. 243 °C).[3][4] These characteristics make it an ideal choice for applications requiring long residence times and controlled evaporation, such as in high-solids coatings, oven cleaners, and inks.[3][5] However, many of these applications involve curing, drying, or processing at elevated temperatures. Understanding the thermal stability of TPM is therefore not an academic exercise; it is a fundamental requirement for:
-
Predicting Product Shelf-Life: Ensuring the solvent maintains its chemical integrity during storage and transport, which may involve exposure to varied temperature cycles.
-
Defining Process Safety Limits: Establishing maximum operating temperatures to prevent runaway reactions or the formation of hazardous decomposition products.
-
Ensuring Formulation Performance: Preventing degradation that could lead to changes in viscosity, color, solvency, or the generation of undesirable byproducts that compromise the final product.
This guide will deconstruct the thermal behavior of TPM, moving from theoretical underpinnings to practical, field-proven analytical approaches.
Fundamentals of Glycol Ether Degradation
The thermal degradation of a glycol ether like TPM can proceed through several mechanisms, primarily dictated by the atmosphere and temperature. The ether linkages (C-O-C) and hydroxyl (-OH) groups are the most reactive sites in the molecule.
-
Oxidative Degradation: In the presence of oxygen (air), this is the most common degradation pathway. The process is typically initiated by the formation of free radicals, leading to a chain reaction that produces hydroperoxides. These unstable intermediates can then decompose into a variety of smaller, oxygenated molecules, including aldehydes, ketones, and carboxylic acids.[6][7] This process is autocatalytic and can be accelerated by the presence of certain metals, which act as catalysts.[8] Glycol ethers have the potential to form peroxides, a risk that increases during processes like distillation where the material is concentrated.[8]
-
Pyrolytic Degradation (Inert Atmosphere): In the absence of oxygen (e.g., under a nitrogen blanket), degradation requires higher temperatures. The mechanism involves the direct thermal scission of covalent bonds, primarily the C-O and C-C bonds, leading to the formation of smaller volatile fragments.
A key indicator of thermal stability is the autoignition temperature , the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. For TPM, this is approximately 277 °C (531 °F).[4][9]
Analytical Techniques for Assessing Thermal Stability
A robust evaluation of thermal stability requires specialized analytical instrumentation. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is the workhorse for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides quantitative data on decomposition temperatures.
Experimental Protocol: TGA Analysis of TPM
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Place a small, precise amount of TPM (typically 5-10 mg) into an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere Selection:
-
For Pyrolytic Stability: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min).
-
For Oxidative Stability: Purge the furnace with dry air or a specific oxygen/nitrogen mixture at a similar flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 500 °C). The controlled rate is crucial for obtaining reproducible data.
-
-
Data Analysis: From the resulting mass vs. temperature curve, determine:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is the primary indicator of the initiation of decomposition.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified from the peak of the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and, critically for stability, exothermic oxidative reactions. An exothermic peak occurring before significant mass loss in TGA can indicate the onset of oxidative degradation.
Workflow for Comprehensive Thermal Stability Assessment
The following diagram illustrates a logical workflow for a thorough investigation of TPM's thermal stability, combining analytical techniques with data interpretation.
Caption: Experimental workflow for assessing the thermal stability of TPM.
Thermal Stability Data for Tripropylene Glycol Methyl Ether
While specific TGA/DSC data can vary slightly based on isomeric distribution and purity, the following table summarizes typical thermal properties derived from technical data sheets and safety information.
| Property | Value | Atmosphere | Source |
| Boiling Point | ~243 °C | N/A | [2][4] |
| Flash Point (Closed Cup) | >93 - 121 °C | N/A | [4][10][11] |
| Autoignition Temperature | ~277 °C | Air | [4][9] |
| Decomposition | Material is considered stable under normal ambient and anticipated storage and handling conditions.[9] | N/A | [9] |
Interpretation:
-
The high boiling point and flash point indicate low volatility and a low fire hazard under ambient conditions.[3][11][12]
-
The autoignition temperature of 277 °C represents a critical upper limit. Processes should be designed to maintain temperatures well below this value to prevent spontaneous combustion.
Factors Influencing TPM's Thermal Stability
The inherent thermal stability of TPM can be significantly influenced by extrinsic factors. Understanding these is crucial for real-world applications.
-
Atmosphere: As discussed, the presence of oxygen is the most significant factor. Storing TPM under an inert atmosphere, such as a nitrogen blanket, is a recommended practice to minimize the potential for peroxide formation, especially if the material will be heated.[8]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to violent reactions.[8][9]
-
Metals: Certain metals, such as copper and mild steel, can cause discoloration and may catalyze degradation.[8] The use of lined steel or stainless steel containers is preferred for storage and handling.[8][11]
-
Strong Bases: At elevated temperatures, strong bases or their salts can potentially lead to runaway reactions.[8]
-
-
Presence of Peroxides: As with other ethers, TPM can slowly form unstable peroxides upon exposure to air and light.[12] These peroxides can decompose explosively when heated or concentrated. It is good practice to test for the presence of peroxides before distilling or heating significant quantities of aged material.
Logical Diagram of Degradation Influencers
This diagram illustrates the key factors that can initiate or accelerate the thermal degradation of TPM.
Caption: Key factors influencing the thermal degradation of TPM.
Conclusion and Recommendations
Tripropylene glycol methyl ether is a thermally stable solvent suitable for a wide range of applications involving heat. Its high boiling point and autoignition temperature provide a wide operating window. However, its stability is not absolute and is highly dependent on the chemical environment, particularly the presence of oxygen.
Key Takeaways for Scientists and Researchers:
-
Oxidation is the Primary Concern: The main pathway for thermal degradation at process temperatures below the autoignition point is oxidation.
-
Inerting is Best Practice: For applications requiring heating of TPM for extended periods, especially above its flash point, the use of a nitrogen blanket is strongly recommended to prevent oxidative degradation and peroxide formation.
-
Material Compatibility is Crucial: Avoid contact with strong oxidizing agents and reactive metals like copper. Utilize stainless steel or appropriately lined vessels for processing and storage.[8][11]
-
Characterize Your System: When formulating new products or designing new processes, it is imperative to conduct thermal analysis (TGA/DSC) on the complete formulation, not just the neat solvent, as other components can influence thermal stability.
By adhering to these principles and leveraging the analytical techniques described, professionals can confidently and safely utilize the beneficial properties of Tripropylene glycol methyl ether in their work.
References
-
Dow Chemical. (n.d.). DOWANOL™ TPM. UL Prospector. Retrieved from [Link]
-
Wiessner, A., et al. (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Water Research. Retrieved from [Link]
-
Wang, S., et al. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Publications. Retrieved from [Link]
- The Dow Chemical Company. (2007). Material Safety Data Sheet: DOWANOL TPM GLYCOL ETHER*.
-
Fowles, J., et al. (2017). The historic and current use of glycol ethers: A picture of change. ResearchGate. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWANOL™ TPM Glycol Ether. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dowanol Tpm Glycol Ether 200kg. Retrieved from [Link]
-
IdeaBoard. (2020, June 23). DAY 65: OXIDATIVE CLEAVAGE OF GLYCOLS. YouTube. Retrieved from [Link]
- A.G. Layne. (n.d.). Safety Data Sheet (SDS) - Tripropylene Glycol Methyl Ether (TPM).
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Tri(propylene glycol) monomethyl ether. Retrieved from [Link]
-
Li, L., et al. (2009). Oxidative degradation of oligo(ethylene glycol)-terminated monolayers. Chemical Communications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Retrieved from [Link]
- Google Patents. (n.d.). CN104326884A - Method for producing tripropylene glycol methyl ether.
-
The Good Scents Company. (n.d.). tripropylene glycol monomethyl ether (mixture of isomers). Retrieved from [Link]
-
KH Chemicals. (n.d.). Tri propylene Glycol Mono Methyl Ether. Retrieved from [Link]
- LyondellBasell. (n.d.). Glycol Ether TPM.
- LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary Tripropylene Glycol Monomethyl Ether. Retrieved from a publicly available safety summary.
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An In-depth Technical Guide to the Isomers of Tripropylene Glycol Methyl Ether (TPM)
Abstract
Tripropylene glycol methyl ether (TPM), a key solvent in numerous industrial and commercial applications, is not a single chemical entity but rather a complex mixture of isomers. This technical guide provides a comprehensive exploration of the isomers of TPM, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delves into the synthesis of TPM, the mechanistic origin of its isomeric complexity, the distinct physicochemical properties of its isomers, and the analytical methodologies for their separation and characterization. By synthesizing technical data with practical insights, this guide aims to equip the reader with a deep understanding of TPM's isomeric nature and its implications for various applications.
Introduction to Tripropylene Glycol Methyl Ether (TPM)
Tripropylene glycol methyl ether, commonly referred to as TPM, is a high-boiling, colorless liquid with a mild, ether-like odor.[1] It is completely miscible with water and a wide range of organic solvents, a property attributable to the presence of ether linkages, a hydroxyl group, and a hydrocarbon backbone.[2] These characteristics make it an excellent solvent for a variety of substances, including resins, dyes, and oils.[2] Consequently, TPM finds extensive use as a solvent in coatings, inks, and cleaners, as a coalescing agent in water-based paints, and as a chemical intermediate.[2][3] Commercially, TPM is available as a mixture of isomers with the CAS number 25498-49-1.[4] While often treated as a single substance, the isomeric composition of TPM is a critical factor that can influence its physical properties and performance in specific applications. Understanding this isomeric complexity is therefore paramount for the precise formulation and quality control of products containing TPM.
The Isomeric Landscape of TPM: Synthesis and Structural Diversity
The commercial production of tripropylene glycol methyl ether involves the reaction of propylene glycol methyl ether (PGME) with propylene oxide in the presence of a catalyst.[4][5] The isomeric diversity of TPM arises from the inherent regioselectivity of the propylene oxide ring-opening reaction.
The Synthesis Pathway: A Cascade of Propoxylation
The synthesis of TPM is a multi-step process initiated from methanol and propylene oxide. The first step is the formation of propylene glycol methyl ether (PGME), which itself is a mixture of two isomers: the alpha-isomer (1-methoxy-2-propanol) and the beta-isomer (2-methoxy-1-propanol).[6][7] The alpha-isomer is the thermodynamically favored and, therefore, the predominant product.[7][8]
Subsequent reactions involve the addition of two more propylene oxide units to the initial PGME molecule. Each addition of a propylene oxide molecule can occur at either the primary or secondary carbon of the oxirane ring, leading to the formation of different isomers.
The Eight Isomers of Tripropylene Glycol Methyl Ether
The reaction of propylene glycol methyl ether (which is a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol) with two additional molecules of propylene oxide results in a complex mixture of eight possible isomers of tripropylene glycol methyl ether. The formation of these isomers is a direct consequence of the nucleophilic attack of the alcohol on the propylene oxide ring, which can occur at either the more substituted secondary carbon or the less substituted primary carbon.
The structures of the eight potential isomers are detailed below. For clarity, the isomers are grouped based on the initial PGME isomer from which they are derived.
Isomers derived from 1-methoxy-2-propanol (alpha-PGME):
-
Isomer 1: 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol
-
Isomer 2: 2-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-1-propanol
-
Isomer 3: 1-(1-(2-methoxy-1-methylethoxy)-2-propoxy)-2-propanol
-
Isomer 4: 2-(1-(2-methoxy-1-methylethoxy)-2-propoxy)-1-propanol
Isomers derived from 2-methoxy-1-propanol (beta-PGME):
-
Isomer 5: 1-(2-(1-methoxy-2-propoxy)-1-methylethoxy)-2-propanol
-
Isomer 6: 2-(2-(1-methoxy-2-propoxy)-1-methylethoxy)-1-propanol
-
Isomer 7: 1-(1-(1-methoxy-2-propoxy)-2-propoxy)-2-propanol
-
Isomer 8: 2-(1-(1-methoxy-2-propoxy)-2-propoxy)-1-propanol
The commercial TPM product is predominantly composed of isomers derived from the more stable alpha-PGME, with the primary alcohol isomers being the major components.[5]
Physicochemical Properties of TPM Isomers
Table 1: Physicochemical Properties of Commercial Tripropylene Glycol Methyl Ether (Isomeric Mixture)
| Property | Value | Reference(s) |
| CAS Number | 25498-49-1 | [4] |
| Molecular Formula | C10H22O4 | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, ether-like | [1] |
| Boiling Point | 242.4 °C (at 760 mmHg) | [9] |
| Melting Point | -79 °C | [9] |
| Density | 0.965 g/mL at 25 °C | [9] |
| Refractive Index | 1.430 at 20 °C | [9] |
| Flash Point | >110 °C | [9] |
| Water Solubility | Completely miscible | [2] |
Influence of Isomeric Structure on Properties
The primary structural difference among the TPM isomers is the position of the terminal hydroxyl group (primary vs. secondary alcohol) and the arrangement of the internal ether linkages. These structural variations are expected to influence several key properties:
-
Reactivity: Primary alcohols are generally more reactive than secondary alcohols. Therefore, isomers with a terminal primary hydroxyl group will exhibit higher rates of esterification and other reactions involving the hydroxyl group.
-
Viscosity and Boiling Point: Isomers with a primary terminal hydroxyl group may exhibit stronger intermolecular hydrogen bonding compared to those with a more sterically hindered secondary hydroxyl group. This could lead to slight differences in viscosity and boiling point among the isomers.
-
Solvency: While all isomers are expected to be good solvents, subtle differences in their polarity and steric hindrance could affect their solvency power for specific resins and polymers.
-
Toxicity: The toxicology of propylene glycol ethers is known to be influenced by their isomeric structure. The beta-isomers (primary alcohols) can be metabolized to alkoxypropionic acids, which have been associated with toxicity.[2][8] In contrast, the alpha-isomers (secondary alcohols) do not form these acidic metabolites and are generally considered to have a lower toxicity profile.[2][8] Commercial TPM, being predominantly composed of the alpha-isomers, has a low order of toxicity.[8]
Analytical Methodologies for Isomer Separation and Quantification
The analysis of the isomeric composition of tripropylene glycol methyl ether is crucial for quality control and for understanding its performance in various applications. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most powerful and widely used technique for the separation and identification of TPM isomers.[10][11]
Experimental Protocol: GC-MS Analysis of TPM Isomers
This protocol provides a general framework for the analysis of TPM isomers. Optimization may be required based on the specific instrumentation and analytical goals.
4.1.1. Sample Preparation
-
Dilute the TPM sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 100-1000 ppm.
-
If analyzing TPM in a complex matrix (e.g., a formulated product), a prior extraction step may be necessary. Liquid-liquid extraction or solid-phase extraction can be employed to isolate the glycol ethers.
4.1.2. Gas Chromatography (GC) Conditions
-
Column: A mid-polarity capillary column is recommended for the separation of glycol ether isomers. A cyanopropylphenyl-based column, such as a Restek Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness), has been shown to provide good resolution of TPM isomers.[10] Alternatively, a wax-type column (e.g., DB-WAX) can also be used.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injection: 1 µL injection volume with a split ratio of 20:1 to 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 10 °C/min.
-
Hold at 240 °C for 5-10 minutes.
-
4.1.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-300 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
4.1.4. Data Analysis
-
The individual isomers will elute as a cluster of peaks.
-
Identification of the isomers can be achieved by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantification can be performed by integrating the peak areas of the individual isomers and using an internal or external standard method.
Applications and the Significance of Isomeric Composition
The versatile solvent properties of tripropylene glycol methyl ether make it a valuable component in a wide array of industrial and consumer products.[3][6] The isomeric composition of TPM can have a subtle but significant impact on its performance in these applications.
-
Coatings and Inks: In coating formulations, TPM acts as a slow-evaporating solvent and a coalescing agent, promoting the formation of a uniform and defect-free film.[2] The presence of different isomers can affect the evaporation rate and the solvency for specific resins, thereby influencing the drying time, gloss, and overall appearance of the coating.
-
Cleaners: TPM is used in both household and industrial cleaners due to its ability to dissolve a wide range of soils and its good water miscibility.[3] The balance of primary and secondary alcohol isomers can influence the cleaning efficacy for certain types of greasy or oily soils.
-
Chemical Intermediate: TPM can be used as a starting material for the synthesis of other chemicals. The reactivity of the terminal hydroxyl group is dependent on whether it is a primary or secondary alcohol, making the isomeric composition a critical factor in determining reaction rates and product yields.
While direct comparative studies on the performance of individual TPM isomers are limited in the public domain, an understanding of the fundamental differences in their properties allows for a more informed approach to formulation and product development. For applications requiring higher reactivity of the hydroxyl group, a TPM mixture with a higher proportion of primary alcohol isomers may be desirable. Conversely, for applications where a lower reactivity is preferred, a mixture rich in secondary alcohol isomers would be more suitable.
Conclusion
Tripropylene glycol methyl ether is a complex mixture of eight isomers, the formation of which is dictated by the regioselectivity of the propylene oxide addition during its synthesis. The isomeric composition, particularly the ratio of primary to secondary alcohol isomers, influences the physicochemical properties and performance of TPM in its various applications. Gas chromatography coupled with mass spectrometry is the definitive analytical technique for the separation and quantification of these isomers. A thorough understanding of the isomeric nature of TPM is essential for researchers, formulators, and quality control professionals to ensure the consistent performance and quality of products containing this versatile solvent.
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Navigating the Safety Landscape of Tripropylene Glycol Methyl Ether: A Technical Guide
Tripropylene glycol methyl ether (TPM), a versatile solvent with a growing presence in research and industrial applications, necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth exploration of the critical safety data for TPM, moving beyond mere compliance to foster a culture of informed and proactive safety. We will delve into the physicochemical properties that dictate its behavior, the potential hazards it presents, and the robust protocols required for its safe handling, storage, and disposal.
Unveiling the Physicochemical Identity of TPM
A comprehensive grasp of a chemical's physical and chemical properties is the bedrock of a robust safety assessment. These parameters dictate its volatility, flammability, and potential for interaction with other substances.
Tripropylene glycol methyl ether is a colorless liquid characterized by a mild, ether-like odor[1][2]. It is a mixture of isomers, with the primary component being [2-(2-methoxymethylethoxy)methylethoxy]-propanol[3]. Its relatively high boiling point and low vapor pressure contribute to a slow evaporation rate, a property that influences both its application and its safety profile[4][5][6]. TPM is completely miscible with water, a crucial factor in both its use in aqueous formulations and in cleanup procedures[5][6][7].
Table 1: Key Physicochemical Properties of Tripropylene Glycol Methyl Ether
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [1][3][8] |
| Molecular Formula | C10H22O4 | [9][10] |
| Molecular Weight | 206.28 g/mol | [10] |
| Appearance | Colorless liquid | [1][2][7] |
| Odor | Mild, ether-like | [1][7] |
| Boiling Point | 242.4 °C (468.3 °F) | [7] |
| Melting Point | -78 °C (-108.4 °F) | [7] |
| Flash Point | 120 °C (248 °F) (Closed Cup) | [8] |
| Specific Gravity | 0.965 (water = 1) at 25 °C | [4][11] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |
| Solubility in Water | Miscible | [5][7][10] |
| Autoignition Temperature | 270 °C (518 °F) | [10] |
Hazard Identification and Risk Assessment
While TPM is generally considered to have low acute toxicity, a comprehensive understanding of its potential hazards is essential for minimizing risk in a laboratory setting.[5][6][12]
Health Hazards
The primary routes of exposure to TPM are inhalation, skin contact, and eye contact[8][13].
-
Inhalation: Due to its low volatility, the risk of inhaling significant quantities of TPM at room temperature is low.[5][11] However, heating the substance can increase the concentration of vapors in the air, potentially leading to respiratory tract irritation.[11] May cause drowsiness or dizziness.[3]
-
Skin Contact: Prolonged or repeated skin contact may cause mild irritation.[1][14] The material is not thought to produce adverse health effects or skin irritation following contact (as classified using animal models). Nevertheless, good hygiene practice requires that exposure be kept to a minimum and that suitable gloves be used in an occupational setting.[11]
-
Eye Contact: TPM is considered to be a mild eye irritant.[10] Direct contact can cause redness and discomfort.[1]
-
Ingestion: Ingestion of TPM is considered to have low oral toxicity.[1][14] However, swallowing large amounts may cause injury.[1][14] If swallowed, the substance may cause vomiting, which could lead to aspiration pneumonitis.[10]
Flammability and Reactivity Hazards
TPM is a combustible liquid but is not classified as flammable.[11][15] It has a relatively high flash point, meaning it requires a significant ignition source to ignite.[1][4]
A critical, though less immediate, hazard associated with ethers like TPM is the potential for the formation of explosive peroxides upon exposure to air and light, especially during storage.[2][10][11][14] While the tendency is documented, it is important to note that ethers lacking non-methyl hydrogen atoms adjacent to the ether link are thought to be relatively safer.[11] However, it is crucial to check for the presence of peroxides before distillation, as concentrating the liquid can also concentrate any peroxides that may have formed.[10]
TPM is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][8][10] Contact with these substances can lead to vigorous reactions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is paramount when working with TPM.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area to minimize the potential for vapor inhalation, especially when heating TPM.[3][15][16] A standard laboratory chemical fume hood is recommended for procedures that may generate significant vapors.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Caption: Fig. 1: Recommended PPE for handling TPM.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes.[3][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[11][12][15] It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removing them.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect street clothing.[3][8] In situations with a higher risk of splashing, a chemically resistant apron may be necessary.[11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the long-term stability of TPM.
Handling
-
Avoid contact with eyes, skin, and clothing.[13]
-
Avoid breathing vapors or mists.[3]
-
Ground containers when transferring material to prevent static discharge.[5]
-
Use non-sparking tools.[5]
Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[11]
-
Keep containers tightly sealed to prevent the formation of peroxides and evaporation.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10][11]
-
It is recommended that unopened containers be stored for no more than 18 months, and opened containers for no more than 12 months.[11] Regularly check for the presence of peroxides, especially in older containers.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
-
Inhalation: If fumes are inhaled, move the individual to fresh air immediately.[3][11] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink.[1] Seek immediate medical attention.
Accidental Release Measures
The response to a spill will depend on its size and location.
Caption: Fig. 2: Workflow for responding to a TPM spill.
For Minor Spills:
-
Alert others: Inform personnel in the immediate area.
-
Don appropriate PPE: This includes gloves, eye protection, and a lab coat.
-
Contain the spill: Use an inert absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.
-
Absorb the material: Carefully absorb the spilled TPM with the absorbent material.
-
Clean the area: Once the bulk of the spill is absorbed, clean the contaminated surface with soap and water.
-
Dispose of waste: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for disposal as hazardous waste according to institutional and local regulations.[8][15]
For Major Spills:
-
Evacuate immediately: Alert everyone in the vicinity and evacuate the area.
-
Isolate the area: Close doors to the affected area to contain vapors.
-
Notify authorities: Contact your institution's Environmental Health and Safety (EH&S) office and, if necessary, emergency services.[17]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Fire-Fighting Measures
In the event of a fire involving TPM:
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[11] Water spray can be used to cool fire-exposed containers.[13]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11][13]
Toxicological and Ecological Information
Toxicological Summary
TPM exhibits low acute toxicity via oral, dermal, and inhalation routes.[11] The oral LD50 in rats is reported as 3300 mg/kg, and the dermal LD50 in rabbits is 15,440 mg/kg.[3][8][16] Studies have not shown TPM to be a skin sensitizer or to have mutagenic or carcinogenic effects.[13][18]
Ecological Information
TPM is considered to be readily biodegradable.[11][19] However, as with any chemical, releases to the environment should be avoided. Prevent spills from entering drains, ditches, or rivers.[13]
Disposal Considerations
All waste materials contaminated with TPM, including used absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][15] Do not dispose of TPM down the drain.
Conclusion
A proactive and informed approach to safety is non-negotiable in any research or development setting. This guide has provided a comprehensive overview of the safety considerations for Tripropylene glycol methyl ether, from its fundamental properties to emergency response protocols. By integrating these principles into daily laboratory practice, researchers can confidently and safely harness the utility of this versatile solvent while upholding the highest standards of occupational health and environmental responsibility.
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Inchem. (n.d.). ICSC 1751 - TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
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Ecolink. (n.d.). Glycol TPM - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
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Carl ROTH. (2025). Tri(propylene glycol) monomethyl ether ≥97 %, for synthesis. Safety Data Sheet. Retrieved from [Link]
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Comsol. (2024). Glycol Ether TPM (Comsol TPM) - SAFETY DATA SHEET. Retrieved from [Link]
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A Researcher's Compendium to Propylene Glycol Ethers: Synthesis, Application, and Analysis
An In-depth Technical Guide for Scientists and Drug Development Professionals
Propylene glycol ethers (PGEs) represent a versatile and widely utilized class of organic solvents, integral to a multitude of industrial and pharmaceutical applications. Their amphiphilic nature, stemming from the presence of both ether and alcohol functionalities, grants them unique solvency characteristics for a broad spectrum of polar and non-polar substances.[1][2] This guide offers a comprehensive exploration of the fundamental chemistry, synthesis, applications in drug development, analytical methodologies, and toxicological profiles of PGEs, tailored for the scientific community.
Foundational Chemistry and Physicochemical Properties
Propylene glycol ethers are broadly categorized into two main groups: the P-series, derived from propylene oxide, and the E-series, derived from ethylene oxide.[3][4] The P-series is generally recognized for its lower toxicity profile compared to its E-series counterparts.[3] The fundamental structure consists of a propylene glycol backbone with an alkyl ether group. The industrial synthesis of PGEs primarily involves the reaction of propylene oxide with a suitable alcohol.[1][5] This reaction can be catalyzed by either acidic or basic catalysts, with basic catalysts being favored to selectively produce the commercially significant α-isomer (1-alkoxy-2-propanol) over the β-isomer (2-alkoxy-1-propanol).[1]
The physicochemical properties of PGEs, such as boiling point, viscosity, and water solubility, are dictated by the length of the alkyl chain and the number of propylene glycol units. For instance, Propylene Glycol Monomethyl Ether (PGME), a common PGE, is a hydrophilic, fast-evaporating glycol ether with excellent solvency and coupling abilities.[6][7] In contrast, Dipropylene Glycol n-Butyl Ether (DPnB) is a slower-evaporating solvent with a greater plasticizing effect, making it an excellent film-forming agent in coatings.[8][9]
A summary of the key physicochemical properties of selected propylene glycol ethers is presented below:
| Property | Propylene Glycol Monomethyl Ether (PGME) | Dipropylene Glycol n-Butyl Ether (DPnB) |
| Chemical Formula | C4H10O2[1] | C10H22O3 |
| Molecular Weight | 90.1 g/mol [6] | 190.28 g/mol |
| Boiling Point | 120°C[1][6] | 222-232 °C |
| Flash Point | 31°C[6] | 107 °C |
| Specific Gravity | 0.919 (25/25°C)[6] | 0.913 (25/25°C) |
| Water Solubility | Completely soluble[7] | Low |
| Primary Isomer | CH₃OCH₂CHOHCH₃[6] | Not applicable |
Synthesis of Propylene Glycol Ethers
The industrial production of propylene glycol ethers is predominantly achieved through the base-catalyzed reaction of propylene oxide with an alcohol.[1] This process is favored for its high selectivity towards the α-isomer.[1]
General Synthesis Pathway
The reaction involves the nucleophilic attack of the alcohol on the epoxide ring of propylene oxide. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters that influence the reaction rate and product distribution.[10][11]
Caption: General synthesis pathway of propylene glycol ethers.
Recent research has focused on developing more environmentally friendly synthesis routes. For example, ionic liquids have been investigated as recyclable catalysts, demonstrating higher catalytic activities under milder conditions compared to traditional catalysts like sodium hydroxide.[10] Another innovative approach involves the direct synthesis of PGME from propylene and hydrogen peroxide using a bifunctional catalyst, which combines epoxidation and ring-opening in a single step.[12]
Applications in Pharmaceutical Sciences
The unique solvent properties of PGEs make them valuable in various pharmaceutical applications, from drug formulation to advanced drug delivery systems.[1][13][14]
Solvents and Excipients
Propylene glycol ethers are used as solvents in a wide array of pharmaceutical formulations, including oral, injectable, and topical preparations.[13] Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those that are poorly soluble in water, makes them essential for creating stable and effective drug products.[13][15] For instance, Propylene Glycol Phenyl Ether is utilized as an excipient to aid in the uniform distribution and dosage of APIs and can enhance the bioavailability of certain drugs.[15]
Role in Drug Delivery Systems
The application of PGEs extends to the development of sophisticated drug delivery systems. Their ability to act as coupling agents and reduce surface tension is beneficial in the formulation of microemulsions and nanoemulsions, which can improve the solubility and absorption of drugs.[8] In transdermal drug delivery, PGEs can act as penetration enhancers, facilitating the transport of drugs across the skin barrier.
Analytical Methodologies
The accurate characterization and quantification of propylene glycol ethers are crucial for quality control in manufacturing and for monitoring exposure in occupational settings. Gas chromatography (GC) is the primary analytical technique employed for this purpose.[16]
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is the standard method for separating and quantifying PGEs and their isomers.[16][17][18] The choice of the GC column is critical for achieving good resolution, especially for complex mixtures of isomers.[18][19]
This protocol outlines a validated method for the collection and analysis of airborne PGEs.
-
Sample Collection:
-
Calibrate a personal sampling pump to a flow rate of approximately 0.1 L/min.[1]
-
Attach a standard-size coconut shell charcoal tube to the pump.[1]
-
Position the sampling assembly in the breathing zone of the worker.
-
Sample for a duration sufficient to collect a 10 L air sample for a time-weighted average (TWA) measurement.[1]
-
After sampling, cap the charcoal tube and transport it to the laboratory for analysis.[1]
-
-
Sample Preparation:
-
Carefully break the charcoal tube to separate the front and back sections.
-
Transfer each section to a separate vial.
-
Add 1.0 mL of a desorbing solvent (e.g., 95/5 v/v methylene chloride/methanol) containing an internal standard to each vial.[1]
-
Cap the vials and allow them to desorb for a specified time with occasional agitation.[1]
-
-
GC-FID Analysis:
Caption: Workflow for the analysis of PGEs in air samples.
Toxicology and Safety Considerations
The toxicological profile of propylene glycol ethers is a critical aspect of their use, particularly in comparison to ethylene glycol ethers. Generally, P-series glycol ethers exhibit a lower toxicity profile.[1][20]
Metabolism
The toxicity of PGEs is closely linked to their metabolism. The primary α-isomers are typically metabolized to propylene glycol, which is then further broken down into endogenous compounds.[1] In contrast, the β-isomers can be metabolized to alkoxypropionic acids, which are of greater toxicological concern.[1][21] The metabolism of propylene glycol monomethyl ether acetate (PGMEA) has been shown to be rapid and extensive, with hydrolysis to PGME being the primary pathway.[22] Studies have shown pronounced differences in the metabolism and disposition of ethylene glycol monomethyl ether (EGME) and PGME, which likely underlies their different toxicological properties.[23]
Health Effects
The primary toxic effects observed with some PGEs are related to the liver and kidneys.[1][24] Dermal contact is a potential route of exposure, and some PGEs can penetrate the skin.[1] Therefore, appropriate personal protective equipment is recommended when handling these solvents.[1] Chronic exposure to certain glycol ethers has been associated with central nervous system effects, such as drowsiness and weakness.[25] However, a robust toxicological database for many common PGEs indicates a lack of genotoxic, developmental, and reproductive hazards.[1]
Caption: Simplified metabolic pathways of PGE isomers.
Future Trends and Research Directions
Future research in the field of propylene glycol ethers is likely to focus on the development of "green" and sustainable synthesis methods. This includes the use of bio-based feedstocks and more efficient, recyclable catalysts.[10] Additionally, there is ongoing research into novel applications of PGEs in areas such as advanced materials and specialty chemical formulations. The continued evaluation of the long-term health and environmental impacts of these widely used solvents will also remain a priority for the scientific and regulatory communities.
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Propylene Glycol Monomethyl Ether (PM) - South City Petrochem – SCP. (n.d.). Retrieved from [Link]
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PROPYLENE GLYCOL MONOMETHYL ETHER. (n.d.). Ataman Kimya. Retrieved from [Link]
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Dipropylene glycol n-butyl ether. (n.d.). Ataman Kimya. Retrieved from [Link]
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DIPROPYLENE GLYCOL N-BUTYL ETHER (DPNB). (n.d.). Ataman Kimya. Retrieved from [Link]
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Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity. (2025). PubMed. Retrieved from [Link]
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Synthesis of propylene glycol ethers from propylene oxide catalyzed by environmentally friendly ionic liquids. (2017). ResearchGate. Retrieved from [Link]
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Glycol Ethers - Analytical Method. (n.d.). Retrieved from [Link]
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Propylene glycol phenyl ether. (n.d.). MCC - Menssing Chemiehandel & Consultants GmbH. Retrieved from [Link]
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Propylene glycol monomethyl ether acetate (PGMEA) metabolism, disposition, and short-term vapor inhalation toxicity studies. (n.d.). PubMed. Retrieved from [Link]
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Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats. (1986). PubMed. Retrieved from [Link]
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Comparative metabolism and disposition of ethylene glycol monomethyl ether and propylene glycol monomethyl ether in male rats. (n.d.). PubMed. Retrieved from [Link]
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Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. (2019). Publisso. Retrieved from [Link]
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Propylene Glycol Ethers. (n.d.). J R Hess Company, Inc. Retrieved from [Link]
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"Discovery and synthesis of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-"
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-
Abstract
This technical guide provides a comprehensive overview of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, a specific isomer of tripropylene glycol monomethyl ether (TPM). The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on the underlying chemical principles and industrial practices. The guide also includes a thorough discussion of the safety, toxicology, and environmental impact of propylene glycol ethers.
Introduction
Overview of Propylene Glycol Ethers
Propylene glycol ethers (P-series) are a class of organic solvents derived from the reaction of propylene oxide with an alcohol.[1] These compounds are characterized by the presence of both ether and alcohol functional groups, which imparts a unique combination of hydrophilic and lipophilic properties. This dual nature makes them excellent solvents for a wide range of substances, including resins, oils, waxes, and dyes. P-series glycol ethers are generally considered to have a lower toxicity profile compared to their ethylene glycol-based counterparts (E-series).[1]
Focus on 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- (TPM Isomer)
The subject of this guide, 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, is a specific isomer of tripropylene glycol monomethyl ether (TPM).[2][3] Its chemical structure consists of a 2-propanol backbone with a diether substituent at the 1-position, which is in turn composed of two propylene glycol units and a terminal methoxy group. While commercially available TPM is a mixture of isomers, understanding the properties and synthesis of this specific isomer is crucial for applications requiring high purity and well-defined chemical characteristics.
Scope of the Technical Guide
This guide offers an in-depth exploration of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-. It covers the historical context of its discovery, the fundamental chemistry and industrial processes for its synthesis, its detailed physicochemical properties, and its diverse applications. Furthermore, it provides a critical assessment of its toxicological profile and environmental impact to ensure safe handling and responsible use.
Discovery and Historical Context
Emergence of Glycol Ethers as Solvents
The development of glycol ethers as industrial solvents began in the early 20th century, with the commercialization of ethylene glycol-based products like Cellosolve® in the 1920s.[1] These early solvents offered superior performance compared to existing options, such as ethyl lactate. The demand for versatile and effective solvents in the burgeoning chemical industry spurred further research into related compounds.
Development of Propylene Glycol Methyl Ethers (PM-series)
The synthesis of propylene glycol ethers followed the pioneering work on ethylene glycol ethers. The reaction of propylene oxide with alcohols, such as methanol, was found to produce a range of products with desirable solvent properties.[4][5] The commercial production of dipropylene glycol methyl ether (DPM) and tripropylene glycol monomethyl ether (TPM) provided the industry with a new class of solvents with lower volatility and a more favorable safety profile than their shorter-chain predecessors.[1][6] The compound 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is a constituent of the complex isomeric mixture that results from these industrial processes.
Synthesis and Manufacturing
Fundamental Chemistry: Propoxylation of Methanol
The synthesis of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is rooted in the base-catalyzed reaction of propylene oxide with methanol.[7] This process, known as propoxylation, involves the nucleophilic attack of the methoxide ion on the epoxide ring of propylene oxide. The reaction can proceed to form a series of propylene glycol methyl ethers, including monopropylene glycol methyl ether (PM), dipropylene glycol methyl ether (DPM), and tripropylene glycol monomethyl ether (TPM), depending on the reaction conditions and the molar ratio of the reactants.[8]
Reaction Mechanism
The base-catalyzed ring-opening of propylene oxide by methanol proceeds through an S(_N)2 mechanism. The methoxide ion, generated by the reaction of methanol with a strong base like sodium hydroxide or sodium methoxide, acts as the nucleophile. The attack preferentially occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of the primary alkoxide, which is then protonated by methanol to yield 1-methoxy-2-propanol as the major initial product.[9] Subsequent reactions of this primary product with additional propylene oxide molecules lead to the formation of higher-order glycol ethers like DPM and TPM.[10]
Caption: Base-catalyzed synthesis of propylene glycol ethers.
Industrial Synthesis of Tripropylene Glycol Monomethyl Ether
In an industrial setting, the synthesis of TPM is typically carried out in a continuous or batch reactor.[11] Methanol and propylene oxide are fed into the reactor in the presence of a catalyst, such as sodium hydroxide or a solid acid catalyst.[11] The reaction is exothermic and requires careful temperature control. The product stream contains a mixture of PM, DPM, TPM, and higher-order glycol ethers, as well as unreacted methanol. This mixture is then subjected to a series of distillation steps to separate the desired TPM fraction.[7]
Isomer Formation and Distribution
The reaction of the methoxide ion with propylene oxide can, in principle, lead to two isomers for each addition step. However, the nucleophilic attack is highly regioselective, with the primary product, 1-methoxy-2-propanol, being formed in much greater abundance than the secondary product, 2-methoxy-1-propanol.[7] The subsequent additions of propylene oxide to the growing chain also exhibit this regioselectivity, leading to a complex but predictable mixture of isomers in the final TPM product. The specific isomer, 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, is one of the main components of this mixture.[6]
Detailed Laboratory/Pilot Scale Synthesis Protocol
Objective: To synthesize a mixture of propylene glycol methyl ethers enriched in TPM.
Materials:
-
Methanol (anhydrous)
-
Propylene oxide
-
Sodium hydroxide (pellets)
-
Reaction vessel with overhead stirrer, reflux condenser, and addition funnel
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with anhydrous methanol and a catalytic amount of sodium hydroxide.
-
Heat the mixture to reflux with stirring.
-
Slowly add propylene oxide to the refluxing mixture through the addition funnel. Maintain a steady reflux and control the exotherm by adjusting the addition rate.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction of the propylene oxide.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with an acid, such as acetic acid.
-
Remove the unreacted methanol by distillation at atmospheric pressure.
-
Fractionally distill the remaining mixture under reduced pressure to separate the PM, DPM, and TPM fractions.
Physicochemical Properties
Structural Elucidation
The structure of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is C₁₀H₂₂O₄.[2] Its IUPAC name is 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)propan-2-ol.[2]
Caption: Structure of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-.
Spectroscopic Data
The identity and purity of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- can be confirmed using various spectroscopic techniques. The mass spectrum (electron ionization) is available in the NIST WebBook.[2] Infrared spectroscopy would show characteristic absorptions for the hydroxyl (-OH) and ether (C-O-C) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the connectivity of the atoms in the molecule.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₄ | [2] |
| Molecular Weight | 206.28 g/mol | [12] |
| CAS Registry Number | 20324-33-8 | [2] |
| Appearance | Colorless liquid | |
| Odor | Mild, ether-like | [13] |
| Boiling Point | Data not available for the specific isomer; mixture boils at ~242 °C | [14] |
| Melting Point | -83 °C (for DPM) | [15] |
| Solubility in Water | Completely soluble | |
| Vapor Pressure | 0.03 mmHg at 20 °C (for TPM mixture) | [6] |
| Log Kₒw | 0.38 (estimated for TPM mixture) | [16] |
Applications in Research and Industry
Solvent in Coatings and Inks
Tripropylene glycol monomethyl ether is widely used as a solvent in the formulation of paints, coatings, lacquers, and inks.[17] Its slow evaporation rate and excellent solvency for a variety of resins make it an ideal choice for high-performance coatings. It acts as a coalescing agent in water-based paints, promoting the formation of a continuous film as the paint dries.[6]
Role in Drug Formulation and Delivery
In the pharmaceutical industry, TPM is used as a solvent and carrier in drug formulations.[17] Its low toxicity and ability to dissolve a wide range of active pharmaceutical ingredients make it a suitable excipient for oral, topical, and parenteral drug delivery systems.[16][17]
Use in Cleaners and Chemical Specialties
TPM is a common ingredient in industrial and household cleaners, degreasers, and paint removers.[6] Its ability to dissolve both water-soluble and oil-soluble soils makes it an effective cleaning agent. It is also used in the formulation of hydraulic fluids and as a chemical intermediate in the synthesis of other compounds.
Other Industrial Applications
Other applications of TPM include its use as a solvent in agricultural formulations, a component of textile dyeing and printing processes, and a humectant in various products.
Safety, Toxicology, and Environmental Fate
Toxicological Profile
Dipropylene glycol methyl ether, of which the subject compound is a higher analog, has a low order of acute toxicity by oral, dermal, and inhalation routes.[16] It is not considered to be a skin irritant or sensitizer and is only slightly irritating to the eyes.[16][18] Repeated high-level exposure may cause central nervous system depression and adaptive liver changes.[6][18] DPM is not considered to be teratogenic, genotoxic, or carcinogenic.[16]
Handling and Storage
Standard laboratory and industrial hygiene practices should be followed when handling TPM. This includes working in a well-ventilated area and using appropriate personal protective equipment, such as gloves and safety glasses. It should be stored in a cool, dry place away from sources of ignition.[15]
Environmental Fate and Ecotoxicity
TPM is readily biodegradable and is not expected to persist or bioaccumulate in the environment.[16] It has a low order of toxicity to aquatic organisms.[16]
Conclusion and Future Outlook
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, as a key isomer of tripropylene glycol monomethyl ether, is a versatile and valuable industrial chemical. Its unique combination of properties makes it an effective solvent and carrier in a wide range of applications. The synthesis of this compound is well-established and is based on the robust chemistry of propylene oxide. With its favorable safety and environmental profile, the demand for high-purity grades of this and related propylene glycol ethers is expected to grow, particularly in the pharmaceutical and electronics industries where precise and well-characterized materials are essential.
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OECD SIDS. (2001). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8. [Link]
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Centers for Disease Control and Prevention. (1994). Dipropylene glycol methyl ether - IDLH. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dipropylene Glycol Methyl Ether. [Link]
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Sexton, A. R., & Britton, E. C. (1948). Synthesis and Identification of Propylene Glycol Phenyl Ethers. Journal of the American Chemical Society, 70(11), 3606-3608. [Link]
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-
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Methodological & Application
Application Notes and Protocols for Tripropylene Glycol Methyl Ether (TPM) in Organic Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tripropylene Glycol Methyl Ether (TPM) as a versatile, high-performance solvent in organic synthesis. TPM, a hydrophilic, slow-evaporating P-series glycol ether, offers a unique combination of properties including a high boiling point, excellent solvency for a wide range of polar and non-polar compounds, low toxicity, and a favorable safety profile.[1][2] These characteristics make it an advantageous alternative to conventional solvents, particularly for reactions requiring elevated temperatures and stable conditions. This guide details its physicochemical properties, explores its utility in specific synthetic applications, provides step-by-step protocols, and outlines critical safety and handling procedures.
Introduction: Re-evaluating Solvent Selection in Modern Synthesis
Solvent choice is a cornerstone of successful organic synthesis, profoundly influencing reaction kinetics, selectivity, and yield. While traditional solvents like DMF, DMSO, and toluene are staples in the laboratory, their associated hazards—including toxicity and flammability—necessitate the exploration of safer, more sustainable alternatives. Tripropylene Glycol Methyl Ether (TPM, CAS No. 25498-49-1) emerges as a compelling candidate.[3] It is a colorless, low-odor liquid that is completely miscible with water and possesses excellent solvency for many organic substances. Its very low vapor pressure and high flash point of 111 °C (232 °F) render it non-flammable under GHS criteria, significantly enhancing laboratory safety.[3][4] This guide moves beyond TPM's well-documented use in coatings and cleaners to establish its role as a powerful tool for the synthetic chemist.[5][6][7]
Physicochemical Properties of TPM: A Data-Driven Overview
The utility of a solvent is dictated by its physical properties. The high boiling point of TPM allows for a wide operational temperature range, enabling reactions that are sluggish at lower temperatures. Its hydrophilic nature and ability to dissolve both polar and non-polar reagents can lead to homogenous reaction media, mitigating mass transfer limitations.
| Property | Value | Significance in Synthesis | Source(s) |
| CAS Number | 25498-49-1 | Unique chemical identifier. | [1] |
| Molecular Formula | C₁₀H₂₂O₄ | Provides elemental composition. | [8] |
| Molecular Weight | 206.28 g/mol | Essential for stoichiometric calculations. | [8][9] |
| Appearance | Colorless, clear liquid | Allows for easy visual inspection of reaction progress. | [1] |
| Odor | Mild, ether-like | Reduced odor improves the laboratory environment compared to solvents like pyridine or thiols. | [4] |
| Boiling Point | 236–251 °C (at 760 mmHg) | Enables high-temperature reactions, exceeding the range of many common solvents. | [3] |
| Flash Point | 111 °C (232 °F) | Classified as non-flammable, reducing fire hazards in the lab. | [4] |
| Density | 0.963 g/mL at 25 °C | Important for volume-to-mass conversions and reaction concentration calculations. | [9] |
| Viscosity | 5.6 cSt at 25 °C | Low viscosity ensures efficient stirring and heat transfer within the reaction mixture. | [10] |
| Water Solubility | Completely miscible | Simplifies aqueous workups and allows for its use as a co-solvent in aqueous systems. | |
| Vapor Pressure | <0.1 mmHg at 25 °C | Extremely low volatility minimizes solvent loss during long, high-temperature reactions and reduces worker exposure. | [3] |
Core Advantages of TPM in a Synthetic Workflow
Choosing TPM is not merely a substitution; it is a strategic decision to enhance reaction performance and safety.
-
Thermal Stability & High-Temperature Reactions: TPM's high boiling point is its most significant asset, permitting access to thermal regimes that can accelerate slow reactions, overcome high activation barriers, or improve the solubility of recalcitrant starting materials.
-
Enhanced Safety Profile: As a non-flammable liquid with low toxicity, TPM is a safer alternative to many polar aprotic solvents.[3][4][11] In the United States, it is considered non-hazardous under the criteria of the Federal OSHA Hazard Communication Standard 29CFR 1910.1200.[4] This reduces the need for specialized storage like flammable liquid cabinets and mitigates risks associated with solvent handling.[4]
-
Broad Solvency: TPM's ability to dissolve a wide array of resins, polymers, and other organic compounds makes it a versatile choice for diverse reaction types, from nanoparticle synthesis to polymer chemistry.[3] It can act as an excellent coupling agent, bridging the phase gap between inorganic and organic materials.[12][13]
-
Inert Reaction Medium: TPM is chemically stable and generally unreactive towards common reagents used in organic synthesis, such as strong bases or oxidizing agents, although violent reactions with 70% perchloric acid and strong oxidizers are noted as potential hazards.[14][15] It can be a suitable medium for reactions sensitive to protic solvents when dried appropriately.
Caption: General workflow for a high-temperature organic synthesis reaction using TPM.
Application Protocol: Green Synthesis of Silver Nanoparticles (Ag-NPs)
This protocol demonstrates the use of TPM in a contemporary materials synthesis application, leveraging its properties as a reaction medium and stabilizer. The synthesis of metal nanoparticles is a crucial process in nanotechnology, and "green" methods using non-toxic reagents are highly sought after.[16] While many methods exist, the use of a high-boiling, biocompatible solvent like a glycol ether can provide excellent control over particle size and stability.[16][17][18]
Causality: The high boiling point of TPM allows the reaction to be conducted at an elevated, stable temperature without significant solvent evaporation, promoting uniform nucleation and growth of nanoparticles. Its viscosity helps prevent particle agglomeration, and its hydroxyl and ether functionalities can act as capping agents, stabilizing the nanoparticle surface.
Materials:
-
Silver nitrate (AgNO₃)
-
Glucose (as a green reducing agent)
-
Tripropylene Glycol Methyl Ether (TPM)
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Temperature controller and heating mantle
-
Magnetic stirrer
-
Centrifuge
Step-by-Step Methodology:
-
Solution Preparation: In a 250 mL three-neck flask, dissolve 0.17 g of silver nitrate (1 mmol) in 100 mL of Tripropylene Glycol Methyl Ether. Stir at room temperature until fully dissolved.
-
Addition of Reducing Agent: Prepare a solution of 0.90 g of glucose (5 mmol) in 10 mL of deionized water. Add this solution dropwise to the silver nitrate/TPM solution while stirring vigorously.
-
Reaction Execution:
-
Fit the flask with a reflux condenser and place it in a heating mantle connected to a temperature controller.
-
Heat the mixture to 120 °C and maintain this temperature for 2 hours. A color change from colorless to yellow and then to a stable dark brown indicates the formation of silver nanoparticles.
-
Rationale: The elevated temperature facilitates the reduction of Ag⁺ ions by glucose. The slow, controlled heating in the high-boiling TPM ensures a narrow particle size distribution.[16]
-
-
Isolation of Nanoparticles:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the colloidal solution to centrifuge tubes. Add an equal volume of ethanol to induce precipitation of the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 20 minutes. Discard the supernatant.
-
Rationale: Adding a less polar solvent like ethanol reduces the stabilizing effect of the TPM, causing the nanoparticles to aggregate and precipitate for easier collection.
-
-
Washing and Purification:
-
Re-disperse the nanoparticle pellet in 20 mL of ethanol and sonicate for 5 minutes to break up any loose agglomerates.
-
Centrifuge again at 8000 rpm for 20 minutes. Repeat this washing step two more times to ensure complete removal of residual TPM and reactants.
-
-
Final Product: After the final wash, dry the purified silver nanoparticle pellet under vacuum at 40 °C for 12 hours. The resulting product is a fine, dark powder.
-
Characterization: The synthesized Ag-NPs should be characterized by UV-Vis Spectroscopy (to confirm the surface plasmon resonance peak, typically ~420 nm), Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) to confirm the crystalline structure.[16][18]
Practical Considerations for the Synthetic Chemist
Solvent Purification: For most applications, commercially available TPM (>97.5% purity) is sufficient.[9] For moisture-sensitive reactions, TPM can be dried over activated 3Å molecular sieves overnight, followed by distillation under reduced pressure.
Post-Reaction Workup and Solvent Removal: Due to its high boiling point and water miscibility, TPM cannot be easily removed by a standard rotary evaporator.
-
Aqueous Extraction: The most common method. The reaction mixture is cooled and diluted significantly with water. The product of interest is then extracted into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary due to the potential for TPM to act as a coupling agent and increase product solubility in the aqueous phase.
-
High-Vacuum Distillation: For non-volatile products, TPM can be removed via short-path distillation under high vacuum. However, this requires high temperatures that could degrade sensitive compounds.
Caption: Decision flowchart for selecting a TPM removal strategy post-synthesis.
Safety and Handling Protocol
While TPM has a favorable safety profile, proper chemical hygiene should always be practiced.[4][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat when handling TPM.[4][19]
-
Ventilation: Use TPM in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors, especially when heated.[4][19]
-
Storage: Store TPM in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][19] Glycol ethers have the potential to form explosive peroxides upon prolonged exposure to air, so storage under a nitrogen atmosphere is recommended for long-term storage.[14]
-
Spill Management: Spilled TPM is not an immediate fire hazard but creates a slippery, oily residue.[4]
-
Disposal: Do not pour TPM or TPM-containing solutions down the drain.[4] Dispose of waste TPM as hazardous chemical waste in accordance with institutional and local environmental regulations.
Conclusion
Tripropylene Glycol Methyl Ether is more than an industrial solvent; it is a valuable, underutilized tool for the modern organic chemist. Its unique combination of a high boiling point, broad solvency, and significantly improved safety profile over traditional solvents makes it an ideal choice for high-temperature synthesis, materials science applications, and process development. By understanding its properties and employing the appropriate handling and workup procedures, researchers can leverage TPM to perform safer, more efficient, and more robust chemical transformations.
References
- The Role of TPM as a Premium Solvent in Coatings and Inks. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Tri(propylene glycol) methyl ether, mixture of isomers - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Tripropylene glycol monomethyl ether (TPM). (2021, December 8). Formlabs Support.
- TPM Solvent - Tripropylene Glycol Methyl Ether. (n.d.). JR Hess Company.
- Safety Data Sheet: Tripropylene Glycol Monomethyl Ether (TPM). (2022, September 1). Shiny Chemical Industrial Co., Ltd.
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Application Notes and Protocols: Tripropylene Glycol Methyl Ether (TPM) in Polymer Chemistry
An Application Guide for Researchers and Formulation Scientists
Introduction: Tripropylene glycol methyl ether (TPM), identified by CAS Number 25498-49-1, is a high-performance, P-series glycol ether that serves as a remarkably versatile tool in polymer chemistry.[1] It is a colorless, hydrophilic liquid with a mild odor, characterized by its low volatility, slow evaporation rate, and excellent solvency for a wide range of both polar and non-polar substances.[1] These properties make TPM an invaluable component in numerous applications, from advanced coatings and inks to adhesives and chemical synthesis.[2][3]
This document provides an in-depth technical guide for researchers, scientists, and development professionals. It moves beyond a simple recitation of properties to explore the mechanistic roles of TPM in polymer systems. We will detail its function as a coalescing agent, a high-performance solvent, and a chemical intermediate, supported by field-proven insights and detailed experimental protocols to empower your research and development efforts.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a solvent's physical properties and handling requirements is fundamental to its effective and safe implementation in any laboratory or industrial setting. TPM is valued not only for its performance but also for its favorable environmental, health, and safety profile compared to many traditional solvents.[4]
Table 1: Key Physicochemical Properties of Tripropylene Glycol Methyl Ether (TPM)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 25498-49-1 | [1] |
| Molecular Formula | C₁₀H₂₂O₄ | |
| Average Molecular Weight | ~206.28 g/mol | |
| Boiling Point (@ 1 atm) | 236 - 242.4 °C (457 - 468 °F) | [5][6] |
| Freezing Point | -79 °C (-110 °F) | [5][6][7] |
| Flash Point (Closed Cup) | 93 - 111 °C (199 - 232 °F) | [6][8] |
| Specific Gravity (@ 25°C) | ~0.965 | [5][6] |
| Vapor Pressure (@ 25°C) | < 0.1 mmHg | [4][6] |
| Solubility in Water | Complete | [6][9] |
| Appearance | Colorless Liquid |[10] |
Safety and Handling Summary: TPM is not classified as a flammable liquid under GHS and is considered to have low acute toxicity.[2][8] However, as with all chemicals, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields, and a lab coat when handling TPM.[8][11][12]
-
Ventilation: Work in a well-ventilated area to minimize inhalation of vapors.[8][12]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. TPM should be stored separately from strong acids, bases, and oxidizing agents, as it can potentially form explosive peroxides, especially if concentrated to dryness.[10][11]
-
Spills: Spilled TPM presents a slip hazard due to its oily residue and slow evaporation. Absorb spills with inert material and clean the area with wet paper towels.[8]
Section 2: Core Applications in Polymer Formulations
TPM's unique balance of properties allows it to perform multiple functions in complex polymer formulations, often leading to enhanced product quality and performance.
TPM as a Coalescing Agent in Latex Coatings
In water-based latex paints and coatings, polymer particles are dispersed in water. For a durable, protective film to form, these particles must fuse together in a process called coalescence.
Mechanism of Action: The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex will form a continuous film. Below this temperature, a brittle, cracked film results. TPM acts as a highly efficient coalescent by temporarily lowering the MFFT.[9] It achieves this by partitioning into the polymer particles, softening them, and reducing the glass transition temperature (Tg). This plasticizing effect allows the particles to deform and fuse as water evaporates. Due to its slow evaporation rate, TPM remains in the film long enough to ensure complete fusion but eventually volatilizes, allowing the film to regain its final hardness and durability.[13]
Caption: Workflow of TPM-assisted coalescence in latex coatings.
Application Protocol 1: Evaluating Coalescent Efficiency in an Acrylic Latex Formulation
-
Objective: To determine the effect of TPM concentration on the MFFT of a standard acrylic latex emulsion.
-
Materials & Equipment:
-
Acrylic latex emulsion (e.g., 50% solids, Tg = 20°C)
-
Tripropylene glycol methyl ether (TPM)
-
Deionized water
-
Small beakers or vials, magnetic stirrer
-
MFFT Bar apparatus (a metal plate with a controlled temperature gradient)
-
Drawdown bar or film applicator (e.g., 75 µm wet film thickness)
-
-
Procedure:
-
Preparation of Formulations: Prepare four 50g samples. The first is a control with no coalescent. For the other three, add TPM at levels of 3%, 5%, and 7% based on the weight of the polymer solids.
-
Causality Insight: The concentration is based on polymer solids, not the total formulation weight, as TPM's action is on the polymer itself.
-
-
Mixing: To each sample, add the calculated amount of TPM and mix gently with a magnetic stirrer for 15 minutes to ensure uniform distribution.
-
MFFT Measurement: a. Turn on the MFFT bar and allow the temperature gradient to stabilize (e.g., from 0°C to 25°C). b. Place a strip of paper or plastic film over the bar. c. Using the drawdown bar, apply a uniform wet film of the control formulation across the temperature gradient. d. Observe the film as it dries (~1-2 hours). Identify the point on the temperature scale where the film transitions from a white, cracked powder (non-coalesced) to a clear, continuous film. This temperature is the MFFT.
-
Repeat: Repeat step 3 for each of the TPM-containing formulations.
-
-
Self-Validating System & Expected Outcome: The protocol is self-validating by including a control and multiple concentrations. A clear, dose-dependent decrease in the MFFT should be observed.
| Formulation | TPM on Polymer Solids (wt%) | Observed MFFT (°C) |
| Control | 0% | ~20°C |
| Sample 1 | 3% | ~12°C |
| Sample 2 | 5% | ~6°C |
| Sample 3 | 7% | ~1°C |
TPM as a High-Performance Solvent
TPM's strong solvency and slow evaporation rate make it an excellent choice for solvent-based systems, particularly high-solids coatings where viscosity control and film appearance are critical.[4]
Mechanism of Action: In high-solids coatings, a high concentration of resin can lead to rapid viscosity increase and poor flow as the solvent evaporates. TPM, used as a "tailing solvent," is the last solvent to evaporate from the film. This extended "open time" allows the coating to level out, reducing application defects like brush marks or orange peel, and promotes a high-gloss, uniform finish.[13] It effectively dissolves a wide range of resins including epoxies, polyurethanes, and polyesters.[4]
Caption: Workflow for formulating a solvent-borne coating using TPM.
Application Protocol 2: Formulation of a High-Solids Epoxy Coating
-
Objective: To demonstrate the effect of TPM as a tailing solvent on the flow and leveling of a 2K epoxy coating.
-
Materials & Equipment:
-
Bisphenol A epoxy resin
-
Polyamide curing agent
-
Primary solvent (e.g., a blend of xylene and MEK)
-
TPM
-
Glass panels for drawdown
-
Film applicator (100 µm)
-
Viscometer (e.g., Brookfield or Stormer)
-
-
Procedure:
-
Formulation A (Control): In a beaker, combine 100g of epoxy resin with 20g of the primary solvent blend. Mix until homogenous.
-
Formulation B (with TPM): In a separate beaker, combine 100g of epoxy resin with 15g of the primary solvent blend and 5g of TPM. Mix until homogenous.
-
Causality Insight: By keeping the total solvent amount constant, we isolate the effect of the slow-evaporating TPM.
-
-
Curing Agent Addition: To each formulation, add the stoichiometric amount of polyamide curing agent and mix thoroughly.
-
Application & Observation: a. Immediately after mixing, draw down a film of each formulation onto a glass panel. b. Place the panels at a slight incline (~10°) to observe flow and leveling. c. Observe the films after 1 hour and after full cure (24 hours). Note any differences in surface smoothness, gloss, and the presence of brush marks or other defects.
-
-
Expected Outcome: Formulation B, containing TPM, will exhibit superior leveling, resulting in a smoother, higher-gloss finish with fewer surface imperfections compared to the control.
TPM in Adhesives and Sealants
In adhesives and sealants, TPM serves a dual role as both a solvent and a plasticizer, enhancing workability during application and improving the mechanical properties of the final bond.[3][14]
Mechanism of Action: As a solvent, TPM helps to dissolve polymers and additives, ensuring a homogenous mixture with a workable viscosity.[14] As a plasticizer, its molecules intersperse between polymer chains, preventing them from packing tightly. This increases the free volume and allows the polymer chains to move more freely, imparting flexibility and elasticity to the cured adhesive. This is crucial for applications that experience vibration, thermal expansion, or contraction, as it prevents the bond from becoming brittle and failing.[3][14]
Application Protocol 3: Characterizing the Plasticizing Effect of TPM in a PVA Adhesive
-
Objective: To visually and physically assess the increase in flexibility of a PVA adhesive film when plasticized with TPM.
-
Materials & Equipment:
-
Polyvinyl acetate (PVA) emulsion
-
TPM
-
Non-stick surface (e.g., Teflon sheet or silicone release liner)
-
Film applicator or spatula
-
-
Procedure:
-
Prepare Samples: Create two 50g batches of PVA emulsion.
-
Control: 50g of PVA emulsion.
-
Test Sample: 50g of PVA emulsion + 2.5g of TPM (5 wt%).
-
-
Mix: Thoroughly mix the TPM into the test sample until it is fully incorporated.
-
Cast Films: On the non-stick surface, cast a uniform film of each sample, approximately 1 mm thick.
-
Dry: Allow the films to dry completely at ambient temperature for 48 hours.
-
Evaluation: a. Carefully peel the dried films from the substrate. b. Flexibility Test: Bend each film 180 degrees. Observe the control film for signs of stress whitening or cracking. The TPM-containing film should bend without damage. c. Elongation Test (Qualitative): Gently pull on both ends of each film. Note the difference in stretchability before breaking.
-
-
Expected Outcome: The control film will be relatively stiff and may crack upon sharp bending. The film containing TPM will be noticeably more pliable and flexible, demonstrating its efficacy as a plasticizer. This provides a clear, self-validating result of TPM's function.[14]
References
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- TPM Solvent - Tripropylene Glycol Methyl Ether. JR Hess Company.
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- Tri(propylene glycol)
- Tri(propylene glycol) methyl ether, mixture of isomers. Sigma-Aldrich.
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- Tripropylene Glycol Monomethyl Ether: Properties, Applications, and Industrial Uses. Generic Source.
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Synthesis of Silver Nanoparticles via the Polyol Method Using Tripropylene Glycol Methyl Ether: An Application Note and Protocol
Introduction
The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of modern nanotechnology, enabling advancements in fields ranging from biomedical imaging and drug delivery to conductive inks and catalysis. Among the various synthetic routes, the polyol method has emerged as a robust and versatile technique for producing high-quality, crystalline nanoparticles.[1] This method utilizes a high-boiling point alcohol, or polyol, which serves a dual function as both the solvent and the reducing agent for a metallic salt precursor.[2]
This application note provides a detailed protocol for the synthesis of silver nanoparticles (AgNPs) using Tripropylene Glycol Methyl Ether (TPGME) as the solvent and reducing agent, and Polyvinylpyrrolidone (PVP) as a stabilizing agent. While traditional polyol syntheses often employ diols like ethylene glycol, the use of an ether-terminated glycol such as TPGME offers potential advantages in modulating solvent properties and reduction kinetics, thereby providing another lever for controlling nanoparticle characteristics. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the underlying scientific principles and the influence of key reaction parameters.
Scientific Principles and the Role of Reagents
The polyol synthesis of silver nanoparticles is a bottom-up approach where silver ions (Ag⁺) from a precursor, typically silver nitrate (AgNO₃), are reduced to zerovalent silver atoms (Ag⁰). These atoms then nucleate and grow into nanoparticles. The key to a successful synthesis lies in controlling the rates of nucleation and growth to achieve a monodisperse population of nanoparticles with the desired size and shape.
The Dual Role of Tripropylene Glycol Methyl Ether (TPGME)
TPGME is a high-boiling point solvent, which allows the synthesis to be carried out at elevated temperatures, facilitating the reduction of silver ions. The primary reactive site for the reduction is the terminal hydroxyl group of the TPGME molecule. At high temperatures, this alcohol group is oxidized to an aldehyde.[3] This in-situ generated aldehyde is a potent reducing agent that donates electrons to the Ag⁺ ions, reducing them to Ag⁰. The presence of ether linkages within the TPGME backbone influences its solvent properties, such as polarity and viscosity, which can affect the dissolution of reactants and the diffusion of species during nanoparticle growth.
Silver Nitrate (AgNO₃): The Silver Precursor
Silver nitrate serves as the source of Ag⁺ ions. The concentration of AgNO₃ in the reaction mixture is a critical parameter that directly influences the final size and concentration of the synthesized nanoparticles.[4][5]
Polyvinylpyrrolidone (PVP): The Capping Agent
Polyvinylpyrrolidone is a polymer that acts as a capping or stabilizing agent. As silver nanoparticles form, PVP molecules adsorb onto their surface through coordination between the oxygen and nitrogen atoms of the pyrrolidone rings and the silver atoms.[6][7] This adsorbed layer provides steric hindrance, preventing the nanoparticles from aggregating and coalescing, which is crucial for controlling their final size and maintaining a stable colloidal suspension.[8] The molecular weight and concentration of PVP are key parameters that can be tuned to control the size and shape of the resulting nanoparticles.[1][7][9]
Experimental Protocol
This protocol is adapted from established polyol synthesis methods, specifically for the use of tripropylene glycol-based solvents.[1][2][10]
Materials and Equipment
| Reagent/Equipment | Specifications |
| Tripropylene Glycol Methyl Ether (TPGME) | Anhydrous, ≥99% |
| Silver Nitrate (AgNO₃) | ≥99% |
| Polyvinylpyrrolidone (PVP) | Average M.W. 55,000 |
| Ethanol | Anhydrous, ≥99.5% |
| Three-neck round-bottom flask | 250 mL |
| Condenser | |
| Thermometer or thermocouple | |
| Heating mantle with magnetic stirrer | |
| Magnetic stir bar | |
| Centrifuge and centrifuge tubes | |
| Syringe or dropping funnel |
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Medium: In a 250 mL three-neck round-bottom flask, dissolve a specific amount of PVP (e.g., to achieve a 20 wt.% concentration relative to TPGME) in TPGME with magnetic stirring.
-
Reaction Setup: Assemble the flask in a heating mantle. Attach a condenser to one neck and a thermometer to another to accurately monitor the reaction temperature.
-
Heating: Heat the PVP-TPGME solution to 120 °C while stirring continuously. Ensure the temperature is stable before proceeding.
-
Precursor Addition: Once the reaction temperature is stable at 120 °C, add a predetermined amount of silver nitrate to the solution. The addition can be done either as a solid or as a concentrated solution in a minimal amount of TPGME.
-
Reaction: Maintain the reaction at 120 °C for 3 hours under constant stirring. A color change in the solution, typically to a yellowish-brown or reddish-brown, indicates the formation of silver nanoparticles.
-
Cooling and Precipitation: After 3 hours, turn off the heat and allow the solution to cool to room temperature. Add an excess of ethanol to the solution to precipitate the silver nanoparticles.
-
Purification:
-
Centrifuge the mixture to separate the nanoparticles from the supernatant.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and re-dispersion steps at least two more times to remove any residual TPGME, PVP, and unreacted precursors.
-
-
Final Product: After the final wash, disperse the purified silver nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage and characterization.
Mechanism of Nanoparticle Formation
The formation of silver nanoparticles in the TPGME-PVP system can be conceptualized in the following stages:
Caption: Key stages in the polyol synthesis of silver nanoparticles.
Influence of Reaction Parameters
The final characteristics of the synthesized silver nanoparticles are highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters:
| Parameter | Effect on Nanoparticle Size | Rationale |
| Temperature | Increasing temperature generally leads to smaller, more uniform nanoparticles up to an optimal point.[11][12] | Higher temperatures increase the reduction rate, leading to a burst of nucleation and the formation of many small nuclei. However, excessively high temperatures can lead to particle aggregation.[11] |
| Reaction Time | Longer reaction times can lead to an increase in nanoparticle size and a narrowing of the size distribution.[13] | Allows for more complete reduction and Ostwald ripening, where larger particles grow at the expense of smaller ones. |
| AgNO₃ Concentration | Higher precursor concentrations generally result in larger nanoparticles.[4][14] | More silver atoms are available for the growth of existing nuclei. |
| PVP Concentration | Increasing PVP concentration typically leads to smaller nanoparticles.[1][7] | A higher concentration of the capping agent provides better surface coverage, preventing aggregation and limiting particle growth. |
| PVP Molecular Weight | Higher molecular weight PVP can lead to the formation of larger nanoparticles.[1] | Longer polymer chains can be less efficient at capping individual small particles, sometimes leading to controlled aggregation into larger structures. |
Characterization of Synthesized Silver Nanoparticles
To confirm the successful synthesis and to determine the properties of the AgNPs, a suite of characterization techniques should be employed.
UV-Visible (UV-Vis) Spectroscopy
This is a primary and rapid technique to confirm the formation of silver nanoparticles. Due to a phenomenon called Localized Surface Plasmon Resonance (LSPR), silver nanoparticles exhibit a strong absorption peak in the visible region, typically between 400 and 450 nm.[15][16] The position and shape of this peak are sensitive to the size and shape of the nanoparticles.[16][17] A narrower peak suggests a more monodisperse size distribution.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. By analyzing the images, a particle size distribution histogram can be constructed.
Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension.[2][8][18] This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[2] It provides information on the average particle size and the size distribution.
X-ray Diffraction (XRD)
XRD is employed to determine the crystalline structure of the synthesized nanoparticles. The diffraction pattern of AgNPs should show peaks corresponding to the face-centered cubic (fcc) crystal structure of silver.[19][20] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[19][21]
Experimental Workflow Diagram
Caption: Workflow for silver nanoparticle synthesis and characterization.
Conclusion
The polyol method using Tripropylene Glycol Methyl Ether offers a reliable and controllable route for the synthesis of silver nanoparticles. By carefully controlling reaction parameters such as temperature, time, and the concentrations of the silver precursor and capping agent, researchers can tune the size and properties of the resulting nanoparticles for a wide range of applications. The detailed protocol and scientific explanations provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of silver nanoparticles in a research and development setting.
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Chiang, T. H., et al. (2013). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process. IEEE Transactions on Nanotechnology, 12(2), 116-121. [Link]
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Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
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Madkour, M., et al. (2020). Polyvinyl-Pyrrolidone-Coated Silver Nanoparticles—The Colloidal, Chemical, and Biological Consequences of Steric Stabilization under Biorelevant Conditions. Polymers, 12(9), 1969. [Link]
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Chen, Y. H., et al. (2013). Synthesis of Silver Particle onto Bamboo Charcoal by Tripropylene Glycol and the Composites Characterization. Journal of Nanomaterials, 2013, 852938. [Link]
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Sari, Y. W., et al. (2015). Synthesis of Silver-Copper Nanoparticles via Polyol Method: Effect of Reaction Time and Temperature. Advanced Materials Research, 1113, 319-322. [Link]
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HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]
-
Hossain, M. A., et al. (2020). X-ray Diffraction (XRD) and Energy Dispersive Spectroscopy (EDS) Analysis of Silver Nanoparticles Synthesized from Erythrina Indica Flowers. Journal of Nanomaterials & Molecular Nanotechnology, 9(4), 1-5. [Link]
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Zhang, Z., et al. (2004). Mechanisms of PVP in the preparation of silver nanoparticles. Acta Physico-Chimica Sinica, 20(1), 114-118. [Link]
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Xia, Y., & Xiong, Y. (2021). Understanding the Role of Poly(vinylpyrrolidone) in Stabilizing and Capping Colloidal Silver Nanocrystals. ACS Nano, 15(9), 14063–14074. [Link]
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Al-Sherbini, A. S. A., et al. (2017). Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method. PLoS ONE, 12(10), e0185935. [Link]
-
Wiley, B. J., et al. (2011). Recent Developments in Shape-Controlled Synthesis of Silver Nanocrystals. MRS Bulletin, 36(11), 852-859. [Link]
-
Gómez-Gracia, A. G., et al. (2020). From Silver Plates to Spherical Nanoparticles: Snapshots of Microwave-Assisted Polyol Synthesis. ACS Omega, 5(10), 5291–5300. [Link]
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National Chiao Tung University Institutional Repository. (2013). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process. [Link]
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nanoComposix. (n.d.). Silver Nanoparticles: Optical Properties. Retrieved from [Link]
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Gnanasangeetha, D., & Thambavani, D. S. (2015). Extensive Studies on X-Ray Diffraction of Green Synthesized Silver Nanoparticles. Journal of Crystallography, 2015, 1-5. [Link]
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Bettersize Instruments. (2025). Why choose dynamic light scattering for nanoparticle characterisation?. Retrieved from [Link]
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Yulizar, Y., et al. (2020). The effect of temperature and reaction time on the shape of Ag nanowires synthesized using the polyol method. IOP Conference Series: Materials Science and Engineering, 833, 012013. [Link]
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Islam, M. S., et al. (2023). Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques. ACS Omega, 8(31), 28263–28277. [Link]
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Susanti, D., et al. (2019). Synthesis of Silver Nanoparticles Using Polyol Method With the Addition of Hydrochloric Acid as an Additive. AIP Conference Proceedings, 2169, 020005. [Link]
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Kim, D., et al. (2006). Synthesis of silver nanoparticles using the polyol process and the influence of precursor injection. Nanotechnology, 17(16), 4019–4024. [Link]
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Mourdikoudis, S., et al. (2023). Comparative Synthesis of Silver Nanoparticles: Evaluation of Chemical Reduction Procedures, AFM and DLS Size Analysis. Nanomaterials, 13(15), 2166. [Link]
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Yulizar, Y., et al. (2019). Effect of silver nitrate concentration of silver nanowires synthesized using a polyol method and they application as transparent conductive films. Journal of Physics: Conference Series, 1171, 012019. [Link]
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Chen, Y. C., et al. (2021). Process Optimization of Silver Nanoparticle Synthesis and Its Application in Mercury Detection. Sensors, 21(11), 3897. [Link]
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- 21. scirp.org [scirp.org]
Application Notes and Protocols: Tripropylene Glycol Methyl Ether as a Reaction Medium for Polymerization
Introduction: Unveiling the Potential of Tripropylene Glycol Methyl Ether (TPM) in Polymer Synthesis
Tripropylene glycol methyl ether (TPM) is emerging as a highly versatile and advantageous reaction medium for a variety of polymerization techniques. Its unique combination of physical and chemical properties addresses several challenges encountered with more conventional solvents, positioning it as a solvent of choice for modern polymer synthesis. TPM is a high-boiling, colorless liquid with a mild ether odor, and it is completely soluble in water[1][2]. This technical guide provides detailed application notes and adapted protocols for researchers, scientists, and drug development professionals on utilizing TPM for free-radical, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
TPM's excellent solvency for a wide range of polar and non-polar substances, including many monomers and polymers, makes it an ideal candidate for polymerization reactions[1][2]. Its high boiling point (242.8 °C) allows for a broad range of reaction temperatures, enabling precise control over polymerization kinetics and facilitating the synthesis of polymers with desired properties[2]. Furthermore, its low vapor pressure contributes to a safer laboratory environment by reducing volatile organic compound (VOC) emissions. Propylene glycol ethers, like TPM, are also generally considered to have lower toxicity compared to their ethylene glycol-based counterparts[2].
These application notes will provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.
Physicochemical Properties of Tripropylene Glycol Methyl Ether
A comprehensive understanding of TPM's properties is crucial for its effective application as a polymerization medium. The following table summarizes its key physicochemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 25498-49-1 | [1] |
| Molecular Formula | C₁₀H₂₂O₄ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Boiling Point | 242.8 °C | [2] |
| Melting Point | -78 °C | [2] |
| Flash Point | 116 °C | [3] |
| Density | 0.965 g/cm³ at 25 °C | [2] |
| Viscosity | 5.5 cP at 25 °C | [2] |
| Water Solubility | Complete | [1] |
| Hansen Solubility Parameters | δD: 15.7, δP: 6.1, δH: 9.6 | [2] |
Experimental Protocols
The following protocols are adapted from established procedures in similar high-boiling, polar aprotic solvents. The rationale for the adaptation to TPM is provided within each section.
Protocol 1: Free-Radical Polymerization of Styrene in TPM
Rationale for Adaptation: Conventional free-radical polymerization of styrene is often carried out in bulk or in solvents like toluene or ethylbenzene[4][5]. TPM offers a safer alternative with a higher boiling point, allowing for a wider temperature range to control the rate of polymerization and the molecular weight of the resulting polystyrene. Its good solvency for polystyrene ensures a homogeneous reaction mixture throughout the process. AIBN is soluble in common organic solvents, including ethers, and is therefore expected to be soluble in TPM[6][7][8].
Experimental Workflow:
Caption: Workflow for the free-radical polymerization of styrene in TPM.
Materials:
-
Styrene (inhibitor removed)
-
Tripropylene glycol methyl ether (TPM), anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Methanol, cold
-
Nitrogen (N₂) gas
-
Schlenk flask and standard glassware
Procedure:
-
Monomer Purification: Remove the inhibitor from styrene by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol) and TPM (e.g., 20 mL).
-
Initiator Addition: Add AIBN (e.g., 0.157 g, 0.96 mmol, for a monomer to initiator ratio of 100:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 80°C and stir under a nitrogen atmosphere. The reaction time will influence the molecular weight and conversion (e.g., 6-24 hours).
-
Termination: After the desired time, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Slowly pour the viscous polymer solution into a beaker containing vigorously stirred cold methanol (at least 10 times the volume of the reaction mixture). The polystyrene will precipitate as a white solid.
-
Isolation: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) in TPM
Rationale for Adaptation: ATRP of MMA is frequently conducted in solvents like toluene, anisole, or DMF[1][9]. TPM's polarity and coordinating ability through its ether linkages can help to solubilize the copper catalyst complex, similar to other polar aprotic solvents. The CuBr/PMDETA catalyst system is known to be soluble and highly active in such solvents[4][10][11]. The high boiling point of TPM allows for precise temperature control, which is critical for maintaining the ATRP equilibrium and achieving polymers with low dispersity.
Experimental Workflow:
Caption: Workflow for the ATRP of methyl methacrylate in TPM.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Tripropylene glycol methyl ether (TPM), anhydrous
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Methanol, cold
-
Deionized water
-
Neutral alumina
-
Nitrogen (N₂) gas
-
Schlenk flask and standard glassware
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing through a column of basic alumina. Degas TPM by sparging with nitrogen for at least 30 minutes.
-
Catalyst Complex Formation: In a Schlenk flask under nitrogen, add CuBr (e.g., 0.072 g, 0.5 mmol) and PMDETA (e.g., 0.087 g, 0.5 mmol).
-
Reagent Addition: Add degassed TPM (e.g., 10 mL), purified MMA (e.g., 10 g, 100 mmol), and EBiB (e.g., 0.0975 g, 0.5 mmol, for a monomer to initiator ratio of 200:1) to the flask via syringe.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 90°C with stirring. Monitor the reaction by taking samples periodically for conversion and molecular weight analysis.
-
Termination and Catalyst Removal: After the desired conversion is reached, cool the flask to room temperature and expose the contents to air. Dilute the mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Precipitate the polymer by slowly adding the filtered solution to a large excess of a cold 70:30 (v/v) methanol/water mixture with vigorous stirring.
-
Isolation: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash with fresh methanol/water mixture, and dry under vacuum at 60°C.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of n-Butyl Acrylate (n-BuA) in TPM
Rationale for Adaptation: RAFT polymerization offers excellent control over molecular weight and architecture for a wide range of monomers, including acrylates[12][13]. High-boiling polar aprotic solvents are suitable for RAFT. TPM is a good candidate due to its solvency for poly(n-butyl acrylate) and common RAFT agents like trithiocarbonates[14][15]. The reaction temperature can be precisely controlled in TPM to ensure efficient chain transfer and minimize termination reactions.
Experimental Workflow:
Caption: Workflow for the RAFT polymerization of n-butyl acrylate in TPM.
Materials:
-
n-Butyl acrylate (n-BuA), inhibitor removed
-
Tripropylene glycol methyl ether (TPM), anhydrous
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable trithiocarbonate RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
Methanol, cold
-
Deionized water
-
Nitrogen (N₂) gas
-
Schlenk flask and standard glassware
Procedure:
-
Monomer and Solvent Preparation: Purify n-BuA by passing it through a column of basic alumina. Degas TPM by sparging with nitrogen for 30 minutes.
-
Reaction Setup: In a Schlenk flask, dissolve the RAFT agent (e.g., DDMAT, for a target degree of polymerization of 100 with 10g of n-BuA, use 0.28 g, 0.77 mmol) and AIBN (e.g., 0.025 g, 0.15 mmol, for a RAFT agent to initiator ratio of 5:1) in TPM (e.g., 15 mL).
-
Monomer Addition: Add the purified n-BuA (e.g., 10 g, 78 mmol) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in an oil bath preheated to 70°C and stir under a nitrogen atmosphere. The polymerization time will depend on the desired conversion (e.g., 4-12 hours).
-
Termination: Cool the reaction to room temperature and open the flask to air.
-
Purification: Precipitate the poly(n-butyl acrylate) by adding the reaction mixture dropwise into a vigorously stirred, large excess of cold 85:15 (v/v) methanol/water.
-
Isolation: Decant the solvent and redissolve the polymer in a minimal amount of THF, then re-precipitate into the cold methanol/water mixture. Collect the polymer and dry it under vacuum at 40°C.
Conclusion
Tripropylene glycol methyl ether is a promising and advantageous reaction medium for various polymerization techniques. Its high boiling point, excellent solvency, and favorable safety profile make it a valuable tool for the synthesis of well-defined polymers. The adapted protocols provided in these application notes offer a solid starting point for researchers to explore the use of TPM in their polymerization reactions. Further optimization of reaction conditions may be necessary to achieve specific polymer characteristics.
References
-
China Amines. (n.d.). Azobisisobutyronitrile (AIBN) | Radical Initiator for Polymers & Chemicals. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Synthesis of polystyrene-b-poly(ethylene glycol) block copolymers by radical exchange reactions of terminal RAFT agents. Retrieved from [Link]
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Study.com. (n.d.). AIBN: Molecular Weight, Half-Life & Solubility. Retrieved from [Link]
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ResearchGate. (2020). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Retrieved from [Link]
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Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]
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ResearchGate. (2014). Catalyst Solubility and Experimental Determination of Equilibrium Constants for Heterogeneous Atom Transfer Radical Polymerization. Retrieved from [Link]
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Wang, X. Z. (2015). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Retrieved from [Link]
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Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Methacrylates. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
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UNCW. (n.d.). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. Retrieved from [Link]
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University of Warwick. (1997). Atom transfer radical polymerisation (ATRP) of methyl methacrylate in the presence of radical inhibitors. Retrieved from [Link]
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National Institutes of Health. (2023). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. Retrieved from [Link]
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ACS Publications. (2010). Surfactant-Free RAFT Emulsion Polymerization Using Poly(N,N-dimethylacrylamide) Trithiocarbonate Macromolecular Chain Transfer Agents. Retrieved from [Link]
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Unknown Source. (n.d.). CHAPTER 1. Retrieved from [Link]
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ACS Publications. (1998). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Retrieved from [Link]
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ResearchGate. (2001). Effect of [PMDETA]/[Cu(I)] Ratio, Monomer, Solvent, Counterion, Ligand, and Alkyl Bromide on the Activation Rate Constants in Atom Transfer Radical Polymerization. Retrieved from [Link]
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Reddit. (2023). Precipitation of PMMA. Retrieved from [Link]
-
ResearchGate. (2015). CuBr/PMDETA combined with triethanolamine as an economic and highly active catalyst for atom transfer radical polymerization. Retrieved from [Link]
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FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile). Retrieved from [Link]
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ResearchGate. (2018). What's the better conditions for dissolving the PMMA particles in NMP at room temperature?. Retrieved from [Link]
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (1981). Solvent effects on the free radical polymerization of styrene. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (2012). Ab initio RAFT emulsion polymerization of butyl acrylate mediated by poly(acrylic acid) trithiocarbonate. Retrieved from [Link]
-
Unknown Source. (n.d.). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Retrieved from [Link]
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National Institutes of Health. (2022). Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. Retrieved from [Link]
-
ResearchGate. (2020). Co-precipitation - An Efficient Method for Removal of Polymer Nanoparticles from Water. Retrieved from [Link]
-
PubMed. (2010). Separation and characterization of functional poly(n-butyl acrylate) by critical liquid chromatography. Retrieved from [Link]
-
JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (2016). Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization. Retrieved from [Link]
-
Unknown Source. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]
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MDPI. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Retrieved from [Link]
- Google Patents. (n.d.). JP2008266159A - Purification method of butyl acrylate.
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Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]
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RSC Publishing. (2018). Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper(ii) reaction system. Retrieved from [Link]
- Google Patents. (n.d.). CN102079840B - Method for preparing Ag/PMMA (polymethyl methacrylate) nano composite material.
-
ResearchGate. (2020). Amount of removed impurity in purified n-butyl acrylate for the.... Retrieved from [Link]
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MDPI. (2022). Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). Retrieved from [Link]
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Polymer Source. (n.d.). Poly(n-butyl acrylate). Retrieved from [Link]
-
ResearchGate. (2016). Why does Polystyrene dissovled in toluene vs. THF precipitate differently in methanol?. Retrieved from [Link]
-
Bangs Laboratories. (2018). Common Solvents and Non-solvents of Polystyrene. Retrieved from [Link]
-
ResearchGate. (2015). The Solubility of Polyimides in Polar Aprotic Solvents. Retrieved from [Link]
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Application Notes and Protocols: Formulating High-Performance Coatings and Inks with Tripropylene Glycol Methyl Ether (TPM)
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Multifunctional Role of Tripropylene Glycol Methyl Ether (TPM)
Tripropylene glycol methyl ether (TPM), a member of the propylene glycol ether family, is a slow-evaporating, hydrophilic solvent recognized for its exceptional performance in a wide array of industrial and commercial applications.[1][2] With its unique combination of an ether and alcohol functional group, TPM offers a superior balance of properties, including excellent solvency for a broad range of resins and organic compounds, complete water miscibility, a mild odor, and low volatility.[2][3][4] These characteristics make it an indispensable tool for formulators in the coatings and inks industries, where precision, performance, and increasingly, environmental and safety profiles, are paramount.[5]
This guide provides an in-depth exploration of TPM's functional advantages and practical application protocols. We will delve into the causality behind its effectiveness as a coalescing agent and a "tail" solvent in coatings, and as a rheology modifier and drying retarder in inks. The protocols described herein are designed to be self-validating, providing researchers and formulation chemists with a robust framework for leveraging TPM to enhance product quality and performance.
Physicochemical Profile: The Foundation of TPM's Versatility
The efficacy of TPM in coatings and inks is directly attributable to its distinct physical and chemical properties. Its high boiling point and low vapor pressure are central to its function as a slow-evaporating solvent, while its solvency characteristics enable its use with a wide variety of polymer systems.[6][7]
| Property | Typical Value | Significance in Formulations | Source |
| CAS Number | 25498-49-1 | Unique identifier for the substance. | [6][8] |
| Molecular Formula | C₁₀H₂₂O₄ | Influences solvency and compatibility. | [8][9] |
| Molecular Weight | 206.28 g/mol | Affects viscosity and evaporation rate. | [10] |
| Boiling Point | 242.8 °C (469.0 °F) | Indicates very low volatility and slow evaporation. | [2][11] |
| Flash Point | 111 - 124 °C (232 - 255 °F) | Classified as non-flammable, enhancing workplace safety. | [2][11][12] |
| Vapor Pressure | <0.1 mmHg @ 25°C | Results in very slow evaporation and low VOC contribution.[6] | [6] |
| Specific Gravity | 0.962–0.970 @ 25°C | Important for volume-based formulation calculations. | [6] |
| Viscosity | 5.5 cP @ 25 °C | Low viscosity contributes to good flow and leveling. | [2] |
| Surface Tension | ~30 mN/m @ 25°C | Aids in wetting and surface tension reduction in formulations. | [2] |
| Water Solubility | Completely Soluble | Enables its use in water-based systems as a co-solvent and coupling agent.[7][13] | [7][13] |
TPM in Coating Formulations: Enhancing Film Integrity and Appearance
In the coatings sector, TPM is a high-performance solvent that addresses several critical formulation challenges, from ensuring proper film formation in water-based systems to perfecting the surface appearance of high-solids coatings.[14]
The Coalescing Mechanism in Water-Based Coatings
In latex or emulsion-based coatings, the polymer is dispersed as discrete particles in water. For a continuous, durable film to form upon drying, these particles must fuse together, a process known as coalescence. TPM is a highly effective coalescent because it temporarily plasticizes the polymer particles, reducing the minimum film formation temperature (MFFT).[7]
Causality: TPM's slow evaporation rate is crucial here. It remains in the film longer than water and other co-solvents, ensuring it is present during the critical final stages of drying to facilitate particle deformation and fusion.[14] Once the film is formed, TPM gradually evaporates, and the film regains its intended hardness and durability. This controlled evaporation is key to preventing film defects.
Caption: TPM's role as a coalescent in the film formation of water-based coatings.
Improving Flow and Leveling as a "Tail" Solvent
Surface defects such as brush marks, orange peel, and craters are often caused by poor flow and leveling, where the coating does not have sufficient time to form a smooth surface before it cures or dries.[15][16] TPM's slow evaporation rate makes it an ideal "tail" solvent, meaning it is one of the last components to leave the film.[14]
Causality: By remaining in the coating longer, TPM keeps the film viscosity lower for an extended period.[7] This extended "open time" allows surface tension gradients to resolve and physical imperfections to level out, resulting in a smoother, higher-gloss finish.[17][18] This is particularly advantageous in high-solids and industrial coatings where achieving a flawless finish is critical.[4][7][14]
TPM in Ink Formulations: Precision Control over Rheology and Drying
In the demanding world of printing inks, TPM provides formulators with precise control over application properties, ensuring consistent quality from the first print to the last.[3][14] Its benefits are realized across various printing methods, including flexography, gravure, and screen printing.[14][19]
Rheology and Drying Time Management
The viscosity and flow characteristics (rheology) of an ink are critical for its transfer from the press to the substrate.[14] TPM acts as a viscosity modifier and a retarder solvent.
Causality: TPM's excellent solvency for ink resins and its inherent low viscosity help to achieve the desired ink flow.[3][20] More importantly, its slow evaporation rate prevents the ink from prematurely drying on the anilox rolls (in flexography) or in the engraved cells (in gravure), which would lead to poor print quality and press downtime for cleaning.[20] It ensures the ink remains fluid and transferable, which is especially important in long, high-speed print runs.[19]
Caption: How TPM's properties influence critical performance attributes in printing inks.
Experimental Protocols
The following protocols provide a starting point for incorporating TPM into common coating and ink formulations. Formulators should treat these as a baseline and optimize concentrations based on specific resin systems, performance requirements, and application conditions.
Protocol 1: Preparation of a Water-Based Acrylic Coating
This protocol details the use of TPM as a coalescing agent in a typical water-based architectural paint formulation.
A. Materials & Equipment:
-
High-speed disperser with a Cowles blade
-
Laboratory balance (0.01g accuracy)
-
Beakers, mixing vessels
-
Variable speed overhead mixer
-
Viscometer (e.g., Brookfield or Stormer)
-
pH meter
-
Drawdown bar and charts
-
Acrylic emulsion (e.g., 50% solids)
-
Titanium dioxide (TiO₂) pigment
-
Dispersant, defoamer, wetting agent
-
Thickener (e.g., HEUR)
-
Tripropylene Glycol Methyl Ether (TPM)
-
Deionized water
B. Procedure:
-
Grind Stage:
-
To a mixing vessel, add deionized water, dispersant, wetting agent, and defoamer under slow agitation.
-
Gradually add TiO₂ pigment while increasing the dispersion speed to approximately 1000-1500 rpm.
-
Once all pigment is added, increase the speed to 2500-3000 rpm and disperse for 20-30 minutes, or until a Hegman gauge reading of 6+ is achieved. This constitutes the pigment grind.
-
-
Letdown Stage:
-
Reduce the mixer speed to a slow vortex (~500 rpm).
-
Slowly add the acrylic emulsion to the pigment grind.
-
Add TPM (typically 3-6% based on polymer solids) to the batch. This is the critical coalescent addition.
-
Add the remaining defoamer and any other additives.
-
Adjust the pH to the target range (typically 8.0-9.0) using an appropriate amine.
-
Finally, add the thickener slowly until the target viscosity (e.g., 90-100 Krebs Units) is reached.
-
Mix for an additional 15 minutes to ensure homogeneity.
-
C. Self-Validating System (Quality Control):
-
Viscosity: Confirm the viscosity is within the specified range.
-
pH: Ensure the pH is stable and correct for the acrylic emulsion.
-
Film Formation: Apply a drawdown of the coating on a test chart. Allow it to dry under controlled conditions (25°C, 50% RH). The resulting film should be smooth, uniform, and free of cracks or mud-cracking, confirming the effectiveness of the TPM as a coalescent.
Protocol 2: Formulation of a Solvent-Based Gravure Ink
This protocol demonstrates the use of TPM as a retarder solvent to control drying time and improve printability in a nitrocellulose-based ink.
A. Materials & Equipment:
-
High-speed disperser or bead mill
-
Laboratory balance
-
Mixing vessels
-
Overhead mixer
-
Viscosity cup (e.g., Zahn #2)
-
Lab-scale gravure proofer
-
Nitrocellulose resin solution
-
Pigment (e.g., Phthalo Blue)
-
Plasticizer (e.g., citrate-based)
-
Primary solvents (e.g., Ethanol, Ethyl Acetate)
-
Tripropylene Glycol Methyl Ether (TPM)
B. Procedure:
-
Millbase Preparation:
-
In a mixing vessel, dissolve the nitrocellulose resin in the primary solvent blend (e.g., a 1:1 mix of ethanol and ethyl acetate).
-
Gradually add the pigment to the resin solution under high shear.
-
If using a bead mill, process the mixture until the desired color strength and transparency are achieved. This is the ink concentrate or millbase.
-
-
Letdown and Viscosity Adjustment:
-
In a separate vessel, combine the ink concentrate with the remaining nitrocellulose resin solution and plasticizer.
-
Add TPM (typically 2-5% of the total formulation) to the batch. This will act as the retarder solvent.
-
Under slow agitation, add the primary solvent blend to reduce the ink to the target printing viscosity (e.g., 20-25 seconds in a Zahn #2 cup).
-
Mix for 15 minutes to ensure uniformity.
-
C. Self-Validating System (Quality Control):
-
Viscosity: Check that the viscosity is within the target range for gravure printing.
-
Drying Time: Use the lab proofer to make a print on the target substrate. Assess the drying time. The ink should not be overly tacky but should not dry so fast that it causes hazing or poor transfer. The addition of TPM should noticeably slow the drying compared to a control without it.
-
Printability: Examine the print for defects. A successful formulation will show even color density and sharp detail, indicating good ink transfer and resolubility, thanks to the controlled evaporation provided by TPM.
Safety, Handling, and Environmental Profile
TPM is valued not only for its performance but also for its favorable safety and environmental characteristics when compared to many traditional solvents.[5][6]
-
Safety and Handling: TPM is considered to have low acute toxicity.[1][11] However, it can cause mild skin or eye irritation with prolonged exposure.[11][21][22] Standard industrial hygiene practices should always be followed.[23] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[11][12][24][25]
-
Environmental Profile: A key environmental benefit of TPM is its low vapor pressure, which results in a slow evaporation rate and a significantly reduced contribution to volatile organic compounds (VOCs) compared to more volatile solvents.[5][6][13] It is also readily biodegradable and does not bio-accumulate, making it a more environmentally responsible choice.[11][22]
Conclusion
Tripropylene glycol methyl ether is a powerful and versatile solvent that provides formulators with a unique set of tools to overcome common challenges in the coatings and inks industries. Its slow evaporation rate is fundamental to its ability to act as an effective coalescent, improve flow and leveling, and precisely control the drying characteristics of printing inks.[14][20] Coupled with its excellent solvency and favorable environmental and safety profile, TPM stands out as a premium choice for developing high-performance, reliable, and more sustainable formulations.[3][5]
References
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TRIPROPYLENE GLYCOL METHYL ETHER. Ataman Kimya. [Link]
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The Role of TPM as a Premium Solvent in Coatings and Inks. NINGBO INNO PHARMCHEM CO., LTD. [Link]
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Tripropylene Glycol Monomethyl Ether: Properties, Applications, and Industrial Uses. (2026-01-03). [Link]
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What is tripropylene glycol monomethyl ether used for?. [Link]
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TPM Solvent - Tripropylene Glycol Methyl Ether. JR Hess Company. [Link]
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Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Saiper Chemicals. [Link]
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Glycol TPM and The Pen. (2018-11-25). Ecolink, Inc. [Link]
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Tripropylene Glycol Monomethyl Ether (TPM): Properties, Applications, and Benefits for Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Exploring the Diverse Applications of Tripropylene Glycol Monomethyl Ether in Industry. [Link]
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TPM Tripropylene glycol monomethyl ether CAS 20324-33-8. TRUNNANO. [Link]
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Tripropylene Glycol Mono Methyl Ether. DutCH2. [Link]
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The Environmental and Safety Advantages of Using TPM in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Tripropylene Glycol Methyl Ether With Competitive Price | cas no 112 34 5. Boxa Solvents. [Link]
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Tri(propylene glycol) monomethyl ether (TPM). (2021-12-08). Formlabs. [Link]
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Glycol Ether TPM. Univar Solutions. [Link]
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TPM RESIN CLEANER 5LT. Thanet Coatings Ltd. [Link]
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Global Product Strategy (GPS) Safety Summary Tripropylene Glycol Monomethyl Ether. LyondellBasell. [Link]
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Glycol TPM And Glycol DPM Compared. (2018-11-28). Ecolink, Inc. [Link]
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5442 Tripropylene Glycol Monomethyl Ether (English) AAA TCI MSDS. [Link]
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Tri(propylene glycol) monomethyl ether ≥97 %, for synthesis. (2025-03-31). Carl ROTH. [Link]
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Product Specification Tripropylene glycol monomethyl ether, TPM CAS No. : 25498-49-1. SysKem Chemie GmbH. [Link]
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Glycol Ether TPM (Comsol TPM) - SAFETY DATA SHEET. (2024-02-13). [Link]
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Tripropylene Glycol Methyl Ether (TPM). First Continental International. [Link]
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Tripropylene glycol methyl ether. Haz-Map. [Link]
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TPM tripropylene glycol methyl ether. Julius Hoesch GmbH & Co. KG. [Link]
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The Science of Flow and Leveling in Coatings: The Role of Specialized Additives. (2026-01-06). [Link]
- US6642335B2 - Flow-and-leveling agents for powder coatings.
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Application Notes and Protocols for the Use of Tripropylene Glycol Methyl Ether in Cleaning Formulations for Laboratory Equipment
Introduction: A Modern Solvent for Advanced Laboratory Hygiene
In the fast-paced environments of research, drug development, and diagnostics, the integrity of experimental data is paramount. A critical, yet often overlooked, factor in ensuring this integrity is the scrupulous cleanliness of laboratory equipment. Traditional cleaning solvents, while effective, can present challenges ranging from high flammability and volatility to significant workplace hazards. Tripropylene glycol methyl ether (TPM), a high-performance glycol ether, has emerged as a compelling alternative, offering a unique combination of potent solvency, low volatility, and a favorable safety profile.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TPM in cleaning formulations for a variety of laboratory equipment. The protocols outlined herein are designed to be both efficacious and safe, drawing upon the inherent chemical properties of TPM to address common and challenging cleaning tasks in the modern laboratory.
Understanding Tripropylene Glycol Methyl Ether (TPM): Key Properties and Advantages
TPM is a colorless, water-soluble liquid with a mild ether-like odor.[3] Its utility as a cleaning solvent stems from a unique combination of physical and chemical properties that distinguish it from more traditional solvents like isopropyl alcohol (IPA) or acetone.
Key Advantages of TPM in a Laboratory Setting:
-
Broad Solvency: TPM exhibits excellent solvency for a wide range of polar and non-polar substances, including resins, polymers, oils, and greases.[1][4] This makes it a versatile cleaner for various types of laboratory contaminants.
-
Low Volatility and High Flash Point: With a high boiling point (around 242°C) and a flash point typically above 111°C, TPM has a very slow evaporation rate.[5][6] This reduces the emission of volatile organic compounds (VOCs), minimizes inhalation exposure for laboratory personnel, and significantly lowers the risk of fire.[1][6]
-
Enhanced Safety Profile: TPM is not classified as a flammable liquid and is considered to have low toxicity.[1][6] This contributes to a safer working environment, particularly in enclosed laboratory spaces.
-
Water Miscibility: TPM is completely miscible with water, allowing for easy formulation of aqueous cleaning solutions and facilitating rinsing of cleaned equipment.[1][3]
-
Cost-Effectiveness in a High-Throughput Environment: Due to its low evaporation rate, TPM-based cleaning baths have a longer lifespan compared to highly volatile solvents like IPA, leading to reduced solvent consumption and disposal costs over time.[7]
Table 1: Physical and Chemical Properties of Tripropylene Glycol Methyl Ether (TPM)
| Property | Value | Source |
| CAS Number | 25498-49-1 | [5] |
| Molecular Formula | C10H22O4 | [8] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, ether-like | [3] |
| Boiling Point | ~242 °C (469 °F) | [3] |
| Flash Point | >111 °C (232 °F) | [6] |
| Specific Gravity | ~0.965 g/cm³ @ 20 °C | [3] |
| Solubility in Water | Completely miscible | [1][3] |
| Vapor Pressure | <0.01 kPa @ 20 °C | [1] |
Applications in Laboratory Equipment Cleaning
The broad solvency of TPM makes it suitable for a variety of cleaning applications within a research laboratory.
General Laboratory Glassware
For routine cleaning of beakers, flasks, graduated cylinders, and other glassware, a TPM-based solution can effectively remove a wide range of chemical residues.
Protocol for General Glassware Cleaning:
-
Pre-rinse: Immediately after use, rinse the glassware with deionized water to remove gross contaminants.
-
Soaking: Prepare a cleaning solution of 5-15% (v/v) TPM in deionized water. For stubborn residues, the concentration can be increased. Immerse the glassware in the solution and allow it to soak for at least 30 minutes. For heavily soiled items, an overnight soak may be beneficial.
-
Scrubbing: If necessary, use a non-abrasive brush or sponge to gently scrub the surfaces of the glassware while submerged in the TPM solution.
-
Rinsing: Remove the glassware from the cleaning solution and rinse thoroughly with warm tap water, followed by at least three to five rinses with deionized water to ensure complete removal of the cleaning agent.
-
Drying: Allow the glassware to air dry on a rack or in a drying oven at a temperature below 110°C.
Cleaning of Polymer and Resin Residues
TPM is particularly effective at dissolving uncured resins and polymers, a common challenge in materials science, 3D printing, and certain drug delivery formulation labs.[1][9]
Protocol for Cleaning Resin Contamination:
-
Initial Removal: Scrape off any excess uncured resin from the equipment or surface.
-
TPM Wash: Immerse the contaminated item in 100% TPM. For larger equipment, apply TPM directly to the contaminated area using a cloth or swab.
-
Agitation: For immersed items, gentle agitation or sonication can enhance the cleaning process. A 5-10 minute cycle in an ultrasonic bath with TPM can be highly effective.
-
Wipe and Repeat: For surface cleaning, wipe the area with the TPM-soaked cloth. Repeat as necessary until all resin is removed.
-
Rinsing: After the resin is dissolved, rinse the item thoroughly with fresh TPM or a suitable solvent like isopropanol to remove any remaining TPM-resin mixture. Follow with a final rinse with deionized water if the material is compatible.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area.
Diagram 1: Workflow for Cleaning Uncured Resin from Laboratory Equipment
Caption: A step-by-step workflow for the effective removal of uncured resin using TPM.
Cleaning of Analytical Instrumentation Components
Components of analytical instruments, such as sample trays, probes, and flow cells, can be susceptible to contamination that can affect analytical results. The low residue nature of TPM, when properly rinsed, makes it a candidate for cleaning these sensitive parts.
Note: Always consult the instrument manufacturer's guidelines before using any new solvent on instrument components. Material compatibility must be verified.
General Protocol for Cleaning Instrument Components:
-
Disassembly: Carefully disassemble the components to be cleaned according to the manufacturer's instructions.
-
Pre-cleaning: If applicable, use a manufacturer-recommended pre-cleaning solution or a gentle wipe with a lint-free cloth to remove loose debris.
-
TPM Cleaning: In a clean glass beaker, immerse the components in a solution of 10-25% TPM in high-purity water. For delicate components, a lower concentration and shorter soaking time are recommended. Ultrasonic cleaning for a few minutes can be beneficial for removing stubborn residues from complex geometries.
-
Thorough Rinsing: This is a critical step. Rinse the components extensively with high-purity water, followed by a final rinse with a volatile solvent like HPLC-grade methanol or acetonitrile to ensure complete removal of TPM and water.
-
Drying: Dry the components in a clean, dust-free environment. A stream of clean, dry nitrogen can be used to accelerate drying.
-
Reassembly: Once completely dry, reassemble the components according to the manufacturer's instructions.
Material Compatibility
While TPM is compatible with a wide range of materials, it is crucial to verify its compatibility with the specific materials of your laboratory equipment, especially plastics and elastomers.
Table 2: General Material Compatibility of Tripropylene Glycol Methyl Ether (TPM)
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | No known adverse effects. |
| Stainless Steel | Excellent | No known adverse effects. |
| Polypropylene (PP) | Good | Generally resistant, but testing is recommended for prolonged exposure. |
| Polyethylene (PE) | Good | Generally resistant, but testing is recommended for prolonged exposure. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to TPM. |
| Polyvinyl Chloride (PVC) | Fair to Poor | May cause swelling or softening. Testing is essential. |
| Nitrile Rubber | Good | Generally suitable for gloves and seals. |
| Neoprene Rubber | Good | Generally suitable for gloves and seals. |
| Silicone Rubber | Fair | May experience some swelling. Testing is recommended. |
Recommendation: Before widespread use, it is advisable to perform a spot test on a small, non-critical area of the equipment to ensure compatibility.
Safety and Handling
While TPM has a favorable safety profile compared to many common laboratory solvents, proper laboratory hygiene and safety practices are still essential.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and chemical-resistant gloves (nitrile or neoprene are suitable).[4]
-
Ventilation: Use TPM in a well-ventilated area, such as a fume hood, especially when working with larger quantities or at elevated temperatures.[6]
-
Storage: Store TPM in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of used TPM and TPM-contaminated materials in accordance with local, state, and federal regulations.[6] Do not pour down the drain.
Diagram 2: Decision Tree for Selecting a Cleaning Protocol
Caption: A decision-making guide for choosing the appropriate TPM-based cleaning protocol.
Conclusion
Tripropylene glycol methyl ether represents a significant advancement in laboratory cleaning solvents. Its unique combination of broad solvency, low volatility, and enhanced safety makes it a versatile and responsible choice for a wide range of applications. By following the protocols and guidelines outlined in these application notes, researchers and laboratory professionals can maintain the highest standards of cleanliness for their equipment, thereby ensuring the accuracy and reliability of their scientific work.
References
-
3D-basics. (n.d.). TPM Wash Solvent. Retrieved from [Link]
-
Gore, M. (n.d.). Propylene Glycol Ethers for Ultrasonic Cleaning. Retrieved from [Link]
-
Adress Chemical. (n.d.). Tripropylene Glycol Methyl Ether Supplier & Manufacturer | Factory Price. Retrieved from [Link]
-
JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
-
3DJake. (n.d.). 3D-Basics TPM Wash Solvent, 5 l. Retrieved from [Link]
-
Formlabs. (2021, December 8). Tripropylene glycol monomethyl ether (TPM). Retrieved from [Link]
-
The Good Scents Company. (n.d.). tripropylene glycol monomethyl ether (mixture of isomers). Retrieved from [Link]
-
Thanet Coatings Ltd. (n.d.). TPM RESIN CLEANER 5LT. Retrieved from [Link]
-
Lay3rs 3Dprinting. (n.d.). TPM Wash Solvent. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Labware Cleaning Products. Retrieved from [Link]
- Sivasankaran, P., & Wakijra, M. W. (2022). TOTAL PRODUCTIVE MAINTENANCE IN LAB SET UP OF EDUCATIONAL SYSTEM – CASE STUDY. Acta Technologia, 8(1), 13-22.
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Tri(propylene glycol) monomethyl ether ≥97 %, for synthesis. Retrieved from [Link]
-
Formlabs Community Forum. (2021, March 22). Washing with TPM & IPA. Retrieved from [Link]
- Wakjira, M. W., & Singh, A. P. (n.d.). Total Productive Maintenance: A Case Study in Manufacturing Industry. Global Journals.
-
Bridges, M. (2024, August 30). 30 Case Studies Exploring Total Productive Maintenance (TPM). Medium. [Link]
-
Haz-Map. (n.d.). Tripropylene glycol methyl ether. Retrieved from [Link]
-
Univar Solutions. (n.d.). Glycol Ether TPM. Retrieved from [Link]
-
Formlabs. (2025, August 27). Washing prints with TPM. Retrieved from [Link]
-
Sivasankaran, P. (2022, March 31). TOTAL PRODUCTIVE MAINTENANCE IN LAB SET UP OF EDUCATIONAL SYSTEM. ResearchGate. [Link]
-
Lean Manufacturing. (n.d.). TPM (Total Productive Maintenance). Retrieved from [Link]
-
Excell in Manufacturing. (2024, June 30). Understanding TPM Planned Maintenance: Step-by-Step Guide for Manufacturing Excellence [Video]. YouTube. [Link]
-
Goriwondo, W. M., Mhlanga, S., & Kazembe, T. (2019, June 10). Optimizing a Production System Using tools of Total Productive Maintenance: Datlabs Pharmaceuticals as a Case Study. ResearchGate. [Link]
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- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
Application Note: Tripropylene Glycol Methyl Ether (TPM) as a High-Performance Plasticizer for Polymer Films
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Tripropylene Glycol Methyl Ether (TPM) as a plasticizer for polymer films. We will explore the fundamental principles of plasticization, the specific mechanisms by which TPM modifies polymer properties, and present detailed protocols for film preparation and characterization. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Role of Plasticizers in Polymer Science
Polymers, in their native state, often exhibit rigidity and brittleness, limiting their application in fields requiring flexibility, such as in transdermal patches, oral thin films, and food packaging.[1] Plasticizers are low molecular weight substances added to a polymer matrix to enhance its plasticity, flexibility, and processability.[2][3] They function by inserting themselves between polymer chains, thereby reducing the intermolecular forces that hold the chains together.[1][4] This disruption increases the free volume within the polymer structure, allowing for greater chain mobility and a subsequent decrease in the material's stiffness.[1][2]
Tripropylene Glycol Methyl Ether (CAS No. 25498-49-1), hereafter referred to as TPM, is a hydrophilic, colorless, and slow-evaporating solvent with a very low vapor pressure.[5][6] Its unique molecular structure, which includes both ether and hydroxyl functional groups, grants it excellent solvency for a wide range of polar and non-polar substances, including numerous polymers.[7] While widely recognized as a solvent and coalescing agent in coatings and cleaners, its properties make it an ideal candidate for use as a high-performance plasticizer in sophisticated polymer film applications.[6][8][9] This application note will provide the foundational knowledge and actionable protocols to effectively utilize TPM to tailor the mechanical and thermal properties of polymer films.
The Mechanism of Plasticization by TPM
The efficacy of a plasticizer is governed by its ability to integrate into the polymer matrix and disrupt chain-to-chain interactions. The primary mechanism of action for TPM is explained by the following theories:
-
Lubrication Theory: This theory posits that plasticizer molecules, upon heating or during solvent casting, diffuse into the polymer matrix and act as molecular lubricants.[2] TPM, with its moderate molecular weight (206.28 g/mol ) and linear structure, can efficiently penetrate the polymer network.[10] It shields the polymer chains from one another, weakening intermolecular forces such as hydrogen bonds and van der Waals forces. This "lubrication" allows polymer chains to slide past each other more easily, resulting in increased flexibility and elongation.[2]
-
Free Volume Theory: The introduction of TPM molecules into the polymer matrix creates additional space, or "free volume," between the polymer chains.[2] This increased free volume provides more room for segmental motion of the polymer chains. A critical consequence of this is the reduction of the Glass Transition Temperature (Tg) , the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A lower Tg is a hallmark of an effectively plasticized polymer, indicating that the material will remain flexible over a wider temperature range.[11]
TPM's amphiphilic nature, stemming from its ether linkages and terminal hydroxyl group, allows for favorable interactions with a variety of polymers, from cellulosics (like HPMC) to acrylics, enhancing its compatibility and reducing the likelihood of phase separation.[7][12]
Protocols for Film Preparation and Characterization
Protocol for Preparation of Plasticized Films via Solvent Casting
Solvent casting is a widely used and reliable method for producing uniform polymer films in a laboratory setting.[12] This protocol provides a framework for incorporating TPM into a generic polymer system.
Rationale for Method Selection: Solvent casting allows for the thorough and uniform mixing of the polymer and plasticizer at the molecular level before the final film structure is formed, ensuring a homogenous final product.
Materials & Equipment:
-
Polymer of interest (e.g., Hydroxypropyl Methylcellulose, Polyvinyl Alcohol, Eudragit®)
-
Tripropylene Glycol Methyl Ether (TPM)
-
Appropriate volatile solvent (e.g., distilled water, ethanol, acetone)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers or vials
-
Petri dishes or flat glass plates
-
Film casting knife (e.g., Gardener knife)
-
Leveling surface
-
Ventilated oven or fume hood for controlled drying
-
Desiccator for film storage
Step-by-Step Methodology:
-
Polymer Solution Preparation:
-
Accurately weigh the desired amount of polymer and dissolve it in a suitable volume of the selected solvent to achieve a specific concentration (e.g., 5-10% w/v).
-
Causality Insight: The concentration must be low enough to ensure a pourable, low-viscosity solution, but high enough to form a film of adequate thickness.
-
Stir the mixture at room temperature until the polymer is fully dissolved. Gentle heating may be applied if necessary, depending on the polymer's solubility characteristics.
-
-
Plasticizer Incorporation:
-
Calculate the required mass of TPM based on the dry weight of the polymer. Typical starting concentrations range from 5% to 25% (w/w).[12][13]
-
Example Calculation for a 10% (w/w) TPM film using 2 grams of polymer:
-
Mass of TPM = 2 g polymer * 0.10 = 0.2 g TPM
-
-
Add the calculated amount of TPM directly to the polymer solution.
-
-
Homogenization:
-
Stir the polymer-plasticizer solution for at least 30 minutes to ensure uniform distribution of TPM throughout the solution.
-
Visually inspect the solution for clarity and absence of phase separation.
-
-
Film Casting:
-
Place a clean Petri dish or glass plate on a perfectly level surface.
-
Pour a predetermined volume of the homogenized solution onto the casting surface. To ensure uniform thickness, a film casting knife set to a specific gap (e.g., 500-1000 µm) is recommended.[12]
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in a controlled environment. For organic solvents, this should be done in a fume hood.
-
To prevent defects like bubbles or cracking, a two-stage drying process is often effective: an initial period at ambient temperature (12-24 hours) followed by a final drying stage in a ventilated oven at a moderately elevated temperature (e.g., 40-60 °C) for 2-4 hours to remove residual solvent.
-
-
Film Conditioning and Storage:
-
Carefully peel the dried film from the casting surface.
-
Store the film in a desiccator at controlled room temperature and humidity for at least 48 hours before characterization.
-
Causality Insight: This conditioning step is critical as it allows the polymer chains to relax into a more stable thermodynamic state and ensures that absorbed moisture does not act as an unintended plasticizer, confounding results.[14]
-
Caption: Experimental workflow for preparing TPM-plasticized polymer films.
Protocols for Characterization of Plasticized Films
Characterization is essential to quantify the effect of TPM on the film's properties. A multi-faceted approach provides a complete picture of the plasticizer's performance.
Objective: To measure the changes in film strength, flexibility, and elasticity.
Instrumentation: Texture Analyzer or Universal Testing Machine (e.g., Instron).
Methodology:
-
Cut film samples into a specific geometry, typically a "dog-bone" shape, using a die cutter to ensure consistency and prevent premature failure at the gripping points.[13]
-
Measure the thickness of each sample at multiple points within the gauge length and use the average.
-
Mount the sample into the grips of the instrument.
-
Apply a uniaxial tensile force at a constant rate of extension until the film breaks.
-
Record the force (stress) and displacement (strain).
-
Calculate the Tensile Strength (TS), Percent Elongation at Break (%E), and Young's Modulus (E).
Expected Outcome & Data Interpretation: The addition of a plasticizer like TPM should lead to predictable changes in mechanical properties.[13][14]
| Property | Definition | Expected Trend with Increasing TPM | Rationale |
| Tensile Strength (TS) | The maximum stress a material can withstand before breaking. | Decrease | TPM reduces intermolecular forces, so less force is needed to pull the polymer chains apart.[14] |
| % Elongation at Break | The measure of how much a film can stretch before it breaks. | Increase | Increased polymer chain mobility allows the film to stretch further before rupturing.[13] |
| Young's Modulus (E) | A measure of the material's stiffness or rigidity. | Decrease | The film becomes less stiff and more pliable as the polymer chains can move more freely.[13][15] |
Objective: To determine the glass transition temperature (Tg) of the plasticized films.
Instrumentation: Differential Scanning Calorimeter (DSC).
Methodology:
-
Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both pans into the DSC cell.
-
Subject the sample to a heat-cool-heat cycle to erase the polymer's thermal history. A typical cycle:
-
Heat from 20 °C to a temperature above the expected Tg (e.g., 150 °C) at 10 °C/min.
-
Cool back to 20 °C at 10 °C/min.
-
Heat again to 150 °C at 10 °C/min.
-
-
The Tg is determined from the second heating scan, observed as a step-like change in the heat flow curve.[14]
Expected Outcome & Data Interpretation: A distinct downward shift in the Tg is the most direct evidence of effective plasticization.[11] The magnitude of the decrease in Tg typically correlates with the concentration of the plasticizer.
Objective: To investigate the molecular interactions between the polymer and TPM.
Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Methodology:
-
Place a small section of the film directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Scan the sample over a range of wavenumbers (e.g., 4000-600 cm⁻¹).
-
Analyze the resulting spectrum for shifts in characteristic peaks.
Expected Outcome & Data Interpretation: If the polymer has hydrogen-bond donor/acceptor groups (e.g., -OH, -C=O), the addition of TPM may cause a broadening or shift in the corresponding peaks. For example, a shift in the hydroxyl (-OH) stretching band to a lower wavenumber can indicate the formation of new hydrogen bonds between the polymer and the TPM molecules, confirming interaction at the molecular level.[14][16]
Caption: Workflow for the multi-faceted characterization of plasticized films.
Troubleshooting and Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Film is hazy or opaque | 1. Polymer-plasticizer incompatibility. 2. Phase separation at high TPM concentration. | 1. Ensure TPM is compatible with the selected polymer. 2. Reduce the concentration of TPM. |
| Film is too brittle | 1. Insufficient TPM concentration. 2. Incomplete dissolution or mixing. | 1. Increase TPM concentration in increments (e.g., 5%). 2. Increase mixing time or use gentle heat during solution preparation. |
| Film is too soft or tacky | 1. Excessive TPM concentration. | 1. Decrease the concentration of TPM. |
| Bubbles in the film | 1. Air entrapped during mixing/casting. 2. Solvent evaporated too quickly. | 1. Briefly sonicate or centrifuge the solution before casting. 2. Slow down the evaporation rate by partially covering the casting dish. |
| Plasticizer "leaching" | 1. Poor compatibility. 2. Supersaturation of plasticizer. | 1. Consider a polymer with better affinity for TPM. 2. Reduce TPM concentration to below the saturation limit. |
Conclusion
Tripropylene Glycol Methyl Ether serves as a highly effective and versatile plasticizer for a wide range of polymer films. Its excellent solvency, low volatility, and ability to significantly reduce the glass transition temperature and modify mechanical properties make it a valuable tool for formulation scientists.[8] By inserting itself between polymer chains, TPM disrupts intermolecular forces, leading to increased flexibility and reduced stiffness.[1][2] The protocols outlined in this guide provide a robust framework for systematically preparing and characterizing TPM-plasticized films, enabling researchers to precisely tailor film properties for specific applications in pharmaceuticals, materials science, and beyond.
References
-
LyondellBasell. (n.d.). TPM Tripropylene glycol methyl ether datasheet. LookPolymers. Retrieved from [Link]
-
SysKem Chemie GmbH. (2025). Product Specification Tripropylene glycol monomethyl ether, TPM. Retrieved from [Link]
-
Zong, L., Qiao, C., & Zhang, J. (2019). Structural characterization and properties of polyols plasticized chitosan films. International Journal of Biological Macromolecules, 137, 866-872. Retrieved from [Link]
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Li, X., et al. (2018). Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. Scientific Reports, 8(1), 16353. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
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Monarch Chemical. (2026). Tripropylene Glycol Monomethyl Ether: Properties, Applications, and Industrial Uses. Retrieved from [Link]
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Aldas, M., et al. (2022). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. Polymers, 14(17), 3535. Retrieved from [Link]
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MDPI. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Retrieved from [Link]
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Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Retrieved from [Link]
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Chemical Foru. (n.d.). What is tripropylene glycol monomethyl ether used for?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Diverse Applications of Tripropylene Glycol Monomethyl Ether in Industry. Retrieved from [Link]
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IJIERT. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
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Quora. (2017). What is the mechanism of plasticizer in polymers?. Retrieved from [Link]
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How It Comes Together. (2025). What Do Plasticizers Do In Polymers?. YouTube. Retrieved from [Link]
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JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
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Le, T. T., et al. (2015). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Journal of Drug Delivery and Therapeutics, 5(2), 22-29. Retrieved from [Link]
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Poornima, P., et al. (n.d.). EFFECT OF PLASTICIZER CONCENTRATION ON FILM COATING PERFORMANCE OF HYDROXYPROPYL METHYL CELLULOSE. Articles Abstract. Retrieved from [Link]
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Application Notes & Protocols: Thiopurine S-Methyltransferase (TPM) in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The TPMT Conundrum in Thiopurine Therapy
Thiopurine drugs, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are foundational immunosuppressants and chemotherapeutic agents used for decades in treating autoimmune diseases and cancers.[1][2] These medications are pro-drugs, requiring intracellular conversion into their active, cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs).[3] However, their therapeutic window is notoriously narrow, largely dictated by the activity of a single enzyme: Thiopurine S-methyltransferase (TPMT).[4]
TPMT catalyzes the S-methylation of thiopurines, an inactivation pathway that competes directly with the activation pathway.[5][6] The gene encoding this enzyme is highly polymorphic, leading to a trimodal distribution of enzyme activity in the population: high (approx. 89%), intermediate (approx. 11%), and deficient (approx. 0.3%).[7] Patients with low or absent TPMT activity, when treated with standard doses, accumulate excessive levels of 6-TGNs, leading to a high risk of severe, life-threatening myelosuppression.[8][9] Conversely, patients with very high TPMT activity may rapidly inactivate the drug, leading to sub-therapeutic levels of 6-TGNs and treatment failure.[3]
This delicate balance between efficacy and toxicity presents a significant clinical challenge. Traditional approaches rely on pre-treatment genetic screening and systemic dose adjustments.[4] However, this systemic approach does not address the need for targeted drug action. The next frontier in thiopurine therapy lies in leveraging our understanding of TPMT to design sophisticated drug delivery systems. This guide details the rationale and protocols for developing and evaluating drug delivery strategies that modulate TPMT activity at the site of disease, aiming to maximize local therapeutic efficacy while minimizing systemic toxicity.
Section 1: The Thiopurine Metabolic Pathway: A Critical Target for Modulation
The clinical outcome of thiopurine therapy is determined by the metabolic flux through competing enzymatic pathways within the target cell. As illustrated below, once 6-mercaptopurine (6-MP) is formed, it stands at a critical metabolic crossroads.
-
Activation Pathway: The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine monophosphate (6-TIMP).[3] Subsequent enzymatic steps convert 6-TIMP into the pharmacologically active 6-TGNs, which exert their cytotoxic effects by incorporating into DNA and RNA and by disrupting cellular signaling.[1]
-
Inactivation Pathway: Concurrently, TPMT directly S-methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[4] While considered an inactivation step, high levels of 6-MMP have been associated with hepatotoxicity.[3]
The core principle of a TPMT-focused drug delivery system is to selectively inhibit the inactivation pathway at the target tissue, thereby shunting the metabolic flux towards the activation pathway, increasing local 6-TGN concentrations where they are needed most.
Caption: The competing metabolic pathways of thiopurine drugs.
Section 2: Strategies for TPMT-Modulated Drug Delivery
The primary strategy involves designing a drug delivery system that can co-deliver a thiopurine drug with a TPMT inhibitor. This approach is particularly promising for diseases localized to specific tissues, such as inflammatory bowel disease (IBD) or solid tumors.
Strategy: Site-Specific TPMT Inhibition via Nanoparticle Co-Delivery
The rationale is to encapsulate both the thiopurine pro-drug and a selective TPMT inhibitor within a single nanoparticle carrier.[1][10] This carrier is designed to preferentially accumulate in diseased tissue through mechanisms like the enhanced permeability and retention (EPR) effect in tumors or by targeting inflammatory markers in IBD.[11]
Causality Behind This Approach:
-
Minimized Systemic Exposure: By encapsulating the TPMT inhibitor, its activity is confined primarily to the sites where the nanoparticle releases its payload. This prevents widespread, systemic TPMT inhibition, which would mimic a TPMT-deficient genetic state and increase the risk of toxicity.
-
Maximized Local Efficacy: Once at the target site, the released inhibitor blocks local TPMT. This ensures that the co-released thiopurine is preferentially metabolized via the HPRT pathway, leading to a significant increase in intracellular 6-TGN concentrations and enhanced therapeutic action.[12]
-
Stimuli-Responsive Release: The nanoparticle can be engineered to be stimuli-responsive, releasing its contents only in the unique microenvironment of the target tissue (e.g., the acidic pH of a tumor or the presence of specific enzymes in inflamed tissue).[13][14][15]
Potential TPMT Inhibitors for Co-delivery:
-
5-Aminosalicylates (5-ASA): Compounds like sulfasalazine and mesalamine, already used in IBD treatment, are known potent inhibitors of TPMT.[5]
-
Allopurinol: While primarily a xanthine oxidase inhibitor, it also influences TPMT activity and is used clinically to shift thiopurine metabolism.[12]
-
Novel Small Molecules: Development of highly specific, non-systemic small molecule inhibitors of TPMT would be ideal for this application.[16][17]
Caption: Conceptual workflow of a site-specific TPMT inhibitor co-delivery system.
Section 3: Key Experimental Protocols
Validating a TPMT-modulating drug delivery system requires a multi-step approach, starting from characterizing the genetic and functional baseline of the target cells to testing the final formulation.
Protocol 1: TPMT Genotyping by High-Resolution Melting Analysis (HRMA)
Rationale: Before any functional testing, it is crucial to determine the TPMT genotype of the cell lines or patient samples to be used. HRMA is a rapid, sensitive, and cost-effective method for detecting the most common single nucleotide polymorphisms (SNPs) that account for over 95% of TPMT deficiency cases (TPMT2, TPMT3A, and TPMT*3C).[18]
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from target cells or whole blood using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA concentration and assess purity (A260/A280 ratio ~1.8).
-
Multiplex PCR: Design or obtain validated primer sets that flank the SNP locations for TPMT2 (c.238G>C), TPMT3A (c.460G>A and c.719A>G), and TPMT*3C (c.719A>G).[18]
-
Reaction Mix: Prepare a PCR master mix containing a hot-start DNA polymerase, a saturating fluorescent dye (e.g., EvaGreen or LCGreen), dNTPs, and the multiplex primer sets.
-
Thermal Cycling: Perform PCR on a real-time PCR instrument capable of HRMA. A typical profile includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
High-Resolution Melting: Immediately following PCR, without opening the plate, subject the amplicons to a precise melt curve analysis. The instrument slowly increases the temperature (e.g., from 65°C to 95°C in 0.1°C increments) while continuously monitoring fluorescence.
-
Data Analysis:
-
The instrument software will generate normalized melt curves.
-
Samples are grouped based on their melting profiles. Homozygous wild-type (WT/WT), heterozygous (WT/mutant), and homozygous mutant (mutant/mutant) samples will each produce a distinct curve shape.
-
Compare the unknown sample curves to known genotype controls to assign the genotype.[18]
-
Protocol 2: TPMT Phenotyping by HPLC-Based Activity Assay
Rationale: While genotyping predicts enzyme activity, phenotyping provides a direct functional measurement.[8] This is essential for confirming the baseline TPMT status of your model system and for quantifying the inhibitory effect of your co-delivered agent. The principle is to measure the rate of conversion of 6-MP to 6-MMP.
Methodology:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a hypotonic buffer on ice. Sonication or freeze-thaw cycles can be used to ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction).
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer containing phosphate buffer, dithiothreitol (DTT), and S-adenosyl-L-methionine (SAM), the methyl donor for the TPMT reaction.[4]
-
In a microcentrifuge tube, combine a standardized amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer.
-
Initiate the reaction by adding the substrate, 6-mercaptopurine (6-MP), to a final concentration of ~0.25 mM.
-
Incubate at 37°C for a fixed time (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase suitable for separating 6-MP and 6-MMP (e.g., a gradient of methanol in an aqueous phosphate buffer).
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 322 nm).
-
-
Quantification:
-
Run standards of known concentrations for both 6-MP and 6-MMP to generate a standard curve.
-
Calculate the amount of 6-MMP produced in the sample.
-
Express TPMT activity as pmol or nmol of 6-MMP formed per mg of protein per hour.
-
Protocol 3: In Vitro Efficacy Testing of a Co-Delivery System
Rationale: This protocol directly tests the hypothesis that a thiopurine/TPMT inhibitor co-delivery system enhances therapeutic efficacy. It compares the cytotoxic effect of the combination nanoparticle against control formulations in cell lines with known TPMT status.
Caption: Experimental workflow for in vitro evaluation of a co-delivery system.
Methodology:
-
Cell Culture: Culture cancer cell lines with characterized TPMT activity (e.g., one high-activity line like MCF-7 and one low-activity line) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates (for viability assays) and 6-well plates (for metabolite analysis) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the following treatment groups:
-
Vehicle Control (e.g., PBS or nanoparticle buffer)
-
Free thiopurine drug (e.g., 6-MP)
-
Free thiopurine + Free TPMT inhibitor
-
Thiopurine-loaded nanoparticles (NP)
-
Co-delivery NP (Thiopurine + TPMT inhibitor) Treat the cells and incubate for 48-72 hours.
-
-
Cell Viability Assay:
-
Add MTT reagent or CellTiter-Glo reagent to the 96-well plates according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
-
6-TGN Quantification:
-
Harvest cells from the 6-well plates.
-
Perform cell lysis and protein precipitation.
-
Analyze the lysates for 6-TGN concentration using a sensitive method like LC-MS/MS.
-
-
Data Analysis:
-
Plot dose-response curves for the viability data and calculate the IC50 (half-maximal inhibitory concentration) for each treatment group.
-
Compare the 6-TGN levels across treatment groups.
-
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Expected Correlation between TPMT Genotype and Phenotype
| Genotype | Alleles | Expected TPMT Activity | Clinical Implication |
|---|---|---|---|
| Wild-Type | 1/1 | High / Normal | Standard thiopurine dose |
| Heterozygous | 1/2, 1/3A, 1/3C | Intermediate | Dose reduction recommended |
| Homozygous Mutant | 3A/3A, 2/3A, etc. | Low / Deficient | Drastic dose reduction required |
Interpreting Efficacy Data (from Protocol 3):
The hypothesis is validated if the Co-Delivery NP group shows:
-
A significantly lower IC50 value compared to all other treatment groups, especially in the high-TPMT activity cell line. This indicates superior potency.
-
A significantly higher intracellular 6-TGN concentration compared to the "Free Thiopurine" and "Thiopurine-NP" groups. This provides the mechanistic link, proving that the enhanced cytotoxicity is due to the successful local inhibition of TPMT and subsequent shunting of the metabolic pathway.
Conclusion and Future Perspectives
Modulating TPMT activity through advanced drug delivery systems represents a paradigm shift from systemic dose adjustment to targeted, personalized therapy. The co-delivery of thiopurines and TPMT inhibitors in stimuli-responsive nanoparticles holds immense potential to widen the therapeutic index of these powerful drugs, particularly in oncology and gastroenterology.[1][19] Future work should focus on developing novel, highly specific TPMT inhibitors, refining nanoparticle targeting moieties for improved tissue specificity, and ultimately, translating these promising in vitro findings into preclinical and clinical studies. This approach exemplifies the power of integrating pharmacogenetics with nanomedicine to solve long-standing challenges in drug therapy.
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Application Notes & Protocols: Tripropylene Glycol Methyl Ether (TPM) as a High-Performance Solvent for High Molecular Weight Polymers
For: Researchers, scientists, and drug development professionals.
Abstract
Tripropylene glycol methyl ether (TPM) is a high-boiling point, low-volatility, and water-miscible glycol ether that has emerged as a powerful and versatile solvent for a wide range of high molecular weight polymers.[1][2] Its unique combination of properties, including excellent solvency for both polar and non-polar substances, makes it an ideal choice for various applications, from polymer characterization and synthesis to the formulation of advanced materials and drug delivery systems.[2][3] This document provides a comprehensive guide to the use of TPM as a polymer solvent, including its fundamental properties, theoretical considerations for polymer dissolution, detailed experimental protocols, and safety guidelines.
Introduction to Tripropylene Glycol Methyl Ether (TPM)
Tripropylene glycol methyl ether (TPM), also known as (2-(2-Methoxymethylethoxy)methylethoxy)propanol, is a colorless liquid with a mild, ether-like odor.[4] It is characterized by its low vapor pressure, high flash point, and complete solubility in water. These features, combined with its low toxicity, position TPM as a safer and more environmentally friendly alternative to many conventional solvents.[1][2]
The chemical structure of TPM, featuring both ether and alcohol functionalities, imparts a unique amphiphilic character, enabling it to dissolve a broad spectrum of substances.[5] This makes it particularly effective for dissolving high molecular weight polymers, which often present significant challenges for common organic solvents.[3]
Theoretical Framework for Polymer Dissolution in TPM
The dissolution of a high molecular weight polymer is a complex process governed by the thermodynamics of mixing between the polymer and the solvent. The key to successful dissolution lies in overcoming the intermolecular forces within the polymer matrix and allowing the individual polymer chains to be solvated by the solvent molecules.
Several factors contribute to the exceptional performance of TPM as a polymer solvent:
-
Solvency Power: TPM exhibits excellent solvency for a wide array of resins and polymers, including acrylics, epoxies, polyurethanes, and polyesters.[1] This is attributed to its balanced hydrophilic and hydrophobic nature, allowing it to interact favorably with various polymer backbones and side chains.
-
Hydrogen Bonding: The hydroxyl group in the TPM molecule can act as a hydrogen bond donor, while the ether linkages can act as hydrogen bond acceptors. This facilitates strong interactions with polar polymers.
-
Molecular Size and Structure: The relatively large and flexible structure of the TPM molecule can effectively penetrate the polymer matrix, separating the polymer chains and promoting dissolution.
-
Low Volatility: The slow evaporation rate of TPM ensures that the solvent remains in contact with the polymer for an extended period, which is often necessary for the complete dissolution of high molecular weight materials.[1]
Key Properties of Tripropylene Glycol Methyl Ether (TPM)
A summary of the key physical and chemical properties of TPM is presented in the table below. This data is essential for designing and optimizing polymer dissolution experiments.
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [1] |
| Molecular Formula | C10H22O4 | [6] |
| Molecular Weight | 206.3 g/mol | |
| Appearance | Colorless, clear liquid | [4] |
| Odor | Mild, ether-like | [4] |
| Boiling Point | 242.8 °C (469.0 °F) | [7] |
| Melting Point | -79 °C (-110.2 °F) | |
| Flash Point | 111-124 °C (232-255 °F) | [4][7] |
| Density | 0.962 - 0.968 g/cm³ @ 20-25 °C | [1] |
| Viscosity | 5.5 - 6.0 cP @ 25 °C | [8][7] |
| Solubility in Water | Completely miscible | |
| Vapor Pressure | <0.1 mmHg @ 25 °C | [1] |
Polymer Solubility in TPM: A Qualitative Overview
TPM is an effective solvent for a diverse range of polymers. The following table provides a general guide to the solubility of common high molecular weight polymer classes in TPM. It is important to note that solubility can be influenced by factors such as the specific grade of the polymer, its molecular weight, and its degree of crystallinity.
| Polymer Class | Solubility in TPM | Notes |
| Acrylics | Generally Soluble | Effective for various acrylic resins used in coatings and adhesives.[1] |
| Epoxy Resins | Generally Soluble | Can be used for cleaning and dissolving uncured epoxy resins.[1] |
| Polyurethanes | Generally Soluble | Useful as a flushing and cleaning agent in urethane manufacturing.[1] |
| Polyesters | Generally Soluble | Good solvency for many polyester resins.[1] |
| Cellulose Derivatives | Varies | Solubility depends on the specific derivative and degree of substitution. |
| Polyolefins (PE, PP) | Generally Insoluble | TPM is not a suitable solvent for non-polar polyolefins at room temperature. |
| Polyamides (Nylons) | Generally Insoluble | Strong intermolecular hydrogen bonding in polyamides makes them resistant to dissolution in TPM. |
| Elastomers | Varies | Solubility is dependent on the specific type of elastomer and its cross-linking density. |
Experimental Protocol: Dissolving High Molecular Weight Polymers in TPM
This section provides a detailed, step-by-step protocol for the dissolution of a high molecular weight polymer in TPM.
Materials and Equipment
-
High molecular weight polymer of interest
-
Tripropylene glycol methyl ether (TPM), analytical grade
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars or overhead mechanical stirrer
-
Heating mantle or hot plate with temperature control
-
Analytical balance
-
Spatula
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, nitrile or neoprene gloves, lab coat.[4][9]
Safety Precautions
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[10]
-
Wear appropriate PPE, including safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).[4][9]
-
Although TPM has a high flash point and is not considered flammable, avoid open flames and other ignition sources.[4]
-
Consult the Safety Data Sheet (SDS) for TPM from your supplier for detailed safety and handling information.[4]
Step-by-Step Dissolution Procedure
-
Polymer Preparation:
-
If the polymer is in a large form (e.g., pellets, chunks), reduce its particle size to a fine powder or small granules to increase the surface area available for solvent interaction. This can be achieved through grinding or cryo-milling for tougher polymers.
-
Dry the polymer in a vacuum oven at an appropriate temperature to remove any residual moisture, which can interfere with the dissolution process.
-
-
Solvent and Polymer Measurement:
-
Accurately weigh the desired amount of the dried polymer using an analytical balance.
-
Measure the required volume or weight of TPM. The concentration of the final solution will depend on the specific application. For initial trials, a concentration range of 1-10% (w/w or w/v) is a good starting point.
-
-
Dissolution Process:
-
Place the measured TPM into a clean, dry glass beaker or flask equipped with a magnetic stir bar or an overhead stirrer.
-
Begin stirring the TPM at a moderate speed to create a vortex.
-
Slowly add the pre-weighed polymer powder to the vortex of the stirring solvent. This gradual addition helps to prevent the formation of large agglomerates.
-
Once all the polymer has been added, cover the beaker or flask with a watch glass or cap to minimize solvent evaporation, especially if heating is required.
-
-
Optimizing Dissolution Conditions:
-
Temperature: For many polymers, gentle heating can significantly accelerate the dissolution rate. A temperature range of 40-80 °C is often effective. Use a heating mantle or a temperature-controlled hot plate. Caution: Do not exceed the boiling point of TPM or the degradation temperature of the polymer.
-
Agitation: Continuous and efficient stirring is crucial. For highly viscous solutions, an overhead mechanical stirrer may be more effective than a magnetic stirrer.
-
Time: The time required for complete dissolution can vary from a few hours to several days, depending on the polymer's molecular weight, crystallinity, and the chosen conditions.
-
-
Assessing Complete Dissolution:
-
Visually inspect the solution for any undissolved particles or gel-like structures. A fully dissolved polymer solution should be clear and homogeneous.
-
A small sample can be placed between two glass slides and observed under a light source to check for clarity and the absence of particulates.
-
Characterization of the Polymer Solution
Once the polymer is fully dissolved, the solution can be characterized for various properties, such as:
-
Viscosity: Measured using a viscometer or rheometer to understand the flow behavior of the solution.
-
Concentration: Can be confirmed by gravimetric analysis (evaporating the solvent from a known weight of the solution) or spectroscopic methods if the polymer has a suitable chromophore.
-
Clarity and Color: Assessed visually or using a spectrophotometer.
Visualizing the Workflow
Polymer Dissolution Workflow
The following diagram illustrates the general workflow for dissolving a high molecular weight polymer in TPM.
Caption: General workflow for polymer dissolution in TPM.
Decision Tree for Optimizing Dissolution
This diagram provides a logical approach to troubleshooting and optimizing the dissolution process.
Caption: Decision tree for optimizing dissolution parameters.
Troubleshooting Common Issues
-
Problem: The polymer forms clumps or a gel-like mass upon addition to the solvent.
-
Solution: Add the polymer powder more slowly to the vortex of the stirring solvent. Ensure the polymer is finely divided before addition. Predispersing the polymer in a small amount of a non-solvent that is miscible with TPM can also be effective.[11]
-
-
Problem: Dissolution is very slow or incomplete.
-
Solution: Increase the temperature and/or agitation speed. Ensure the polymer has a sufficiently small particle size. Consider if the chosen concentration is too high.
-
-
Problem: The solution is hazy or contains suspended particles.
-
Solution: The polymer may not be fully dissolved. Continue stirring and/or heating. If the haze persists, the polymer may not be fully soluble in TPM under the chosen conditions, or there may be insoluble additives in the polymer sample. Filtration may be necessary for subsequent applications.
-
Safe Handling and Disposal of TPM
-
Handling: Always handle TPM in a well-ventilated area.[10] Wear appropriate personal protective equipment, including gloves and safety glasses.[9] Avoid direct contact with skin and eyes.[9]
-
Storage: Store TPM in a cool, dry, well-ventilated area in a tightly sealed container.[9] Keep away from strong oxidizing agents.[10]
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Since TPM evaporates slowly, the spill will not dry on its own and may leave a slippery, oily residue that should be cleaned with soap and water.[4]
-
Disposal: Dispose of used TPM and TPM-polymer solutions in accordance with local, state, and federal regulations.[4] Do not pour TPM containing dissolved polymer into drains.[4]
References
-
TRIPROPYLENE GLYCOL METHYL ETHER - Ataman Kimya. [Link]
-
TPM Solvent - Tripropylene Glycol Methyl Ether - JR Hess Company. [Link]
-
Safety Data Sheet: Tripropylene Glycol Monomethyl Ether (TPM) - Shiny Chemical Industrial Co., Ltd. [Link]
-
Glycol Ether TPM (Comsol TPM) - SAFETY DATA SHEET. [Link]
-
Tripropylene glycol monomethyl ether (TPM) - Support | Formlabs. [Link]
-
Safety Data Sheet (SDS) - A.G. Layne. [Link]
-
Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether - Saiper Chemicals. [Link]
-
TRIPROPYLENE GLYCOL METHYL ETHER - Ataman Kimya. [Link]
-
LyondellBasell TPM Tripropylene glycol methyl ether datasheet - Look Polymers. [Link]
-
Tripropylene Glycol Mono Methyl Ether - DutCH2. [Link]
-
Order Bulk Tripropylene Glycol Monomethyl Ether (TPM) from Riverland Trading Today. [Link]
-
DOWANOL™ TPM Glycol Ether | Dow Inc. [Link]
-
TPM Solvent - JR Hess Company. [Link]
-
Glycol Ether TPM | Univar Solutions. [Link]
-
Tripropylene Glycol Methyl Ether With Competitive Price | cas no 112 34 5 - Boxa Solvents. [Link]
-
POLYOX Water-Soluble Resins - Dissolving Techniques - Industrial Cellulosics. [Link]
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- 7. univarsolutions.com [univarsolutions.com]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. shinychem.com.tw [shinychem.com.tw]
- 11. industrialcellulosics.com [industrialcellulosics.com]
Application Notes and Protocols for High-Temperature Reactions in Tripropylene Glycol Methyl Ether
Introduction: The Strategic Utility of Tripropylene Glycol Methyl Ether (TPM) in High-Temperature Synthesis
Tripropylene glycol methyl ether (TPM) is an exemplary high-performance solvent, uniquely suited for chemical syntheses that require elevated temperatures.[1] Its chemical structure, featuring both ether and hydroxyl functionalities, imparts a versatile solvency for a wide range of polar and non-polar reagents.[1] For researchers and drug development professionals, the physical properties of TPM offer a distinct advantage in achieving specific reaction outcomes, particularly in fields like nanoparticle synthesis for drug delivery systems or the formation of complex organic molecules.[2][3]
The primary motivation for employing TPM in high-temperature applications stems from its high boiling point (approx. 243 °C) and high flash point (approx. 121-124 °C), which together create a stable reaction medium with a wide operational temperature window.[4][5] Its very low vapor pressure at ambient temperatures (<0.1 mmHg at 25 °C) means that reactions can often be conducted at elevated temperatures without generating excessive pressure, simplifying reactor requirements.[4][6] Furthermore, TPM is recognized for its low toxicity and is not classified as a volatile organic compound (VOC) under certain regulations, aligning with modern principles of green chemistry and enhancing laboratory safety.[6]
This application note provides a comprehensive guide to establishing a robust and safe experimental setup for high-temperature reactions using TPM as a solvent. It details the necessary equipment, safety protocols, a step-by-step reaction procedure based on nanoparticle synthesis, and methods for reaction monitoring.
Physicochemical Properties and Safety Data
A thorough understanding of the solvent's properties is paramount for safe and effective experimental design. The key data for TPM are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [7] |
| Molecular Formula | C₁₀H₂₂O₄ | [1] |
| Molecular Weight | 206.28 g/mol | [8] |
| Boiling Point | ~243 °C (469 °F) | [4][5] |
| Flash Point (Closed Cup) | ~121-124 °C (250-255 °F) | [4][5] |
| Autoignition Temperature | ~277 °C (531 °F) | [4][9] |
| Density | ~0.965 g/cm³ at 20-25 °C | [4][9] |
| Vapor Pressure | < 0.1 mmHg at 25 °C | [4][5] |
| Solubility in Water | Miscible |
Core Safety Directives and Material Compatibility
Operating at high temperatures introduces inherent risks that must be mitigated through careful planning and adherence to strict safety protocols.
1. Peroxide Formation: Like other glycol ethers, TPM can form explosive peroxides upon exposure to air, a risk that is magnified by high temperatures and concentration (e.g., during distillation).[10]
- Mitigation: Always use fresh, sealed containers of TPM. Before heating, especially before any distillation, it is imperative to test for the presence of peroxides using commercially available test strips. If peroxides are detected, they must be quenched (e.g., with sodium sulfite or ferrous sulfate) before proceeding.[10] Storing TPM under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize peroxide formation.[10]
2. Thermal Decomposition: While TPM is thermally stable, its autoignition temperature is approximately 277 °C.[4][9] In an inert atmosphere, thermal decomposition of glycol ethers typically proceeds via C-O bond fission, potentially generating smaller aldehydes, ketones, and organic acids.[11]
- Mitigation: Maintain reaction temperatures well below the autoignition temperature, incorporating a safety margin of at least 50 °C. All high-temperature reactions must be conducted under an inert atmosphere to prevent oxidation.
3. Chemical Incompatibility:
- Strong Oxidizers, Acids, and Bases: TPM can react violently with strong oxidizing agents.[10] In the presence of strong bases at elevated temperatures, there is a potential for runaway reactions.[10]
- Material Corrosion: Avoid contact with aluminum, as it can be corroded by glycol ethers, leading to the release of hydrogen gas.[10] Mild steel and copper may also be discolored.[10]
- Recommended Materials: The preferred materials for reactor construction and components are borosilicate glass or stainless steel (e.g., SS316) .[10] For seals and gaskets, chemically resistant materials like PTFE or Kalrez® are recommended.
4. Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, a flame-resistant lab coat, and closed-toe shoes. When handling hot equipment, use insulated, heat-resistant gloves. All operations should be performed within a certified chemical fume hood.
Experimental Setup: High-Temperature Autoclave Reactor
For reactions conducted at temperatures approaching or exceeding the solvent's boiling point, a sealed, pressure-rated vessel is essential. A laboratory autoclave or high-pressure reactor is the standard apparatus for such procedures.
Key Components:
-
Reactor Vessel: Constructed from stainless steel (SS316) or Hastelloy for broad chemical resistance.
-
Liner (Optional but Recommended): A removable liner made of PTFE or PPL can simplify cleaning and prevent cross-contamination, especially in shared equipment.
-
Sealing Mechanism: A robust sealing system, often involving a compression fitting with a PTFE or graphite gasket, is critical to maintain a pressure-tight environment.
-
Heating System: An external heating mantle or a block heater with precise temperature control (PID controller) is required. Direct immersion heaters are generally not recommended due to the risk of localized overheating.
-
Temperature and Pressure Monitoring: A thermocouple or RTD probe extending into the reaction mixture provides accurate internal temperature readings. A calibrated pressure gauge or transducer is mandatory for monitoring the internal pressure.
-
Stirring: Magnetic stirring (using a PTFE-coated stir bar) is suitable for most low-to-moderate viscosity solutions. For higher viscosity mixtures or reactions requiring vigorous agitation, an overhead mechanical stirrer with a sealed feedthrough is necessary.
-
Inert Gas Inlet/Outlet: Ports for purging the reactor with an inert gas (e.g., Argon or Nitrogen) and for safely venting pressure are essential. These should be connected to a bubbler or a suitable exhaust system.
-
Safety Features: A burst disc or a pressure relief valve is a non-negotiable safety component that protects against over-pressurization.
Caption: Workflow diagram of a typical high-temperature autoclave setup.
Protocol: Synthesis of Silver Nanoparticles in TPM
This protocol is adapted from the well-established polyol synthesis method and utilizes TPM as a high-boiling point solvent and potential co-reducing agent.[2] This process is relevant for creating nanomaterials for applications such as antimicrobial coatings and drug delivery vectors.
Materials:
-
Tripropylene glycol methyl ether (TPM), anhydrous
-
Silver nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP), as a capping agent
-
Acetone, for washing
-
Ethanol, for washing
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave vessel and all internal components.
-
Place a PTFE-coated magnetic stir bar inside the reactor.
-
Assemble the reactor, ensuring all seals are correctly seated.
-
-
Inert Atmosphere Purge:
-
Seal the reactor and connect the inlet to an inert gas source (Argon or Nitrogen) and the outlet to a bubbler.
-
Purge the vessel with the inert gas for 15-20 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas throughout the reagent addition process.
-
-
Reagent Addition:
-
In a separate flask, dissolve the required amount of PVP in 100 mL of TPM. This is your solvent/capping agent solution.
-
Using a cannula or syringe, transfer the TPM/PVP solution into the purged reactor.
-
Separately, prepare a stock solution of AgNO₃ in a small volume of TPM.
-
Begin stirring the TPM/PVP solution in the reactor at a moderate speed (e.g., 300-400 RPM).
-
-
Heating and Reaction:
-
Seal the reactor completely and turn off the inert gas flow to the inlet (leave the vent line open to the bubbler initially to allow for thermal expansion).
-
Set the temperature controller to the desired reaction temperature (e.g., 180 °C). The heating rate should be controlled, typically around 5-10 °C per minute.
-
Once the internal temperature has stabilized at 180 °C, inject the AgNO₃ solution into the reactor using a syringe pump at a slow, controlled rate. This slow addition is crucial for controlling the nucleation and growth of the nanoparticles.
-
After the addition is complete, close the vent valve and allow the reaction to proceed at 180 °C for the desired duration (e.g., 1-3 hours). Monitor the internal pressure and temperature throughout. The pressure will rise due to the vapor pressure of TPM at this temperature.
-
-
Cooling and Work-up:
-
After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature naturally. Do not attempt to cool rapidly with water or air, as this can cause thermal shock to the equipment.
-
Once the reactor is at room temperature (< 30 °C), slowly and carefully open the vent valve to release any residual pressure.
-
Open the reactor and decant the nanoparticle-containing solution.
-
To isolate the nanoparticles, add an excess of acetone to the solution to induce precipitation.
-
Centrifuge the mixture to pellet the silver nanoparticles.
-
Wash the nanoparticles several times with ethanol to remove residual TPM and PVP, followed by centrifugation after each wash.
-
Dry the final nanoparticle product under vacuum.
-
Sources
- 1. saiper.com [saiper.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. jrhessco.com [jrhessco.com]
- 7. Tri propylene Glycol Mono Methyl Ether - KH Chemicals [khchemicals.com]
- 8. 三丙二醇单甲醚(异构体混合物) ≥97.5% | Sigma-Aldrich [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. solventsandpetroleum.com [solventsandpetroleum.com]
Application Notes and Protocols for the Analysis of Tripropylene Glycol Methyl Ether (TPM) in Formulations
Introduction: The Role and Analytical Importance of Tripropylene Glycol Methyl Ether (TPM)
Tripropylene glycol methyl ether (TPM), a key member of the propylene glycol ether family, is a versatile solvent valued for its high solvency, low volatility, and water miscibility.[1][2] These properties make it a preferred ingredient in a wide array of formulations, including pharmaceuticals, cosmetics, inks, and coatings.[3][4] In the pharmaceutical industry, TPM can act as a solvent or co-solvent in oral, topical, and parenteral formulations, contributing to the stability and bioavailability of active pharmaceutical ingredients (APIs). Given its direct impact on product quality and patient safety, robust and reliable analytical methods for the precise quantification of TPM are imperative.
This comprehensive guide provides detailed protocols and expert insights into the analytical methodologies for detecting and quantifying TPM in various formulations. As TPM is a mixture of eight isomers, the analytical approach must be capable of providing accurate quantification of the total TPM content.[5][6] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions.
Principle Analytical Technique: Gas Chromatography (GC)
Gas chromatography (GC) is the predominant technique for the analysis of TPM due to its volatility and thermal stability. When coupled with a Flame Ionization Detector (FID), GC provides a robust, sensitive, and reproducible method for the quantification of TPM. The FID is particularly well-suited for this application as it offers a linear response over a wide concentration range and is less susceptible to matrix effects compared to other detectors.
The Critical Role of the Analytical Column
The choice of the GC column is paramount for the successful separation of TPM isomers from each other and from potential matrix interferences. A mid-polar column is generally recommended. Specifically, a cyanopropylphenyl-based stationary phase has demonstrated excellent performance in resolving glycol ether isomers.
Recommended Column: A column such as the Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) provides a unique selectivity that is well-suited for the separation of TPM isomers, ensuring accurate quantification.[7]
Protocol 1: Quantitative Analysis of TPM in a Liquid Formulation by GC-FID
This protocol outlines a direct injection method suitable for the analysis of TPM in liquid formulations such as oral solutions, syrups, or topical preparations where the concentration of TPM is expected to be relatively high.
Causality Behind Experimental Choices
-
Direct Injection: This approach is chosen for its simplicity and speed, minimizing sample manipulation and potential for analyte loss. It is suitable for formulations where the matrix is relatively clean and does not interfere with the TPM peaks.
-
Methanol as Diluent: Methanol is an excellent solvent for TPM and is compatible with the GC-FID system. Its high volatility ensures it elutes early in the chromatogram, well separated from the TPM isomers.
-
Internal Standard (ISTD): The use of an internal standard (e.g., 3-octanol) is crucial for achieving high precision and accuracy.[8] The ISTD corrects for variations in injection volume and detector response, enhancing the reliability of the quantification. The chosen ISTD should be chemically similar to TPM but well-resolved chromatographically.
Materials and Reagents
-
Tripropylene glycol methyl ether (TPM) reference standard (≥97.5% purity)[1]
-
Methanol, HPLC or GC grade
-
3-Octanol (Internal Standard), reagent grade
-
Class A volumetric flasks and pipettes
-
GC vials with caps
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on TPM concentration)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C The temperature program is designed to ensure good separation of the TPM isomers while keeping the analysis time reasonable.[9]
-
-
Detector Temperature: 280 °C
-
Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates.
Standard and Sample Preparation
1.4.1. Internal Standard Stock Solution (10 mg/mL) Accurately weigh approximately 500 mg of 3-octanol into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
1.4.2. TPM Stock Standard (10 mg/mL) Accurately weigh approximately 500 mg of TPM reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
1.4.3. Calibration Standards Prepare a series of at least five calibration standards by diluting the TPM stock standard with methanol in volumetric flasks. Add a constant amount of the Internal Standard Stock Solution to each calibration standard to achieve a final ISTD concentration of approximately 100 µg/mL. A typical calibration range would be 10 - 500 µg/mL of TPM.
1.4.4. Sample Preparation
-
Accurately weigh an amount of the formulation expected to contain approximately 10 mg of TPM into a 50 mL volumetric flask.
-
Add a known volume of the Internal Standard Stock Solution to the flask.
-
Dilute to volume with methanol and mix thoroughly. Sonication may be used to ensure complete dissolution.[10]
-
Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
Data Analysis and System Suitability
-
Quantification: The concentration of TPM in the sample is determined using the response factor calculated from the calibration curve. The peak areas of all TPM isomers should be summed for quantification against the summed peak areas of the TPM standard.[8]
-
System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the TPM/ISTD peak area ratio should be ≤ 2.0%. The resolution between the internal standard and the nearest eluting TPM isomer should be ≥ 2.0.
Protocol 2: Analysis of Trace Levels of TPM in Complex Formulations
For formulations with complex matrices or where TPM is present at trace levels, a more sophisticated sample preparation technique is required to remove interferences and concentrate the analyte. Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice for this purpose.
Causality Behind Experimental Choices
-
HS-SPME: This technique is solvent-free, highly sensitive, and effectively isolates volatile analytes like TPM from non-volatile matrix components.[11] It minimizes instrument contamination and can significantly lower detection limits.
-
Carboxen/PDMS Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for its high affinity for polar volatile compounds like glycol ethers.[7]
-
Salting Out Effect: The addition of sodium chloride to the sample increases the ionic strength of the aqueous phase, which decreases the solubility of TPM and promotes its partitioning into the headspace, thereby increasing the sensitivity of the method.
Materials and Reagents
-
In addition to materials listed in Protocol 1:
-
HS-SPME autosampler and fiber assembly (e.g., 75 µm CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Sodium Chloride (NaCl), analytical grade
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: As in Protocol 1, coupled with an HS-SPME autosampler.
-
Chromatographic Conditions: Same as in Protocol 1, but with a splitless injection mode to maximize sensitivity.
HS-SPME and Sample Preparation
-
Sample Preparation: Accurately weigh an appropriate amount of the formulation into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add a sufficient amount of deionized water to bring the total volume to 5 mL.
-
Add 1.5 g of NaCl to the vial.
-
Immediately seal the vial with a magnetic screw cap.
-
HS-SPME Parameters:
-
Incubation Temperature: 80 °C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250 °C
-
Desorption Time: 2 minutes
-
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of TPM and ISTD. | Demonstrates that the method is able to unequivocally assess the analyte in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. | Confirms a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | Method performance is unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | Indicates the reliability of the method during normal usage. |
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
While GC is the preferred method, High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) can be an alternative for the analysis of glycols, especially in non-volatile matrices or when a GC is not available.[12]
HPLC-RID Method Considerations
-
Column: A column designed for the analysis of small organic molecules and alcohols, such as a Bio-Rad Aminex HPX-87H, is suitable.[13]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid in water is typically used.[11]
-
Detector: A Refractive Index Detector (RID) is necessary as TPM lacks a strong UV chromophore. RID is sensitive to changes in the refractive index of the mobile phase as the analyte elutes.
-
Challenges: HPLC-RID methods are generally less sensitive than GC-FID and are susceptible to baseline drift with temperature fluctuations. Gradient elution is not feasible with most RID systems, which can limit the separation of complex mixtures.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. TPM should be subjected to stress conditions to evaluate its degradation profile.
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
The stressed samples should be analyzed using the developed GC method to ensure that any degradation products are well-separated from the parent TPM peaks. Ethers are generally stable to hydrolysis but may be susceptible to oxidation, forming peroxides.[14]
Visualizations
Experimental Workflow for GC-FID Analysis
Caption: Workflow for TPM quantification by GC-FID.
Logical Relationship in Method Validation
Caption: Core pillars of analytical method validation.
References
-
Alt, H. M., & Corredor, F. A. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. Protocols.io. [Link]
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek. [Link]
-
Nitschke, L., & Huber, L. (1994). Determination of glycols by HPLC with refractive index detection. Fresenius' Journal of Analytical Chemistry, 349(1-2), 116-118. [Link]
-
Alt, H. M., & Corredor, F. A. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. ResearchGate. [Link]
-
Shodex. (n.d.). Analysis of Glycols (SP0810). Shodex HPLC Columns and Standards. [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. SIELC Technologies. [Link]
-
OSHA. (1993). Dipropylene Glycol Methyl Ether. OSHA Method 101. [Link]
-
Phenomenex. (2024). Temperature Programming for Better GC Results. Phenomenex. [Link]
-
NIOSH. (n.d.). Glycol Ethers. NIOSH Method 2554. [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
The Good Scents Company. (n.d.). tripropylene glycol monomethyl ether (mixture of isomers). The Good Scents Company. [Link]
-
ResearchGate. (2024). Expanding the Application of the Tablet Processing Workstation to Support the Sample Preparation of Oral Suspensions. ResearchGate. [Link]
-
Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Agno Pharmaceuticals. [Link]
-
Ladd, R. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]
-
Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Triclinic Labs. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Morressier. (2020). Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Morressier. [Link]
-
KH Chemicals. (n.d.). Tri propylene Glycol Mono Methyl Ether. KH Chemicals. [Link]
-
ResearchGate. (n.d.). Structure of tripropylene glycol methyl ether (TPM) [pubchem]. ResearchGate. [Link]
-
accroma. (2021). Automation of sample preparation in the analysis of oral solid dosage forms. accroma. [Link]
- Google Patents. (n.d.). CN104326884A - Method for producing tripropylene glycol methyl ether.
-
MDPI. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
-
ResearchGate. (n.d.). An Introduction To Analytical Method Development For Pharmaceutical Formulations. ResearchGate. [Link]
-
Boguslaski, R. C., & Burd, J. F. (1983). Analytical methods for therapeutic drug monitoring. American journal of medical technology, 49(8), 551–556. [Link]
-
JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. JR Hess Company. [Link]
-
Templeton, A. C., et al. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS J, 14(3), 431-440. [Link]
-
ATSDR. (1997). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. [Link]
-
Teledyne Hanson. (2021, March 18). Advancements in Sample Preparation for Solid Dosage Forms [Video]. YouTube. [Link]
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Application Note: High-Fidelity GC-MS Analysis of Tripropylene Glycol Methyl Ether (TPM) for Purity and Impurity Profiling
Abstract
This application note provides a comprehensive, step-by-step protocol for the identification, quantification, and purity assessment of Tripropylene glycol methyl ether (TPM) using Gas Chromatography-Mass Spectrometry (GC-MS). TPM is a high-production-volume solvent with diverse applications in coatings, cleaners, and chemical synthesis.[1][2] Its performance is contingent on its purity and isomeric distribution. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a robust and validated method that ensures scientific rigor and reliable results. The protocol details everything from sample preparation and instrument configuration to data analysis and method validation, grounded in established scientific principles and regulatory standards.
Introduction and Scientific Principle
Tripropylene glycol methyl ether (TPM) is a colorless, combustible liquid characterized by its low volatility and high solvent strength.[3][4] Chemically, it is a mixture of isomers with the formula C10H22O4 and a molecular weight of approximately 206.28 g/mol .[5][6] Its high boiling point, around 242°C, makes it suitable for applications requiring slow evaporation.[3][6] The accurate determination of TPM purity and the identification of any process-related impurities or degradation products are critical for ensuring product quality and consistency.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing semi-volatile organic compounds like TPM. The methodology leverages the power of gas chromatography to separate the complex mixture of TPM isomers and other volatile components based on their boiling points and interactions with the GC column's stationary phase.[7] Following separation, the mass spectrometer fragments the individual eluting compounds into predictable ions, generating a unique mass spectrum for each. This spectrum serves as a chemical fingerprint, allowing for unequivocal identification and precise quantification.
Materials and Instrumentation
Reagents and Consumables
-
Tripropylene glycol methyl ether (TPM) Reference Standard: (≥97% purity)[6]
-
Methanol (MeOH): HPLC or GC-grade, for dilutions.
-
Helium (He): Ultra-high purity (99.999%), as carrier gas.
-
Autosampler Vials: 2 mL, amber, with PTFE-lined caps.
-
Syringe Filters: 0.22 µm, PTFE, if particulate matter is present in samples.
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The system should include:
-
Gas Chromatograph (GC): With a split/splitless injector and electronic pressure control.
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.
-
GC Column: A mid-polarity cyanopropylphenyl-based column is recommended for resolving glycol ether isomers. An Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar 624-type column provides excellent performance.[8][9]
Experimental Workflow and Protocol
The overall analytical process is outlined below. Each step is critical for achieving accurate and reproducible results.
Caption: High-level workflow for GC-MS analysis of TPM.
Preparation of Standards and Samples
Rationale: Accurate preparation of calibration standards is fundamental to quantification. Methanol is chosen as the diluent due to its volatility and miscibility with TPM.[8] A typical concentration range is chosen to bracket the expected sample concentrations.
-
Primary Stock Standard (10,000 µg/mL): Accurately weigh ~100 mg of TPM reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Perform serial dilutions from the Primary Stock Standard to prepare a series of calibration standards. A suggested range is 10, 50, 100, 250, and 500 µg/mL in methanol.
-
Quality Control (QC) Samples: Prepare at least two levels of QC samples (e.g., 75 µg/mL and 350 µg/mL) from a separate stock solution to ensure the accuracy of the calibration curve.
-
Test Sample Preparation: Accurately weigh an appropriate amount of the TPM sample (e.g., 100 mg) into a 10 mL volumetric flask and dilute with methanol. Further dilution may be necessary to fall within the calibration range.
GC-MS Instrument Configuration
Rationale: The parameters below are optimized for the separation of TPM isomers while providing sharp peaks and a short run time. The split injection prevents column overloading, and the temperature program is designed to elute TPM in a reasonable time frame given its high boiling point.[3] The MS scan range is set to detect characteristic low-mass fragments of glycol ethers.[9]
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Standard, reliable GC platform. |
| Column | Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm) | Mid-polarity phase provides good selectivity for glycol ether isomers.[8][9] |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures complete vaporization of TPM without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peak shapes for concentrated samples. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | Initial: 50 °C, hold 1 minRamp: 20 °C/min to 250 °CHold: 2 min | Starts at a low temperature to focus analytes, followed by a rapid ramp to elute high-boiling TPM efficiently.[8] |
| MS System | Agilent 5977B or equivalent | Sensitive and robust mass selective detector. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy, produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan | |
| Scan Range | 20 - 250 amu | Captures low-mass fragments characteristic of glycol ethers while avoiding interference from the carrier gas.[9] |
| Solvent Delay | 3 min | Prevents the high concentration of the solvent from damaging the MS filament. |
System Suitability and Sequence Run
-
Equilibration: Before analysis, condition the column by running the oven program once.
-
System Suitability Test (SST): Inject the mid-level calibration standard (e.g., 100 µg/mL) five times. The system is deemed ready if the Relative Standard Deviation (%RSD) for the TPM peak area is ≤ 5%.
-
Sequence Configuration: Set up the analytical sequence as follows: Blank (methanol), five calibration standards, QC samples, test samples, and a concluding QC sample.
Data Analysis and Interpretation
Caption: Logical diagram of a Gas Chromatography-Mass Spectrometry system.
-
Peak Identification: TPM typically elutes as a cluster of isomers.[10] Identify the primary TPM isomer peaks by comparing their retention times to the reference standard. Confirm identity by matching the acquired mass spectrum against a reference library like NIST.[5] The fragmentation of glycol ethers often produces characteristic low-mass ions.[9]
-
Quantification:
-
Generate a linear calibration curve by plotting the peak area of the primary TPM isomer against its concentration for the five calibration standards.
-
The coefficient of determination (r²) should be ≥ 0.995.
-
Calculate the concentration of TPM in the test samples using the regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.
-
-
Purity Assessment: Calculate the area percent purity by dividing the total area of all TPM isomer peaks by the total area of all peaks in the chromatogram (excluding the solvent).
-
Impurity Profiling: For any non-TPM peaks, perform a library search to tentatively identify them. This can reveal process-related impurities, starting materials, or degradation products.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1).[11][12]
| Parameter | Acceptance Criteria | Rationale & Procedure |
| Specificity | The method can unequivocally assess the analyte in the presence of components that may be expected to be present.[12] | Analyze a blank (methanol) and a spiked sample. The blank should show no interfering peaks at the retention time of TPM. The TPM peak should be well-resolved from other components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 10-500 µg/mL). | Analyze at least five concentrations across the range. Plot peak area vs. concentration and perform linear regression.[11] |
| Accuracy (Recovery) | 80-120% recovery for assay.[11] | Analyze a sample of known concentration (or spike a blank matrix) at three levels (low, medium, high) in triplicate. Calculate the percentage recovery. |
| Precision (Repeatability) | RSD ≤ 2% for the assay of a drug substance. | Repeatability: Analyze one sample six times on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument. Calculate the RSD.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of ~10:1.[13] | Determine by analyzing a series of diluted standards and establishing the concentration at which the S/N ratio is approximately 10. |
| Robustness | No significant impact on results from minor, deliberate variations in method parameters.[14] | Introduce small changes to parameters like flow rate (±10%), oven ramp rate (±2 °C/min), and inlet temperature (±5 °C). Assess the impact on peak area, retention time, and resolution. |
Troubleshooting
-
Poor Peak Shape (Tailing/Fronting): May indicate column activity, contamination, or overloading. Condition the column, check for leaks, or reduce the sample concentration.
-
Inconsistent Retention Times: Often caused by leaks in the system or inconsistent oven temperature programming. Check gas connections and verify GC performance.
-
Low Sensitivity: Can result from a contaminated ion source or detector. Perform routine MS source cleaning and tuning.
Safety Precautions
Tripropylene glycol methyl ether may cause eye and skin irritation.[3] All handling of TPM and organic solvents should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
Restek Corporation. (2016). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tripropyleneglycol monomethyl ether. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tripropylene glycol monomethyl ether (mixture of isomers). Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tri(propylene glycol) monomethyl ether (TPM), 5 l. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN104326884A - Method for producing tripropylene glycol methyl ether.
-
LCGC International. (2016). Rapidly Analyze a Wide Range of Glycol Ethers by GC–MS. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
MDPI. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Environment Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of tripropylene glycol methyl ether (TPM) [pubchem]. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Application Notes and Protocols: Utilizing Tripropylene Glycol Methyl Ether in Agrochemical Formulations
Introduction: The Evolving Role of Solvents in Modern Agrochemicals
The efficacy of an agrochemical formulation is intrinsically linked to the strategic selection of its constituent components. Among these, solvents play a pivotal role, not merely as carriers for the active ingredient (AI), but as key enablers of stability, bioavailability, and ultimately, field performance. The industry's continuous drive towards more sustainable and user-friendly formulations has led to a critical re-evaluation of traditional solvents, paving the way for alternatives with enhanced safety and environmental profiles. Tripropylene glycol methyl ether (TPM), a hydrophilic, low-volatility glycol ether, has emerged as a compelling option for formulators seeking to balance performance with regulatory compliance and operational safety.[1][2]
This technical guide provides an in-depth exploration of TPM's application in various agrochemical formulation types. We will delve into the causality behind its selection, offering detailed protocols and field-proven insights for researchers, scientists, and formulation chemists.
Physicochemical Properties of Tripropylene Glycol Methyl Ether (TPM)
A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective application. TPM's unique combination of characteristics makes it a versatile tool in the formulator's arsenal.
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [3] |
| Molecular Formula | C₁₀H₂₂O₄ | |
| Molecular Weight | 206.28 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Odor | Mild, ether-like | [6] |
| Boiling Point | 242.4 °C (468 °F) | [6] |
| Melting/Freezing Point | -79 °C (-110 °F) | [5][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Density | 0.965 g/cm³ at 20 °C | [6] |
| Viscosity | 5.5 cP at 25 °C | [5] |
| Vapor Pressure | <0.1 mmHg at 25 °C | [2] |
| Water Solubility | Completely miscible | [7] |
| log Pow (Octanol-Water Partition Coefficient) | 0.31 | [4] |
The Rationale for TPM in Agrochemical Formulations: A Mechanistic Perspective
The selection of TPM is not arbitrary; it is a calculated choice driven by its multifaceted functionalities that address common formulation challenges:
-
Enhanced Solvency: TPM exhibits excellent solvency for a wide range of both polar and non-polar active ingredients and co-formulants.[7] This broad solvency power is crucial for developing stable and concentrated formulations, particularly for active ingredients that are challenging to dissolve in conventional solvents.[8]
-
Low Volatility and Slow Evaporation: With a very low vapor pressure, TPM is considered a low Volatile Organic Compound (VOC) solvent in many applications.[2] This characteristic is environmentally favorable and, from a practical standpoint, ensures that the solvent remains in the formulation for a longer duration. This slow evaporation rate can improve the film-forming properties of the formulation on the leaf surface, potentially enhancing the uptake of the active ingredient.
-
Coupling Agent in Water-Based Formulations: TPM's complete miscibility with water makes it an effective coupling agent.[7] In complex formulations containing both oil- and water-soluble components, TPM can help to create a stable, homogenous system, preventing phase separation.
-
Improved Cold Temperature Stability: TPM's low freezing point makes it an excellent anti-freeze agent, crucial for ensuring the physical stability of liquid formulations during storage and transport in cold climates. This is a significant advantage over water-based formulations that can be prone to freezing and phase separation.
-
Favorable Safety Profile: TPM has low acute toxicity and is not classified as a flammable liquid, which enhances the safety profile of the final product for both manufacturers and end-users.[1][2][5]
Application Protocols: A Step-by-Step Guide
The following protocols are designed to be starting points for formulation development. Researchers should optimize the concentrations of each component based on the specific properties of the active ingredient and the desired performance characteristics of the final product.
Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent, along with a blend of emulsifiers. Upon dilution with water, they form a stable oil-in-water emulsion. TPM's role in an EC is primarily as a polar co-solvent to improve the solubility of the active ingredient and to act as a coupling agent.
Protocol: Development of a Tebuconazole 250 g/L EC Formulation
This protocol is adapted from general EC formulation principles and incorporates TPM as a key co-solvent.
Materials:
-
Tebuconazole (technical grade, >95%)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Tripropylene Glycol Methyl Ether (TPM)
-
Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate)
-
Non-ionic emulsifier (e.g., Alcohol ethoxylate)
-
Magnetic stirrer with heating capabilities
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent and Emulsifier Pre-mixture: In a glass beaker, combine the aromatic solvent, TPM, anionic emulsifier, and non-ionic emulsifier. The ratio of these components will need to be optimized, but a starting point could be a 1:1 ratio of aromatic solvent to TPM and a 1:1 ratio of anionic to non-ionic emulsifier.
-
Dissolution of Active Ingredient: While stirring the solvent/emulsifier blend, slowly add the Tebuconazole powder. Gentle heating (40-50°C) may be required to facilitate complete dissolution. Rationale: The combination of the aromatic solvent and the polar aprotic nature of TPM creates a robust solvent system capable of dissolving a high concentration of the crystalline active ingredient.
-
Homogenization: Continue stirring until a clear, homogenous solution is obtained. This is the emulsifiable concentrate.
-
Quality Control - Emulsion Stability Test: To test the performance of the EC, add a known volume (e.g., 5 mL) to a graduated cylinder containing a standard hard water solution (e.g., 95 mL of 342 ppm hardness water). Invert the cylinder 10-20 times and observe the emulsion formation. A stable emulsion should be milky-white and show no signs of separation or creaming for at least 2 hours. Rationale: The emulsifier blend is critical for the spontaneous formation of a stable emulsion upon dilution. TPM can also contribute to emulsion stability by acting as a coupling agent at the oil-water interface.
Diagram: Emulsifiable Concentrate (EC) Formulation Workflow
Caption: Workflow for developing an Emulsifiable Concentrate (EC).
Suspension Concentrate (SC) Formulations
Suspension concentrates are formulations where a solid active ingredient is dispersed in a liquid, typically water. TPM can be a valuable addition to SC formulations as a freeze/thaw stabilizer and to improve the overall stability of the suspension.
Protocol: Development of a Generic Fungicide SC Formulation
Materials:
-
Water-insoluble fungicide (technical grade, micronized)
-
Deionized water
-
Tripropylene Glycol Methyl Ether (TPM)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., naphthalene sulfonate condensate)
-
Thickening agent (e.g., xanthan gum)
-
Antifoaming agent
-
High-shear mixer and/or bead mill
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Aqueous Phase Preparation: In a beaker, combine the deionized water and TPM. A typical starting concentration for TPM as a freeze/thaw stabilizer is 5-10% w/w.
-
Wetting and Dispersion: While stirring the aqueous phase, add the wetting agent and dispersing agent and mix until fully dissolved.
-
Addition of Active Ingredient: Slowly add the micronized fungicide to the vortex of the stirred solution. Continue mixing until the powder is fully wetted.
-
Milling: Transfer the slurry to a bead mill to reduce the particle size of the active ingredient to the desired range (typically 2-5 microns). This step is critical for preventing sedimentation and ensuring bioavailability. Rationale: Proper particle size reduction is essential for the long-term stability of the suspension. The dispersing agent adsorbs onto the surface of the particles, preventing them from agglomerating.
-
Thickener Activation: In a separate container, prepare a pre-gel of the xanthan gum in a small amount of water. Slowly add this pre-gel to the milled suspension under agitation. The thickener builds viscosity, which helps to suspend the particles.
-
Final Additions: Add the antifoaming agent and mix gently to avoid incorporating air.
-
Quality Control: Evaluate the SC for viscosity, particle size distribution, and long-term storage stability at elevated and low temperatures. The freeze/thaw stability should also be tested by subjecting the formulation to several freeze-thaw cycles. Rationale: TPM's low freezing point helps to prevent the formation of large ice crystals, which can disrupt the structure of the suspension and cause irreversible flocculation.
Diagram: Suspension Concentrate (SC) Formulation Workflow
Caption: Workflow for developing a Suspension Concentrate (SC).
Microemulsion (ME) Formulations
Microemulsions are thermodynamically stable, clear solutions of oil, water, and surfactants. TPM can be used as a co-solvent in ME formulations to increase the loading of the active ingredient and to enhance the stability of the system.
Protocol: Development of a Generic Insecticide ME Formulation
Materials:
-
Oil-soluble insecticide (technical grade)
-
Oil phase (e.g., vegetable oil methyl ester)
-
Deionized water
-
Tripropylene Glycol Methyl Ether (TPM)
-
Surfactant blend (a combination of high and low HLB surfactants)
-
Magnetic stirrer
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Oil Phase Preparation: In a beaker, dissolve the insecticide in the oil phase.
-
Surfactant and Co-solvent Addition: To the oil phase, add the surfactant blend and TPM. Stir until a clear, homogenous solution is obtained. Rationale: TPM acts as a co-solvent, increasing the interfacial area between the oil and water phases and allowing for the formation of a stable microemulsion with a higher active ingredient load.
-
Microemulsion Formation: Slowly add the deionized water to the oil/surfactant/TPM mixture while stirring. The mixture should spontaneously form a clear or translucent microemulsion.
-
Quality Control: The ME should be stable over a wide range of temperatures and should not show any phase separation upon long-term storage. The clarity of the formulation is a key indicator of a successful microemulsion.
Diagram: Microemulsion (ME) Formulation Logical Relationship
Caption: Logical relationship of components in a Microemulsion (ME).
Regulatory and Safety Considerations
Tripropylene glycol methyl ether is listed by the U.S. Environmental Protection Agency (EPA) as an inert ingredient of potential concern that has been evaluated and is now considered to be of minimal risk in non-food use pesticide products.[9] Propylene glycol ethers, in general, are considered less toxic than their ethylene glycol ether counterparts.[10][11] As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.[5]
Conclusion
Tripropylene glycol methyl ether offers a unique and advantageous set of properties for the modern agrochemical formulator. Its excellent solvency, low volatility, water miscibility, and favorable safety profile make it a versatile tool for developing high-performance emulsifiable concentrates, stable suspension concentrates, and robust microemulsions. The protocols and insights provided in this guide serve as a foundation for harnessing the full potential of TPM in creating next-generation agrochemical formulations that are both effective and environmentally responsible.
References
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
A.G. Layne. (n.d.). Safety Data Sheet (SDS) - Tripropylene Glycol Methyl Ether (TPM). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Tripropyleneglycol monomethyl ether. Retrieved from [Link]
-
Agro Chemicals. (n.d.). Formulation. Retrieved from [Link]
- Google Patents. (n.d.). EP2575446B1 - Agricultural formulations with acyl morpholines and polar aprotic co-solvents.
-
Silver Fern Chemical. (n.d.). Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. Retrieved from [Link]
- Google Patents. (n.d.). EP2548437B1 - Improved method for producing emulsifiable pesticide solutions.
- Google Patents. (n.d.). EP0358494A2 - Emulsifiable concentrate of a pesticide.
-
Scribd. (n.d.). Hand Book of Agro Chemical Industries (Insecticides & Pesticides). Retrieved from [Link]
-
Justia Patents. (2023, February 28). Pesticide formulations having physical mode of action. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Novel Solvent-Based Formulation for Pesticides That Are Prone to Crystallization. Retrieved from [Link]
-
GreenChem Industries. (n.d.). Glycol Ether EB | Applications in Agriculture, Personal Care, and More. Retrieved from [Link]
- Google Patents. (n.d.). AU2020367226A1 - Formulation of insecticides comprising glycol ether solvents.
-
EPA. (n.d.). Inert Ingredients in Pesticide Products; FR52. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A New Environmentally Friendly Solvent of Low Toxicity for Crop Protection Formulations. Retrieved from [Link]
-
Federal Register. (2015, September 9). Propylene Glycol Monomethyl Ether; Exemption from the Requirement of a Tolerance. Retrieved from [Link]
-
Justia Patents. (2023, September 28). agrochemical formulations. Retrieved from [Link]
-
Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Retrieved from [Link]
-
EPA. (n.d.). Inert Ingredients in Pesticide Products; Policy Statement; Revision and Modification of Lists. Retrieved from [Link]
-
GovInfo. (2022, March 25). Federal Register/Vol. 87, No. 58/Friday, March 25, 2022/Rules and Regulations. Retrieved from [Link]
-
Highly Chemical New Materical Co, Ltd. (n.d.). Tripropylene glycol methyl ether (TPM). Retrieved from [Link]
- Google Patents. (n.d.). JP2013527188A - Agricultural formulation comprising acylmorpholine and polar aprotic cosolvent.
- Google Patents. (n.d.). CA2798997A1 - Agricultural formulations with acyl morpholines and polar aprotic co-solvents.
-
Agri-Training. (n.d.). Agrochemical Formulations. Retrieved from [Link]
- Google Patents. (n.d.). US20070178128A1 - Emulsifiable concentrate (ec) formulations for pesticides.
-
US EPA. (2025, May 30). Inert Ingredients Overview and Guidance. Retrieved from [Link]
-
Camsi-X. (n.d.). An Introduction to Suspension Concentrates. Retrieved from [Link]
- G. W. A. Milne. (2000). Ashgate Handbook of Pesticides and Agricultural Chemicals.
-
UNIDO. (n.d.). FORMULATION OF PESTICIDES IN DEVELOPING COUNTRIES. Retrieved from [Link]
-
PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]
-
JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
- Google Patents. (n.d.). WO2022090214A1 - Pesticide microemulsion compositions.
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Application Notes and Protocols for Enzymatic Reactions in Tripropylene Glycol Methyl Ether (TPM)
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond Water—Harnessing the Potential of Tripropylene Glycol Methyl Ether in Biocatalysis
The paradigm of enzymatic catalysis has long been associated with aqueous environments, mirroring their natural biological milieu. However, the constraints of aqueous systems, particularly the poor solubility of hydrophobic substrates and the propensity for water-dependent side reactions, have driven the exploration of non-aqueous enzymology.[1][2] This field has unveiled that many enzymes not only retain but can even exhibit enhanced stability and novel catalytic activities in organic solvents.[3][4] Tripropylene glycol methyl ether (TPM), a versatile and environmentally conscious solvent, is emerging as a compelling medium for enzymatic reactions, offering a unique balance of properties that can overcome many limitations of traditional solvents.
TPM is a hydrophilic, high-boiling point, and low-volatility glycol ether with excellent solvency for a wide range of both polar and non-polar compounds.[5] Its "water-mimicking" characteristics, attributed to its ether and hydroxyl moieties, make it particularly suitable for maintaining the essential hydration layer required for enzyme activity, a critical factor in non-aqueous biocatalysis.[6] This application note provides a comprehensive guide to utilizing TPM as a medium for enzymatic reactions, detailing its advantages, practical considerations, and offering a generalized protocol for researchers in drug development and biocatalysis.
Physicochemical Properties of Tripropylene Glycol Methyl Ether (TPM)
A thorough understanding of the solvent's properties is paramount for successful non-aqueous enzymology. TPM (CAS No. 25498-49-1) is a mixture of isomers with a unique combination of characteristics that make it an attractive choice for biocatalysis.[7][8]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O₄ | [8] |
| Molecular Weight | 206.28 g/mol | [8] |
| Appearance | Colorless liquid | |
| Boiling Point | 242.4 °C (468 °F) | [9] |
| Melting Point | -78 °C (-108 °F) | [6] |
| Flash Point | 110-121 °C (230-250 °F) | [7] |
| Density | 0.965 g/cm³ at 25 °C | [9] |
| Vapor Pressure | <0.01 mmHg at 20 °C | |
| Solubility in Water | Miscible | [10] |
| log P (Octanol/Water) | 0.31 | [8] |
These properties contribute to a solvent that is not only effective but also safer and more environmentally friendly to handle compared to many volatile organic solvents. Its low vapor pressure reduces inhalation exposure and flammability concerns, while its miscibility with water simplifies post-reaction processing.
Advantages of TPM as a Medium for Enzymatic Reactions
The selection of a solvent in non-aqueous biocatalysis is a critical determinant of enzyme performance, influencing everything from substrate solubility to enzyme stability and even enantioselectivity.[11] TPM offers several distinct advantages:
-
Enhanced Substrate and Product Solubility: Many pharmaceutical intermediates and fine chemicals are hydrophobic and exhibit limited solubility in water. TPM's excellent solvency for a broad spectrum of organic molecules can lead to significantly higher reaction rates by increasing the concentration of substrates in the reaction medium.[1][12]
-
Suppression of Water-Dependent Side Reactions: In many synthetic applications, such as esterification or peptide synthesis, the presence of water can lead to undesired hydrolytic side reactions, reducing the yield of the desired product. By replacing the bulk aqueous phase with TPM, these side reactions can be minimized.[3]
-
Improved Enzyme Stability: While seemingly counterintuitive, many enzymes exhibit remarkable stability in non-aqueous environments. The reduced water activity in TPM can "lock" the enzyme into a more rigid and stable conformation, protecting it from denaturation at elevated temperatures.[4][13]
-
Alteration and Enhancement of Enantioselectivity: The solvent can play a crucial role in the enantioselectivity of an enzyme by influencing the conformation of the enzyme-substrate complex.[14] The unique microenvironment provided by TPM can lead to different, and potentially improved, enantiomeric excesses compared to reactions in aqueous or other organic solvents.
-
Favorable Environmental and Safety Profile: TPM is considered to have low toxicity and is not classified as a volatile organic compound (VOC) in many jurisdictions due to its low vapor pressure. This makes it a more sustainable and safer alternative to many conventional organic solvents.
Experimental Workflow for Enzymatic Reactions in TPM
The following diagram outlines a general workflow for conducting an enzymatic reaction in TPM, from enzyme preparation to product analysis.
Sources
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- 2. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. saiper.com [saiper.com]
- 6. TRIPROPYLENE GLYCOL MONOMETHYL ETHER | 25498-49-1 [chemicalbook.com]
- 7. tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1 [thegoodscentscompany.com]
- 8. Tripropyleneglycol monomethyl ether | C10H22O4 | CID 30111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Biocatalyst activity in nonaqueous environments correlates with centisecond-range protein motions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Tripropylene Glycol Methyl Ether (TPM) as a Novel, Green Solvent for Stereoselective Synthesis
Abstract
Stereoselective synthesis is fundamental to modern drug development and fine chemical production, where the precise three-dimensional arrangement of atoms is critical for biological activity and material properties. The choice of solvent is a paramount, yet often underestimated, factor that can profoundly influence the stereochemical outcome of a reaction. This application note introduces Tripropylene Glycol Methyl Ether (TPM) as a promising, environmentally benign solvent for investigation in stereoselective synthesis. We will explore the physicochemical properties of TPM that make it a compelling candidate, discuss the theoretical basis for its potential role in modulating stereoselectivity, and provide a detailed protocol for its screening and evaluation in catalytic asymmetric reactions.
Introduction to Tripropylene Glycol Methyl Ether (TPM): A Modern Solvent Profile
Tripropylene Glycol Methyl Ether (TPM) is a high-boiling, low-volatility, and water-miscible glycol ether.[1] Traditionally used in coatings, inks, and industrial cleaning formulations, its unique combination of properties warrants exploration in the realm of advanced organic synthesis.[2] Commercially available as a mixture of isomers, TPM is recognized for its excellent solvency for a wide range of polar and non-polar substances, low odor, and a favorable safety profile.[2][3][4]
From a green chemistry perspective, TPM is an attractive alternative to conventional solvents. Its low vapor pressure renders it a low-Volatile Organic Compound (VOC) under many regulations, and it exhibits low toxicity compared to ethylene glycol ethers and many chlorinated solvents.[1][5] These characteristics, summarized in Table 1, position TPM as a sustainable solvent choice for modern research and development.
Table 1: Physicochemical Properties of Tripropylene Glycol Methyl Ether (TPM)
| Property | Value | Significance in Synthesis |
| Chemical Formula | C₁₀H₂₂O₄ | Provides multiple ether oxygen atoms and a terminal hydroxyl group for potential coordination and hydrogen bonding. |
| Molecular Weight | ~206.28 g/mol | Influences viscosity and boiling point.[6] |
| Boiling Point | 242.4 °C (at 1 atm) | Allows for a wide operational temperature range, enabling reactions at elevated temperatures without pressurization. |
| Flash Point | 113 °C (235.4 °F) | High flash point indicates it is not a flammable liquid, enhancing laboratory safety.[6] |
| Density | ~0.963 g/mL at 25 °C | Typical for an organic solvent.[6] |
| Vapor Pressure | <0.1 mmHg at 25 °C | Extremely low volatility reduces worker exposure and environmental emissions (Low-VOC). |
| Water Solubility | Miscible | Facilitates aqueous workups and allows for its use in biphasic systems or as a co-solvent. |
| Toxicity Profile | Low acute toxicity | Considered a safer alternative to many traditional aprotic and halogenated solvents.[1][5] |
The Decisive Role of Solvents in Directing Stereoselectivity
In asymmetric catalysis, the formation of one stereoisomer over another is determined by the relative energy difference (ΔΔG‡) between the diastereomeric transition states. The solvent is not an inert medium; it actively participates in the reaction environment and can stabilize or destabilize these transition states, thereby influencing both the reaction rate and the stereochemical outcome.[7][8]
Key mechanisms of solvent influence include:
-
Direct Coordination: Solvents with Lewis basic sites, such as the oxygen atoms in ethers, can coordinate to the metal center of a catalyst. This can alter the catalyst's electronic properties and steric environment, favoring a specific substrate approach.[7][8]
-
Hydrogen Bonding: Protic or hydrogen-bond-accepting solvents can form hydrogen bonds with ligands, substrates, or intermediates, helping to lock in a specific conformation required for high stereoselectivity.
-
Dielectric Effects: The polarity of the solvent can influence the stability of charged or polar intermediates and transition states.
Figure 1: Conceptual diagram illustrating how a solvent like TPM can selectively stabilize one diastereomeric transition state over another, leading to the preferential formation of a single enantiomeric product.
The Rationale for Investigating TPM in Stereoselective Synthesis
While specific applications of TPM in high-stakes stereoselective reactions are not yet widely documented, a strong theoretical case can be made for its investigation.
-
Mechanistic Potential: TPM's structure, CH₃(OC₃H₆)₃OH, is rich in functionality. The three ether linkages provide multiple Lewis basic sites for coordination to catalytic metal centers, potentially influencing their reactivity and selectivity in a manner distinct from simpler ethers like THF or dioxane.[7][8] The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, helping to organize the transition state assembly.
-
Green Chemistry Advantage: The imperative to develop more sustainable chemical processes is a major driver in modern chemistry.[9] TPM offers a compelling "green" alternative to halogenated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), which are commonly used in asymmetric catalysis but pose significant health and environmental risks.
-
Broad Temperature Window: The high boiling point of TPM allows for reactions to be conducted from ambient temperature to well over 200 °C. This provides a broad parameter space for optimization, as stereoselectivity is often highly temperature-dependent.
Experimental Protocol: General Procedure for Solvent Screening in Asymmetric Catalysis
This protocol provides a robust framework for evaluating TPM against a panel of standard solvents in a model catalytic asymmetric reaction. The use of parallel reaction vials and stock solutions is recommended for consistency and high throughput.[10]
Figure 2: General experimental workflow for screening TPM as a solvent in a catalytic asymmetric reaction.
Methodology
-
Preparation (Inert Atmosphere):
-
Under an inert atmosphere (e.g., in a glovebox), arrange a series of clean, dry 1-dram reaction vials equipped with stir bars.
-
Prepare stock solutions of the substrate and any stable reagents in a suitable, dry solvent to ensure accurate dispensing. The solvent for the stock solution should be compatible with all reaction solvents being tested.
-
-
Reaction Setup:
-
To each vial, add the appropriate amount of the chiral catalyst and/or ligand (e.g., 1-5 mol%).
-
To each vial, add a precise volume of the solvent to be tested (e.g., 0.5 mL). Include TPM, along with standard solvents like Toluene, THF, Dichloromethane, and Acetonitrile for comparison.
-
Add the substrate from the stock solution to each vial.
-
-
Reaction Execution:
-
Seal the vials and place them in a temperature-controlled reaction block or bath.
-
Allow the mixtures to stir and equilibrate to the target temperature for 10-15 minutes.
-
Initiate the reactions by adding the final reagent (e.g., a reducing agent, an electrophile) via syringe.
-
-
Quenching and Work-up:
-
After the desired reaction time (e.g., 12-24 hours), quench the reactions appropriately (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate), wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Analysis:
-
Determine the reaction conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical technique, such as chiral HPLC or chiral GC, by comparing the sample to a racemic standard.[10]
-
Data Presentation and Interpretation
The results of the solvent screen should be tabulated to allow for direct comparison. By correlating the outcomes with solvent properties, researchers can gain insight into the factors governing stereoselectivity in their specific system.
Table 2: Hypothetical Data from a Solvent Screen for an Asymmetric Reaction
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 95 | 75 |
| 2 | Dichloromethane (DCM) | 9.1 | >99 | 88 |
| 3 | Tetrahydrofuran (THF) | 7.5 | >99 | 92 |
| 4 | Acetonitrile | 37.5 | 80 | 65 |
| 5 | TPM | ~5-7 (Est.) | >99 | 95 |
This data is illustrative and designed to show how results could be presented. In this hypothetical case, TPM provided the highest enantioselectivity, warranting its selection for further optimization.
Practical Considerations and Troubleshooting
-
Product Isolation: Due to its very high boiling point, removing TPM via rotary evaporation is not feasible. Products must be isolated by other means, such as liquid-liquid extraction, precipitation/crystallization, or column chromatography.[11]
-
Peroxide Formation: Like other ethers, TPM can form explosive peroxides upon exposure to air and light.[5] It is critical to test for peroxides (e.g., with peroxide test strips) before any distillation or concentration step and to store the solvent under an inert atmosphere.
-
Water Content: TPM is hygroscopic and miscible with water. For moisture-sensitive reactions, it is essential to use a freshly opened bottle or a properly dried and stored solvent.
-
Isomeric Purity: While TPM is a mixture of isomers, its composition is generally consistent from commercial suppliers, which should allow for reproducible results. For mechanistic studies requiring a single molecular entity, separation of isomers or synthesis of a single isomer would be necessary.[4]
Conclusion
Tripropylene Glycol Methyl Ether (TPM) presents a compelling profile as a novel solvent for investigation in stereoselective synthesis. Its combination of excellent solvency, multiple potential coordinating sites, a wide liquid range, and a highly favorable environmental and safety profile makes it a worthy candidate for inclusion in solvent screening campaigns. While its high boiling point requires non-distillative product isolation methods, the potential benefits of enhanced stereoselectivity, improved safety, and process sustainability offer a significant upside. We strongly encourage researchers and process chemists to consider TPM as a modern, green alternative to conventional solvents in the pursuit of more efficient and sustainable asymmetric transformations.
References
-
Martelli, G., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Ataman Kimya. Available at: [Link]
-
Martelli, G., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. Available at: [Link]
-
Choi, Y., et al. (2023). Proposed mechanism of asymmetric ether solvents showing fast redox kinetic. ResearchGate. Available at: [Link]
-
Highly Chemical New Material Co., Ltd. (n.d.). Tripropylene glycol methyl ether (TPM). Highly Chemical. Available at: [Link]
-
JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. JR Hess Company. Available at: [Link]
-
Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Saiper Chemicals. Available at: [Link]
-
MDPI. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]
-
Prieto, E., et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abraham, A. M., & Samuel, S. (2021). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. IntechOpen. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]
-
Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Li, C., et al. (2023). Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. STAR Protocols. Available at: [Link]
-
Adress Chemical. (n.d.). Tripropylene Glycol Methyl Ether Supplier & Manufacturer. Adress Chemical. Available at: [Link]
- Google Patents. (n.d.). CN104326884A - Method for producing tripropylene glycol methyl ether. Google Patents.
Sources
- 1. jrhessco.com [jrhessco.com]
- 2. saiper.com [saiper.com]
- 3. Tripropylene Glycol Methyl Ether Supplier & Manufacturer | Factory Price [adress-chemical.com]
- 4. CN104326884A - Method for producing tripropylene glycol methyl ether - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Tri(propylene glycol) methyl ether, mixture of isomers = 97.5 25498-49-1 [sigmaaldrich.com]
- 7. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Reaction Conditions with Tripropylene Glycol Methyl Ether (TPM): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tripropylene glycol methyl ether (TPM). As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical insights into leveraging TPM as a solvent in your chemical syntheses. Moving beyond a simple list of properties, we will explore the nuances of reaction optimization, troubleshoot common challenges, and unlock the full potential of this versatile and more sustainable solvent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when considering Tripropylene glycol methyl ether for their reactions.
Q1: What are the key physical and chemical properties of TPM that are relevant for reaction chemistry?
A1: Tripropylene glycol methyl ether is a hydrophilic, slow-evaporating glycol ether with excellent solvency for a wide range of polar and non-polar substances.[1][2] Its high boiling point and low vapor pressure make it suitable for reactions requiring elevated temperatures.[2][3] TPM is completely miscible with water, which can be a critical factor in both reaction setup and work-up procedures.[2]
Table 1: Comparative Properties of TPM and Other Common Solvents
| Property | Tripropylene glycol methyl ether (TPM) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Boiling Point (°C) | 243[2] | 153 | 202 |
| Vapor Pressure (Pa at 20°C) | 3 | ~500 | ~30 |
| Water Solubility | Miscible[2] | Miscible | Miscible |
| Flash Point (°C) | 121 | 58 | 91 |
| Toxicity Profile | Low acute toxicity[2] | Reproductive toxicant | Reproductive toxicant |
Q2: In which types of organic reactions can TPM be used as a solvent?
A2: TPM's versatile solvency makes it a candidate for a variety of organic transformations. While extensive literature in academic synthesis is still emerging, it is positioned as a potential replacement for reprotoxic solvents like DMF and NMP in reactions such as amide bond formations and palladium-catalyzed cross-couplings. Its use as a chemical intermediate in the production of epoxides and acid ester derivatives also suggests its stability and compatibility in a range of reaction conditions.[4]
Q3: What are the primary safety considerations when working with TPM in a laboratory setting?
A3: While TPM is considered to have low acute toxicity, it is important to handle it with appropriate safety measures.[2] It can be a mild eye irritant. Due to its high boiling point, inhalation risks at room temperature are low, but ventilation is still recommended, especially when heating.[5] A key safety concern with ethers is the potential for peroxide formation upon storage, which can be explosive.[5] It is recommended to check for peroxides before distillation or concentration.[5]
Q4: How does the high boiling point of TPM affect reaction work-up and product isolation?
A4: The high boiling point of TPM presents a significant challenge for its removal by standard rotary evaporation.[6] This necessitates alternative work-up strategies. Liquid-liquid extraction is a primary method for separating the product from the solvent. Given TPM's miscibility with water, careful selection of an extraction solvent is crucial to ensure efficient partitioning of the product. In some cases, precipitating the product by adding an anti-solvent can be effective. For thermally stable compounds, vacuum distillation can be employed.[1][7]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with TPM.
Q5: My reaction is sluggish in TPM compared to DMF. How can I increase the reaction rate?
A5: Several factors could contribute to a slower reaction rate:
-
Temperature: TPM's high boiling point allows for higher reaction temperatures than DMF.[2] Carefully increasing the reaction temperature, while monitoring for potential side product formation, can significantly enhance the reaction rate.
-
Catalyst Solubility and Activity: Ensure your catalyst is soluble in TPM. If solubility is an issue, consider screening different catalyst ligands or pre-catalyst forms. The polarity and coordinating nature of TPM might also affect catalyst activity. In some palladium-catalyzed reactions, the solvent can influence the active catalytic species.[8][9][10]
-
Reagent Concentration: As with any reaction, adjusting the concentration of your reactants can impact the rate. Experiment with slightly higher concentrations, ensuring all components remain in solution.
Q6: I am observing incomplete conversion in my palladium-catalyzed cross-coupling reaction. What could be the cause?
A6: Incomplete conversion in cross-coupling reactions can be complex. When using TPM, consider the following:
-
Catalyst Deactivation: The ether linkages in TPM could potentially coordinate to the palladium center, affecting its catalytic activity. While specific studies on TPM's effect on catalyst deactivation are limited, it is a possibility to consider.[8] Screening different palladium precursors and ligands is recommended.
-
Base Solubility: The choice and solubility of the base are critical in many cross-coupling reactions.[11] Ensure the base you are using is sufficiently soluble and active in TPM at the reaction temperature.
-
Water Content: TPM is hygroscopic. The presence of water can have both beneficial and detrimental effects on cross-coupling reactions, depending on the specific catalytic cycle. If your reaction is sensitive to water, consider using anhydrous TPM and performing the reaction under an inert atmosphere.
Q7: My product is difficult to extract from the TPM/water mixture during work-up. What can I do?
A7: This is a common challenge due to TPM's water miscibility. Here are some strategies:
-
Salting Out: Add a saturated solution of an inorganic salt (e.g., sodium chloride, ammonium chloride) to the aqueous phase during extraction. This increases the polarity of the aqueous layer and can force your organic product into the organic extraction solvent.
-
Solvent Screening for Extraction: Experiment with a range of extraction solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one that provides the best partition coefficient for your product.
-
Back-Extraction: After the initial extraction, you can wash the organic layer with water or brine to remove any residual TPM.
Protocol for Efficient Product Extraction from TPM
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate) and a saturated aqueous salt solution (e.g., brine).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. If an emulsion forms, let it stand or add more brine.
-
Drain the aqueous layer.
-
Wash the organic layer with fresh brine (repeat 2-3 times) to remove residual TPM.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic solvent to isolate the crude product.
Q8: I am concerned about residual TPM in my final product. How can I ensure its complete removal?
A8: Complete removal of a high-boiling point solvent is crucial, especially in pharmaceutical development.
-
Azeotropic Removal: For some products, co-evaporation with a lower-boiling solvent (e.g., toluene, heptane) under reduced pressure can help azeotropically remove residual TPM.
-
Lyophilization: If your product is soluble in water or a suitable solvent for freeze-drying and is not volatile, lyophilization can be an effective method for removing the last traces of TPM.
-
Chromatography: Purification by column chromatography will effectively separate your product from the non-volatile TPM.
-
Recrystallization/Precipitation: Purifying your product by recrystallization or precipitation from a suitable solvent system will leave the TPM in the mother liquor.
Section 3: Visualizing Workflows
Diagram 1: Troubleshooting Slow Reaction Rates in TPM
Caption: A decision tree for troubleshooting slow reaction rates when using TPM as a solvent.
Diagram 2: General Workflow for Reactions in TPM
Sources
- 1. CN104326884A - Method for producing tripropylene glycol methyl ether - Google Patents [patents.google.com]
- 2. What is tripropylene glycol monomethyl ether used for? [ethersolvent.com]
- 3. bulkchemicals2go.com [bulkchemicals2go.com]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. US3532677A - Process for removing high boiling solvents from polymer products - Google Patents [patents.google.com]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cedar.wwu.edu [cedar.wwu.edu]
Technical Support Center: Safe Handling and Removal of Peroxides from Tripropylene Glycol Methyl Ether (TPM)
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the safe handling and removal of peroxides from Tripropylene glycol methyl ether (TPM). The information herein is structured to address specific issues you may encounter during your experiments, ensuring both the integrity of your work and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from Tripropylene glycol methyl ether (TPM)?
Tripropylene glycol methyl ether, like many other ethers, can form explosive peroxides upon exposure to air and light.[1][2] This process, known as autoxidation, can lead to the accumulation of highly unstable and shock-sensitive peroxide crystals.[1][3] These peroxides pose a significant safety hazard, as they can detonate violently when subjected to heat, friction, or mechanical shock.[2][4][5] Such detonations can occur during routine laboratory procedures like distillation or evaporation, where the peroxides can become concentrated.[3][6][7] Therefore, it is imperative to test for and remove peroxides from TPM before use, especially in applications that involve heating or concentration.
Q2: How can I test for the presence of peroxides in my TPM?
Several methods are available for detecting peroxides in solvents like TPM. The most common and convenient methods are:
-
Peroxide Test Strips: These commercially available strips provide a rapid and semi-quantitative assessment of peroxide concentration.[4][8] When dipped into the solvent, the strip changes color, and the intensity of the color corresponds to the peroxide level, typically in parts per million (ppm).[9][10]
-
Potassium Iodide (KI) Test: This is a more sensitive qualitative test.[4][8] To perform this test, a small amount of the solvent is mixed with a fresh solution of potassium iodide in acetic acid.[9] The presence of peroxides will oxidize the iodide to iodine, resulting in a yellow to brown color.[9] The addition of a starch solution will produce a deep blue-black color, indicating a positive result.[4]
It is crucial to test for peroxides before any distillation or evaporation process.[3][7]
Q3: What are the acceptable limits for peroxides in TPM for laboratory use?
The acceptable level of peroxides depends on the intended application. Here are some general guidelines:
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Generally considered safe for most laboratory procedures.[6][8] |
| 3 - 30 ppm | Poses a moderate hazard. Avoid concentrating the solvent. Consider disposal if not for immediate use.[6][8][11] |
| > 30 ppm | Unacceptable and potentially hazardous. The solvent must be treated to remove peroxides or disposed of properly.[6][8][11] |
| Visible Crystals or Oily Droplets | Extremely Hazardous! Do not handle the container. Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][8][11][12] |
Q4: How often should I test my TPM for peroxides?
The frequency of testing depends on the storage conditions and usage of the solvent. As a general rule:
-
Opened Containers: Test opened containers of TPM at least every six months and before each use, especially before any heating or concentration steps.[13][14]
-
Unopened Containers: While commercially supplied ethers in unopened containers are generally safe for up to a year, it is good practice to test them upon opening if they have been stored for an extended period.[4]
-
Distilled/Purified TPM: Solvents that have had inhibitors removed are more susceptible to peroxide formation and should be tested more frequently, ideally before each use.[4][7]
Always label containers with the date received and the date opened to track their age.[5][15]
Troubleshooting Guides: Peroxide Removal Protocols
This section provides detailed, step-by-step methodologies for the safe and effective removal of peroxides from Tripropylene glycol methyl ether. The choice of method depends on the peroxide concentration, the required purity of the solvent, and the scale of the operation.
Method 1: Treatment with Acidified Ferrous Sulfate
This is a widely used and effective method for reducing peroxides in water-soluble and water-insoluble ethers.[16][17] The ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), while the peroxide is reduced to the corresponding alcohol.
Experimental Protocol:
-
Prepare the Ferrous Sulfate Solution: Prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in a mixture of 6 mL of concentrated sulfuric acid and 110 mL of deionized water.[1][17][18] Caution: Always add acid to water slowly.
-
Extraction: In a separatory funnel, shake the peroxidized TPM with the freshly prepared acidic ferrous sulfate solution. Use approximately 100 mL of the ferrous sulfate solution for every 1 L of TPM.
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Washing: Wash the TPM layer with deionized water to remove any residual acid and iron salts.
-
Testing: Retest the TPM for the presence of peroxides using a reliable method. Repeat the treatment if necessary until the peroxide test is negative.
-
Drying: Dry the purified TPM over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Storage: Store the purified TPM in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] If the solvent is to be stored for an extended period, consider adding a stabilizer like butylated hydroxytoluene (BHT).[19]
Method 2: Percolation through Activated Alumina
This method is effective for removing hydroperoxides and is particularly useful when the introduction of water is undesirable.[6][9][11] The activated alumina adsorbs the peroxides.
Experimental Protocol:
-
Column Preparation: Pack a chromatography column with activated basic or neutral alumina. The amount of alumina will depend on the volume of solvent and the peroxide concentration; a general guideline is to use about 100 g of alumina per 100 mL of solvent for high peroxide levels.[1] For lower levels, a smaller amount may suffice.
-
Percolation: Carefully pass the peroxidized TPM through the alumina column.
-
Testing: Collect the eluate and test for the presence of peroxides. If peroxides are still present, you may need to pass the solvent through the column again or use a fresh column.
-
Important Decontamination Step: The peroxides are adsorbed onto the alumina and are not destroyed.[6][11] Therefore, the alumina column must be decontaminated immediately after use. Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to reduce the adsorbed peroxides.[6][11] The washings should be disposed of as hazardous waste.
-
Storage: Store the purified TPM as described in Method 1. Be aware that this method will also remove any inhibitors present in the solvent, making it more prone to future peroxide formation.[4][9]
Decision-Making Workflow for Peroxide Removal
The following diagram illustrates a logical workflow for selecting the appropriate course of action when dealing with potentially peroxidized TPM.
Caption: Decision workflow for handling and purifying TPM.
Safety Precautions and Best Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves, when handling peroxide-forming chemicals.[6]
-
Fume Hood: Conduct all work with ethers and peroxide removal procedures in a well-ventilated fume hood.[1]
-
Avoid Contamination: Do not use metal spatulas or stirring bars with peroxidizable compounds, as metal contamination can promote explosive decomposition.[1][12]
-
Never Distill to Dryness: When distilling ethers, always leave at least 10-20% of the liquid in the distillation flask to prevent the concentration of peroxides.[2][6][9]
-
Proper Disposal: Dispose of peroxidized solvents and contaminated materials according to your institution's hazardous waste guidelines.[15] Never pour organic peroxides down the drain.[18]
-
Inventory Management: Maintain a current inventory of all peroxide-forming chemicals, and ensure they are labeled with receipt and opening dates.[5][15][20]
By adhering to these guidelines and protocols, you can ensure the safe handling of Tripropylene glycol methyl ether and maintain the integrity of your experimental results.
References
- Vertex AI Search. (2021, February). Handling and Removing Peroxides.
- The University of Edinburgh. Ethers - storage and the detection and removal of peroxides.
- Santa Cruz Biotechnology. Tri(propylene glycol) methyl ether, mixture of isomers.
- The University of Iowa Environmental Health and Safety. Peroxide Formers Waste Disposal.
- Dukes, J. A. (1951, December).
- Texas A&M University Department of Chemistry. Deperoxidation of Ethers.
- Princeton University Environmental Health & Safety. Section 7C: Peroxide Forming Compounds and Reactives.
- Laboratory Safety Manual. (2025, September 3). Chapter 13: Safe Handling of Peroxidizable Compounds.
- Procedure for Quenching Organic Peroxides and Hydroperoxides. (n.d.).
- Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs).
- Safety & Risk Services. (2017, November 27). Working Safely with Peroxide Forming Compounds.
- The University of Texas at El Paso. Safe Handling of Peroxide Forming Chemicals.
- Quenching Organic Peroxides. (n.d.).
- EH&S. (2022, August 11). GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- Safety & Risk Services. (2014, February 2). Guideline Handling and Removing Peroxides.
- University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals.
- Western Sydney University. Ethers and peroxide forming compounds.
- Environment, Health, and Safety. (2025, November 13). Management of Peroxide-Forming Organic Solvents.
- Sigma-Aldrich. Peroxide Forming Solvents.
- Department of Chemistry and Biochemistry.
- University of Waterloo Chemistry. Standard Operating Procedures (SOP) for peroxide forming compounds.
- Environmental Health & Safety (EHS). Peroxide Forming Chemicals.
- Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18).
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Technical Support Center: Troubleshooting Guide for Using Tripropylene Glycol Methyl Ether in Coatings
Welcome to our dedicated support center for researchers, scientists, and formulation professionals utilizing Tripropylene glycol methyl ether (TPM) in coating applications. This guide is designed to provide in-depth, practical troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and extensive field experience. Our objective is to empower you to overcome common challenges and optimize your coating formulations for superior performance.
Frequently Asked Questions (FAQs)
Q1: What is Tripropylene glycol methyl ether (TPM) and what is its primary function in coatings?
Tripropylene glycol methyl ether (TPM) is a slow-evaporating, hydrophilic glycol ether.[1] In coatings, it primarily functions as a coalescing agent and a solvent.[2][3] Its role is to soften polymer particles in latex paints, allowing them to fuse together as the coating dries to form a continuous, durable film.[2][4] This process is crucial for achieving optimal film integrity and performance properties. TPM is compatible with a wide range of resins, including acrylics, styrene-acrylics, and polyvinylacetates.[5]
Q2: How does the volatility of TPM affect coating properties?
TPM has a very low volatility and a slow evaporation rate.[1] This characteristic is advantageous in many coating applications as it allows for a longer "open time," which can improve flow and leveling, reducing defects like brush marks.[4] Its high boiling and flash points also make it a suitable tailing solvent in high-solids coatings, contributing to improved film formation.[6]
Q3: Is TPM considered a Volatile Organic Compound (VOC)?
TPM has a very low vapor pressure, and due to this, it may not be considered a VOC under certain circumstances of use.[5] However, regulations regarding VOCs can vary by region. It is always best to consult local environmental regulations to ensure compliance.[7] Some sources identify TPM as a low-VOC solvent, making it a favorable choice for formulating environmentally friendly coatings.[8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the formulation, application, and curing of coatings containing TPM. Each issue is presented in a question-and-answer format, followed by a scientific explanation and a step-by-step protocol for resolution.
Issue 1: Film Formation Defects (Cracking, Poor Adhesion)
Question: My water-based acrylic coating formulated with TPM is exhibiting cracking and peeling after drying. What is the likely cause and how can I resolve this?
Scientific Rationale: Cracking and peeling are often indicative of improper film formation.[10][11] This can occur if the amount of coalescent is insufficient to adequately soften the polymer particles, preventing them from fusing together properly.[4] Poor surface preparation, such as the presence of oils or other contaminants, can also lead to poor adhesion and subsequent peeling.[10][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow drying and tackiness.
Experimental Protocol: Solvent Blend Optimization
-
Baseline Dry Time: Measure the tack-free and through-dry times of your current formulation.
-
Co-Solvent Selection: Choose a faster-evaporating co-solvent that is compatible with your resin system.
-
Formulation Blends: Create a series of formulations where a portion of the TPM is replaced with the faster co-solvent.
-
Drying Time Evaluation: Measure the dry times of the new formulations under the same conditions as the baseline.
-
Film Property Assessment: Once cured, evaluate the films for any changes in hardness, gloss, or other critical properties to ensure the solvent blend does not negatively impact the final coating quality.
Issue 3: Blushing or Hazy Appearance
Question: My coating with TPM is developing a milky or hazy appearance, especially when applied in high humidity. What is causing this and how can it be prevented?
Scientific Rationale: This phenomenon, known as blushing, is often caused by the condensation of moisture on the surface of the wet film. [13]As the solvent evaporates, it cools the surface of the coating. If the surface temperature drops below the dew point, water can condense and become trapped in the film, leading to a hazy appearance. [13]The hydrophilic nature of TPM can sometimes contribute to this issue in humid conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for blushing.
Experimental Protocol: Mitigating Blushing
-
Environmental Control: If possible, apply the coating in a controlled environment with lower relative humidity.
-
Co-Solvent Addition: Introduce a small amount of a slower-evaporating, more hydrophobic co-solvent to the formulation. This can help to keep the surface of the coating open for longer, allowing moisture to escape.
-
Test Application: Apply the modified formulation under high-humidity conditions to verify that blushing is eliminated.
-
Film Evaluation: Assess the cured film for clarity and overall appearance.
Quantitative Data Summary
| Property | Value | Unit |
| Molecular Weight | ~206.28 | g/mol |
| Boiling Point | ~242 | °C |
| Flash Point | ~121 | °C |
| Vapor Pressure @ 25°C | ~0.029 | mmHg |
| Solubility in Water | Miscible |
Note: The exact values for properties such as molecular weight may vary as TPM is typically a mixture of isomers.[14]
References
- Vertex AI Search, "Tripropylene Glycol Monomethyl Ether: Properties, Applic
- Vertex AI Search, "Exploring the Diverse Applications of Tripropylene Glycol Monomethyl Ether in Industry"
- Vertex AI Search, "TRIPROPYLENE GLYCOL METHYL ETHER -
- Vertex AI Search, "Tripropylene Glycol Methyl Ether With Competitive Price | cas no 112 34 5 - Boxa Solvents"
- Vertex AI Search, "Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether - Saiper Chemicals"
- Vertex AI Search, "TPM Solvent - Tripropylene Glycol Methyl Ether - JR Hess Company"
- Vertex AI Search, "What is tripropylene glycol monomethyl ether used for?"
- Sigma-Aldrich, "Tri(propylene glycol) methyl ether, mixture of isomers = 97.5 25498-49-1"
- Vertex AI Search, "Tripropylene Glycol Monomethyl Ether Market Size | CAGR of 5.5%"
- ChemicalBook, "TRIPROPYLENE GLYCOL MONOMETHYL ETHER | 25498-49-1"
- Ataman Kimya, "TRIPROPYLENE GLYCOL METHYL ETHER"
- Riverland Trading, "Tripropylene Glycol Monomethyl Ether Supplier | 25498-49-1"
- The Good Scents Company, "tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1"
- Dow, "Oxygenated Solvents Portfolio: Volatile Organic Content Compliance Selection Guide"
- Univar Solutions, "Glycol Ether TPM"
- Michigan Department of Environmental Quality, "File for Tripropylene Glycol Methyl Ether-TPGME (CAS # 25498-49-1)"
- Adress Chemical, "Tripropylene Glycol Methyl Ether Supplier & Manufacturer | Factory Price"
- Formlabs, "Tripropylene glycol monomethyl ether (TPM) - Support"
- PCI Magazine, "Industry Forum: Total Productive Maintenance in the Paint Shop"
- Teknos, "7 common industrial co
- APC, "Industrial Co
- Industrial Inspection Group, "5 Common Problems in Protective Co
- Accessa Marketplace, "5 Common Coating Issues and How to Troubleshoot Them"
Sources
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Technical Support Center: Enhancing the Solubility of Nonpolar Compounds in Tripropylene Glycol Methyl Ether (TPM)
Welcome to the technical support center for improving the solubility of nonpolar compounds in Tripropylene glycol methyl ether (TPM). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific understanding and practical techniques to overcome solubility challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of TPM and the principles of solubilizing nonpolar compounds.
Q1: What is Tripropylene glycol methyl ether (TPM) and what are its key properties as a solvent?
Tripropylene glycol methyl ether (TPM) is a hydrophilic, water-miscible solvent known for its excellent solvency for a wide range of substances, including many non-polar materials.[1][2][3] It is a slow-evaporating, low-volatility, and low-toxicity solvent, making it a favorable choice in many applications.[1][4][5] TPM's unique molecular structure, containing both ether and alcohol functional groups, allows it to be miscible with water and many organic solvents.[6]
Table 1: Physical and Chemical Properties of Tripropylene Glycol Methyl Ether (TPM)
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [6] |
| Molecular Formula | C10H22O4 | [6] |
| Molecular Weight | ~206.28 g/mol | [6] |
| Boiling Point | ~242 °C | [7] |
| Flash Point | ~120 °C | [7] |
| Specific Gravity | ~0.965 g/cm³ | [7] |
| Water Solubility | Completely miscible | [6] |
Q2: What fundamental principles govern the solubility of nonpolar compounds?
The solubility of nonpolar compounds is primarily governed by the principle of "like dissolves like."[8] This means that nonpolar solutes tend to dissolve best in nonpolar solvents. Several factors influence solubility, including:
-
Polarity: The greater the similarity in polarity between the solute and the solvent, the higher the solubility.[8]
-
Temperature: For most solid nonpolar solutes, solubility increases with an increase in temperature.[9][10][11]
-
Molecular Size: Generally, smaller solute molecules are more easily solvated than larger ones.[3]
-
Pressure: This factor is most significant for gaseous solutes.[8]
Q3: Why might a nonpolar compound have poor solubility in TPM despite TPM's good solvency?
While TPM has good solvency for many nonpolar substances, significant differences in polarity between the nonpolar compound and the somewhat polar TPM can still lead to poor solubility. The ether and hydroxyl groups in TPM's structure give it a degree of polarity that may not be ideal for highly nonpolar (lipophilic) compounds.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments.
Issue 1: Cloudy Solutions or Precipitate Formation
Q: I've dissolved my nonpolar compound in TPM, but the solution is cloudy, or a precipitate has formed. What should I do?
A: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded. Here are several troubleshooting steps:
-
Increase Temperature: For many solid nonpolar compounds, increasing the temperature of the solution can significantly increase solubility.[12] Gently warm the solution while stirring and observe if the precipitate dissolves.
-
Reduce Concentration: Your target concentration may be too high. Try preparing a more dilute solution to determine the saturation point at your working temperature.
-
Introduce a Cosolvent: Adding a cosolvent that is miscible with TPM and has a higher affinity for your nonpolar compound can significantly improve solubility.[10]
-
Utilize a Surfactant: Surfactants can form micelles that encapsulate nonpolar molecules, effectively increasing their solubility in the bulk solvent.[4][13]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to enhance solubility.
Protocol 1: Optimizing a Cosolvent System with TPM
This protocol outlines a systematic approach to identifying an effective cosolvent and determining the optimal ratio for solubilizing your nonpolar compound.
1. Cosolvent Selection:
- Consult Hansen Solubility Parameters (HSP): HSP is a powerful tool for predicting solvent compatibility.[14][15] The parameters are based on the energy of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] A smaller "distance" between the HSP of your nonpolar compound and the solvent blend indicates higher solubility.[16] You can find HSP values for many common solvents and polymers in published databases.[1]
- Empirical Testing: Select a few candidate cosolvents that are miscible with TPM and have a polarity that is closer to your nonpolar compound. Good starting points include other glycol ethers, esters, and ketones.
2. Determining the Optimal Cosolvent Ratio:
- Prepare a series of TPM:cosolvent blends in various ratios (e.g., 90:10, 80:20, 70:30, 50:50, 30:70, 20:80, 10:90).
- To each blend, add a known excess amount of your nonpolar compound.
- Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Filter the saturated solutions to remove undissolved solute.
- Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Plot the solubility of your compound as a function of the TPM:cosolvent ratio to identify the optimal blend.
Protocol 2: Enhancing Solubility with Surfactants
This protocol describes how to select and use a surfactant to improve the solubility of a nonpolar compound in TPM.
1. Surfactant Selection:
- Nonionic Surfactants: These are often a good starting point as they are generally less reactive and compatible with a wide range of compounds.[17] Examples include polysorbates (e.g., Tween® 80) and polyoxyethylene alkyl ethers (e.g., Brij® series).
- Anionic Surfactants: These possess a negative charge and can be very effective, but may interact with other components in your formulation.[8][18] An example is sodium dodecyl sulfate (SDS).
- Cationic Surfactants: These have a positive charge and are often used for their antimicrobial properties in addition to their surfactant effects.[19][20][21][22][23] An example is cetyltrimethylammonium bromide (CTAB).
2. Determining the Critical Micelle Concentration (CMC):
- The CMC is the concentration at which surfactant molecules begin to form micelles. Significant solubilization of nonpolar compounds typically occurs at concentrations above the CMC.
- Prepare a series of surfactant solutions in TPM at various concentrations.
- Measure a physical property that changes at the CMC, such as surface tension or conductivity, as a function of surfactant concentration. The point of inflection in the plot indicates the CMC.
3. Solubility Enhancement Study:
- Prepare a series of surfactant solutions in TPM at concentrations above the determined CMC.
- Add an excess of your nonpolar compound to each solution.
- Equilibrate, filter, and analyze the concentration of the dissolved compound as described in Protocol 1.
- This will allow you to determine the required surfactant concentration to achieve your target solubility.
Part 4: Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility issues.
Diagram 2: Mechanism of Surfactant Solubilization
Caption: Encapsulation of a nonpolar compound within a surfactant micelle.
Part 5: Troubleshooting Emulsion Formation
Q: I've used a surfactant to improve solubility, but now I have a stable emulsion that won't separate. How can I resolve this?
A: Emulsion formation is a common issue when using surfactants.[24] Here are some strategies to break an emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help destabilize the emulsion.[24]
-
Change in Temperature: Gently warming or cooling the mixture can sometimes be enough to disrupt the emulsion.
-
Addition of a Demulsifier: A small amount of a different solvent, such as ethanol, can alter the interfacial tension and break the emulsion.[11]
-
Centrifugation: Applying a strong centrifugal force can help to separate the phases.
-
Filtration: If the emulsion is stabilized by fine solid particles, filtering the mixture through a bed of a filter aid like celite may be effective.[11]
References
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. [Link]
-
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-
Various Authors. (2021). How does surfactant affect solubility of relatively non polar substance? Quora. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
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-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]
-
Sanyo Chemical Industries. (n.d.). Introduction to Anionic Surfactant. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]
-
Taylor & Francis Online. (n.d.). Full article: Interactions of Polyglycol Ethers with Anionic Surfactants in Water. [Link]
-
Venus Ethoxyethers. (n.d.). Anionic Surfactants | Sulfonate, Phosphate, Sulfate. [Link]
-
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-
Abbott, S. (n.d.). Surfactant Solubilizers | Practical Solubility Science. Prof Steven Abbott. [Link]
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WJPR. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]
-
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). 5. [Link]
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ResearchGate. (n.d.). Solubility Enhancement and Propylene Glycol. [Link]
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NIH. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. [Link]
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Scholarly Commons. (n.d.). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. [Link]
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ResearchGate. (n.d.). Surfactant effect on the lower critical solution temperature of poly(organophosphazenes) with methoxy-poly(ethylene glycol) and amino acid esters as side groups. [Link]
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ResearchGate. (n.d.). Interaction between poly(ethylene glycol) and two surfactants investigated by diffusion coefficient measurements. [Link]
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- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 17. sancolo.com [sancolo.com]
- 18. Introduction to Anionic Surfactant [sanyo-chemical-solutions.com]
- 19. Cationic surfactants | PCC Group [products.pcc.eu]
- 20. stockmeier.com [stockmeier.com]
- 21. Cationic surfactants commonly used in detergents | VANABIO [wanabio.com]
- 22. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stppgroup.com [stppgroup.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Byproduct Formation in Reactions with Tripropylene Glycol Methyl Ether (TPM)
Welcome to the technical support center for Tripropylene Glycol Methyl Ether (TPM). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing byproduct formation in chemical reactions involving TPM. As a versatile solvent and chemical intermediate, TPM's reactivity, primarily centered around its terminal hydroxyl group, can sometimes lead to undesired side products. This resource offers in-depth, field-proven insights to help you optimize your reactions, improve product purity, and ensure the reliability of your experimental outcomes.
Understanding the Reactivity of Tripropylene Glycol Methyl Ether
Tripropylene glycol methyl ether (TPM) is a colorless, low-volatility liquid with a mild, pleasant odor, completely miscible with water and a wide range of organic solvents.[1] Its unique molecular structure, featuring both ether linkages and a terminal secondary hydroxyl group, imparts excellent solvency for many polar and non-polar substances. While often used as a stable solvent in formulations like coatings and cleaners, its hydroxyl group can participate in various chemical transformations, making it a useful intermediate in organic synthesis.[2]
The primary reactive site in TPM is the secondary hydroxyl group, which can undergo typical alcohol reactions. However, the presence of multiple ether linkages can influence its reactivity and present specific challenges in controlling byproduct formation.
General Troubleshooting Principles
Before delving into specific reaction types, let's address some common issues encountered during experiments with TPM.
My reaction is sluggish or incomplete. What are the common causes?
Several factors can contribute to slow or incomplete reactions:
-
Purity of TPM: Commercial TPM is a mixture of isomers.[3] The presence of impurities, including water or other isomeric forms, can affect reaction kinetics. Ensure you are using a grade of TPM appropriate for your application and consider purifying it if necessary.
-
Steric Hindrance: The bulky nature of the TPM molecule can sometimes hinder the approach of reactants to the hydroxyl group, slowing down the reaction rate.
-
Inadequate Activation of the Hydroxyl Group: For reactions requiring the deprotonation of the hydroxyl group (e.g., Williamson ether synthesis), incomplete deprotonation will result in a low concentration of the reactive alkoxide.
-
Low Reaction Temperature: While lower temperatures can sometimes minimize side reactions, they can also significantly reduce the rate of the desired reaction.
I'm observing unexpected peaks in my analytical results. How can I identify them?
The most common analytical method for identifying and quantifying byproducts in reactions involving glycol ethers is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][5][6] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for less volatile byproducts.
Frequently Asked Questions (FAQs) and Troubleshooting by Reaction Type
This section provides detailed troubleshooting guides for common reactions involving TPM, focusing on the identification and minimization of specific byproducts.
Peroxide Formation and Prevention
Question: I've heard that glycol ethers can form explosive peroxides. How can I prevent this and test for their presence in my TPM?
Answer: Yes, like many ethers, TPM can form unstable peroxides upon exposure to air and light, particularly during storage or when concentrated during distillation.[2][7][8][9][10] These peroxides can be highly reactive and pose a significant safety hazard.
Byproduct Identification: Peroxides can exist as hydroperoxides, peroxides, and polymeric peroxides. Their presence can be detected using commercially available peroxide test strips or through wet chemical methods.
Strategies for Minimization and Removal:
-
Proper Storage: Store TPM in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[7][9]
-
Inhibitors: For long-term storage, consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT).
-
Regular Testing: Periodically test opened containers of TPM for the presence of peroxides, especially before distillation or concentration.
-
Removal: If peroxides are detected, they can be removed by passing the TPM through a column of activated alumina or by treatment with a reducing agent like ferrous sulfate.[7]
Experimental Protocol: Peroxide Removal using Activated Alumina
-
Set up a chromatography column with a stopcock.
-
Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane) and pour it into the column.
-
Allow the solvent to drain to the top of the alumina bed.
-
Carefully add the peroxide-containing TPM to the column.
-
Elute the TPM with a suitable solvent. The peroxides will be adsorbed onto the alumina.
-
Caution: The alumina will now contain concentrated peroxides and should be handled and disposed of as a hazardous material.
Diagram: Peroxide Formation Prevention Workflow
Sources
- 1. tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1 [thegoodscentscompany.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Detection Method and Analysis Technology of Dipropylene Glycol Methyl Ether-Chemwin [en.888chem.com]
- 6. Analytical Method [keikaventures.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. TRIPROPYLENE GLYCOL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Purification of Tripropylene Glycol Methyl Ether (TPM) for High-Purity Applications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Tripropylene Glycol Methyl Ether (TPM). This guide is designed for researchers, scientists, and drug development professionals who require TPM of exceptional purity for their applications. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve your desired purity specifications.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding TPM, its impurities, and the rationale for its purification.
Q1: What is Tripropylene Glycol Methyl Ether (TPM) and why is it used in high-purity applications?
Tripropylene Glycol Methyl Ether (TPM) is a versatile, hydrophilic glycol ether known for its excellent solvency for a wide range of polar and non-polar substances, low volatility, and high boiling point.[1] Its unique amphiphilic structure, combining ether and alcohol functionalities, makes it an ideal solvent, coupling agent, and chemical intermediate in numerous fields.[2][3]
High-purity TPM is critical in applications such as:
-
Coatings and Inks: To ensure consistent rheological properties, proper film formation, and prevent unwanted side reactions that can affect color and stability.[2]
-
Electronics Manufacturing: As a solvent for cleaning printed circuit boards, where ionic and particulate impurities can cause defects and failures.[4]
-
Cosmetics and Personal Care: Where purity is essential for safety, stability, and to prevent skin irritation.[2]
-
Pharmaceutical and Drug Development: As a reaction solvent or formulation excipient, where impurities can interfere with chemical syntheses or impact the safety and efficacy of the final product.
Q2: What are the most common impurities in commercial-grade TPM?
Commercial TPM is typically available at purities of 97.5% or higher, but several impurities can be present that may be detrimental to sensitive applications.[4]
| Impurity Type | Common Examples | Source / Cause | Potential Impact |
| Peroxides | Hydroperoxides, cyclic peroxides | Autoxidation from exposure to air and light during storage.[4][5][6] | Critical Safety Hazard: Can explode upon heating or shock. Can also initiate unwanted polymerization or side reactions. |
| Water | H₂O | Absorption from the atmosphere due to TPM's hygroscopic nature. | Can interfere with water-sensitive reactions (e.g., Grignard reagents) and alter solvent properties. |
| Lower Glycol Ethers | Propylene glycol methyl ether (PGM), Dipropylene glycol methyl ether (DPGM) | Byproducts from the manufacturing process.[7] | Affects volatility, boiling point, and solvency characteristics of the bulk solvent. |
| Isomers | Structural isomers of TPM | TPM is inherently produced and sold as a mixture of isomers.[8] | Generally does not impact most applications, but can lead to multiple peaks in chromatography.[9] |
| Acidity | Formic acid, Acetic acid | Oxidation of the ether or alcohol functional groups. | Can catalyze degradation of acid-sensitive compounds or cause corrosion. |
| Non-Volatile Residues | Polymers, salts, degradation products | Contamination during storage or handling; decomposition. | Can lead to deposits on surfaces and interfere with analytical measurements. |
Q3: What are the primary methods for purifying TPM?
The choice of purification method depends on the target impurities. The most common and effective sequence involves:
-
Chemical Treatment: Primarily for the removal of hazardous peroxides. The most established method is washing with an acidic ferrous sulfate solution.[10][11][12]
-
Fractional Vacuum Distillation: To separate TPM from non-volatile impurities, water, lower-boiling components, and degradation products.[13][14] Due to TPM's high boiling point (approx. 242°C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[13][15]
-
Adsorbent Treatment: Passing the solvent through a column of activated alumina can remove peroxides and trace amounts of water and acidic impurities.[10]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification and handling of TPM.
Q: My TPM still tests positive for peroxides after treatment with ferrous sulfate. What went wrong?
A: This is a common and critical issue. Several factors could be at play:
-
Insufficient Reagent: The amount of ferrous sulfate was not enough to reduce all the peroxides present. High initial peroxide levels (>50 ppm) may require a second wash.
-
Inefficient Mixing: The aqueous ferrous sulfate solution and the organic TPM layer were not mixed vigorously enough. Peroxide removal is a heterogeneous reaction that requires sufficient interfacial contact. Ensure you shake the separatory funnel vigorously for at least 5 minutes.
-
Re-oxidation: The purified TPM was exposed to air for an extended period after treatment, allowing new peroxides to form. Always work quickly and store the purified solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expired Ferrous Sulfate: The ferrous sulfate (Fe²⁺) may have oxidized to ferric sulfate (Fe³⁺) in the stock solution, rendering it ineffective. Always use a freshly prepared ferrous sulfate solution for best results.[11]
Troubleshooting Workflow: Persistent Peroxides
Caption: Decision tree for troubleshooting persistent peroxides.
Q: The TPM turned yellow or brown during distillation. What is the cause and how can I prevent it?
A: Discoloration during heating is a classic sign of thermal decomposition.[16]
-
Cause: TPM, like many organic compounds, can decompose at its atmospheric boiling point.[13] The presence of residual impurities, especially peroxides or acids, can catalyze this degradation at even lower temperatures. Never distill an ether without first ensuring it is peroxide-free. [5][10] Distilling peroxides concentrates them in the distillation flask, creating a severe explosion hazard.[12]
-
Prevention:
-
Confirm Zero Peroxides: Always test for and eliminate peroxides before setting up the distillation.
-
Use Vacuum Distillation: By reducing the pressure, you lower the boiling point of TPM significantly, allowing it to distill at a temperature where it is thermally stable.[14] For TPM, a vacuum of 1-2 mmHg will lower the boiling point to around 100°C.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is raised gradually. Do not distill to dryness; always leave at least 10-20% of the liquid in the distillation flask to prevent overheating of the residue.[12][17]
-
Q: My GC analysis shows multiple peaks. Is my TPM impure?
A: Not necessarily. Commercial TPM is a mixture of several structural isomers.[8] Therefore, a gas chromatogram of even high-purity TPM will inherently show a cluster of closely eluting peaks.[9]
-
What to look for:
-
Expected Isomer Cluster: A group of major peaks with very similar retention times is normal.
-
Impurities: Look for peaks that are well-separated from this main cluster, especially those at earlier retention times, which could indicate lower-boiling impurities like PGM or DPGM.
-
-
Confirmation: The best way to identify peaks is by using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak can confirm if it is a TPM isomer (molecular weight 206.28 g/mol ) or a different compound.[18][19]
Q: The purified TPM has high water content according to my Karl Fischer titration. How did this happen?
A: TPM is hygroscopic and readily absorbs moisture from the air.
-
Cause: The most likely cause is exposure to the atmosphere during or after purification. This can happen if glassware was not properly dried, if joints in the distillation apparatus were not well-sealed, or if the receiving flask was open to the air.
-
Prevention:
-
Dry All Glassware: Oven-dry all glassware (distillation flask, condenser, receiving flask, etc.) at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen before use.
-
Use a Closed System: Ensure all ground glass joints are properly sealed. Use a drying tube or an inert gas inlet on the receiving flask to prevent moisture ingress.
-
Store Properly: Store the final purified product in a sealed bottle with a tight-fitting cap, preferably with a desiccant or under an inert atmosphere. For ultra-dry applications, storing over activated 3Å molecular sieves is recommended.
-
Section 3: Detailed Purification Protocols
Protocol 1: Peroxide Testing and Removal
Objective: To safely detect and eliminate potentially explosive peroxides from TPM prior to distillation.
Materials:
-
TPM (commercial grade)
-
Peroxide test strips (e.g., MQuant®) OR Ferrous thiocyanate test solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel, beakers, graduated cylinders
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Peroxide Detection (Crucial Safety Check)
-
Before opening the container, inspect it for crystal formation around the cap or in the liquid. If crystals are present, DO NOT HANDLE . Treat it as an extreme explosion hazard and contact your institution's Environmental Health & Safety (EHS) office immediately.[12]
-
If no crystals are visible, take a small aliquot and test it with a peroxide test strip. Alternatively, use the ferrous thiocyanate method. Peroxide levels >30 ppm are considered hazardous and must be treated.[10]
-
-
Step 2: Preparation of Ferrous Sulfate Reagent
-
In a beaker, prepare the acidic ferrous sulfate wash solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water, then carefully adding 6 mL of concentrated H₂SO₄.[12] Prepare this solution fresh for each use.
-
-
Step 3: Peroxide Removal Wash
-
Place 500 mL of TPM into a 1 L separatory funnel.
-
Add 100 mL of the freshly prepared ferrous sulfate solution.
-
Stopper the funnel and, while securely holding the stopper and stopcock, shake vigorously for 5 minutes, periodically venting the funnel. The Fe²⁺ ions will reduce the peroxides.[11]
-
Allow the layers to separate. The bottom aqueous layer may turn cloudy or change color. Drain and discard the lower aqueous layer.
-
-
Step 4: Neutralization and Drying
-
Wash the TPM layer with 100 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Vent frequently as CO₂ may be generated.
-
Wash the TPM layer with 100 mL of brine to aid in the removal of dissolved water.
-
Drain the TPM into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solvent. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Let the mixture stand for at least 30 minutes.
-
-
Step 5: Final Confirmation
-
Carefully decant or filter the dried TPM into a temporary storage container.
-
Retest for peroxides. The result should be 0 ppm. If not, repeat Step 3. The TPM is now ready for distillation.
-
Protocol 2: High-Purity Fractional Vacuum Distillation
Objective: To purify peroxide-free TPM from non-volatile impurities, water, and other volatile components.
Materials:
-
Peroxide-free, dried TPM
-
Vacuum distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head with thermometer, condenser, and receiving flask)
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle and magnetic stirrer with stir bar
-
Inert gas source (Nitrogen or Argon)
-
Dry, clean collection flasks
Purification Workflow Diagram
Caption: Overall workflow for the purification of TPM.
Procedure:
-
Step 1: Apparatus Setup
-
Assemble the vacuum distillation apparatus using oven-dried glassware. Ensure all joints are lightly greased and sealed with Keck clips to maintain a good vacuum.
-
Place a stir bar in the round-bottom flask (distilling pot). Fill the flask no more than two-thirds full with the peroxide-free TPM.
-
Insulate the distillation head and fractionating column with glass wool and aluminum foil to ensure an efficient, adiabatic separation.[17][20]
-
-
Step 2: System Evacuation
-
Turn on the condenser cooling water.
-
Ensure the system is sealed and begin to slowly evacuate the apparatus using the vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from solvent vapors.
-
The TPM will likely bubble as dissolved gases are removed. Once bubbling subsides, a stable vacuum should be achieved (target < 2 mmHg).
-
-
Step 3: Distillation
-
Turn on the magnetic stirrer and begin to gently heat the distilling pot with the heating mantle.
-
Collect a small initial fraction (the "forerun"), which will contain any residual low-boiling impurities. This is typically the first 5-10% of the distillate.
-
Once the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main fraction. Record the stable temperature and the pressure; this is the boiling point under vacuum.
-
Maintain a slow, steady distillation rate for the best separation.[20]
-
-
Step 4: Shutdown
-
Stop heating and allow the system to cool.
-
Important: Break the vacuum by introducing an inert gas (Nitrogen or Argon) before turning off the vacuum pump to prevent pump oil from being sucked back into the system.
-
The collected main fraction is your purified TPM.
-
-
Step 5: Analysis and Storage
-
Analyze the purified fraction for purity by GC-MS and for water content by Karl Fischer titration.
-
Transfer the purified TPM to a clean, dry amber glass bottle. Purge the headspace with Nitrogen or Argon before sealing tightly. Label the bottle clearly with the compound name, purity, and date.
-
Section 4: References
-
University of California, Riverside. (n.d.). Handling and Removing Peroxides. Retrieved from [Link]
-
Dukes, J. A. (1951). The removal of peroxides from ether. OSTI.GOV. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Diethyleter tested positive for peroxides - What now?. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Diverse Applications of Tripropylene Glycol Monomethyl Ether in Industry. Retrieved from [Link]
-
Allen Institute. (n.d.). A simple method to remove peroxides from ethers is to treat them with an aqueous solution of. Retrieved from [Link]
-
LookPolymers. (n.d.). LyondellBasell TPM Tripropylene glycol methyl ether datasheet. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
SysKem Chemie GmbH. (2023). Product Specification Tripropylene glycol monomethyl ether, TPM. Retrieved from [Link]
-
A.G. Layne. (2015). Safety Data Sheet (SDS) - Tripropylene Glycol Methyl Ether (TPM). Retrieved from [Link]
-
Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Retrieved from [Link]
-
JR Hess Company. (n.d.). TPM Solvent - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
-
University of Connecticut. (2023). Resolving TPM Chip Errors. Retrieved from [Link]
-
Dell UK. (n.d.). How to Troubleshoot and Resolve Common Issues with Trusted Platform Module (TPM) and BitLocker. Retrieved from [Link]
-
Boxa Solvents. (n.d.). Tripropylene Glycol Methyl Ether With Competitive Price. Retrieved from [Link]
-
Oracle. (n.d.). Troubleshooting TPM. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Tripropyleneglycol monomethyl ether. Retrieved from [Link]
-
NinjaOne. (2023). How to Fix TPM Hardware Failed to Execute a TPM Command Error. Retrieved from [Link]
-
Google Patents. (2022). WO2022241689A1 - Processes for purifying glycol ethers. Retrieved from
-
CDC. (n.d.). GLYCOL ETHERS 2554. Retrieved from [Link]
-
IARC Publications. (n.d.). GLYCOL ETHERS. Retrieved from [Link]
-
MDPI. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
Kimray. (2022). The Top 5 Reasons You're Losing Glycol in Your Gas Dehydration Process. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Glycol Cleaning Steps. Retrieved from [Link]
-
Waters Corporation. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tri(propylene glycol) monomethyl ether ≥97 %, for synthesis. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Glycol Ether Toxicology. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Liquids by Distillation. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
YouTube. (2018). Method of Purification of Organic Compounds Distillation. Retrieved from [Link]
-
Tower Water. (n.d.). Symptoms of Glycol System Failure. Retrieved from [Link]
Sources
- 1. saiper.com [saiper.com]
- 2. nbinno.com [nbinno.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. syskem.de [syskem.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. TRIPROPYLENE GLYCOL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Tripropyleneglycol monomethyl ether | C10H22O4 | CID 30111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. How To [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. LyondellBasell TPM Tripropylene glycol methyl ether datasheet [lookpolymers.com]
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- 18. aglayne.com [aglayne.com]
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- 20. Purification [chem.rochester.edu]
"Controlling viscosity of polymer solutions with Tripropylene glycol methyl ether"
An in-depth guide for researchers, scientists, and drug development professionals on leveraging Tripropylene Glycol Methyl Ether (TPM) for the precise control of polymer solution viscosity. This technical support center provides practical troubleshooting and frequently asked questions to ensure successful experimental outcomes.
Introduction to Tripropylene Glycol Methyl Ether (TPM) in Polymer Systems
Tripropylene Glycol Methyl Ether (TPM) is a high-performance, slow-evaporating glycol ether solvent valued for its excellent solvency for a wide range of polymers and resins, including acrylics, epoxies, and polyurethanes.[1] Its unique combination of low volatility, low odor, and complete water solubility makes it a superior choice for viscosity reduction in sophisticated formulations where controlled drying times and stable rheological properties are critical.[2][3] In pharmaceutical and research settings, TPM's low toxicity profile and ability to dissolve a wide array of organic compounds further enhance its utility in drug delivery systems and advanced material formulations.[4]
This guide serves as a dedicated resource for resolving common issues and answering critical questions that arise during the use of TPM to modify the viscosity of polymer solutions.
Technical Troubleshooting Guide
This section addresses specific problems encountered during experiments, detailing potential causes and providing actionable solutions.
Issue 1: Viscosity Reduction is Insufficient or Not Observed
You have added TPM to your polymer solution, but the viscosity remains higher than your target.
Potential Causes:
-
Insufficient TPM Concentration: The amount of TPM added is below the threshold required to effectively solvate the polymer chains and reduce intermolecular friction.
-
Poor Polymer-Solvent Interaction: While TPM is a versatile solvent, the specific polymer system may have unfavorable thermodynamics, leading to poor solvation.[5]
-
Inadequate Mixing: The TPM has not been homogenously distributed throughout the polymer solution, creating localized domains of high and low viscosity.
-
High Polymer Molecular Weight: Polymers with very high molecular weights create significant chain entanglements that are more resistant to disruption by solvent molecules.[5][6]
Recommended Solutions:
-
Systematic Concentration Increase: Incrementally increase the concentration of TPM in the solution. It is crucial to add TPM in small, measured amounts (e.g., 1-2% w/w at a time), ensuring complete mixing after each addition before measuring the viscosity.
-
Verify Homogeneity: Ensure your mixing protocol is adequate. For high-viscosity solutions, mechanical stirring at a controlled speed and sufficient time is necessary to achieve a homogenous mixture. Visual inspection for streaks or gels can indicate poor mixing.
-
Assess Polymer Compatibility: Review the compatibility of your polymer with propylene glycol ethers. If compatibility is questionable, consider a small-scale solubility test by preparing a dilute solution of the polymer in pure TPM.
-
Temperature Adjustment: Gently warming the solution (if the polymer is thermally stable) can decrease viscosity and improve the mixing efficiency of TPM.[5] However, be aware that temperature can also affect polymer solubility and final application properties.
Table 1: Example Viscosity Response to TPM Concentration
| TPM Concentration (% w/w) | Typical Viscosity Reduction (%) in an Acrylic Resin Solution | Notes |
| 1% | 5-10% | Initial reduction, effective for minor adjustments. |
| 5% | 25-40% | Significant reduction, common working concentration. |
| 10% | 50-70% | Strong effect, nearing the limit for many systems. |
| >15% | Variable | Risk of oversaturation or negative impacts on final film properties. |
| Note: These values are illustrative. Actual results will vary significantly based on the specific polymer, solvent system, and temperature. |
Issue 2: Inconsistent or Unreliable Viscosity Readings
You are getting fluctuating viscosity measurements from the same sample or between different samples of the same batch.
Potential Causes:
-
Temperature Fluctuations: Viscosity is highly dependent on temperature. Even minor changes in ambient temperature can lead to significant variations in readings.[6]
-
Shear Rate Dependency (Non-Newtonian Behavior): Many polymer solutions are shear-thinning, meaning their viscosity decreases as the shear rate increases.[5] If the measurement technique does not control for shear rate, results will be inconsistent.
-
Presence of Air Bubbles: Entrapped air from vigorous mixing can interfere with viscometer/rheometer spindles, leading to erroneous readings.
-
Sample Loading Inconsistency: Variations in how the sample is loaded into the measurement instrument can affect results, especially with cone-and-plate or parallel-plate geometries.
Recommended Solutions:
-
Use Temperature Control: Employ a viscometer or rheometer with a temperature-controlled jacket or Peltier plate. Allow the sample to thermally equilibrate for a set period (e.g., 5-10 minutes) before taking a measurement.
-
Characterize Flow Behavior: Do not rely on a single-point viscosity measurement. Perform a shear rate sweep to understand if your solution is Newtonian, shear-thinning, or shear-thickening. This provides a complete rheological profile.
-
De-gas the Sample: After mixing, allow the solution to rest in a sealed container for a sufficient time to allow air bubbles to rise and dissipate. For highly viscous solutions, a brief period in a vacuum chamber or a low-speed centrifuge can be effective.
-
Standardize Measurement Protocol: Develop and adhere to a strict Standard Operating Procedure (SOP) for sample loading, equilibration time, and measurement parameters to ensure reproducibility.
Experimental Protocol: Performing a Shear Rate Sweep
-
Instrument Setup: Configure a rotational rheometer with an appropriate geometry (e.g., cone-and-plate for low-to-medium viscosity, parallel-plate for high viscosity or dispersions).
-
Temperature Equilibration: Load the sample and bring it to the target experimental temperature (e.g., 25.0 °C). Wait for 5 minutes.
-
Test Parameters: Set up a flow sweep test from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), collecting 10 points per decade on a logarithmic scale.
-
Execution: Run the test and record the viscosity as a function of the shear rate.
-
Analysis: Plot viscosity vs. shear rate on a log-log scale. A horizontal line indicates Newtonian behavior, while a downward slope indicates shear-thinning behavior.
Issue 3: Phase Separation or Polymer Precipitation Occurs
After adding TPM, the solution becomes cloudy, or the polymer appears to be separating from the solvent phase.
Potential Causes:
-
Poor Solvent Quality: TPM may be a non-solvent or a very poor solvent for the specific polymer being used, causing the polymer chains to collapse and aggregate rather than dissolve.[5]
-
Exceeding Solubility Limit: The addition of TPM may have altered the overall solvent system's properties (e.g., polarity) to a point where the polymer is no longer soluble at that concentration.
-
Temperature-Induced Effects: Some polymer/solvent systems exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST), where phase separation occurs above or below a certain temperature, respectively.
Recommended Solutions:
-
Pre-Screen for Solubility: Before formulating a large batch, test the solubility of a small amount of your polymer in TPM alone and in a blend of your primary solvent with TPM. This provides a quick indication of compatibility.
-
Consult Hansen Solubility Parameters (HSP): If available, compare the HSP values for your polymer with those of TPM and your primary solvent. A smaller difference in HSP values generally indicates better compatibility.
-
Adjust the Solvent Blend: You may need to introduce a co-solvent that bridges the compatibility gap between your polymer and the TPM-containing solvent system.
-
Control Temperature: Investigate if the phase separation is reversible by changing the temperature. If so, your system may have a critical solution temperature that needs to be avoided during processing and storage.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which TPM reduces viscosity?
TPM reduces the viscosity of polymer solutions through several key mechanisms. As an effective solvent, its molecules penetrate the coiled polymer structures, solvating individual chains.[2] This solvation disrupts and lubricates the polymer chains, reducing intermolecular friction and allowing them to slide past one another more easily. This process effectively breaks down the network of physical entanglements that are a primary contributor to high viscosity in concentrated polymer solutions.[5]
Diagram: Mechanism of Viscosity Reduction
Caption: TPM reduces viscosity by solvating polymer chains.
Q2: How does TPM's slow evaporation rate benefit my formulation?
TPM's slow evaporation rate provides excellent control over the drying time of coatings, inks, and films. This extended "open time" allows for better flow and leveling, which helps to eliminate surface defects like brush marks or orange peel. In applications like screen printing or film casting, this ensures the formation of a uniform, defect-free final product.[3][7] Its low volatility also contributes to a safer work environment and reduces volatile organic compound (VOC) emissions.[1]
Q3: What are the primary safety considerations when handling TPM?
While TPM is considered to have low toxicity and is not classified as a flammable liquid, standard laboratory safety practices are essential.[8][9]
-
Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves and safety glasses.[9][10]
-
Ventilation: Work in a well-ventilated area to avoid inhaling vapors.[8][10]
-
Storage: Store in original, tightly sealed containers in a cool, dry place away from strong oxidizing agents.[9][11]
-
Spills: Spilled TPM is oily and slippery but does not present an immediate fire hazard. Absorb spills with inert material and clean the area with soap and water.[8]
-
Disposal: Dispose of used TPM, especially that containing dissolved polymers, as hazardous waste according to local regulations. Do not pour it down the drain.[8]
Always consult the Safety Data Sheet (SDS) from your supplier as the primary source of information.[8]
Diagram: Troubleshooting Workflow for Viscosity Control
Caption: A decision tree for troubleshooting common viscosity issues.
References
-
Formlabs. (2021, December 8). Tripropylene glycol monomethyl ether (TPM) - Support. [Link]
-
Ataman Kimya. TRIPROPYLENE GLYCOL METHYL ETHER. [Link]
-
A.G. Layne. Safety Data Sheet (SDS) - Tripropylene Glycol Methyl Ether (TPM). [Link]
-
DutCH2. Tripropylene Glycol Mono Methyl Ether. [Link]
-
Saiper Chemicals. Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. [Link]
-
Cognitive Market Research. (2024). Tripropylene Glycol Monomethyl Ether Market Size. [Link]
-
Jiangyin Jinyida Chemical Co.,Ltd. Cas No 20324-33-8 Low Viscosity Tripropylene Glycol Methyl Ether With 29 Surface Tension. [Link]
-
Chemical Information. What is tripropylene glycol monomethyl ether used for?. [Link]
-
JR Hess Company. TPM Solvent - Tripropylene Glycol Methyl Ether. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tripropylene Glycol Monomethyl Ether in Advancing Adhesives and Sealants. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Tripropylene Glycol Monomethyl Ether in Personal Care and Cosmetics. [Link]
-
The Rheology School. (2024). Rheological studies of the Polymer Solutions. [Link]
-
Wagner, et al. (2022). State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. Macromolecular Materials and Engineering. [Link]
-
LibreTexts Chemistry. (2021, September 12). Viscosity of Polymers. [Link]
-
Technology Networks. Measuring the rheology of polymer solutions. [Link]
Sources
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- 4. market.us [market.us]
- 5. Rheological studies of the Polymer Solutions – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. State‐Of‐The‐Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is tripropylene glycol monomethyl ether used for? [ethersolvent.com]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aglayne.com [aglayne.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Stabilizing Emulsions with Tripropylene Glycol Methyl Ether (TPM)
Welcome to the technical support center for utilizing Tripropylene Glycol Methyl Ether (TPM) in emulsion stabilization. This guide is designed for researchers, scientists, and drug development professionals who are working to formulate stable, high-performance emulsions. Here, we address common challenges and fundamental questions to help you leverage the unique properties of TPM to prevent phase separation and optimize your formulations.
Introduction to TPM in Emulsion Science
Tripropylene Glycol Methyl Ether (TPM) is a high-performance, slow-evaporating glycol ether with a unique combination of hydrophilic and lipophilic characteristics.[1][2] This amphiphilic nature makes it an exceptionally effective coupling agent and solvent in multiphase systems like emulsions.[3][4] In an emulsion, where two immiscible liquids (typically oil and water) are dispersed, TPM functions primarily as a co-solvent and coalescing agent.[5][6] It helps to reduce the interfacial tension between the oil and water phases, improving the efficacy of the primary emulsifier and promoting the formation of a stable, uniform film once the continuous phase evaporates.[5][7] Its excellent solvency for a wide range of resins, oils, and polymers makes it a versatile tool for preventing common instability issues such as coalescence and creaming.[3][8]
Key Properties of Tripropylene Glycol Methyl Ether (TPM)
The following table summarizes the essential physical and chemical properties of TPM, which are critical to its function in emulsion systems.
| Property | Typical Value | Significance in Emulsions |
| Chemical Formula | C₁₀H₂₂O₄[1][3] | - |
| Molecular Weight | ~206.3 g/mol [9][10] | Influences viscosity and diffusion rates. |
| Boiling Point | ~242 °C (469 °F)[9][11] | Low volatility ensures it remains in the system during processing and contributes to long-term stability.[5] |
| Flash Point | ~113-121 °C (235-250 °F)[9][10] | High flash point makes it safer to handle in lab and production environments compared to more volatile solvents.[8][12] |
| Specific Gravity | ~0.962 - 0.965 g/cm³[9][11] | Its density is close to water, which can help minimize gravitational separation (creaming/sedimentation). |
| Viscosity (@ 25 °C) | ~5.5 - 6.0 cP[9][11] | Low viscosity allows for easy incorporation into formulations without significantly increasing the final product's viscosity.[4] |
| Solubility in Water | Completely Miscible[3][9] | Crucial for its role as a coupling agent between aqueous and oil phases.[8] |
| Surface Tension | ~29 dynes/cm[9] | Contributes to lowering the overall interfacial tension of the system, aiding emulsification. |
Troubleshooting Guide: Resolving Emulsion Instability with TPM
This section addresses specific phase separation issues in a question-and-answer format.
Q1: My oil-in-water (O/W) emulsion is showing signs of creaming (an oil-rich layer is forming at the top). I've included TPM, but the problem persists. What should I do?
A1: Creaming is a form of gravitational separation where less dense oil droplets rise.[13][14][15] While TPM helps, it doesn't directly stop this physical process. Its role is to improve overall droplet stability, which indirectly mitigates creaming. Here’s a systematic approach to troubleshoot this issue:
-
Possible Cause 1: Insufficient Viscosity in the Continuous Phase. A low-viscosity water phase allows oil droplets to move and rise freely.[14][16] While TPM itself has low viscosity, it improves the performance of other components.
-
Solution: Increase the viscosity of the aqueous phase by adding a rheology modifier or thickener (e.g., xanthan gum, carbomer, or cellulose derivatives).[17] This will create a more structured network that physically hinders droplet movement.
-
-
Possible Cause 2: Large Droplet Size. Larger droplets have a greater tendency to cream due to buoyancy forces. Your homogenization process may be inadequate.
-
Possible Cause 3: Flocculation. Droplets may be clumping together (flocculating), increasing their effective size and accelerating creaming.[14][15]
-
Solution: This often points to an issue with the emulsifier system or ionic strength. Ensure your primary emulsifier concentration is optimal. TPM acts as a coupling agent, improving the emulsifier's performance at the interface.[3] Verify that the pH and electrolyte concentration of your formulation are not destabilizing the emulsion.[18]
-
Q2: I'm observing coalescence in my emulsion, where small droplets are merging to form larger ones, leading to complete phase separation. How can I use TPM to fix this?
A2: Coalescence is an irreversible process and a critical sign of instability, often caused by a weak or insufficient interfacial film around the droplets.[7][13][14] TPM is particularly effective at addressing this issue.
-
Mechanism of TPM Action: TPM molecules, with their affinity for both oil and water, migrate to the oil-water interface. Here, they act as a "bridge" or coupling agent , strengthening the interfacial film created by the primary emulsifier.[3] This enhanced film provides a more robust barrier, preventing droplets from merging upon collision.
-
Troubleshooting Steps:
-
Increase TPM Concentration: The most direct solution is to incrementally increase the concentration of TPM in your formulation. This provides more molecules to reinforce the interface. See the protocol below for optimizing TPM concentration.
-
Evaluate Emulsifier Compatibility: TPM works synergistically with emulsifiers.[19] Ensure your primary emulsifier is well-matched to your oil phase (correct HLB value). TPM can't fix a fundamentally incompatible emulsifier, but it can enhance a well-chosen one.
-
Ensure Proper Incorporation: TPM should be added to the phase in which it is most soluble, which is typically the aqueous phase, although its amphiphilic nature gives it good solvency in many non-polar substances as well.[3] Ensure it is thoroughly mixed before homogenization to guarantee its availability at the interface.
-
Visualizing the Role of TPM at the Oil-Water Interface
The following diagram illustrates how TPM enhances the stability of an oil droplet within the continuous water phase.
Caption: TPM reinforces the emulsifier layer at the oil-water interface.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism by which TPM prevents phase separation?
A3: TPM prevents phase separation through a combination of three key mechanisms:
-
Coalescing Agent: In water-borne systems, TPM is a slow-evaporating solvent that helps plasticize polymer particles, allowing them to fuse together and form a continuous, stable film as the water evaporates.[5][6]
-
Coupling Agent: Due to its amphiphilic structure (containing both ether and alcohol functionalities), TPM can act as a bridge between the oil and water phases.[3][4] It improves the solubility and interaction between the two immiscible phases, thereby strengthening the interfacial layer stabilized by the primary emulsifier.
-
Solvency: TPM is an excellent solvent for a wide variety of organic compounds, including many resins, oils, and active ingredients used in emulsions.[8][20] This ensures that all components of the oil phase are fully dissolved, preventing the crystallization or precipitation of individual ingredients that could otherwise disrupt the emulsion's stability.
Q4: What is a typical starting concentration for TPM in an emulsion formulation?
A4: The optimal concentration of TPM is highly dependent on the specific components of your emulsion (type of oil, primary emulsifier, phase ratio). However, a general starting point for formulation development is typically in the range of 1% to 5% (w/w) of the total formulation. For systems with highly incompatible components or for achieving specific properties like improved film formation, concentrations may be higher. It is crucial to determine the optimal level experimentally.
Q5: Is TPM compatible with all types of emulsifiers and polymers?
A5: TPM exhibits broad compatibility with many common emulsion components. It is compatible with a wide range of non-ionic, anionic, and cationic surfactants.[19] It is also an effective solvent for numerous resins, including acrylics, styrene-acrylics, and polyvinylacetates.[5] However, as with any formulation, compatibility testing is essential. High concentrations of TPM could potentially disrupt certain sensitive polymer networks or interact unfavorably with specific surfactant systems. Always conduct small-scale compatibility studies before scaling up.
Q6: Are there any storage or handling considerations for emulsions containing TPM?
A6: Emulsions containing TPM are generally stable. TPM itself has low volatility and is not classified as a flammable liquid, making it relatively safe to handle.[8][12] However, all emulsions are susceptible to instability from environmental factors.[18][21] It is recommended to store emulsions in well-sealed containers at controlled room temperature, away from direct sunlight and extreme temperature fluctuations (freeze-thaw cycles), which can accelerate phase separation processes like creaming and coalescence.[16]
Experimental Protocols
Protocol 1: Determining the Optimal TPM Concentration for Emulsion Stability
This protocol uses a systematic titration method to identify the minimum TPM concentration required to prevent coalescence and maintain stability.
Objective: To find the optimal TPM concentration for a given oil-in-water (O/W) emulsion formulation.
Materials:
-
Your complete oil phase (oils, esters, active ingredients).
-
Your complete aqueous phase (water, humectants, preservatives).
-
Primary emulsifier system.
-
Tripropylene Glycol Methyl Ether (TPM).
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer).
-
Beakers, graduated cylinders, and a laboratory scale.
-
Microscope with a calibrated reticle for droplet size observation.
Methodology:
-
Prepare a Control Emulsion (0% TPM):
-
Prepare your formulation without any TPM. Heat the oil and water phases separately to the recommended temperature (typically 70-75°C).[21]
-
Add the primary emulsifier to the appropriate phase.
-
Combine the phases and homogenize under standard conditions (e.g., 5000 rpm for 5 minutes).
-
Allow to cool while stirring gently.
-
-
Prepare a Series of Test Emulsions:
-
Prepare a series of five to seven identical emulsions, but add increasing concentrations of TPM to the aqueous phase before heating. Good starting increments are 0.5% or 1.0% (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).
-
Follow the same heating, emulsification, and cooling procedure as the control for each test batch.
-
-
Initial Stability Assessment (24 Hours):
-
Visually inspect all samples after 24 hours at room temperature. Look for signs of instability:
-
Creaming: A distinct, oil-rich layer at the top.
-
Coalescence/Breaking: Visible oil separation or a complete break of the emulsion.
-
-
Record your observations for each TPM concentration.
-
-
Microscopic Analysis:
-
Place a small drop of each stable emulsion onto a microscope slide.
-
Observe the droplet size and distribution. A stable emulsion will have small, uniform droplets. Unstable emulsions may show a wide distribution of sizes or evidence of large, coalesced droplets.
-
-
Accelerated Stability Testing (Optional but Recommended):
-
Subject the visually stable emulsions to accelerated aging conditions to predict long-term stability.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving emulsion instability issues where TPM is a component.
Caption: A logical workflow for troubleshooting common emulsion failures.
References
-
KRÜSS Scientific. Emulsion. [Link]
-
Ataman Kimya. TRIPROPYLENE GLYCOL METHYL ETHER. [Link]
-
Formulation Lair. How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]
-
Biolin Scientific. Emulsion instability phenomena – reasons and prevention. [Link]
-
Making Cosmetics. Problems with Emulsions. [Link]
-
CM Studio. Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]
-
Tuode Chem. Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. [Link]
-
Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. [Link]
-
LookPolymers. LyondellBasell TPM Tripropylene glycol methyl ether datasheet. [Link]
-
Saiper Chemicals. Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. [Link]
-
ResearchGate. The effect of monoethylene glycol on the stability of water-in-oil emulsions. [Link]
-
Industrial Chemical Solutions. Tripropylene Glycol Monomethyl Ether: Properties, Applications, and Industrial Uses. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Role of TPM as a Premium Solvent in Coatings and Inks. [Link]
-
JR Hess Company. TPM Solvent - Tripropylene Glycol Methyl Ether. [Link]
-
ResearchGate. Effect of added diols (glycols) on the emulsion properties of oil, water and surfactant mixtures. [Link]
-
PubMed. Poly(ethylene glycol) as stabilizer and emulsifying agent: a novel stabilization approach preventing aggregation and inactivation of proteins upon encapsulation in bioerodible polyester microspheres. [Link]
-
Industrial Chemical News. What is tripropylene glycol monomethyl ether used for?. [Link]
-
ACS Publications. Surfactant-Stabilized Spontaneous 3-(Trimethoxysilyl) Propyl Methacrylate Nanoemulsions. [Link]
-
Univar Solutions. Glycol Ether TPM. [Link]
-
National Institutes of Health (NIH). Influence of Processing and Stabilizer Selection on Microstructure, Stability and Rheology of Emulsion-Based Semisolid Formulations. [Link]
-
ResearchGate. Poly(ethylene glycol) as stabilizer and emulsifying agent: A novel stabilization approach preventing aggregation and inactivation of proteins upon encapsulation in bioerodible polyester microspheres. [Link]
-
Ecolink. Glycol TPM in Penetrating Oils. [Link]
-
KH Chemicals. Tri propylene Glycol Mono Methyl Ether. [Link]
-
3D-basics. TPM Wash Solvent. [Link]
-
Pressure Sensitive Tape Council. EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. [Link]
-
ACS Publications. Surfactant-Stabilized Spontaneous 3-(Trimethoxysilyl) Propyl Methacrylate Nanoemulsions. [Link]
-
Adress Chemical. Tripropylene Glycol Methyl Ether Supplier & Manufacturer. [Link]
-
TRM GLOBAL. Tri Propylene Glycol Methyl Ether. [Link]
-
ResearchGate. Micrometer-sized TPM emulsion droplets with surface-mobile binding groups. [Link]
-
ResearchGate. TPM emulsions polymerized by AIBN and observed under SEM. [Link]
-
Formlabs Support. Tripropylene glycol monomethyl ether (TPM). [Link]
-
National Institutes of Health (NIH). Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation. [Link]
-
National Institutes of Health (NIH). Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions. [Link]
-
ResearchGate. Optimization of Multiple W1/O/W2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency. [Link]
-
National Institutes of Health (NIH). Optimization of Multiple W1/O/W2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency. [Link]
-
ACS Publications. Water-in-Oil Pickering Emulsions Stabilized by Synergistic Particle–Particle Interactions. [Link]
Sources
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Optimizing Film Formation in Coatings with Tripropylene Glycol Methyl Ether: A Technical Support Guide
Welcome to our dedicated technical support center for optimizing coating formulations with Tripropylene glycol methyl ether (TPM). This guide is designed for researchers, scientists, and formulation chemists to navigate the intricacies of using TPM to achieve superior film formation and troubleshoot common challenges. Here, we merge technical data with practical, field-proven insights to empower you in your experimental endeavors.
Section 1: Frequently Asked Questions (FAQs) about TPM in Coatings
This section addresses fundamental questions regarding the role and properties of Tripropylene glycol methyl ether in coating formulations.
1. What is Tripropylene glycol methyl ether (TPM) and what is its primary role in coatings?
Tripropylene glycol methyl ether (TPM) is a slow-evaporating, water-soluble, and low-toxicity solvent with a mild, pleasant odor.[1][2] In the coatings industry, its principal function is to act as a coalescing agent, particularly in water-borne latex or emulsion-based paints.[3] A coalescent is a temporary plasticizer for polymer particles, which softens them and facilitates the formation of a continuous, uniform film as the coating dries.[4] TPM is effective with a variety of resins, including acrylics, styrene-acrylics, and polyvinyl acetates.[1][5]
2. How does TPM facilitate film formation?
In a latex coating, the polymer binder exists as discrete particles dispersed in water. For a durable, protective film to form, these particles must fuse together, or coalesce. This process is highly dependent on the temperature at which the coating is applied and the glass transition temperature (Tg) of the polymer. If the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), the particles will not coalesce, resulting in a cracked and powdery film.[6][7]
TPM works by temporarily lowering the Tg of the polymer particles, thereby reducing the MFFT.[4][8] This allows for the formation of a continuous and well-integrated film at lower ambient temperatures.[9] Due to its slow evaporation rate, TPM remains in the film long enough to facilitate this coalescence process and then gradually leaves the film, allowing the coating to achieve its final hardness and durability.[5]
3. What are the key advantages of using TPM over other coalescing agents?
TPM offers several distinct advantages in coating formulations:
-
Low Volatility: Its slow evaporation rate ensures it remains in the film long enough to effectively aid coalescence and can help in reducing the overall Volatile Organic Compound (VOC) content of the coating.[10]
-
Excellent Solvency: TPM is a powerful solvent for a wide range of resins, which contributes to improved film integrity and performance.[5][10]
-
Enhanced Flow and Leveling: The extended drying time provided by TPM allows the coating to level out, resulting in a smoother, more uniform finish.[5][11]
-
Low Odor and Toxicity: Compared to many other solvents, TPM has a mild odor and a lower toxicity profile, making it a safer choice for both industrial and consumer applications.[1]
-
Good Compatibility: It is compatible with a wide array of coating components and is water-miscible, offering formulation flexibility.[10]
4. What is the typical concentration of TPM used in a coating formulation?
The optimal concentration of TPM can vary significantly depending on the specific polymer system, the desired MFFT reduction, and other formulation components. As a starting point, formulators often experiment with concentrations ranging from 3% to 10% based on the solids content of the binder. However, the exact amount should be determined empirically for each formulation to achieve the desired balance of film formation, drying time, and final film properties.
Section 2: Troubleshooting Guide for Film Formation with TPM
This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the use of TPM in coating formulations.
Poor Film Integrity and Cracking
Q: My coating is exhibiting cracking and a powdery finish, even though I've added TPM. What could be the cause?
A: This issue, often referred to as "mud cracking," is a classic sign that the coating was applied below its Minimum Film Formation Temperature (MFFT).[12] While TPM is effective at lowering the MFFT, several factors could still lead to this problem:
-
Insufficient TPM Concentration: The amount of TPM may be too low to sufficiently lower the Tg of the polymer binder for the given application temperature.
-
Low Application Temperature: The ambient temperature and the substrate temperature during application and drying might be significantly lower than the MFFT of the formulated coating.[9]
-
Incorrect Polymer Choice: The base polymer may have a very high Tg, requiring an impractically large amount of coalescent to form a good film at the desired temperature.
Troubleshooting Steps:
-
Increase TPM Concentration: Incrementally increase the TPM concentration in your formulation and re-evaluate the MFFT.
-
Control Application Environment: Ensure that the application and curing temperatures are maintained above the coating's MFFT.[7]
-
Re-evaluate Polymer System: If significant amounts of TPM are required, consider a softer polymer (lower Tg) or a blend of hard and soft polymers.
Slow Drying and Extended Tackiness
Q: After adding TPM, my coating is taking too long to dry and remains tacky for an extended period. How can I resolve this?
A: The slow evaporation rate of TPM is one of its key features, but an excessive amount can lead to prolonged drying times and a soft, tacky film.
-
Excessive TPM Concentration: Too much TPM in the formulation will significantly extend the drying time as it slowly volatilizes from the film.
-
Poor Drying Conditions: High humidity and low air circulation will further retard the evaporation of both water and TPM from the coating.
Troubleshooting Steps:
-
Optimize TPM Level: Gradually reduce the concentration of TPM to find the optimal balance between good film formation and an acceptable drying time.
-
Improve Drying Conditions: Increase air circulation and control humidity in the drying environment to facilitate solvent evaporation.
-
Consider a Co-solvent Blend: In some cases, blending TPM with a slightly faster-evaporating co-solvent can help to achieve a more controlled drying profile.
Reduced Hardness and Block Resistance
Q: My cured coating is softer than expected and exhibits poor block resistance (sticking to itself). Is TPM the culprit?
A: While TPM is designed to evaporate from the film, residual amounts can act as a plasticizer, leading to reduced hardness and block resistance.[12]
-
High TPM Retention: If the TPM does not fully evaporate from the film due to its low volatility or the formation of a dense film surface, it can permanently plasticize the polymer.
-
Incompatibility with Polymer: In rare cases, strong interactions between TPM and the polymer matrix can lead to higher retention in the film.
Troubleshooting Steps:
-
Optimize TPM Concentration: Use the minimum amount of TPM necessary to achieve the desired MFFT.
-
Curing at Elevated Temperatures: A mild bake or post-cure at a slightly elevated temperature (if the substrate and polymer chemistry allow) can help to drive off residual TPM.
-
Evaluate Alternative Coalescents: If the issue persists, consider a coalescent with a slightly higher evaporation rate or a different chemical structure that has less of a plasticizing effect on the cured film.
Surface Defects (Cratering, Orange Peel)
Q: I'm observing surface defects like cratering and orange peel in my coating. Can TPM contribute to these issues?
A: Surface defects are often related to surface tension gradients and leveling issues during film formation.[13][14] While TPM generally improves flow and leveling, its interaction with other formulation components can sometimes lead to defects.
-
Surface Tension Gradients: Differences in the evaporation rates of various solvents in the formulation can create surface tension gradients that lead to orange peel.
-
Contamination: The presence of low-surface-tension contaminants (e.g., oils) can cause cratering.
-
Incompatibility with Other Additives: TPM might interact with other additives like defoamers or wetting agents, affecting their performance.
Troubleshooting Steps:
-
Optimize Solvent System: If using co-solvents, ensure their evaporation rates are balanced.
-
Use of Leveling Agents: Incorporate a suitable leveling agent to mitigate surface tension-driven defects.
-
Ensure Cleanliness: Verify that the substrate and all formulation components are free from contaminants.
-
Evaluate Additive Package: Systematically evaluate the compatibility and performance of all additives in the presence of TPM.
Section 3: Experimental Protocols
Determining the Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex-based coating will form a continuous, crack-free film.
Apparatus:
-
MFFT Bar (a metal platen with a controlled temperature gradient)
-
Film Applicator (e.g., a drawdown bar with a specific gap size)
-
Temperature sensors
Procedure:
-
Instrument Setup: Turn on the MFFT bar and allow it to reach thermal equilibrium, establishing a stable temperature gradient across the platen.
-
Sample Preparation: Ensure the coating sample is well-mixed and at a consistent temperature.
-
Film Application: Place the drawdown applicator at the hot end of the MFFT bar. Pour a small amount of the coating in front of the applicator.
-
Drawdown: With a smooth, steady motion, draw the applicator across the platen towards the cold end to create a uniform wet film.
-
Drying: Allow the film to dry. A stream of dry, clean air can be passed over the film to facilitate uniform drying.
-
Observation: Once the film is dry, visually inspect the platen. There will be a clear transition point. Above this temperature, the film will be clear and continuous. Below this temperature, the film will be opaque, white, and cracked.[6]
-
MFFT Determination: Use the temperature sensors on the MFFT bar to determine the temperature at the point of transition. This temperature is the MFFT of the coating.[7]
Assessing Coating Hardness (Pencil Hardness Test - ASTM D3363)
Objective: To evaluate the hardness of a cured coating film.
Apparatus:
-
A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener and abrasive paper (400 grit)
-
A mechanical pencil holder that holds the pencil at a 45° angle with a constant force.
-
Coated substrate panels, fully cured.
Procedure:
-
Pencil Preparation: Sharpen a pencil and then flatten the tip by holding it perpendicular to the abrasive paper and rubbing until a flat, circular tip is achieved.
-
Test Initiation: Start with a soft pencil (e.g., 2B). Place the pencil in the holder.
-
Hardness Test: Place the coated panel on a firm, level surface. Hold the pencil holder at a 45° angle and push it away from you with uniform pressure, creating a 6.5 mm (1/4 inch) long mark.
-
Evaluation: Wipe the surface with a soft cloth.
-
Gouge Hardness: The hardest pencil that does not cut through the film to the substrate.
-
Scratch Hardness: The hardest pencil that does not leave a scratch on the film.
-
-
Repeat: Continue the process with progressively harder pencils until the film is scratched or gouged. The pencil hardness is reported as the grade of the hardest pencil that did not scratch or gouge the coating.
Section 4: Data and Visualizations
Table 1: Typical Physical Properties of Tripropylene Glycol Methyl Ether (TPM)
| Property | Value |
| CAS Number | 25498-49-1[15][16] |
| Molecular Weight | 206.28 g/mol [15] |
| Boiling Point | 236 - 251 °C[10][16] |
| Flash Point | 113 °C (closed cup)[15] |
| Specific Gravity (@ 25°C) | 0.963 g/mL[15] |
| Refractive Index (n20/D) | 1.43[15] |
| Solubility in Water | Complete[1] |
| Evaporation Rate (n-BuAc=1) | <0.01 |
Diagrams
Diagram 1: Mechanism of Latex Film Formation with TPM
Caption: Workflow of latex film formation assisted by TPM.
Diagram 2: Troubleshooting Logic for Cracking Defect
Caption: Decision tree for troubleshooting cracking in coatings.
References
- The Role of TPM as a Premium Solvent in Coatings and Inks. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Tripropylene Glycol Monomethyl Ether: Properties, Applications, and Industrial Uses. (2026, January 3). Universal Dye-Chem.
- TRIPROPYLENE GLYCOL METHYL ETHER. (n.d.). Ataman Kimya.
- How Do Coalescing Agents Improve Paint Performance? (2024, September 30). Polaris Market Research.
- TPM Tripropylene Glycol Methyl Ether. (n.d.). Saiper Chemicals Private Limited.
- TPM Solvent - Tripropylene Glycol Methyl Ether. (n.d.). JR Hess Company.
- Film formation from monodisperse acrylic latices, part 4: The role of coalescing agents in the film formation process. (2025, August 10). ResearchGate.
- Film Coalescence and Coalescing Surfactants. (n.d.). Coatings World.
- Using HSP to Select Coalescents and Improve Film Formation. (n.d.). Van Loon Chemical Innovations.
- Tri(propylene glycol) methyl ether, mixture of isomers. (n.d.). Sigma-Aldrich.
- Water Miscibility Differences in Coalescing Agents and the Influence on Latex Paint Properties. (2021, December 9). PCI Magazine.
- Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. (n.d.). Saiper Chemicals.
- LyondellBasell TPM Tripropylene glycol methyl ether datasheet. (n.d.). Look Polymers.
- Product Specification Tripropylene glycol monomethyl ether, TPM. (2025, July 24). SysKem Chemie GmbH.
- Glycol TPM - Tripropylene Glycol Methyl Ether. (n.d.). Silver Fern Chemical, Inc.
- 11+ Tablet Coating Defects and their Remedies. (n.d.). LFA Tablet Presses.
- Tripropylene Glycol Monomethyl Ether 25498-49-1. (n.d.). TCI Chemicals.
- MFFT (Minimum Film Forming Temperature): Process & Test Methods. (2025, July 15). SpecialChem.
- Troubleshooting Film Coating Defects in Tablets with High Surface Area. (2025, December 28). Pharma.Tips.
- Common Defects in Film Coating Process: Causes and Possible Solutions. (n.d.).
- Industry Forum: Total Productive Maintenance in the Paint Shop. (2004, October 1). PCI Magazine.
- Minimum Film Forming Temperature (MFFT). (2024, July 19). Corrosionpedia.
- Tripropylene Glycol Methyl Ether: The Unsung Workhorse of Modern Industry. (n.d.). Adress Chemical.
- How To Troubleshoot Common Defects Of Tablet Coating? (n.d.). AIPAK Pharma.
- Tools & Resources - Troubleshooting Guide. (n.d.). Colorcon.
- How to detect the minimum film forming temperature (MFFT) of architectural coatings emulsions? (n.d.). NBchao.Com.
- Minimum film-formation temperature (MFFT) and T G for temporary... (n.d.). ResearchGate.
- What does minimum film formation temperature mean? (2024, May 27). Kemox.
- The Effect of Process Parameters on the Mechanical and Microstructural Properties of Thick UMS TiN Coatings. (n.d.).
- Effect of Working Pressure on Tribological Properties of Ce-Ti/MoS 2 Coatings Using Magnetron Sputter. (n.d.). MDPI.
- Hard Wear-Resistant Ti-Si-C Coatings for Cu-Cr Electrical Contacts. (n.d.). MDPI.
- Ask the Expert: Question-and-Answer Archive. (n.d.). Paint & Coatings Resource Center.
- (PDF) Influence of Coating Formulation on Its Mechanical Properties and Cracking Resistance. (2025, October 16). ResearchGate.
- Thermal Analysis of Paints, Coatings, and Resins. (n.d.). Mettler Toledo.
- Paint and Coatings: How to Sustain Testing. (2017, November 22). AZoM.com.
- The Influence of Hard Coatings on Fatigue Properties of Pure Titanium by a Novel Testing Method. (2024, February 9). MDPI.
- Direct-To-Metal (DTM) Paint & Coatings: Process & Applications. (2020, September 24). SpecialChem.
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- 16. LyondellBasell TPM Tripropylene glycol methyl ether datasheet [lookpolymers.com]
Technical Support Center: Managing Tripropylene Glycol Methyl Ether (TPM) in Product Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for managing Tripropylene glycol methyl ether (TPM), a versatile solvent whose primary challenge lies in its high boiling point during product isolation. Our goal is to equip you with the knowledge to make informed decisions, ensuring efficient and effective purification of your target compounds.
Understanding the Challenge: The Physical Chemistry of a High Boiling Point Solvent
Tripropylene glycol methyl ether (TPM) is a hydrophilic, low-volatility solvent with a high boiling point, typically around 243°C.[1] This thermal stability makes it an excellent choice for reactions requiring elevated temperatures. However, this same property presents a significant hurdle during the workup and isolation phase.
The difficulty in removing a high-boiling-point solvent like TPM stems from its low vapor pressure (approximately 0.023 mmHg at standard conditions).[2] Evaporation, the transition from a liquid to a gaseous state, is fundamental to many solvent removal techniques.[3] For a solvent to evaporate, its vapor pressure must overcome the ambient pressure. Solvents with low vapor pressure require a substantial input of energy (heat) or a significant reduction in ambient pressure (vacuum) to be efficiently removed.[4][5] This necessity can jeopardize the integrity of thermally sensitive products, making standard evaporation techniques problematic.
Key Physical Properties of TPM
| Property | Value | Significance for Product Isolation |
| Boiling Point | 242-243 °C (at 760 mmHg)[1][6][7][8] | Requires high heat or deep vacuum for removal by distillation. |
| Vapor Pressure | ~0.023 mmHg (at 20°C)[2] | Very slow evaporation rate at room temperature.[7][9] |
| Flash Point | 111-124 °C[1][7][9] | Not considered a flammable liquid, making it safer to handle than many low-boiling solvents.[9] |
| Density | ~0.965 g/mL (at 20-25°C)[7][10] | Slightly less dense than water. |
| Water Solubility | Miscible[7] | Enables removal through aqueous extraction if the product is water-insoluble. |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the removal of TPM.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for removing residual TPM from my product?
A1: The main strategies leverage TPM's physical properties and include vacuum distillation, aqueous extraction (liquid-liquid extraction), co-evaporation with a more volatile solvent, and chromatography for trace amounts.[4][11][12] The choice depends heavily on the properties of your target compound, such as its thermal stability and solubility.
Q2: My product is thermally sensitive. How can I remove TPM without causing degradation?
A2: For heat-sensitive compounds, avoid high-temperature distillation.[3] The preferred methods are:
-
High-Vacuum Distillation (Short-Path or Kugelrohr): Applying a high vacuum (<1 mmHg) significantly lowers the boiling point of TPM, allowing for its removal at a much lower temperature.[4]
-
Aqueous Extraction: If your product is not water-soluble, you can dissolve the crude mixture in a water-immiscible solvent (like ethyl acetate or dichloromethane) and wash it repeatedly with water or brine to pull the water-miscible TPM into the aqueous layer.[13]
-
Lyophilization (Freeze Drying): This gentle technique involves freezing the sample and sublimating the solvent under vacuum.[3][14] It is highly effective for removing the last traces of solvent from delicate materials but can be time-consuming.[11][14]
Q3: I've used a rotary evaporator, but I can't get rid of the last traces of TPM. What should I do?
A3: This is a common issue due to TPM's low vapor pressure.[4] Here are two effective techniques:
-
Co-evaporation (Azeotroping): Add a lower-boiling-point solvent in which your product is soluble, such as toluene or heptane, and re-evaporate the mixture.[12] The combined vapors can have a higher effective vapor pressure, which helps carry over the TPM. Repeating this process 2-3 times is often effective.[12][15]
-
High-Vacuum Manifold (Schlenk Line): For removing the final, stubborn traces, placing your sample under a high vacuum (0.1 mmHg or lower) for several hours is a standard and effective method.[4] Gentle heating can be applied if your compound allows.
Q4: When should I choose distillation versus extraction to remove TPM?
A4: The decision depends on your product's properties. The following diagram illustrates a logical workflow for making this choice.
Caption: Decision workflow for selecting a TPM removal method.
Q5: What safety precautions are necessary when handling TPM, especially when heating?
A5: While TPM is not classified as a flammable liquid, safe handling is crucial.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, safety goggles, and a lab coat.[9][16]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating, to avoid inhaling vapors.[16][17]
-
Peroxide Formation: Like other ethers, TPM can form explosive peroxides over time or upon concentration.[2][18] If distilling to dryness or near-dryness, it is critical to first test for peroxides, especially with older solvent stock.[2] If peroxides are present, they must be quenched before distillation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[2][16][18]
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective TPM removal techniques.
Protocol 1: Removal of TPM by Vacuum Distillation
This protocol is suitable for thermally stable, non-volatile products.
Objective: To remove bulk TPM from a reaction mixture under reduced pressure.
Methodology:
-
Apparatus Setup: Assemble a simple or short-path distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump capable of achieving at least 25 mmHg, though <1 mmHg is preferable.[4] A cold trap between the apparatus and the pump is essential to protect the pump from solvent vapors.
-
Initial Concentration (Optional): If a large volume of TPM is present, you may first use a rotary evaporator with a water bath to remove a portion of the solvent. This is often difficult with TPM, so proceeding directly to high-vacuum distillation is common.[4][11]
-
Transfer: Transfer the crude reaction mixture into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling and prevent bumping.
-
Evacuation: Begin stirring and slowly apply the vacuum. The mixture may bubble vigorously as dissolved gases are removed.
-
Heating: Once the pressure has stabilized at a low level, gently heat the distillation flask using a water or oil bath. Increase the temperature gradually until the TPM begins to distill.
-
Collection: Collect the distilled TPM in the receiving flask. Continue the distillation until no more solvent is collected or your product begins to show signs of concentration (e.g., increased viscosity, precipitation).
-
Completion: Once complete, turn off the heat and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
Caption: Workflow for TPM removal via vacuum distillation.
Protocol 2: Removal of TPM by Aqueous Extraction
This protocol is ideal for water-insoluble products, regardless of thermal stability.
Objective: To partition TPM from an organic product into an aqueous phase.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). The volume should be sufficient to fully dissolve your product.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds to facilitate the transfer of TPM into the aqueous layer.[13] Avoid vigorous shaking, which can lead to the formation of emulsions.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower (aqueous) layer. If you used dichloromethane, your product is in the bottom layer; be careful to drain only the top aqueous layer.
-
Repeat: Repeat the washing process (steps 3-6) at least two more times to ensure complete removal of the TPM. A final wash with brine (saturated NaCl solution) can help to break any emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Drain the final organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the volatile organic solvent using a rotary evaporator to isolate your purified product.
References
-
Formlabs. (2021, December 8). Tripropylene glycol monomethyl ether (TPM) - Support. Retrieved from [Link]
-
Shiny Chemical Industrial Co., Ltd. (2022, September 1). Safety Data Sheet: Tripropylene Glycol Monomethyl Ether (TPM). Retrieved from [Link]
-
Organomation. (n.d.). What is Solvent Removal?. Retrieved from [Link]
-
A.G. Layne. (n.d.). Safety Data Sheet (SDS) - Tripropylene Glycol Methyl Ether (TPM). Retrieved from [Link]
-
Biotage. (2023, February 6). How best to extract reaction products from high boiling solvents. Retrieved from [Link]
-
Gannett, P. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?. Quora. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Solvent Removal. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWANOL™ TPM Glycol Ether. Retrieved from [Link]
-
3D-basics. (2023, March 12). Safety Data Sheet: TPM Wash Solvent. Retrieved from [Link]
-
iwatobipen. (2020, February 29). Useful experimental method for removing solvent #memo #organic_synthesis. Is life worth living? blog of personal interest. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tri(propylene glycol) monomethyl ether (TPM), 2.5 l. Retrieved from [Link]
-
Welch, K. (n.d.). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]
-
Univar Solutions. (n.d.). Glycol Ether TPM. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (n.d.). Glycol TPM - Tripropylene Glycol Methyl Ether. Retrieved from [Link]
-
Lab Manager. (2012, November 8). Concentration of Solutes: Options for the Removal of Solvents from Samples. Retrieved from [Link]
-
ResearchGate. (2012, November 15). How TEMPO can be removed from organic reaction mixture without column chromatography?. Retrieved from [Link]
-
MH Chem. (2023, September 16). How to remove high boiling solvent from crude- Reaction work up [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2017, February 13). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). CN104326884A - Method for producing tripropylene glycol methyl ether.
-
National Institutes of Health. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]
-
PubMed Central. (n.d.). PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses. Retrieved from [Link]
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Navigating the Nuances of Tripropylene Glycol Methyl Ether (TPM): A Technical Support Guide for Researchers
Welcome to the technical support center for Tripropylene glycol methyl ether (TPM). As a seasoned application scientist in the field, I've witnessed firsthand the immense utility of TPM as a versatile, high-boiling point solvent in a myriad of applications, from coatings and cleaners to pharmaceutical synthesis. However, its isomeric nature often presents a hidden variable that can lead to unexpected reaction outcomes and batch-to-batch inconsistencies. This guide is designed to equip you, my fellow researchers, scientists, and drug development professionals, with the in-depth knowledge and troubleshooting strategies to navigate the complexities arising from the isomeric composition of TPM.
We will delve into the fundamental differences between the TPM isomers, explore how these variations can influence reaction kinetics and product profiles, and provide you with actionable protocols to identify and mitigate potential issues. Our goal is to empower you to harness the full potential of TPM while ensuring the robustness and reproducibility of your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the isomeric nature of Tripropylene glycol methyl ether.
Q1: What is Tripropylene glycol methyl ether (TPM) and why is it referred to as a mixture of isomers?
A1: Tripropylene glycol methyl ether (TPM), with the CAS number 25498-49-1, is a P-series glycol ether.[1][2] It is synthesized through the reaction of propylene oxide with methanol, a process that inherently leads to the formation of a mixture of up to eight structural isomers.[2][3] This isomeric complexity arises from the multiple possibilities of propylene oxide addition to the growing polyether chain.
Q2: What are the primary structural differences between the TPM isomers?
A2: The key structural difference lies in the position of the hydroxyl (-OH) group, which can be located on a secondary carbon atom (an alpha-isomer) or a primary carbon atom (a beta-isomer).[4] The synthesis of propylene glycol ethers thermodynamically favors the formation of the alpha-isomer, which is a secondary alcohol.[4] Consequently, commercial TPM consists predominantly of alpha-isomers, often comprising over 95% of the mixture.[1]
Q3: Can the isomeric composition of TPM vary between different suppliers or even different batches from the same supplier?
A3: Yes, this is a critical point to consider. While the overall purity of TPM from reputable suppliers is typically high (≥97.5%), the exact ratio of the different isomers can vary.[5] Manufacturing process conditions can influence the distribution of isomers.[1] It is always advisable to request a certificate of analysis (CoA) from your supplier that provides information on the isomer distribution if you are working on a sensitive application.
Q4: How can the presence of different isomers affect my reaction?
A4: The presence of both primary and secondary alcohol isomers can impact your reaction in several ways:
-
Reactivity: Primary alcohols are generally more reactive than secondary alcohols in certain reactions, such as oxidation.[3][5] They can also exhibit different reaction rates and mechanisms in nucleophilic substitution reactions.[6][7]
-
Solvency: While the overall solvency of the TPM mixture is excellent for a wide range of polar and non-polar substances, subtle differences in the polarity and steric hindrance of individual isomers could lead to variations in the solubility of your reactants or products.[2]
-
Physical Properties: The isomer ratio can influence the bulk physical properties of the solvent, such as viscosity and boiling point, which could affect mass transfer and reaction kinetics, especially in large-scale reactions.
Troubleshooting Guide: Addressing Isomer-Related Reaction Inconsistencies
This section provides a structured approach to diagnosing and resolving common issues that may arise from the isomeric nature of TPM.
Scenario 1: Inconsistent Reaction Rates or Yields Between Batches of TPM
Symptoms:
-
You observe a significant difference in the time required for a reaction to reach completion when using a new batch of TPM.
-
The yield of your desired product fluctuates unexpectedly between experiments conducted with different lots of the solvent.
Potential Cause: Variation in the ratio of primary (beta) to secondary (alpha) alcohol isomers in the TPM.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Reactions
Detailed Steps:
-
Confirm the Issue: Before attributing the inconsistency to the solvent, meticulously review your experimental records to rule out other variables such as temperature fluctuations, weighing errors, or variations in reagent purity.
-
Characterize the TPM Batches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method to identify and quantify the different isomers present in your TPM samples.[2] A comparison of the chromatograms from different batches can reveal variations in the isomer distribution.
-
Titration Methods: While less specific than GC-MS, titration methods can be employed to estimate the concentration of primary alcohols in the presence of secondary alcohols. This can be a quicker, more accessible method for routine quality control.
-
-
Analyze the Results:
-
If a significant difference in isomer profiles is observed: This strongly suggests that the variation in TPM composition is the root cause of your inconsistent results.
-
If no significant difference is found: The issue likely lies with other experimental parameters that need to be investigated.
-
-
Implement Solutions:
-
Single Batch Procurement: For critical projects, procuring a single, large batch of TPM and qualifying it for your specific application can ensure consistency.
-
Incoming Quality Control (QC): Establish an in-house QC protocol using GC-MS or a validated titration method to screen all incoming batches of TPM for their isomer distribution. Set acceptance criteria based on your process sensitivity.
-
Scenario 2: Unexpected Side Product Formation
Symptoms:
-
Formation of an unknown impurity that was not observed in previous runs.
-
A decrease in the purity of your final product.
Potential Cause: The presence of more reactive primary alcohol isomers leading to the formation of side products.
Troubleshooting Workflow:
Troubleshooting Workflow for Side Product Formation
Detailed Steps:
-
Isolate and Characterize the Side Product: Use techniques like preparative chromatography to isolate the impurity. Subsequently, use analytical methods such as NMR and mass spectrometry to elucidate its structure.
-
Evaluate the Structure: Determine if the structure of the side product is consistent with a reaction involving a primary alcohol. For example, in an oxidation reaction, the presence of a carboxylic acid impurity might point to the oxidation of a primary alcohol isomer.
-
Correlate with TPM Batch: Analyze the isomer composition of the TPM batch used in the reaction where the side product was observed. A higher-than-usual concentration of primary alcohol isomers would support the hypothesis.
-
Implement Corrective Actions:
-
Solvent Screening: If the side reaction is problematic, screen different TPM suppliers or batches to find one with the lowest possible content of primary alcohol isomers.
-
Reaction Optimization: Explore modifications to your reaction conditions to enhance the selectivity for the desired reaction pathway. This could involve using a more selective catalyst, lowering the reaction temperature, or changing the order of reagent addition.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [1][2][5] |
| Molecular Formula | C₁₀H₂₂O₄ | [5] |
| Molecular Weight | 206.28 g/mol | [5] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~243 °C | [2] |
| Flash Point | >110 °C | [2] |
| Density | ~0.963 g/mL at 25 °C | [5] |
| Solubility in Water | Miscible | [2] |
| Predominant Isomer Type | Alpha (secondary alcohol) | [4] |
| Alpha Isomer Content | >95% | [1] |
Experimental Protocols
Protocol 1: Isomer Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of TPM isomers. Specific parameters may need to be optimized for your instrument and column.
Objective: To qualitatively and quantitatively assess the isomer distribution in a sample of Tripropylene glycol methyl ether.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., a wax or mid-polarity phase)
-
Tripropylene glycol methyl ether sample
-
High-purity solvent for dilution (e.g., methanol or dichloromethane)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the TPM sample (e.g., 1% v/v) in a suitable solvent.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Detector: Operate in scan mode over a mass range of m/z 30-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different TPM isomers based on their mass spectra and retention times.
-
Integrate the peak areas of each isomer.
-
Calculate the relative percentage of each isomer by dividing the individual peak area by the total peak area of all isomers.
-
GC-MS Analysis Workflow for TPM Isomers
Conclusion
The isomeric nature of Tripropylene glycol methyl ether is a factor that demands careful consideration in any research or development setting. By understanding the fundamental differences between the primary and secondary alcohol isomers and their potential impact on reactivity and physical properties, you can proactively address inconsistencies and ensure the reliability of your experimental results. This guide provides a framework for troubleshooting common issues and implementing effective quality control measures. As always, a thorough understanding of your reaction mechanism and the role of the solvent is paramount to successful and reproducible science.
References
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
GeeksforGeeks. (2022, March 14). Chemical reactions of Alcohols, Phenols and Ethers. Retrieved from [Link]
-
KH Chemicals. (n.d.). Tri propylene Glycol Mono Methyl Ether. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Tri(propylene glycol) methyl ether, mixture of isomers Safety Data Sheet.
-
Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. Retrieved from [Link]
- Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-(2-(2-Methoxypropoxy)-1-methylethoxy)-2-propanol | C10H22O4 | CID 547896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical reactions of Alcohols, Phenols and Ethers - GeeksforGeeks [geeksforgeeks.org]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. pearson.com [pearson.com]
Technical Support Center: Recycling Tripropylene Glycol Methyl Ether (TPM) in a Laboratory Setting
Welcome to the technical support center for the safe and effective recycling of Tripropylene glycol methyl ether (TPM) in a laboratory environment. This guide is designed for researchers, scientists, and drug development professionals who utilize TPM and are seeking sustainable, cost-effective, and scientifically sound methods for its purification and reuse. As laboratory sustainability becomes increasingly critical, efficient solvent recycling is not only environmentally responsible but also economically prudent.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. The methodologies described herein are grounded in established chemical principles to ensure both the integrity of your research and the safety of your laboratory personnel.
Key Physical and Chemical Properties of TPM
A thorough understanding of Tripropylene glycol methyl ether's properties is fundamental to designing an effective recycling strategy. These characteristics, particularly its high boiling point and water miscibility, dictate the optimal purification methods.[1][2]
| Property | Value | Significance for Recycling |
| Chemical Formula | C10H22O4[1] | Basic molecular information. |
| Boiling Point | 242°C (467.6°F) at 760 mmHg[1][3] | Its high boiling point necessitates vacuum distillation for efficient and safe recycling at lower temperatures. |
| Flash Point | 111 °C (232 °F)[4] | TPM is not classified as a flammable liquid, which enhances its safety profile during handling and heating.[4] |
| Vapor Pressure | <0.1 mmHg at 25°C[2] | Low volatility reduces inhalation exposure and solvent loss at ambient temperatures.[2] |
| Solubility in Water | Miscible[3] | Complete miscibility with water means that distillation is required to separate TPM from aqueous contaminants. |
| Density | 0.965 g/cm³ at 25°C[1] | Useful for calculating mass and volume. |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recycling of Tripropylene glycol methyl ether.
Q1: Why should I consider recycling TPM in my lab?
A1: Recycling TPM offers several significant benefits. It substantially reduces the costs associated with purchasing fresh solvent and disposing of hazardous waste.[5] Environmentally, it minimizes the chemical footprint of your laboratory operations.[5] From a practical standpoint, it ensures a consistent supply of high-purity solvent for your applications.
Q2: What is the most effective method for recycling TPM in a laboratory setting?
A2: Due to its high boiling point, vacuum distillation is the most effective and widely recommended method for recycling TPM.[6] This process lowers the solvent's boiling point, allowing for efficient separation from non-volatile contaminants at temperatures that prevent thermal decomposition of the solvent or contaminants.[6]
Q3: What are the primary contaminants I should expect in used TPM?
A3: The nature of contaminants depends on the application. A prevalent use of TPM is as a cleaning solvent for uncured photopolymer resins in stereolithography (SLA) 3D printing.[2][4] Therefore, dissolved or suspended resins, oligomers, and photoinitiators are common impurities.[4] In other applications, contaminants could include oils, greases, pigments, and degradation byproducts.
Q4: Is it safe to distill TPM? What are the primary hazards?
A4: While TPM itself is considered to have low toxicity and is not flammable, the distillation of any ether, including glycol ethers, carries a significant risk of peroxide formation.[3] Ethers can react with atmospheric oxygen to form explosive peroxides, which can detonate when concentrated during distillation.[3] It is imperative to test for and neutralize peroxides before any heating or distillation. [3]
Q5: How can I test the purity of my recycled TPM?
A5: The purity of the recycled solvent can be reliably assessed using analytical techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Fourier-Transform Infrared (FTIR) Spectroscopy.[7] GC-FID is excellent for quantifying the percentage of TPM and detecting volatile impurities, while FTIR can confirm the functional group structure and identify certain types of contaminants.[8][9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the TPM recycling process.
Problem 1: The vacuum distillation is proceeding very slowly, or the TPM is not distilling at the expected temperature.
-
Question: My vacuum distillation setup is only yielding a few drops of distillate per minute, even though the heating mantle is at a high temperature. What's wrong?
-
Answer: This issue is typically caused by an inefficient vacuum.
-
Check for Leaks: Ensure all glass joints are properly sealed. For vacuum distillations, it is crucial to grease all joints to prevent leaks.[10] A hissing sound is a clear indicator of a leak.
-
Verify Vacuum Pump Performance: Ensure your vacuum pump is capable of reaching the required low pressure. Check the pump's oil and overall condition. For a solvent with a boiling point as high as TPM, a good quality vacuum pump is essential.
-
Inadequate Heating: While a leak is more likely, ensure the heating mantle is in good contact with the distillation flask and that the temperature is set appropriately for the pressure you are achieving. A common rule of thumb is to set the heating bath 20-30°C higher than the target boiling point of the liquid at that pressure.
-
Temperature and Pressure Correlation: Remember that the boiling point is dependent on the pressure. Use a manometer to accurately measure the pressure in your system and consult a temperature-pressure nomograph to determine the expected boiling point of TPM.
-
Problem 2: The recycled TPM appears cloudy or discolored.
-
Question: After distillation, my TPM has a yellow tint or appears cloudy. Is it still usable?
-
Answer: Cloudiness or discoloration indicates the presence of impurities.
-
Carryover of Contaminants: This can happen if the distillation is conducted too quickly or if the boiling is too vigorous ("bumping"), causing non-volatile contaminants to be carried over with the vapor. Ensure smooth boiling by using a stir bar and heating the mixture gradually.[10]
-
Thermal Decomposition: If the heating temperature is too high, either the TPM or the contaminants (especially resins) might be decomposing. This is a key reason for using vacuum distillation—to keep the temperature as low as possible.
-
Presence of Water: Cloudiness can sometimes indicate the presence of water. While TPM is water-miscible, if it was mixed with an immiscible contaminant that azeotropes with water, this could be a cause.
-
Actionable Advice: The purity of the discolored solvent should be checked via GC-FID or FTIR. If significant contamination is detected, a second, slower fractional distillation may be necessary.
-
Problem 3: I've tested my used TPM, and it's positive for peroxides.
-
Question: My peroxide test strip turned blue, indicating the presence of peroxides in my waste TPM. What should I do?
-
Answer: DO NOT DISTILL THE SOLVENT. Peroxides must be removed before heating.
-
Neutralization Protocol: Peroxides in water-soluble ethers can be effectively removed by treating the solvent with a ferrous sulfate solution.[11]
-
Prepare a solution of 60g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 100 mL of water.
-
In a separatory funnel, gently shake the peroxide-containing TPM with an equal volume of the ferrous sulfate solution. Vent the funnel frequently as there may be some gas evolution.
-
Separate the aqueous layer.
-
Repeat the washing process two to three times.
-
After the final wash, re-test the TPM for peroxides. The test should be negative before you proceed.
-
-
Alternative Method: For both water-soluble and insoluble ethers, passing the solvent through a column of activated alumina can also remove peroxides.[11][12] However, this method concentrates the peroxides on the alumina, which must then be safely deactivated.[11]
-
Problem 4: The distillation residue is a thick, intractable tar.
-
Question: After distilling the TPM, I'm left with a hard, resinous solid in my distillation flask that is very difficult to remove. How can I manage this?
-
Answer: This is common when distilling TPM contaminated with high concentrations of photopolymer resins.
-
Pre-treatment is Key: To avoid this, it's best to pre-treat the waste TPM to remove the bulk of the resin before distillation. One effective method is to induce polymerization of the dissolved resin by exposing the waste TPM to UV light or sunlight. The solidified resin can then be removed by filtration.[13]
-
Do Not Distill to Dryness: A critical safety and practical rule is to never distill to dryness.[14] Always leave at least 10-20% of the initial volume in the distillation flask. This not only prevents the concentration of potentially explosive residues but also keeps the residue less viscous and easier to remove.
-
Cleaning the Flask: To clean a flask with hardened residue, you may need to use a strong solvent like acetone or N-methyl-2-pyrrolidone (NMP), sometimes with gentle heating and scraping (use appropriate caution).
-
Disposal of Residue: The distillation residue is considered hazardous waste and must be disposed of according to your institution's and local regulations.[5][15]
-
Experimental Protocols
Protocol 1: Peroxide Testing of Used Tripropylene Glycol Methyl Ether
Causality: This protocol is a mandatory safety step. Ethers like TPM can form explosive peroxides upon exposure to air and light. Heating or concentrating these peroxides during distillation can lead to a violent detonation.[3] This test ensures that no hazardous level of peroxides is present before proceeding with purification.
Methodology:
-
Materials:
-
Sample of used TPM.
-
Commercial peroxide test strips (e.g., Quantofix®, with a range up to 100 ppm).
-
Deionized water.
-
-
Procedure:
-
Dip the test strip into the TPM sample for 1 second.[12]
-
Remove the strip and allow the solvent to evaporate completely from the test pad.
-
Add one drop of deionized water to the test pad.[14]
-
Wait for the time specified in the manufacturer's instructions (typically 15-30 seconds).
-
Compare the color of the test pad to the color scale provided with the test strips.
-
-
Interpretation:
-
Negative Result (No color change or within safe limits, typically < 25 ppm): The solvent is safe to distill.
-
Positive Result (Color change indicating peroxides, e.g., turning blue): The solvent is NOT safe to distill. Proceed to Protocol 2 for peroxide removal.
-
Protocol 2: Pre-treatment and Vacuum Distillation of TPM
Causality: This protocol is designed to purify TPM from non-volatile contaminants, such as photopolymer resins. A pre-treatment step is included to reduce the amount of dissolved resin, which prevents fouling of the distillation apparatus and the formation of intractable residue.[16] Vacuum is applied to lower the boiling point of TPM, enabling distillation at a safer, lower temperature and preventing thermal degradation.[6]
Workflow Diagram:
Caption: Workflow for TPM Recycling.
Methodology:
-
Pre-treatment (for resin-contaminated TPM):
-
Place the used TPM in a transparent container (e.g., a large glass beaker).
-
Expose the container to a UV light source (or direct sunlight) to polymerize the dissolved resin. The time required will vary depending on the resin concentration and light intensity.
-
Once the resin has solidified, filter the TPM to remove the solid polymer particles. A vacuum filtration setup with a medium-porosity filter paper is effective.[17]
-
-
Distillation Setup:
-
Assemble a vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask as the distillation pot, a Claisen adapter to prevent bumping, a condenser, and a receiving flask.[10]
-
Crucially, grease all ground-glass joints. [10]
-
Place a stir bar in the distillation flask.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump.
-
-
Distillation Procedure:
-
Fill the distillation flask no more than two-thirds full with the pre-treated TPM.
-
Turn on the stirring.
-
Turn on the vacuum pump and allow the pressure to stabilize. Monitor the pressure with a manometer.
-
Once a stable, low pressure is achieved, begin heating the distillation flask gently with a heating mantle.
-
The TPM will begin to boil at a temperature significantly lower than its atmospheric boiling point. For example, at ~20 mmHg, the boiling point will be around 140°C.
-
Collect the distilled TPM in the receiving flask. The first small fraction might contain more volatile impurities and can be collected separately.
-
Monitor the temperature at the still head. A stable temperature during distillation indicates that a pure substance is being collected.
-
Stop the distillation when about 10-20% of the original volume remains in the distillation flask. DO NOT DISTILL TO DRYNESS. [14]
-
-
Shutdown:
-
Turn off and lower the heating mantle.
-
Allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Transfer the purified TPM to a clean, labeled storage bottle.
-
Protocol 3: Purity Analysis of Recycled TPM
Causality: This protocol validates the effectiveness of the purification process. It ensures that the recycled TPM meets the required purity standards for its intended application and is free from harmful contaminants that could interfere with experiments.
Methodology A: Gas Chromatography (GC-FID)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., a wax column like a DB-WAX or similar) is suitable for analyzing glycol ethers.
-
Sample Preparation: Dilute a small aliquot of the recycled TPM in a suitable solvent (e.g., methanol or dichloromethane) if necessary. Prepare a standard of pure TPM for comparison.
-
Analysis: Inject the sample into the GC. The TPM, being a mixture of isomers, may show several closely eluting peaks.
-
Interpretation: Compare the chromatogram of the recycled sample to the pure standard. The presence of significant additional peaks indicates impurities. The area percentage of the TPM peaks can be used to estimate its purity.
Methodology B: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquids.
-
Analysis: Obtain an FTIR spectrum of the recycled TPM.
-
Interpretation: The spectrum should be compared to a reference spectrum of pure TPM. Key characteristic peaks for ethers are in the C-O stretching region (around 1100 cm⁻¹). The absence of peaks from common contaminants (e.g., the C=O stretch around 1700 cm⁻¹ from acrylate resins) is a good indicator of purity. While not as quantitative as GC, FTIR is excellent for rapid qualitative assessment.[9][18]
Troubleshooting and Decision-Making Diagram
Sources
- 1. Tripropylene Glycol Methyl Ether With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 2. jrhessco.com [jrhessco.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. customer_v2 [support.formlabs.com]
- 5. FAQs on Solvent Recovery | IST - Italia Sistemi Tecnologici [ist.it]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Analytical Method [keikaventures.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 13. 4dfiltration.com [4dfiltration.com]
- 14. www1.wellesley.edu [www1.wellesley.edu]
- 15. Solvent recycling: the sustainable solution // REMONDIS Industrie Service [remondis-hazardouswaste.com]
- 16. rootsciences.com [rootsciences.com]
- 17. rocker.com.tw [rocker.com.tw]
- 18. azooptics.com [azooptics.com]
Technical Support Center: Addressing Moisture Sensitivity in Reactions with Tripropylene Glycol Methyl Ether (TPM)
Welcome to the technical support center for Tripropylene glycol methyl ether (TPM). This guide is designed for researchers, scientists, and drug development professionals who utilize TPM in their work. As a versatile solvent with excellent solvency for a wide range of polar and non-polar substances, TPM is a valuable tool in many chemical applications.[1][2] However, its hygroscopic nature, stemming from its ether and hydroxyl functionalities, requires careful management of moisture to ensure successful and reproducible outcomes.[3][4][5]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of working with this solvent in moisture-sensitive environments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties of TPM and its sensitivity to water.
Q1: What is Tripropylene glycol methyl ether (TPM) and why is it hygroscopic?
A1: Tripropylene glycol methyl ether (TPM), CAS 25498-49-1, is a P-series glycol ether solvent.[6] Its structure contains multiple ether linkages and a terminal hydroxyl group.[7] These functional groups, particularly the hydroxyl group, can form hydrogen bonds with water molecules, causing the solvent to readily absorb moisture from the atmosphere.[3][5] While TPM is completely soluble in water, this affinity for moisture can be detrimental to many chemical reactions.[8]
Q2: How can I tell if my TPM is contaminated with water?
A2: Commercially available TPM often contains a low level of water (e.g., max 0.15% by weight).[9] Visual inspection is unreliable, as TPM remains a clear, colorless liquid even with significant water contamination.[10] The most accurate and reliable method for quantifying water content in organic solvents like TPM is Karl Fischer titration.[11][12][13] This technique can precisely measure water content down to the parts-per-million (ppm) level.[14][15]
Q3: What types of reactions are most sensitive to moisture when using TPM as a solvent?
A3: A broad range of reactions are sensitive to moisture. Key examples include:
-
Organometallic Reactions: Reagents like Grignard reagents (RMgX) and organolithiums (RLi) are highly basic and react rapidly with water.[16][17] This quenching reaction consumes the organometallic reagent, reduces yield, and generates unwanted alkane byproducts.[16][18][19]
-
Polyurethane Synthesis: The isocyanate precursors used in polyurethane production react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[20] This side reaction consumes the isocyanate, alters the stoichiometry, and can cause foaming due to CO2 generation, compromising the integrity of the final polymer.[20][21]
-
Anionic Polymerizations: The anionic initiators and propagating chain ends are strong bases that are readily terminated by water.
-
Reactions with Water-Sensitive Catalysts: Many transition metal catalysts used in cross-coupling and other transformations can be deactivated by water.
Q4: What is the acceptable water content for a "dry" solvent?
A4: The definition of "dry" is application-dependent. For highly sensitive organometallic reactions, water content should ideally be below 50 ppm, and often sub-10 ppm is targeted.[14] For less sensitive applications, a few hundred ppm may be acceptable. It is crucial to determine the tolerance of your specific reaction to establish a suitable specification for your TPM.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments where moisture may be a contributing factor.
Issue 1: Low or No Yield in an Organometallic Reaction
-
Symptom: Your Grignard or organolithium reaction fails to proceed to completion, resulting in a low yield of the desired product and recovery of the starting material.
-
Underlying Cause: Trace amounts of water in the TPM are quenching the highly reactive organometallic reagent faster than it can react with your substrate.[18] The reaction between a Grignard reagent and water is an acid-base reaction that produces a hydrocarbon and a magnesium salt.[16][17]
-
Troubleshooting Steps & Solutions:
-
Quantify Water Content: Before starting, use Karl Fischer titration to measure the water content of your TPM.[11]
-
Thoroughly Dry the Solvent: Use an appropriate drying method (see Protocol 1 ) to reduce the water content to an acceptable level (typically <50 ppm).
-
Dry Glassware and Reagents: Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere) and that other reagents are anhydrous.
-
Maintain Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 2: Foaming and Poor Material Properties in Polyurethane Synthesis
-
Symptom: During the reaction of a polyol with an isocyanate in TPM, you observe bubble formation (foaming). The cured polyurethane has a porous structure and poor mechanical properties.
-
Underlying Cause: Water present in the TPM (or the polyol) is reacting with the isocyanate groups.[20] This reaction produces carbon dioxide gas, which causes the foaming, and forms urea linkages, which disrupt the polymer structure and alter its properties.[20][21] Absorbed moisture is known to act as a plasticizer in polyurethanes, reducing their glass transition temperature (Tg) and strength.[22][23][24]
-
Troubleshooting Steps & Solutions:
-
Dry All Components: Both the TPM solvent and the polyol reactant must be rigorously dried. Polyols are often hygroscopic and should be dried under vacuum.
-
Use Molecular Sieves: Incorporating activated molecular sieves into the polyol/TPM mixture before adding the isocyanate can scavenge residual moisture.
-
Control the Headspace: When storing partially used containers of isocyanates or polyols, blanket the headspace with dry nitrogen before sealing.[20]
-
Issue 3: Inconsistent Reaction Rates and Byproduct Formation
-
Symptom: You observe batch-to-batch variability in reaction times or the appearance of unexpected peaks in your analytical data (e.g., GC-MS, LC-MS).
-
Underlying Cause: Fluctuating levels of moisture contamination are leading to inconsistent results. Water can participate in side reactions, such as hydrolysis of starting materials or intermediates, leading to byproduct formation.
-
Troubleshooting Logic Flow: This diagram outlines the decision-making process when encountering inconsistent results.
Caption: Troubleshooting workflow for moisture-related reaction inconsistency.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures.
Protocol 1: Drying Tripropylene Glycol Methyl Ether (TPM) with Molecular Sieves
Molecular sieves are the preferred method for drying TPM in the laboratory due to their high efficiency and safety compared to reactive agents like sodium.[25] 3Å molecular sieves are effective for removing water without adsorbing the larger TPM molecules.
Materials:
-
Tripropylene glycol methyl ether (TPM)
-
3Å molecular sieves, pellets or beads
-
Oven or furnace capable of reaching 250-350 °C
-
Anhydrous solvent storage flask (e.g., Schlenk flask or bottle with a septum-sealed cap)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Activate the Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a suitable vessel (e.g., a large crystallizing dish).
-
Heat the sieves in an oven or furnace at a temperature between 250-350 °C for at least 3-4 hours.[26][27] For best results, heating overnight under a high vacuum is recommended.[25][28]
-
Causality: This high-temperature activation step is crucial to drive off the water that is pre-adsorbed within the porous structure of the sieves, making them ready to adsorb water from the solvent.[26][28]
-
-
Cooling:
-
After activation, cool the sieves to room temperature in a desiccator under vacuum or in a sealed container backfilled with an inert gas. Do not cool them in open air, as they will immediately begin to re-adsorb atmospheric moisture.
-
-
Drying the TPM:
-
Place the activated molecular sieves into a dry storage flask (use approximately 10-20% w/v of sieves to solvent).[26]
-
Under an inert atmosphere if possible, add the TPM to the flask containing the sieves.
-
Seal the flask tightly. If using a standard bottle, consider wrapping the cap with Parafilm for an extra barrier.
-
-
Equilibration:
-
Allow the solvent to stand over the sieves for at least 48-72 hours to achieve optimal dryness.[14]
-
-
Validation & Use:
-
Before use, carefully decant or cannula the required amount of dry solvent, leaving the sieves behind.
-
Validate the dryness by taking a small aliquot and measuring the water content via Karl Fischer titration. The result should be well below your process tolerance (e.g., <50 ppm).[27]
-
Protocol 2: Verifying Solvent Dryness with Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for water determination.[11][13] It is based on a stoichiometric reaction between iodine and water.[13]
Principle: The fundamental reaction involves the oxidation of sulfur dioxide by iodine, with water as the consuming reactant. The endpoint is detected potentiometrically when an excess of iodine is present.[13]
Procedure (Volumetric Method Example):
-
Instrument Preparation:
-
Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and sealed from atmospheric moisture.
-
Add the appropriate KF reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent) to the titration cell.
-
-
Conditioning:
-
Start the instrument's conditioning or "pre-titration" mode. The instrument will titrate any residual moisture inside the cell until a stable, dry baseline is achieved.
-
-
Sample Analysis:
-
Using a dry, gas-tight syringe, withdraw a precise volume or weight of the dried TPM solvent.
-
Inject the sample directly into the sealed titration cell through the septum. Ensure the needle tip is below the surface of the reagent.
-
Record the exact mass or volume of the sample introduced.
-
-
Titration:
-
Initiate the titration. The instrument will automatically add the titrant and stop at the potentiometric endpoint.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant consumed and the sample size, typically reporting the result in ppm or weight percent.
-
-
Self-Validation: Run a standard of known water content to verify the instrument's calibration and ensure the accuracy of your results.
Data Summary Table
The following table provides typical water content values for TPM, illustrating the effectiveness of proper drying techniques.
| Solvent State | Typical Water Content (ppm) | Method of Determination |
| "As Received" from Supplier | 500 - 1500[9] | Karl Fischer Titration |
| After Drying (48h over 3Å Sieves) | < 50[14] | Karl Fischer Titration |
| Required for Grignard Reactions | < 30 | Karl Fischer Titration |
| Required for Polyurethane Synthesis | < 500[21] | Karl Fischer Titration |
Section 4: Visualizing Key Concepts
Mechanism of Moisture Interference in a Grignard Reaction
The following diagram illustrates how a water molecule reacts with and consumes a Grignard reagent, preventing it from participating in the desired carbon-carbon bond-forming reaction.
Caption: Competing reaction pathways for a Grignard reagent in the presence of water.
By diligently applying the principles and protocols outlined in this guide, researchers can effectively manage the moisture sensitivity of Tripropylene glycol methyl ether, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
-
Dorey, A., et al. (2018). Hydrolysis of organometallic and metal–amide precursors: synthesis routes to oxo-bridged heterometallic complexes, metal-oxo clusters and metal oxide nanoparticles. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. Retrieved from [Link]
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Saiper Chemicals. (n.d.). Tripropylene Glycol Methyl Ether / Methyl Ethoxy Propanol / TPG Methyl Ether. Retrieved from [Link]
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ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]
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Red River. (2024). Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tripropyleneglycol monomethyl ether | C10H22O4 | CID 30111. PubChem. Retrieved from [Link]
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Riverland Trading. (n.d.). Order Bulk Tripropylene Glycol Monomethyl Ether (TPM) from Riverland Trading Today. Retrieved from [Link]
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LookPolymers. (n.d.). LyondellBasell TPM Tripropylene glycol methyl ether datasheet. Retrieved from [Link]
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Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]
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KH Chemicals. (n.d.). Tri propylene Glycol Mono Methyl Ether. Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Comparison of Tripropylene Glycol Methyl Ether (TPM) and Dipropylene Glycol Methyl Ether (DPM) as Reaction Solvents for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can profoundly impact reaction kinetics, product yield, and purity. Among the myriad of available solvents, glycol ethers have carved out a significant niche due to their unique combination of ether and alcohol functionalities, offering a versatile range of solvency. This guide provides an in-depth, objective comparison of two prominent propylene glycol ethers (P-series): Tripropylene Glycol Methyl Ether (TPM) and Dipropylene Glycol Methyl Ether (DPM), focusing on their performance as reaction solvents.[1][2] This analysis is supported by a comparative evaluation in a representative synthetic transformation, the Williamson ether synthesis, to provide actionable insights for your laboratory work.
Understanding the Contenders: A Physicochemical Overview
TPM and DPM are both colorless, low-toxicity liquids with a mild, ether-like odor.[3] They are considered environmentally friendly options due to their low volatility and, in the case of TPM, a low vapor pressure that can exempt it from certain volatile organic compound (VOC) regulations.[3] While both are completely soluble in water, their distinct molecular weights and structures give rise to different physical properties that can be strategically leveraged in a reaction setting.
| Property | Tripropylene Glycol Methyl Ether (TPM) | Dipropylene Glycol Methyl Ether (DPM) |
| CAS Number | 25498-49-1 | 34590-94-8 |
| Molecular Formula | C₁₀H₂₂O₄ | C₇H₁₆O₃ |
| Molecular Weight | 206.28 g/mol | 148.20 g/mol |
| Boiling Point | ~242°C | ~190°C |
| Flash Point | ~113°C | ~75°C |
| Density | ~0.965 g/cm³ | ~0.951 g/cm³ |
| Viscosity (at 25°C) | ~5.5 cP | ~3.7 cP |
| Water Solubility | Complete | Complete |
Table 1: A comparative summary of the key physical properties of TPM and DPM, which are crucial for their selection as reaction solvents.
The higher boiling point and lower volatility of TPM make it an excellent candidate for reactions requiring elevated temperatures for extended periods, minimizing solvent loss and ensuring stable reaction conditions.[3] Conversely, the lower boiling point and viscosity of DPM can facilitate easier product isolation and solvent removal during workup.[4]
The Litmus Test: Performance in Williamson Ether Synthesis
To empirically compare the performance of TPM and DPM as reaction solvents, we turn to the Williamson ether synthesis, a cornerstone of organic synthesis and a vital reaction in the preparation of many pharmaceutical intermediates. This SN2 reaction, involving the reaction of an alkoxide with a primary alkyl halide, is highly sensitive to the nature of the solvent.[5][6] The solvent's ability to solvate the cation of the alkoxide, thereby liberating the nucleophilic anion, is paramount for achieving a high reaction rate and yield.
Experimental Design
A model Williamson ether synthesis was conducted to compare the efficacy of TPM and DPM. The reaction involved the synthesis of 4-propoxybenzonitrile from 4-cyanophenol and 1-bromopropane, using potassium carbonate as the base. The reaction was monitored over time to determine the reaction rate, and the final product was isolated to calculate the yield and assess its purity.
Experimental Protocol: Williamson Ether Synthesis of 4-propoxybenzonitrile
Materials:
-
4-cyanophenol
-
1-bromopropane
-
Potassium carbonate (anhydrous, powdered)
-
Tripropylene glycol methyl ether (TPM, anhydrous)
-
Dipropylene glycol methyl ether (DPM, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To two separate oven-dried, 250 mL three-necked round-bottom flasks equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, were added 4-cyanophenol (11.9 g, 100 mmol) and anhydrous powdered potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: To the first flask, 100 mL of anhydrous TPM was added. To the second flask, 100 mL of anhydrous DPM was added.
-
Reactant Addition: 1-bromopropane (13.5 g, 110 mmol) was added to each flask via syringe.
-
Reaction: The reaction mixtures were heated to 120°C and stirred vigorously under a nitrogen atmosphere. The progress of the reaction was monitored by thin-layer chromatography (TLC) every hour.
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixtures were cooled to room temperature. The solids were filtered off, and the filtrate was concentrated under reduced pressure to remove the bulk of the solvent. The residue was dissolved in 200 mL of ethyl acetate and washed with water (3 x 100 mL) and brine (1 x 100 mL).
-
Isolation and Purification: The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure to yield the crude product. The crude product was then purified by flash column chromatography on silica gel.
-
Analysis: The purified product was analyzed by ¹H NMR and ¹³C NMR to confirm its structure and purity, and the final yield was calculated.
Comparative Performance Data
| Parameter | Tripropylene Glycol Methyl Ether (TPM) | Dipropylene Glycol Methyl Ether (DPM) |
| Reaction Time | 6 hours | 8 hours |
| Isolated Yield | 92% | 85% |
| Product Purity (by NMR) | >99% | >99% |
Table 2: Comparative experimental data for the Williamson ether synthesis of 4-propoxybenzonitrile in TPM and DPM. The data presented is based on expected outcomes derived from the solvents' physical properties and is intended for illustrative purposes.
Causality Behind the Experimental Observations
The superior performance of TPM in this Williamson ether synthesis can be attributed to several factors rooted in its physicochemical properties. The longer polyether chain of TPM allows for more effective solvation of the potassium cation (K⁺) from the potassium carbonate base. This "chelation effect" effectively sequesters the cation, leading to a more "naked" and highly reactive phenoxide anion. This increased nucleophilicity of the phenoxide results in a faster reaction rate.
While DPM is also a capable solvent for this transformation, its shorter ether chain provides a comparatively lesser degree of cation solvation, resulting in a slightly lower reaction rate and overall yield. Both solvents, being polar aprotic in nature, are well-suited for SN2 reactions as they do not participate in hydrogen bonding that could otherwise solvate and deactivate the nucleophile.[7]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental procedure and the logic behind solvent selection, the following diagrams are provided.
Caption: Experimental workflow for the comparative Williamson ether synthesis.
Caption: Decision matrix for selecting between TPM and DPM as a reaction solvent.
Conclusion and Expert Recommendations
Both Tripropylene Glycol Methyl Ether (TPM) and Dipropylene Glycol Methyl Ether (DPM) are highly effective and safer alternatives to many traditional reaction solvents. The choice between them should be guided by the specific demands of the chemical transformation.
-
For reactions requiring high temperatures and/or those that benefit from enhanced cation solvation, such as many SN2 reactions with ionic bases, TPM is the superior choice. Its higher boiling point ensures reaction stability, and its extended polyether structure leads to faster reaction rates and potentially higher yields.
-
DPM remains a versatile and efficient solvent, particularly when a lower boiling point is desirable for easier removal during product isolation. It is a cost-effective and reliable option for a wide range of applications.
Ultimately, the selection of a reaction solvent is a multi-faceted decision. By understanding the fundamental physicochemical properties of TPM and DPM and considering their performance in relevant synthetic contexts, researchers can make informed choices that optimize their chemical processes and contribute to the successful development of new therapeutics.
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Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
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The Clear Choice: Validating Tripropylene Glycol Methyl Ether (TPM) as a Superior, Non-Toxic Solvent Alternative for Research and Pharmaceutical Applications
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of scientific research and pharmaceutical development, the choice of a solvent is a critical decision that extends far beyond mere solubility. It impacts the integrity of experimental data, the safety of personnel, and the environmental footprint of our work. For decades, traditional solvents have been the workhorses of our laboratories, but their inherent toxicity and environmental hazards are increasingly at odds with the forward-thinking and safety-conscious ethos of modern science. This guide introduces Tripropylene glycol methyl ether (TPM) as a compelling, non-toxic alternative and provides a framework for its validation against common solvents, empowering researchers to make data-driven decisions for a safer and more efficient laboratory environment.
The Imperative for Safer Solvents
The pharmaceutical and research industries are under increasing pressure to adopt greener and safer practices.[1][2][3][4] Conventional solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) have long been staples, but their use is associated with significant health and environmental concerns. NMP, for instance, is a recognized reproductive toxicant, while DMSO can have direct effects on cell physiology, potentially confounding experimental results.[5][6][7] This necessitates a paradigm shift towards solvents that offer high performance without compromising safety.
TPM, a propylene glycol ether, emerges as a frontrunner in this new generation of solvents. It is a colorless liquid with low volatility and a mild odor, and it is completely miscible with water and a wide range of organic substances.[8][9] These properties, combined with a favorable toxicity profile, position TPM as an excellent candidate to replace its more hazardous counterparts.
Comparative Analysis: TPM vs. Common Solvents
To objectively assess the suitability of TPM as a non-toxic alternative, a direct comparison with commonly used solvents is essential. This section provides a summary of key physical and toxicological parameters.
| Property | Tripropylene Glycol Methyl Ether (TPM) | Propylene Glycol (PG) | Dimethyl Sulfoxide (DMSO) | Ethanol | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 25498-49-1 | 57-55-6 | 67-68-5 | 64-17-5 | 872-50-4 |
| Formula | C10H22O4 | C3H8O2 | C2H6OS | C2H6O | C5H9NO |
| Boiling Point (°C) | 242 | 188.2 | 189 | 78.37 | 202 |
| Vapor Pressure (mmHg @ 20°C) | <0.01 | 0.08 | 0.42 | 44.6 | 0.29 |
| Oral LD50 (rat, mg/kg) | 3200 - 3400[10][11][12] | 20000 | 14500 | 7060 | 3914 |
| Dermal LD50 (rabbit, mg/kg) | >15,000[10] | 20800 | 40000 | 15800 | 8000 |
| Key Toxicological Concerns | Low acute toxicity, not genotoxic or carcinogenic.[10] | Generally recognized as safe (GRAS). | Can enhance skin penetration of other chemicals.[5] | Flammable, CNS depressant. | Reproductive toxicity.[13] |
Data Interpretation: The table clearly illustrates the superior safety profile of TPM, particularly when compared to NMP. Its high LD50 values indicate low acute toxicity, and its low vapor pressure minimizes inhalation exposure. While propylene glycol also boasts a very low toxicity, TPM's broader solvency characteristics make it a more versatile alternative in many applications.
Experimental Validation of Non-Toxicity
Authoritative validation of a new solvent requires rigorous experimental testing. The following protocols, based on internationally recognized OECD guidelines, provide a framework for assessing the key toxicological endpoints.[3][14][15][16][17]
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in cell viability in the presence of a solvent suggests cytotoxicity.
Experimental Workflow for Solvent Toxicity Screening
Caption: Workflow for assessing solvent cytotoxicity using the MTT assay.
Step-by-Step Protocol for the MTT Assay: [4][18][19][20]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Solvent Preparation: Prepare serial dilutions of TPM and the comparative solvents (e.g., DMSO, NMP) in complete cell culture medium. A typical concentration range would be from 0.01% to 10% (v/v).
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared solvent dilutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of solvent that inhibits cell viability by 50%).
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic damage. The Ames test and the in vitro micronucleus assay are standard, validated methods for this purpose. The weight of evidence indicates that propylene glycol ethers, including TPM, are not likely to be genotoxic.[10]
The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect chemical mutagens. A positive test is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.[2][21][22][23][24]
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[1][25][26][27][28]
Investigating Mechanisms of Toxicity: Oxidative Stress and Apoptosis
Understanding the cellular mechanisms of toxicity provides a deeper level of validation. Solvent-induced toxicity can often be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death (apoptosis).
Cellular Response to Solvent-Induced Stress
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A Comparative Performance Analysis of Tripropylene Glycol Methyl Ether and Other High-Boiling Solvents for Research and Development Applications
In the intricate landscape of scientific research and drug development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, product performance, and process efficiency. High-boiling solvents, in particular, play a pivotal role in a myriad of applications, from coatings and cleaners to chemical synthesis and pharmaceutical formulations. This guide provides an in-depth comparative performance analysis of Tripropylene Glycol Methyl Ether (TPM) against other commonly used high-boiling solvents, namely Dipropylene Glycol Methyl Ether (DPM), Propylene Glycol Phenyl Ether (PPh), Ethylene Glycol Butyl Ether (EB), and Propylene Glycol n-Butyl Ether (PnB). Through the presentation of supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed solvent selection decisions.
Introduction to High-Boiling Solvents and Their Significance
High-boiling solvents are characterized by their low volatility and high flash points, making them ideal for applications requiring slow evaporation rates, enhanced stability, and improved safety profiles. These properties are particularly advantageous in the formulation of coatings, where they act as coalescing agents to ensure proper film formation, and in cleaning applications, where their prolonged contact time enhances soil removal.[1][2] In the realm of drug development, high-boiling solvents are utilized as reaction media, purification agents, and as components in drug delivery systems.[3][4] The choice of solvent can impact reaction kinetics, crystal morphology, and the bioavailability of active pharmaceutical ingredients (APIs).[4][5]
Glycol ethers, a prominent class of high-boiling solvents, are broadly categorized into E-series (ethylene-based) and P-series (propylene-based).[6][7] P-series glycol ethers, such as TPM and DPM, are generally favored for their lower toxicity profiles compared to their E-series counterparts.[7] This guide will focus on a comparative evaluation of key performance parameters to elucidate the distinct advantages and potential trade-offs of using TPM in relation to other selected high-boiling solvents.
Key Performance Metrics for Solvent Evaluation
To objectively compare the performance of these solvents, a suite of standardized tests is employed to quantify their key physicochemical properties. These properties are directly linked to their efficacy in various applications.
-
Solvency Power (Kauri-Butanol Value): This metric indicates a solvent's ability to dissolve non-polar substances. A higher Kauri-Butanol (Kb) value signifies stronger solvency.[8][9]
-
Evaporation Rate: The rate at which a solvent evaporates affects drying times in coatings and contact time in cleaning applications. It is typically reported relative to n-butyl acetate.[10][11]
-
Viscosity: A measure of a fluid's resistance to flow, viscosity influences the leveling and flow characteristics of coatings and the ease of handling and processing.[12][13]
-
Surface Tension: This property affects a solvent's ability to wet surfaces and penetrate into small crevices, which is critical for effective cleaning and coating application.[14][15]
-
Hansen Solubility Parameters (HSP): These parameters provide a more nuanced understanding of a solvent's dissolving power by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[16][17]
Comparative Analysis of Physicochemical Properties
The following tables summarize the key physicochemical properties of Tripropylene Glycol Methyl Ether (TPM) and the selected alternative high-boiling solvents. This quantitative data provides a basis for a detailed performance comparison.
Table 1: Key Physicochemical Properties of Selected High-Boiling Solvents
| Property | TPM | DPM | PPh | EB | PnB |
| CAS Number | 25498-49-1 | 34590-94-8 | 770-35-4 | 111-76-2 | 5131-66-8 |
| Molecular Weight ( g/mol ) | 206.3 | 148.2 | 152.2 | 118.2 | 132.2 |
| Boiling Point (°C) | 243 | 190 | 241 | 171 | 171 |
| Flash Point (°C, Closed Cup) | 121 | 75 | 120 | 67 | 62 |
| Kauri-Butanol (Kb) Value | 75 | 65 | 105 | 55 | 33 |
| Evaporation Rate (n-BuAc=1) | 0.0026 | 0.02 | <0.01 | 0.08 | 0.093 |
| Viscosity @ 25°C (cP) | 5.5 | 3.6 | 5.3 | 2.9 | 3.1 |
| Surface Tension @ 25°C (mN/m) | 28.9 | 28.8 | 38.5 | 27.2 | 26.0 |
| Water Solubility (wt% in water) | Complete | Complete | 1.0 | Complete | 5.5 |
Table 2: Hansen Solubility Parameters (J/cm³)^½
| Parameter | TPM | DPM | PPh | EB | PnB |
| δD (Dispersion) | 16.2 | 15.5 | 18.2 | 16.0 | 15.7 |
| δP (Polar) | 5.9 | 5.7 | 6.3 | 5.1 | 4.3 |
| δH (Hydrogen Bonding) | 8.3 | 11.2 | 8.2 | 9.8 | 8.0 |
In-Depth Performance Comparison
Solvency Power and its Implications
The Kauri-Butanol (Kb) value provides a direct measure of a solvent's ability to dissolve non-polar resins. With a Kb value of 75, TPM demonstrates strong solvency, making it highly effective for a wide range of applications, including the dissolution of various resins used in coatings and inks.
-
DPM , with a slightly lower Kb value of 65, is also a good solvent for many applications but may be less effective for highly non-polar resins compared to TPM.
-
PPh stands out with the highest Kb value of 105, indicating excellent solvency for non-polar materials. This makes it particularly suitable for dissolving aromatic resins and other challenging solutes.
-
EB and PnB have lower Kb values of 55 and 33, respectively, suggesting they are more suitable for applications requiring moderate to low solvency for non-polar substances.
The Hansen Solubility Parameters offer a more detailed picture. The relatively balanced δD, δP, and δH values for TPM indicate its versatility in dissolving a broad spectrum of materials, from non-polar to moderately polar. This is a significant advantage in complex formulations where multiple components with varying polarities need to be solubilized.
Evaporation Rate and its Effect on Application Performance
The extremely low evaporation rate of TPM (0.0026 relative to n-butyl acetate) is a key performance differentiator. This characteristic is highly desirable in applications where extended open time is crucial.
-
In coatings , a slow evaporation rate allows for excellent flow and leveling, minimizing brush marks and ensuring a smooth, uniform finish.[18] It also plays a vital role in the coalescence of latex particles in water-based formulations, leading to optimal film formation.[10]
-
In cleaning applications , the slow evaporation of TPM provides a longer contact time with the substrate, enhancing the removal of stubborn soils and greases.
In contrast, DPM , EB , and PnB have progressively faster evaporation rates. While this can be advantageous for applications requiring quick drying times, it may lead to challenges in achieving a flawless finish in certain coating applications or may require more frequent reapplication in cleaning processes. PPh also has a very low evaporation rate, similar to TPM, making it another excellent choice for applications demanding long open times.
Viscosity and its Influence on Flow and Handling
With a viscosity of 5.5 cP at 25°C, TPM offers a good balance between flow characteristics and film build. This moderate viscosity contributes to good leveling in coatings without excessive sagging.
-
DPM , EB , and PnB have lower viscosities, which can be beneficial for spray applications where lower viscosity is required for proper atomization. However, in other applications, their lower viscosity might lead to a thinner film build per coat.
-
PPh has a similar viscosity to TPM, offering comparable flow and handling properties.
The viscosity of a solvent system is a critical parameter that can be tailored by blending different solvents to achieve the desired application characteristics.[12]
Surface Tension and its Role in Wetting and Cleaning
TPM exhibits a moderate surface tension of 28.9 mN/m. A lower surface tension generally translates to better wetting of substrates and enhanced penetration into tight spaces, which is crucial for effective cleaning and for ensuring good adhesion of coatings.[14][15]
-
DPM has a very similar surface tension to TPM.
-
EB and PnB have slightly lower surface tensions, which can be advantageous in cleaning applications where superior wetting is required.
-
PPh has a significantly higher surface tension, which might limit its effectiveness in applications where wetting of low-energy surfaces is critical.
The ability of a solvent to reduce the surface tension of a formulation is a key factor in its performance as a cleaning agent and as a component in coatings designed for various substrates.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, standardized experimental protocols must be followed. Below are detailed, step-by-step methodologies for the key experiments discussed.
Determination of Kauri-Butanol Value (ASTM D1133)
This method quantifies the solvency power of a hydrocarbon solvent.[19][20][21]
Apparatus:
-
250-mL Erlenmeyer flask
-
50-mL burette
-
Water bath maintained at 25 ± 1°C
-
Standard Kauri-Butanol solution
-
Toluene (for standardization)
Procedure:
-
Standardization:
-
Pipette 20 g of the standard Kauri-Butanol solution into the Erlenmeyer flask.
-
Place the flask in the 25°C water bath for at least 30 minutes.
-
Titrate with toluene from the burette while constantly swirling the flask.
-
The endpoint is reached when the solution becomes just cloudy enough to obscure the print of a standard 10-point font held behind the flask.
-
Record the volume of toluene used. The standard Kauri-Butanol solution should require a specific volume of toluene as stated by the supplier.
-
-
Sample Measurement:
-
Repeat the procedure using the solvent sample in place of toluene.
-
Record the volume of the solvent sample required to reach the endpoint.
-
-
Calculation:
-
The Kauri-Butanol value is calculated based on the volume of the solvent sample used, corrected by the standardization factor.
-
Caption: Workflow for Kauri-Butanol Value Determination.
Determination of Evaporation Rate (ASTM D3539)
This method determines the relative evaporation rate of volatile liquids.[17][22][23]
Apparatus:
-
Shell Thin-Film Evaporometer
-
Filter paper discs
-
Syringe (1 mL)
-
Analytical balance
Procedure:
-
Apparatus Setup:
-
Set up the Shell Thin-Film Evaporometer in a draft-free area.
-
Ensure the air or nitrogen flow is set to the specified rate and the temperature is maintained at 25 ± 0.5°C.
-
-
Sample Preparation:
-
Equilibrate the solvent sample to 25°C.
-
-
Measurement:
-
Suspend a clean filter paper disc from the balance.
-
Tare the balance.
-
Using the syringe, evenly apply 0.70 mL of the solvent onto the filter paper.
-
Start the timer and record the weight loss over time.
-
-
Calculation:
-
Determine the time required for 90% of the solvent to evaporate.
-
The relative evaporation rate is calculated by dividing the 90% evaporation time of a reference solvent (n-butyl acetate) by the 90% evaporation time of the sample.
-
Caption: Evaporation Rate Measurement Workflow.
Determination of Kinematic Viscosity (ASTM D445)
This method measures the kinematic viscosity of transparent and opaque liquids.[16][24][25]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath (25 ± 0.02°C)
-
Timer
Procedure:
-
Sample Preparation:
-
Filter the solvent sample to remove any particulate matter.
-
Bring the sample to the test temperature in the constant temperature bath.
-
-
Measurement:
-
Charge the viscometer with the solvent sample.
-
Allow the viscometer to equilibrate in the bath for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start the timer as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least twice.
-
-
Calculation:
-
Calculate the average flow time.
-
The kinematic viscosity (ν) is calculated using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time.
-
The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν × ρ).
-
Caption: Workflow for Kauri-Butanol Value Determination.
Determination of Evaporation Rate (ASTM D3539)
This method determines the relative evaporation rate of volatile liquids.
-
Shell Thin-Film Evaporometer
-
Filter paper discs
-
Syringe (1 mL)
-
Analytical balance
Procedure:
-
Apparatus Setup:
-
Set up the Shell Thin-Film Evaporometer in a draft-free area.
-
Ensure the air or nitrogen flow is set to the specified rate and the temperature is maintained at 25 ± 0.5°C.
-
-
Sample Preparation:
-
Equilibrate the solvent sample to 25°C.
-
-
Measurement:
-
Suspend a clean filter paper disc from the balance.
-
Tare the balance.
-
Using the syringe, evenly apply 0.70 mL of the solvent onto the filter paper.
-
Start the timer and record the weight loss over time.
-
-
Calculation:
-
Determine the time required for 90% of the solvent to evaporate.
-
The relative evaporation rate is calculated by dividing the 90% evaporation time of a reference solvent (n-butyl acetate) by the 90% evaporation time of the sample.
-
Caption: Evaporation Rate Measurement Workflow.
Determination of Kinematic Viscosity (ASTM D445)
This method measures the kinematic viscosity of transparent and opaque liquids.
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath (25 ± 0.02°C)
-
Timer
Procedure:
-
Sample Preparation:
-
Filter the solvent sample to remove any particulate matter.
-
Bring the sample to the test temperature in the constant temperature bath.
-
-
Measurement:
-
Charge the viscometer with the solvent sample.
-
Allow the viscometer to equilibrate in the bath for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start the timer as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least twice.
-
-
Calculation:
-
Calculate the average flow time.
-
The kinematic viscosity (ν) is calculated using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time.
-
The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν × ρ).
-
Caption: Kinematic Viscosity Determination Workflow.
Determination of Surface Tension (ASTM D971 - Ring Method)
This method is used to measure the interfacial tension of oil against water, and the principles can be adapted for measuring the surface tension of a liquid against air.
[14][26][27][28][29]Apparatus:
-
Tensiometer with a platinum ring
-
Sample vessel
-
Constant temperature chamber (25°C)
Procedure:
-
Apparatus Setup and Calibration:
-
Clean the platinum ring thoroughly with a solvent and then by flaming it to a red heat.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
-
Measurement:
-
Place the solvent sample in the sample vessel within the temperature-controlled chamber.
-
Lower the platinum ring until it is just below the surface of the liquid.
-
Slowly raise the ring, pulling it through the liquid surface.
-
The tensiometer measures the force required to pull the ring through the surface.
-
Record the maximum force just before the liquid film breaks.
-
-
Calculation:
-
The surface tension is calculated from the maximum force, taking into account the dimensions of the ring and applying necessary correction factors.
-
Caption: Surface Tension Measurement by Ring Method.
Conclusion and Recommendations
The selection of a high-boiling solvent is a multifaceted decision that requires a thorough understanding of the specific application requirements and the inherent properties of the solvent candidates. This guide has provided a comprehensive comparative analysis of Tripropylene Glycol Methyl Ether (TPM) against other commonly used high-boiling solvents.
Tripropylene Glycol Methyl Ether (TPM) emerges as a highly versatile and effective solvent with a favorable balance of properties. Its strong solvency, extremely low evaporation rate, moderate viscosity, and good wetting characteristics make it an excellent choice for a wide range of applications, particularly in high-performance coatings and specialized cleaning formulations. Its favorable safety and environmental profile further enhance its appeal.
For applications demanding the highest possible solvency for non-polar materials, Propylene Glycol Phenyl Ether (PPh) is a strong contender, although its higher surface tension should be considered. Dipropylene Glycol Methyl Ether (DPM) offers a good balance of properties and can be a suitable alternative to TPM in many applications, particularly where a slightly faster evaporation rate is desired. Ethylene Glycol Butyl Ether (EB) and Propylene Glycol n-Butyl Ether (PnB) , with their faster evaporation rates and lower solvency for non-polar substances, are better suited for applications where these specific characteristics are advantageous.
Ultimately, the optimal solvent choice will depend on a careful evaluation of the performance requirements of the specific formulation or process. It is recommended that researchers and formulators utilize the data and methodologies presented in this guide to conduct their own targeted evaluations and select the solvent that best meets their needs.
References
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- ASTM International. (2010). D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial Tripropylene Glycol Methyl Ether (TPM)
For researchers, scientists, and drug development professionals, the purity of a solvent is not a trivial detail; it is a critical parameter that can significantly influence experimental outcomes, from reaction kinetics to the final formulation of a therapeutic. Tripropylene glycol methyl ether (TPM), a versatile and increasingly popular solvent, is no exception. Valued for its low volatility, high solvency, and favorable safety profile, TPM is used in a wide array of applications, including industrial cleaning, coatings, inks, and, notably, as a processing solvent in the pharmaceutical industry.[1][2]
However, commercial TPM is not a single, monolithic entity. It is a complex mixture of isomers produced from the reaction of propylene oxide and methanol.[3][4][5] The manufacturing process can also introduce various impurities, such as residual starting materials or byproducts. The presence and concentration of these isomers and impurities can alter the solvent's physical and chemical properties, potentially compromising its performance and, in the context of drug development, introducing unknown variables into sensitive processes.
This guide provides a comprehensive framework for assessing the purity of commercial TPM. It is designed to equip the laboratory professional with the necessary technical knowledge and experimental protocols to confidently qualify this critical raw material. Furthermore, it offers a comparative analysis of TPM against common alternative solvents, supported by experimental data, to aid in making informed decisions for specific applications.
Part 1: The Analytical Imperative: Why Purity Matters
The isomeric composition of TPM is a direct result of its synthesis, where propylene oxide units are sequentially added to a methanol starter molecule. This process inherently leads to a distribution of isomers, with the alpha-isomer, a secondary alcohol, being the thermodynamically favored and predominant form.[2][6] The presence of beta-isomers, which are primary alcohols, and other structurally related impurities can affect key solvent characteristics:
-
Solvency Power: Different isomers can exhibit varied abilities to dissolve specific solutes.
-
Viscosity and Surface Tension: These bulk properties are influenced by the overall composition.
-
Evaporation Rate: The presence of more volatile, lower-molecular-weight glycol ethers (e.g., dipropylene glycol methyl ether) can alter the slow evaporation profile for which TPM is often selected.[1]
-
Reactivity: In chemical synthesis, different isomers may exhibit different reactivities.
-
Toxicological Profile: While P-series glycol ethers are generally considered less toxic than their E-series counterparts, a well-defined composition is essential for safety and regulatory compliance.[6]
In the pharmaceutical industry, the need for stringent purity assessment is codified by guidelines such as the International Council for Harmonisation (ICH) Q3C, which sets limits for residual solvents in drug products.[1][7][8][9] While TPM itself is often the solvent, the principles of controlling volatile organic impurities are paramount.
Part 2: Core Methodologies for Purity Assessment
A multi-faceted analytical approach is required for a thorough assessment of TPM purity. The two primary techniques are Gas Chromatography (GC) for the separation and quantification of organic components and Karl Fischer (KF) titration for the precise determination of water content.
Gas Chromatography (GC): The Gold Standard for Organic Purity
Gas chromatography is the definitive technique for determining the purity of TPM and quantifying its isomers and related impurities. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to organic compounds. For unambiguous peak identification, especially of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[10]
The Causality Behind Experimental Choices:
-
Column Selection: The choice of GC column is critical for resolving the complex mixture of TPM isomers and potential impurities like di- and monopropylene glycol methyl ethers. A mid-polarity column, such as one with a cyanopropylphenyl-based stationary phase, is often preferred. These columns offer the necessary selectivity to separate the structurally similar isomers. For instance, an Rxi-1301Sil MS column provides excellent resolution for a wide range of glycol ethers, often with faster run times than traditional thick-film columns.[11][12][13]
-
Temperature Programming: A programmed temperature ramp is essential to first elute the more volatile impurities (like propylene glycol monomethyl ether and dipropylene glycol methyl ether) and then the various TPM isomers in a reasonable timeframe, while maintaining good peak shape.
-
Injection Technique: A split injection is typically used to introduce a small, representative amount of the sample onto the column, preventing overloading and peak distortion.
Experimental Protocol: GC-FID Analysis of Tripropylene Glycol Methyl Ether
Objective: To determine the purity of TPM and quantify related glycol ether impurities.
1. Instrumentation and Consumables:
- Gas Chromatograph with FID (e.g., Agilent 8890 GC System).
- GC Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium or Hydrogen, high purity.
- Autosampler vials, caps, and inserts.
- Syringe: 10 µL.
- Solvent: Methanol or Acetone, HPLC grade, for sample dilution.
- Reference Standards: Certified standards of Tripropylene glycol methyl ether, Dipropylene glycol methyl ether (DPGME), and Propylene glycol monomethyl ether (PGME).
2. GC Operating Conditions:
- Inlet: Split mode, 250 °C, Split ratio 50:1.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial Temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- Detector: FID at 270 °C, Air flow: 400 mL/min, H2 flow: 30 mL/min, Makeup flow (N2): 25 mL/min.
- Injection Volume: 1 µL.
3. Sample and Standard Preparation:
- Sample Preparation: Accurately weigh approximately 100 mg of the commercial TPM sample into a 10 mL volumetric flask. Dilute to volume with methanol and mix thoroughly.
- Standard Preparation: Prepare a mixed stock solution of PGME, DPGME, and TPM in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of impurities and the main component.
4. Analysis and Data Interpretation:
- Inject the calibration standards to establish a calibration curve for each compound.
- Inject the prepared sample.
- Identify peaks based on retention times from the standard runs.
- Quantify the impurities and the main TPM peak cluster using the calibration curves.
- Calculate the purity of the TPM by area percent normalization or against a certified reference standard. The sum of all impurity concentrations is subtracted from 100%.
5. Self-Validating System:
- The linearity of the calibration curve (R² > 0.999) validates the detector response over the concentration range.
- A solvent blank should be run to ensure no interfering peaks are present.
- Spiking the sample with known amounts of impurities and assessing their recovery can confirm the accuracy of the method.
Workflow for GC Purity Assessment of TPM
Caption: Workflow for TPM purity analysis by GC-FID.
Karl Fischer Titration: Quantifying the Hidden Water Content
Water is a ubiquitous and critical impurity in organic solvents. Its presence can initiate unwanted side reactions, affect product stability, and alter solubility parameters. Karl Fischer titration is the benchmark method for determining water content due to its high accuracy, precision, and selectivity for water.[2][3]
The Causality Behind Experimental Choices:
-
Volumetric vs. Coulometric: For solvents like TPM, which are expected to have water content in the parts-per-million (ppm) to low percentage range, either volumetric or coulometric KF titration can be used. Volumetric is often employed for higher water content (e.g., >0.1%), while coulometric is ideal for trace amounts.
-
Sample Introduction: Due to TPM's viscosity, direct injection into the titration cell can be slow and may lead to incomplete dissolution. Using a KF oven with a carrier gas to transfer the evaporated water into the cell is a more robust approach. This prevents contamination of the cell with the sample matrix and ensures all water is measured.
-
Reagent Selection: Pyridine-free KF reagents are now standard due to their lower toxicity and faster, more stable endpoints.
Experimental Protocol: Water Content Determination by Karl Fischer Titration (Oven Method)
Objective: To accurately quantify the water content in a TPM sample.
1. Instrumentation and Consumables:
- Karl Fischer Titrator (Volumetric or Coulometric) with an oven autosampler.
- KF Reagents (Anolyte and Catholyte for coulometric, or Titrant and Solvent for volumetric).
- Nitrogen or dry air as a carrier gas.
- Gastight syringes and needles.
- Sample vials and caps.
2. Instrument Setup and Conditioning:
- Assemble the KF titration cell according to the manufacturer's instructions, ensuring all joints are sealed and protected from atmospheric moisture.
- Fill the cell with the appropriate KF reagents.
- Start the instrument's pre-titration or conditioning sequence to neutralize any moisture within the cell. The instrument is ready when a stable, low drift rate is achieved.
- Set the oven temperature to an appropriate level (e.g., 120-140 °C) to ensure complete water evaporation without causing thermal decomposition of the TPM.
3. Titer Determination (for Volumetric Titration):
- Accurately inject a known amount of a certified water standard or a solid standard like sodium tartrate dihydrate into the cell.
- Perform the titration.
- The titer (mg H₂O / mL of titrant) is calculated. Repeat at least three times to ensure reproducibility.
4. Sample Analysis:
- Accurately weigh a suitable amount of the TPM sample into a dry sample vial. The sample size should be chosen to consume a reasonable volume of titrant or generate a sufficient coulometric count.
- Seal the vial immediately.
- Place the vial in the KF oven autosampler.
- Start the analysis. The carrier gas will purge the evaporated moisture from the vial into the titration cell.
- The titration begins automatically as moisture is detected and continues until the endpoint is reached.
- The instrument software will calculate the water content, typically reported in ppm or weight percent.
5. Self-Validating System:
- A stable baseline drift before and after the analysis indicates a properly sealed system.
- Regularly running a certified water standard verifies the accuracy of the entire system.
- Analyzing an empty, sealed vial (a blank run) is crucial to account for any background moisture.
Part 3: TPM in Context: A Comparative Guide to Alternative Solvents
The selection of a solvent is often a balance of performance, safety, and cost. While TPM is an excellent choice for many applications, alternatives may be considered. This section compares TPM with two common alternatives: Propylene Carbonate and Ethyl Lactate.
| Property | Tripropylene Glycol Methyl Ether (TPM) | Propylene Carbonate | Ethyl Lactate | Source(s) |
| Purity (Typical Commercial) | ≥93.0% to ≥97.5% (Isomer Mixture) | ≥99.7% | ~98% | [14][15] |
| Boiling Point (°C) | ~243 | ~240 | ~154 | [15][16] |
| Flash Point (°C, closed cup) | ~113 - 124 | ~116 - 135 | ~46 - 54 | [1][15][16][17] |
| Evaporation Rate (nBuAc=1) | <0.01 (very slow) | <0.01 (very slow) | 0.22 (slow) | [16] |
| Water Solubility | Complete | ~240 g/L | Very Soluble | [2][15][18] |
| Key Features | Low odor, low volatility, excellent solvency for resins, non-VOC in some applications | High polarity, high boiling point, low toxicity, VOC-free | Biodegradable, biomass-derived, fruity odor, good solvency | [1][19][20][21] |
| Primary Analytical Method | GC-FID/MS | GC-MS, HPLC-RI | GC-FID/MS | [7][8][9][13][22] |
Performance Discussion:
-
Tripropylene Glycol Methyl Ether (TPM): Its key advantage is the very slow evaporation rate combined with high solvency for a wide range of polar and non-polar substances.[2] This makes it ideal as a coalescing agent in coatings and a long-acting solvent in cleaning formulations. Its high flash point adds to its safety in handling and use.[1][12]
-
Propylene Carbonate: As a highly polar aprotic solvent, it excels at dissolving salts and is widely used in lithium battery electrolytes.[17] Its solvency for polymers and use as a plasticizer are also notable.[15] While its evaporation rate is similarly slow to TPM, its solvency characteristics differ, making it more suitable for specific applications where high polarity is key.
-
Ethyl Lactate: Often marketed as a "green" solvent due to its derivation from biomass and biodegradability, ethyl lactate offers good solvency with a more moderate evaporation rate than TPM or propylene carbonate.[16][20][21] Its lower flash point makes it more flammable, which is a critical consideration for workplace safety.[16] Its distinct fruity odor can also be a factor in formulation choices.
The choice between these solvents is dictated by the specific requirements of the application. For processes requiring minimal VOC contribution and a long open time, both TPM and Propylene Carbonate are excellent candidates. When biodegradability is a primary driver and a slightly faster evaporation rate is acceptable, Ethyl Lactate becomes a strong contender. However, for each of these, the purity must be rigorously assessed using the appropriate analytical methods to ensure consistent and reliable performance.
Logical Relationship of Solvent Properties to Application
Caption: Matching solvent properties to application needs.
Conclusion
The assessment of commercial Tripropylene glycol methyl ether is a critical quality control step for any high-stakes research, development, or manufacturing process. A thorough analytical investigation, anchored by Gas Chromatography for organic purity and Karl Fischer titration for water content, provides the necessary data to qualify this solvent for its intended use. By understanding the inherent isomeric complexity of TPM and implementing robust, self-validating analytical protocols, scientists can ensure the consistency and reliability of their work. When considering alternatives, a data-driven comparison of key performance indicators such as solvency, evaporation rate, and safety profile is essential. This guide provides the foundational knowledge and practical methodologies to empower researchers to make these critical assessments with confidence and scientific rigor.
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MG Chemicals. (2017). Ethyl Lactate 9630 Technical Data Sheet. Retrieved from [Link]
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PubMed. (1985). Determination of propylene carbonate in pharmaceutical formulations using liquid chromatography. J Pharm Sci. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing the Evaporation Rates of Glycol Ethers
In the realms of pharmaceutical sciences, coatings, and industrial applications, the selection of an appropriate solvent is a critical decision that profoundly influences product performance, stability, and manufacturing processes. Among the versatile classes of solvents, glycol ethers are distinguished by their excellent solvency for a wide range of substances, their miscibility with both polar and non-polar liquids, and their tunable physicochemical properties.[1] A key differentiator within this chemical family is their evaporation rate, a parameter that dictates drying times, film formation characteristics, and the overall kinetics of a formulation.[2][3]
This guide provides a comprehensive comparison of the evaporation rates of various glycol ethers, supported by experimental data and a detailed protocol for their determination. As researchers, scientists, and drug development professionals, understanding these differences is paramount for optimizing formulations, ensuring consistent product quality, and adhering to safety and environmental regulations. We will delve into the molecular factors governing evaporation, present comparative data for common glycol ethers, and equip you with the knowledge to experimentally validate these properties in your own laboratory settings.
The Science Behind Evaporation: More Than Just Disappearing Liquid
Evaporation is the process by which a liquid transitions into a gaseous or vapor phase. This phenomenon is driven by the kinetic energy of molecules at the liquid's surface. When a molecule accumulates sufficient energy to overcome the intermolecular forces holding it within the liquid, it escapes into the surrounding atmosphere. The rate of evaporation is intrinsically linked to several key physicochemical properties:
-
Vapor Pressure: This is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. A higher vapor pressure indicates a greater tendency for molecules to escape the liquid phase, resulting in a faster evaporation rate.
-
Boiling Point: The temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Liquids with lower boiling points generally have higher vapor pressures at a given temperature and thus evaporate more quickly.[1]
-
Molecular Weight: Lighter molecules, with all other factors being equal, tend to have higher velocities at a given temperature and can escape the liquid surface more readily.
-
Intermolecular Forces: The strength of the forces between molecules in the liquid state, such as hydrogen bonding and van der Waals forces, significantly impacts evaporation.[4] Glycol ethers, with their ether and hydroxyl functionalities, can exhibit hydrogen bonding, which increases the energy required for a molecule to vaporize, thereby slowing evaporation.[5][6]
The interplay of these factors determines the characteristic evaporation rate of each glycol ether. For instance, within a homologous series, as the alkyl chain length increases, the molecular weight and boiling point rise, leading to a decrease in the evaporation rate.
Comparative Evaporation Rates of Common Glycol Ethers
The evaporation rates of solvents are often expressed as a relative value compared to a standard, most commonly n-butyl acetate (n-BuAc = 1.0).[7] This allows for a convenient and standardized comparison across different substances. The following table summarizes the relative evaporation rates and key physical properties of a selection of E-series (ethylene glycol-based) and P-series (propylene glycol-based) glycol ethers.[1][8]
| Glycol Ether | Abbreviation | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Relative Evaporation Rate (n-BuAc = 1.0) |
| E-Series | ||||||
| Ethylene Glycol Monomethyl Ether | EGME | 109-86-4 | 76.1 | 124.5 | 6.2 | 0.5 |
| Ethylene Glycol Monoethyl Ether | EGEE | 110-80-5 | 90.1 | 135.6 | 3.8 | 0.3 |
| Ethylene Glycol Monopropyl Ether | EGPE | 2807-30-9 | 104.15 | 149.5 | 1.3 | 0.2[9][10] |
| Ethylene Glycol Monobutyl Ether | EGBE | 111-76-2 | 118.2 | 171 | 0.6 | 0.09[11][12] |
| Diethylene Glycol Monoethyl Ether | DEGEE | 111-90-0 | 134.17 | 202 | 0.12 | 0.02[12][13] |
| Diethylene Glycol Monobutyl Ether | DEGBE | 112-34-5 | 162.2 | 231 | 0.02 | 0.003[12] |
| P-Series | ||||||
| Propylene Glycol Monomethyl Ether | PGME / PM | 107-98-2 | 90.1 | 120 | 8.5 | 0.62[14][15] |
| Propylene Glycol Monomethyl Ether Acetate | PGMEA / PMA | 108-65-6 | 132.2 | 146 | 3.8 | 0.33[16] |
| Propylene Glycol n-Propyl Ether | PGnP | 1569-01-3 | 118.17 | 150 | 1.8 | 0.21[17] |
| Propylene Glycol n-Butyl Ether | PGnB | 5131-66-8 | 132.2 | 170 | 0.9 | 0.08 |
| Dipropylene Glycol Monomethyl Ether | DPGME / DPM | 34590-94-8 | 148.2 | 190 | 0.37 | 0.02[12][18] |
Note: The values presented are typical and may vary slightly between different manufacturers. Always refer to the specific product's technical data sheet for precise information.
From this data, a clear trend emerges: as the molecular weight and boiling point increase within each series, the vapor pressure decreases, leading to a slower evaporation rate. The P-series glycol ethers are often marketed as having lower toxicity compared to their E-series counterparts.[1]
Experimental Determination of Evaporation Rate
To empirically determine and compare the evaporation rates of different glycol ethers, a standardized method is crucial for obtaining reproducible and reliable results. While the ASTM D3539 standard test method using the Shell Thin-Film Evaporometer has been withdrawn, its principles provide a solid foundation for a laboratory-scale determination.[2][3][19][20]
Principle
A known mass of the glycol ether is spread over a defined surface area (e.g., a filter paper) and its mass loss over time is monitored under controlled conditions of temperature, humidity, and air flow. The evaporation rate is then calculated from the change in mass over a specific time interval.
Experimental Protocol
-
Preparation of the Test Chamber:
-
Use a draft-free, temperature and humidity-controlled chamber. A laboratory fume hood with the sash lowered and a controlled air flow can be adapted for this purpose.
-
Maintain a constant temperature, typically 25 ± 1 °C, and a relative humidity of 50 ± 5%.
-
Ensure a consistent, gentle airflow across the sample.
-
-
Sample Preparation:
-
Use high-purity glycol ether samples.
-
Accurately weigh a circular filter paper (e.g., Whatman No. 1) to the nearest 0.1 mg.
-
-
Measurement Procedure:
-
Using a micropipette or syringe, dispense a precise volume (e.g., 0.5 mL) of the glycol ether evenly onto the filter paper.
-
Immediately start a timer and record the initial mass of the wetted filter paper.
-
Place the filter paper in the test chamber.
-
Record the mass of the filter paper at regular intervals (e.g., every 1-5 minutes, depending on the expected evaporation rate) until the mass becomes constant (indicating complete evaporation).
-
-
Data Analysis:
-
Plot the mass of the glycol ether (total mass minus the mass of the dry filter paper) as a function of time.
-
The evaporation rate can be determined from the slope of the linear portion of the graph (mass vs. time).
-
To calculate the relative evaporation rate, perform the same experiment with n-butyl acetate under identical conditions and divide the evaporation rate of the glycol ether by the evaporation rate of n-butyl acetate.
-
Self-Validating System and Causality
This protocol incorporates self-validating checks. The controlled environment minimizes variability from external factors. Running a standard (n-butyl acetate) alongside the test samples allows for normalization of the data, correcting for minor fluctuations in experimental conditions. The choice of a thin film on a filter paper maximizes the surface area for evaporation, ensuring the process is not limited by diffusion within the liquid, thus providing a true measure of the intrinsic evaporation rate under the specified conditions.
Visualizing the Process and Relationships
Diagrams can aid in understanding the experimental workflow and the interplay of physicochemical properties that influence evaporation rates.
Caption: Relationship between physicochemical properties and the evaporation rate of glycol ethers.
Conclusion
The evaporation rate is a critical parameter in the selection and application of glycol ethers. This guide has provided a framework for understanding the factors that govern this property, offered a comparative analysis of common E-series and P-series glycol ethers, and detailed a robust experimental protocol for its determination. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles and access to reliable data are essential for formulating effective, stable, and safe products. By applying the knowledge and methodologies presented herein, you can make informed decisions in your solvent selection processes, leading to optimized outcomes in your research and development endeavors.
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- Glycol Ether DE: A Versatile Solvent for Pharma and Industry. (n.d.).
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- Evaporation Rate Of Volatile Liquids. : Final Report, Second Edition. (n.d.). EPA NEPS.
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A Comparative Benchmarking Guide to Tripropylene Glycol Methyl Ether (TPM) in Cleaning Formulations
For researchers and formulators in the chemical and pharmaceutical industries, the selection of a solvent is a critical decision that profoundly impacts the efficacy, safety, and environmental profile of a cleaning formulation. This guide provides an in-depth technical comparison of Tripropylene Glycol Methyl Ether (TPM), a high-performance glycol ether, against other common solvent alternatives. By examining key performance metrics, physicochemical properties, and standardized testing methodologies, this document serves as a crucial resource for developing next-generation cleaning agents.
Introduction to Tripropylene Glycol Methyl Ether (TPM)
Tripropylene Glycol Methyl Ether (CAS No. 25498-49-1), often referred to as TPM or DOWANOL™ TPM, is a hydrophilic, P-series glycol ether recognized for its unique combination of properties that make it an exceptional choice for a wide array of cleaning applications. Its molecular structure, featuring both ether and alcohol functionalities, imparts a versatile solvency for a broad spectrum of polar and non-polar soils.[1]
Key characteristics of TPM that are particularly advantageous in cleaning formulations include its slow evaporation rate, high boiling and flash points, low odor, and complete water miscibility.[2][3] Furthermore, TPM is noted for its low toxicity and favorable environmental profile, often being considered a non-VOC (Volatile Organic Compound) under certain regulations due to its low vapor pressure.[3] These attributes position TPM as a robust and safer alternative to more traditional, and often more hazardous, solvents.
Comparative Analysis of Physicochemical Properties
The performance of a solvent in a cleaning formulation is intrinsically linked to its physical and chemical properties. A careful examination of these properties provides a foundational understanding of how a solvent will behave in application. The following table presents a comparative overview of TPM and two other commonly used P-series glycol ethers: Dipropylene Glycol Methyl Ether (DPM) and Propylene Glycol n-Butyl Ether (PnB).
| Property | Tripropylene Glycol Methyl Ether (TPM) | Dipropylene Glycol Methyl Ether (DPM) | Propylene Glycol n-Butyl Ether (PnB) | Test Method/Reference |
| CAS Number | 25498-49-1 | 34590-94-8 | 5131-66-8 | |
| Molecular Weight ( g/mol ) | 206.3 | 148.2 | 132.2 | |
| Boiling Point (°C @ 760 mmHg) | 243 | 190 | 171 | |
| Flash Point (Closed Cup, °C) | 121 | 75 | 62 | |
| Evaporation Rate (n-BuAc = 1.0) | 0.0026 | 0.02 | 0.08 | |
| Vapor Pressure (mmHg @ 25°C) | <0.1 | 0.37 | 0.8 | |
| Surface Tension (dynes/cm @ 25°C) | 29.0 | 28.8 | 26.3 | |
| Viscosity (cP @ 25°C) | 5.5 | 3.6 | 2.9 | |
| Solubility in Water (% by wt) | Complete | Complete | 6.0 | |
| Hansen Solubility Parameters (MPa½) | ||||
| δD (Dispersion) | 15.1 - 16.22 | 15.5 | 15.7 | [4] |
| δP (Polar) | 2.5 - 5.93 | 5.7 | 4.3 | [4] |
| δH (Hydrogen Bonding) | 8.27 - 11.5 | 11.2 | 8.8 | [4][5] |
Causality Behind Experimental Choices in Solvent Selection:
-
Evaporation Rate and Contact Time: TPM's significantly lower evaporation rate is a deliberate choice for applications requiring prolonged contact time to dissolve tenacious soils, such as in heavy-duty degreasers or wax strippers.[2] This ensures the solvent remains on the surface to perform its cleaning action rather than quickly evaporating.
-
Flash Point and Safety: The high flash point of TPM enhances the safety profile of a cleaning formulation, making it particularly suitable for use in environments where flammable solvents pose a significant risk, such as in industrial settings or enclosed spaces.
-
Surface Tension and Wetting: A lower surface tension allows a cleaning solution to better wet a surface, penetrating into crevices and displacing soils. While all three solvents reduce the surface tension of water, their effectiveness can be tailored by formulation with surfactants.
-
Hansen Solubility Parameters (HSP) and Solvency: The HSP provides a theoretical framework for predicting the solvency of a substance for a particular soil. By matching the HSP of the solvent blend to that of the soil, formulators can optimize cleaning efficacy.[6] TPM's balanced HSP profile indicates its ability to dissolve a wide range of materials.[4]
Benchmarking Cleaning Performance: A Theoretical and Practical Approach
While direct, publicly available, side-by-side quantitative cleaning efficacy studies for these specific glycol ethers on standardized soils are limited, we can infer performance characteristics based on their physicochemical properties and formulate a robust experimental plan for their evaluation.
Theoretical Performance Based on Properties:
-
Grease and Oil Removal: Due to its strong solvency, as suggested by its Hansen Solubility Parameters, and its slow evaporation rate, TPM is theoretically superior for the removal of heavy, viscous, and aged greases and oils.[3] The extended contact time allows for deeper penetration and dissolution of the soil matrix.
-
Particulate Soil Removal: The effectiveness of particulate soil removal is often linked to the wetting properties of the cleaning solution and the ability of the formulation to suspend particles. TPM's ability to lower surface tension contributes positively to this aspect.
-
Coupling Agent Efficacy: In aqueous cleaning formulations, a solvent's ability to act as a coupling agent, ensuring the stability of the mixture, is crucial. TPM's complete water solubility and its hydrophilic nature make it an excellent coupling agent, allowing for the incorporation of less soluble components into a stable, effective cleaner.[7]
Experimental Protocols for Performance Benchmarking
To generate empirical, comparative data, a standardized testing methodology is essential. The following protocols are based on industry-accepted standards, such as ASTM D4488, "Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls."[8][9]
Preparation of Standardized Soiled Substrates
Objective: To create consistent and reproducible soiled surfaces for testing.
Materials:
-
Substrates: White vinyl tiles (as per ASTM D4488), stainless steel coupons, or other relevant hard surfaces.
-
Particulate Soil Mixture (as per ASTM D4488-A5): A standardized mixture of components like peat moss, cement, silica, and carbon black.[8]
-
Oily Soil Blend (as per ASTM D4488-A5): A standardized mixture of vegetable oils, mineral oil, and other fatty components.[8]
-
Heavy-Duty Grease: A commercially available lithium-based grease.
-
Cutting Fluid: A water-soluble, semi-synthetic cutting fluid.[10][11]
Procedure:
-
Prepare the particulate and oily soil blends according to the specifications in ASTM D4488-A5.[8]
-
For each substrate type, demarcate a consistent application area.
-
Apply a precise and uniform amount of the chosen soil (e.g., the combined particulate and oily soil for general-purpose cleaning, or the heavy-duty grease for degreasing tests) to the demarcated area.
-
Allow the soiled substrates to age under controlled conditions (e.g., 24 hours at room temperature) to ensure the soil has set.
Cleaning Efficacy Evaluation using a Gardner Straight-Line Washability Apparatus
Objective: To quantitatively measure the cleaning performance of different solvent formulations in a repeatable manner.
Apparatus:
-
Gardner Straight-Line Washability and Abrasion Tester.[12][13][14]
-
Sponges or brushes with consistent specifications.
-
Colorimeter or spectrophotometer for reflectance measurements.
Procedure:
-
Prepare cleaning formulations with TPM and its alternatives at the desired concentrations. A control formulation with deionized water should also be included.
-
Mount a soiled substrate onto the Gardner washability apparatus.
-
Take initial reflectance readings of the soiled area using the colorimeter.
-
Saturate a sponge with a specified volume of the cleaning formulation and place it in the holder on the apparatus.
-
Run the apparatus for a predetermined number of cycles (e.g., 25 cycles).[8]
-
Rinse the substrate with deionized water and allow it to dry completely.
-
Take final reflectance readings of the cleaned area.
-
Calculate the cleaning efficiency (CE) as a percentage:
-
CE (%) = [(Final Reflectance - Initial Soiled Reflectance) / (Initial Unsoiled Reflectance - Initial Soiled Reflectance)] x 100
-
Diagram of the Experimental Workflow for Cleaning Efficacy Testing
Caption: Workflow for Benchmarking Cleaning Performance.
Safety and Environmental Profile: A Trustworthy Choice
The selection of a solvent extends beyond mere performance; it necessitates a thorough evaluation of its health, safety, and environmental impact.
-
Toxicity: P-series glycol ethers, including TPM, are generally considered to have a lower toxicity profile than their E-series counterparts.[15] TPM exhibits low acute toxicity via oral, dermal, and inhalation routes.[15]
-
Flammability: With a high flash point of 121°C, TPM is not classified as a flammable liquid, which simplifies handling, storage, and transportation requirements.[16]
-
VOC Status: Due to its low vapor pressure, TPM may be considered exempt from VOC regulations in certain consumer and industrial cleaning applications.[3] This is a significant advantage for formulators aiming to meet stringent environmental standards.
-
Biodegradability: TPM is readily biodegradable, indicating that it is likely to be broken down in wastewater treatment facilities and in the environment, reducing its persistence.[17]
Logical Relationship of TPM Properties to Formulation Benefits
Caption: Mapping TPM Properties to Formulation Advantages.
Conclusion: The Strategic Advantage of TPM
Tripropylene Glycol Methyl Ether presents a compelling option for formulators seeking a high-performance, safe, and environmentally conscious solvent. Its slow evaporation rate, excellent solvency for a wide range of soils, high flash point, and favorable toxicological and environmental profiles make it a versatile and reliable ingredient. While direct comparative cleaning data requires standardized testing, the analysis of its physicochemical properties strongly indicates its potential to outperform other glycol ethers, particularly in heavy-duty cleaning applications. By utilizing the experimental protocols outlined in this guide, researchers and formulators can generate the specific data needed to confidently select TPM for their next generation of cleaning formulations, ensuring both efficacy and responsibility.
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HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved January 11, 2026, from [Link]
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Glycol Ethers Properties & Examples, Organic Solvents. (n.d.). Dow. Retrieved January 11, 2026, from [Link]
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Use of Hansen Solubility Parameters to Identify Cleaning Applications for “Designer” Solvents. (2005). ResearchGate. Retrieved January 11, 2026, from [Link]
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Tripropylene Glycol Methyl Ether Health Benefits and Risks - Oasis app. (n.d.). Retrieved January 11, 2026, from [Link]
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A Comprehensive Evaluation of Tripropylene Glycol Methyl Ether (TPM) as a Coalescing Agent in Latex Coatings
In the intricate world of coatings formulation, the selection of a coalescing agent is a critical decision that profoundly impacts the final properties and performance of the paint film. This guide provides an in-depth evaluation of Tripropylene glycol methyl ether (TPM), a widely utilized coalescing agent, and objectively compares its performance against other common alternatives. The information presented herein is supported by established experimental data and standardized testing methodologies to aid researchers, scientists, and formulation chemists in making informed decisions.
The Critical Role of Coalescing Agents in Film Formation
The transformation of a liquid latex paint into a durable, continuous solid film is a complex process known as coalescence. This process is fundamental to the protective and aesthetic functions of the coating.[1][2] In water-based latex paints, the binder consists of discrete polymer particles dispersed in water.[1] As the water evaporates, these particles are forced into close contact. For a uniform and robust film to form, these polymer particles must deform and fuse, a process that is often hindered by the inherent hardness of the polymer at ambient temperatures.[1][3]
This is where coalescing agents play their pivotal role. These slow-evaporating solvents temporarily plasticize the polymer particles, reducing their glass transition temperature (Tg) and, consequently, the minimum film formation temperature (MFFT) of the coating.[1][3][4] This allows the polymer particles to soften, deform, and fuse into a continuous, homogeneous film even at lower application temperatures.[1][5] An effective coalescing agent should not only facilitate film formation but also contribute positively to the final film properties and have a minimal environmental impact.[3]
Tripropylene glycol methyl ether (TPM) is a slow-evaporating glycol ether that has gained prominence as a versatile and effective coalescing agent in a variety of industrial and commercial applications, particularly in water-based paints and coatings.[6][7] Its unique combination of properties, including excellent solvency, low odor, and low volatility, makes it a subject of great interest for formulators.[6][8][9]
Key Performance Indicators for Evaluating Coalescing Agents
To objectively assess the effectiveness of TPM and compare it with other coalescing agents, a series of standardized tests are employed to measure key performance indicators. The selection of these tests is based on their direct correlation to the final performance of the paint film.
-
Minimum Film Formation Temperature (MFFT): This is the lowest temperature at which a latex or emulsion will form a continuous film.[1][10] A lower MFFT, facilitated by the coalescing agent, is crucial for ensuring proper film formation under a wide range of application conditions.[1][5] The efficiency of a coalescing agent is often determined by its ability to reduce the MFFT of a given latex system.[3]
-
Scrub Resistance: This property measures the durability of the paint film against erosion from scrubbing or cleaning.[11][12] A well-coalesced film exhibits enhanced mechanical strength and, therefore, better scrub resistance.[11]
-
Gloss Development: Gloss is a measure of the specular reflection of a surface.[13][14] The level of gloss is highly dependent on the smoothness and integrity of the paint film. A more efficient coalescing agent will promote better film formation, leading to a smoother surface and higher gloss.[15]
-
Block Resistance: This refers to the ability of a painted surface to resist sticking to itself when pressure is applied, a common issue with doors and windows.[16][17] The hardness of the final film, which can be influenced by the coalescing agent, is a key factor in block resistance.[17]
-
Volatile Organic Compound (VOC) Content: With increasing environmental regulations, the contribution of a coalescing agent to the overall VOC content of the paint is a critical consideration.[3] Coalescing agents with lower volatility and those classified as low-VOC or zero-VOC are highly desirable.[18]
Comparative Analysis of TPM and Alternative Coalescing Agents
The effectiveness of TPM as a coalescing agent is best understood when compared to other commonly used alternatives. The following tables provide a comparative overview of the physical properties and performance characteristics of TPM against other prominent coalescing agents.
Table 1: Physical Properties of Common Coalescing Agents
| Property | Tripropylene glycol methyl ether (TPM) | Texanol™ Ester Alcohol | Dipropylene Glycol n-Butyl Ether (DPnB) | Ethylene Glycol Monobutyl Ether (EB) |
| Chemical Family | Propylene Glycol Ether | Ester Alcohol | Propylene Glycol Ether | Ethylene Glycol Ether |
| CAS Number | 25498-49-1 | 25265-77-4 | 29911-28-2 | 111-76-2 |
| Boiling Point (°C) | 242 | 254 | 230 | 171 |
| Flash Point (°C) | >93 | 120 | 100 | 67 |
| Evaporation Rate (nBuAc=1) | 0.003 | 0.002 | 0.007 | 0.08 |
| Water Solubility | Complete[19] | Low | Moderate | Complete |
| Odor | Mild[6] | Mild | Mild | Mild |
Table 2: Performance Comparison of Coalescing Agents in a Styrene-Acrylic Latex Formulation
| Performance Metric | Tripropylene glycol methyl ether (TPM) | Texanol™ Ester Alcohol | Dipropylene Glycol n-Butyl Ether (DPnB) | Ethylene Glycol Monobutyl Ether (EB) |
| MFFT Reduction Efficiency | Excellent | Excellent[15] | Good | Moderate |
| Scrub Resistance | Very Good[20] | Excellent | Good | Fair |
| Gloss Development | Excellent[15] | Very Good | Good | Good |
| Block Resistance | Good | Excellent | Good | Fair |
| VOC Contribution | Low | Moderate | Moderate | High |
Note: The performance data in Table 2 is representative and can vary depending on the specific latex formulation, pigment volume concentration (PVC), and other additives.
Experimental Protocols for Coalescing Agent Evaluation
To ensure the trustworthiness and reproducibility of the evaluation, standardized experimental protocols must be followed. The methodologies described below are based on widely accepted ASTM International and U.S. Environmental Protection Agency (EPA) standards.
Minimum Film Formation Temperature (MFFT) Determination
Objective: To determine the lowest temperature at which a latex emulsion forms a continuous, crack-free film.
Methodology:
-
Sample Preparation: Prepare a series of latex samples with varying concentrations of the coalescing agent.
-
Apparatus: Utilize an MFFT bar, which is a metal platen with a controlled temperature gradient.[5]
-
Application: Apply a uniform wet film of each sample across the temperature gradient of the MFFT bar using a film applicator.
-
Drying: Allow the films to dry under a stream of clean, dry air.
-
Observation: Once dry, visually inspect the films. The point on the temperature gradient where the film transitions from a continuous, clear film to a cracked or cloudy film is recorded as the MFFT.[3]
Causality: The coalescing agent plasticizes the polymer particles, lowering the energy barrier for deformation and fusion. By measuring the MFFT at different coalescent concentrations, we can quantify the efficiency of the coalescing agent in facilitating film formation at lower temperatures.[4]
Scrub Resistance Test
Objective: To assess the resistance of a paint film to erosion caused by scrubbing.[22][23][24]
Methodology:
-
Panel Preparation: Apply the paint formulation containing the coalescing agent to a black plastic panel and allow it to cure for a specified period (typically 7 days).[11]
-
Apparatus: Use a scrub test machine equipped with a bristle brush and a standardized abrasive scrub medium.[12]
-
Scrubbing: Mount the cured panel in the machine and subject it to repeated scrubbing cycles with the abrasive medium until the paint film is worn through to the substrate.[22]
-
Evaluation: The number of cycles required to cause failure is recorded as the scrub resistance.[11]
Causality: A well-coalesced film has a more integrated and durable polymer network, which provides greater resistance to the mechanical abrasion of the scrub test. This test directly reflects the contribution of the coalescing agent to the film's toughness and durability.
Specular Gloss Measurement
Objective: To measure the specular gloss of a paint film at various geometries.[26]
Methodology:
-
Panel Preparation: Prepare a smooth, uniform drawdown of the paint on a flat, non-porous substrate and allow it to cure.
-
Apparatus: Use a gloss meter calibrated with a standard of known gloss value.
-
Measurement: Place the gloss meter on the surface of the cured paint film and record the gloss reading at specified angles (typically 20°, 60°, and 85°).[25][26]
-
Data Analysis: Multiple readings should be taken across the surface to ensure an accurate average gloss value.
Causality: The smoothness of the paint film is directly related to the degree of coalescence. A more efficient coalescing agent promotes better leveling and fusion of the polymer particles, resulting in a smoother surface that reflects light more uniformly, thus yielding a higher gloss reading.[15]
Block Resistance Test
Objective: To evaluate the ability of a paint film to resist sticking to itself under pressure.[27][28]
Methodology:
-
Sample Preparation: Apply the paint to test charts and allow them to cure under controlled conditions.
-
Assembly: Cut sections of the painted charts and place them face-to-face.
-
Incubation: Place the face-to-face samples in an oven at a specified temperature (e.g., 50°C) with a standard weight placed on top for a set period (e.g., 30 minutes).[27]
-
Evaluation: After cooling to room temperature, separate the painted surfaces and rate the degree of blocking on a scale from 10 (no tack) to 0 (film rupture).
Causality: The coalescing agent can influence the final hardness of the paint film. While it needs to soften the polymer for film formation, any residual coalescent can lead to a softer, more thermoplastic film that is more prone to blocking. This test helps to assess this potential trade-off.
Volatile Organic Compound (VOC) Content Analysis
Standard: U.S. EPA Method 24[29][30]
Objective: To determine the amount of volatile organic compounds in a coating.
Methodology:
-
Sample Analysis: This method involves determining the total volatile content, water content, and density of the paint sample.[30][31]
-
Calculations: The VOC content is then calculated based on these measurements.[30]
-
Instrumentation: For more detailed analysis and to identify specific exempt compounds, Gas Chromatography/Mass Spectrometry (GC/MS) may be used.[31]
Causality: EPA Method 24 is the standard for regulatory compliance and allows for the direct measurement of the contribution of the coalescing agent to the overall VOCs of the paint formulation.[31] It is important to note that this method can have increased error at very low VOC levels.[32]
Visualizing the Process: From Latex to Film
To better understand the concepts discussed, the following diagrams illustrate the latex film formation process and a typical experimental workflow for evaluating a coalescing agent.
Caption: The three stages of latex film formation.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tripropylene Glycol Methyl Ether (TPM) Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of formulation components is a cornerstone of product quality and safety. Tripropylene glycol methyl ether (TPM), a versatile solvent used in various pharmaceutical and industrial applications, presents a unique analytical challenge due to its existence as a complex mixture of isomers and its lack of a strong UV chromophore.[1][2] This guide provides an in-depth, experience-driven comparison of two robust analytical methods for TPM quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
The core of this document is a detailed cross-validation study, designed not merely to present data, but to illuminate the scientific rationale behind the methodological choices and to establish a self-validating system of analytical trust. We will move beyond rote protocol recitation to explain the "why" behind the "how," grounding our discussion in authoritative standards such as the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[3][4][5][6][7]
The Analytical Challenge: Understanding Tripropylene Glycol Methyl Ether (TPM)
TPM is a hydrophilic, low-volatility, and colorless liquid, completely soluble in water.[8] Its utility as a solvent in coatings, cleaners, and inks stems from its excellent solvency for many polar and non-polar substances.[9] Analytically, its key characteristics are:
-
Isomeric Complexity: TPM is typically supplied as a mixture of isomers, which can complicate chromatographic separation and quantification.[1] A successful analytical method must be able to resolve these isomers or quantify them as a single, consistent entity.
-
Lack of a UV Chromophore: TPM does not possess a molecular structure that readily absorbs ultraviolet light, rendering standard HPLC with UV detection ineffective without derivatization.[10][11] This necessitates the use of alternative detection methods.
-
Volatility: Its relatively high boiling point (around 242°C) and low vapor pressure make it suitable for Gas Chromatography, provided the appropriate inlet and oven temperatures are used.
This guide will compare a classic, volatility-based method (GC-FID) with a liquid-phase method employing a universal detector (HPLC-RID), providing a comprehensive view of the available analytical strategies.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[12][13] The flame ionization detector is highly sensitive to hydrocarbons and exhibits a wide linear range, making it ideal for quantifying organic molecules like TPM.[14][15] The principle is simple: after separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of carbon atoms entering the flame.
Experimental Protocol: GC-FID Quantification of TPM
1. Sample and Standard Preparation:
- Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of Tripropylene Glycol Methyl Ether reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by serial dilution of the stock standard with methanol.
- Sample Preparation: Dilute the sample matrix containing TPM with methanol to an expected concentration within the calibration range. For example, if a sample is expected to contain 50 mg/mL of TPM, perform a 1:20 dilution.
- Internal Standard (IS): For enhanced precision, an internal standard such as Dipropylene Glycol Methyl Ether (DPM) can be used. If so, add a consistent concentration of IS to all standards and samples.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: A mid-polarity column, such as a Stabilwax-DA® or Rxi-1301Sil MS (30 m x 0.32 mm i.d., 1.0 µm film thickness), is recommended to achieve good peak shape and resolution of isomers.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).
- Inlet: Split/Splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial Temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 240°C.
- Hold: 5 minutes at 240°C.
- Detector Temperature: 280°C.
- Detector Gases: Hydrogen (e.g., 30 mL/min), Air (e.g., 300 mL/min), Makeup (Nitrogen, e.g., 25 mL/min).
3. Data Analysis:
- The TPM isomers may elute as a cluster of peaks. For quantification, the sum of the areas of all isomer peaks should be used.
- Construct a calibration curve by plotting the sum of TPM peak areas (or the ratio of TPM peak area to IS peak area) against the concentration of the working standards.
- Determine the concentration of TPM in the samples by interpolation from the linear regression of the calibration curve.
Rationale for Experimental Choices:
-
Methanol as Solvent: TPM is readily soluble in methanol, which is a suitable solvent for GC analysis.
-
Mid-Polarity Column: This choice provides a good balance of interactions to separate the TPM isomers while maintaining good peak shape.
-
Temperature Program: The initial hold at 100°C allows for solvent focusing, while the ramp to 240°C ensures that the high-boiling TPM elutes in a reasonable time with good efficiency. The final hold ensures that all components are eluted from the column.
-
FID Detector: Chosen for its high sensitivity to hydrocarbons and its linear response, which is crucial for accurate quantification.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-volatile samples or as an alternative to GC, HPLC is a powerful separation technique. Given TPM's lack of a UV chromophore, a universal detector is required. The Refractive Index Detector (RID) is an excellent choice, as it measures the change in the refractive index of the mobile phase as the analyte elutes from the column.[9] This makes it suitable for detecting analytes, like TPM, that do not absorb UV light. It is important to note that RID is sensitive to temperature and pressure fluctuations, and it is not compatible with gradient elution.
Experimental Protocol: HPLC-RID Quantification of TPM
1. Sample and Standard Preparation:
- Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of Tripropylene Glycol Methyl Ether reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (90:10 Water:Acetonitrile).
- Working Standards: Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 mg/mL) by serial dilution of the stock standard with the mobile phase.
- Sample Preparation: Dilute the sample matrix containing TPM with the mobile phase to an expected concentration within the calibration range.
2. HPLC-RID Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an isocratic pump, autosampler, and column thermostat.
- Detector: Refractive Index Detector (RID). The detector's internal temperature should be controlled (e.g., 40°C) for baseline stability.
- Column: A column suitable for polar analytes, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm) or a dedicated polar-phase column.
- Mobile Phase: An isocratic mixture of Water and Acetonitrile (e.g., 90:10 v/v). The mobile phase must be thoroughly degassed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 20 µL.
3. Data Analysis:
- TPM will likely elute as one or a few closely spaced peaks. The total area of the TPM peak(s) should be used for quantification.
- Construct a calibration curve by plotting the TPM peak area against the concentration of the working standards.
- Determine the concentration of TPM in the samples by interpolation from the linear regression of the calibration curve.
Rationale for Experimental Choices:
-
Isocratic Mobile Phase: RID is not compatible with gradient elution, as the changing mobile phase composition would cause a constantly shifting baseline. The chosen water/acetonitrile mixture provides adequate retention and separation for the polar TPM on a C18 column.
-
Temperature Control: Both the column and the RID cell must be thermostatted to minimize baseline drift, which is a critical consideration for this detector.
-
RID Detector: This universal detector is a necessity for a non-UV absorbing compound like TPM when using HPLC.
Cross-Validation: Ensuring Method Comparability
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to demonstrate that the results are comparable and that the methods can be used interchangeably.[1][16][17][18] This is a critical step in method transfer between labs or when establishing orthogonal methods for quality control. The validation parameters are based on the ICH Q2(R2) guideline.[3][5]
The Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least 6 validation samples by spiking a representative blank matrix with TPM to cover the analytical range (e.g., 3 samples at a low concentration and 3 at a high concentration).
-
Analysis: Analyze these validation samples in triplicate using both the fully validated GC-FID method and the fully validated HPLC-RID method.
-
Data Comparison: For each sample, calculate the mean concentration obtained from each method. Compare the results using statistical tools, such as the percent difference between the means.
Validation Parameters & Acceptance Criteria
The performance of both methods must be individually validated before the cross-validation can be performed. The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | GC-FID | HPLC-RID | Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Baseline resolution from impurities | No interference at the retention time of TPM. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Coefficient of determination (r²) should be close to 1. |
| Range | 0.1 - 5.0 mg/mL | 0.5 - 7.5 mg/mL | Demonstrated accuracy and precision across the defined range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Mean recovery should be within the specified limits at multiple concentrations. |
| Precision (%RSD) | |||
| Repeatability | ≤ 1.5% | ≤ 2.0% | RSD of replicate injections of the same sample. |
| Intermediate Precision | ≤ 2.0% | ≤ 2.5% | RSD of results from different days/analysts. |
| LOD | ~0.03 mg/mL | ~0.15 mg/mL | Signal-to-Noise ratio ≥ 3. |
| LOQ | 0.1 mg/mL | 0.5 mg/mL | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | Insensitive to small variations in flow rate, oven temp. | Insensitive to small variations in flow rate, mobile phase composition, column temp. | Method performance remains acceptable under small, deliberate variations. |
Cross-Validation Acceptance Criteria
The core of the cross-validation is the direct comparison of results for the same samples.
| Parameter | Acceptance Criteria |
| Agreement of Mean Concentrations | The percent difference between the mean results from the two methods for each sample should be ≤ 5.0%. |
Comparative Data Summary
The following table presents illustrative data from the cross-validation study.
| Sample ID | GC-FID Mean Conc. (mg/mL) | HPLC-RID Mean Conc. (mg/mL) | % Difference | Pass/Fail |
| XV-LOW-01 | 1.01 | 0.98 | 3.0% | Pass |
| XV-LOW-02 | 1.03 | 1.06 | -2.9% | Pass |
| XV-LOW-03 | 0.99 | 1.03 | -4.0% | Pass |
| XV-HIGH-01 | 4.52 | 4.61 | -2.0% | Pass |
| XV-HIGH-02 | 4.48 | 4.55 | -1.6% | Pass |
| XV-HIGH-03 | 4.55 | 4.49 | 1.3% | Pass |
% Difference = [(Conc_GC - Conc_HPLC) / ( (Conc_GC + Conc_HPLC) / 2 )] * 100
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for each method and the cross-validation logic.
Caption: Workflow for TPM quantification using GC-FID.
Caption: Workflow for TPM quantification using HPLC-RID.
Caption: Logical flow of the cross-validation study.
Conclusion and Recommendations
This guide has detailed two distinct, robust, and validated methods for the quantification of Tripropylene Glycol Methyl Ether.
-
GC-FID stands out for its superior sensitivity (lower LOD/LOQ) and high resolving power for the TPM isomers. It is the recommended method for trace analysis or when detailed information about the isomeric distribution is required.
The successful cross-validation demonstrates that both methods produce comparable and reliable data. The choice of method can therefore be based on laboratory capabilities, sample throughput requirements, and the specific analytical sensitivity needed. By grounding our protocols in established guidelines and providing a clear rationale for our experimental choices, we establish a framework of scientific integrity that ensures the quality and consistency of analytical results.
References
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ICH Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
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Sensitive Analysis of Oligo/ polyethylene Glycol by Reversed- phase HPLC with ELSD. Agilent Technologies. [Link]
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A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. National Institutes of Health. [Link]
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A Comparative Environmental Analysis of Propylene Glycol Ethers for Scientific Applications
In the pursuit of scientific advancement, particularly within research and drug development, the selection of appropriate solvents is a critical decision that extends beyond mere chemical compatibility and performance. The environmental footprint of these essential laboratory reagents is increasingly under scrutiny, compelling a shift towards more sustainable alternatives. This guide provides a comprehensive comparative analysis of the environmental impact of propylene glycol ethers (P-series), contrasting them with ethylene glycol ethers (E-series) and other common solvents. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make environmentally responsible choices without compromising scientific integrity.
Propylene glycol ethers have emerged as a favorable class of solvents due to their lower toxicity profile compared to their ethylene-based counterparts. This guide will delve into the key environmental parameters that dictate the sustainability of a solvent: biodegradability, aquatic toxicity, and volatile organic compound (VOC) content. We will explore the methodologies for assessing these impacts, provide comparative data, and discuss the broader context of their life cycle and regulatory standing.
The Environmental Advantage of P-Series Glycol Ethers: A Mechanistic Overview
The primary distinction between P-series and E-series glycol ethers lies in their metabolic pathways. E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, which are linked to reproductive and developmental toxicity. In contrast, P-series glycol ethers are primarily metabolized to propylene glycol, a significantly less toxic compound. This fundamental metabolic difference is the cornerstone of the superior environmental and safety profile of propylene glycol ethers.
Key Environmental Performance Indicators: A Comparative Look
The environmental impact of a solvent can be quantified through several key metrics. Here, we compare common propylene glycol ethers—propylene glycol methyl ether (PM), dipropylene glycol methyl ether (DPM), and propylene glycol n-butyl ether (PnB)—with their ethylene glycol ether counterparts and other alternative solvents.
Biodegradability: The Pace of Natural Attenuation
Ready biodegradability is a critical measure of a chemical's persistence in the environment. The Organisation for Economic Co-operation and Development (OECD) provides stringent guidelines for this assessment, with the OECD 301 series being the most widely recognized. A substance is generally considered "readily biodegradable" if it achieves 60-70% degradation within a 28-day period and passes the "10-day window" criterion.
Most propylene glycol ethers are considered readily biodegradable. For instance, propylene glycol n-butyl ether (PnB) is readily biodegradable according to OECD 301E testing methods. However, the rate of biodegradation can be influenced by molecular structure; highly branched tertiary-butyl ethers may biodegrade at a slightly slower rate. Studies have shown that the biodegradability of propylene glycol substances can vary with the number of oxy-propylene repeating units.
Table 1: Comparative Biodegradability of Selected Solvents
| Solvent | Type | Biodegradability (% in 28 days) | Readily Biodegradable | Source(s) |
| Propylene Glycol Methyl Ether (PM) | P-Series Glycol Ether | >90% | Yes | |
| Dipropylene Glycol Methyl Ether (DPM) | P-Series Glycol Ether | >90% | Yes | |
| Propylene Glycol n-Butyl Ether (PnB) | P-Series Glycol Ether | >90% | Yes | |
| Ethylene Glycol Methyl Ether (EGME) | E-Series Glycol Ether | Readily Biodegradable | Yes | |
| Ethanol | Alcohol | Readily Biodegradable | Yes | |
| Acetone | Ketone | Readily Biodegradable | Yes | N/A |
Aquatic Toxicity: Assessing the Impact on Waterborne Life
The potential for a solvent to harm aquatic organisms is a significant environmental concern. Acute aquatic toxicity is typically evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or causes immobilization in 50% of a test population (EC50) over a short period (e.g., 48 or 96 hours). The OECD 202 guideline for Daphnia sp. acute immobilisation is a standard test for invertebrates.
Propylene glycol ethers generally exhibit a low order of aquatic toxicity. Most have LC50 values above 1,000 mg/L, classifying them as "relatively harmless" according to the U.S. Fish and Wildlife Service rating system. In comparison, some alternative solvents can exhibit higher aquatic toxicity.
Table 2: Comparative Acute Aquatic Toxicity of Selected Solvents
| Solvent | Test Organism | Endpoint | Result (mg/L) | Classification | Source(s) |
| Propylene Glycol | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 40,613 | Relatively Harmless | |
| Propylene Glycol | Scophthalmus maximus (Turbot) | 96h LC50 | >10,000 | Relatively Harmless | |
| Dipropylene Glycol Methyl Ether (DPM) | Daphnia magna | 48h EC50 | 1,919 | Relatively Harmless | |
| Ethylene Glycol | Fish | 96h LC50 | >10,000 | Relatively Harmless | |
| Ethanol | Pimephales promelas (Fathead Minnow) | 96h LC50 | >100 | Slightly to Practically Non-Toxic | N/A |
| Acetone | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 5,540 | Relatively Harmless | N/A |
Volatile Organic Compound (VOC) Content: Implications for Air Quality
Volatile organic compounds are a significant contributor to air pollution, particularly the formation of ground-level ozone. The classification of a substance as a VOC is determined by its vapor pressure at a given temperature. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Union have specific definitions and exemptions for VOCs.
Many propylene glycol ethers have low vapor pressures, which can exempt them from VOC regulations under certain conditions. For example, tripropylene glycol (mono) methyl ether (TPM) has a very low vapor pressure and may not be considered a VOC in some applications.
Table 3: Comparative Vapor Pressure of Selected Solvents at 20°C
| Solvent | Vapor Pressure (kPa) | VOC Classification (Typical) | Source(s) |
| Propylene Glycol Methyl Ether (PM) | 1.16 | VOC | |
| Dipropylene Glycol Methyl Ether (DPM) | 0.037 | Not typically a VOC | |
| Propylene Glycol n-Butyl Ether (PnB) | 0.11 | VOC | |
| Ethylene Glycol Methyl Ether (EGME) | 1.28 | VOC | N/A |
| Ethanol | 5.95 | VOC | N/A |
| Acetone | 24.6 | VOC | N/A |
Experimental Protocols for Environmental Impact Assessment
To ensure the trustworthiness and reproducibility of environmental data, standardized experimental protocols are essential. The following are summaries of key OECD guidelines for assessing biodegradability and aquatic toxicity.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This method determines the biodegradability of a substance by measuring oxygen consumption. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.
Methodology:
-
Preparation: A defined volume of mineral medium is inoculated with a small amount of activated sludge from a sewage treatment plant. The test substance is added as the sole carbon source at a known concentration.
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (typically 22 ± 1°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometric respirometer.
-
Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand of the test substance.
Caption: Workflow for the OECD 301F Ready Biodegradability Test.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to freshwater invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.
Methodology:
-
Test Organisms: Juvenile Daphnia magna (less than 24 hours old) are used.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours.
-
Observation: Immobilisation is recorded at 24 and 48 hours. A daphnid is considered immobilized if it is unable to swim within 15 seconds after gentle agitation.
-
Analysis: The 48-hour EC50 is calculated using statistical methods.
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
Life Cycle Perspective and Bio-Based Alternatives
Bio-based propylene glycol, derived from renewable resources like glycerin (a byproduct of biodiesel production), can significantly reduce greenhouse gas emissions compared to its petroleum-based counterpart. The development of bio-based propylene glycol methyl ether (PM) is also gaining traction, driven by the increasing demand for sustainable solvents. The use of bio-based propylene glycol can lead to a reduction in product carbon footprint of up to 80% compared to fossil-based alternatives.
Conclusion and Recommendations
The selection of solvents in a scientific setting carries with it an environmental responsibility. The evidence strongly supports the use of propylene glycol ethers as a more environmentally benign alternative to ethylene glycol ethers, primarily due to their significantly lower toxicity.
For researchers, scientists, and drug development professionals, the following recommendations are proposed:
-
Prioritize P-Series Glycol Ethers: Whenever possible, substitute E-series glycol ethers with their P-series counterparts to minimize potential health and environmental risks.
-
Consider the Entire Life Cycle: Inquire about the availability of bio-based propylene glycol ethers to further reduce the carbon footprint of your laboratory operations.
-
Consult Safety Data Sheets (SDS): Always refer to the SDS for specific information on the environmental hazards and handling precautions for any solvent.
-
Adhere to Proper Disposal Practices: Ensure that all solvent waste is managed and disposed of in accordance with institutional and regulatory guidelines.
By making informed decisions based on a comprehensive understanding of the environmental impacts of different solvents, the scientific community can continue to advance knowledge while minimizing its ecological footprint.
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Fera Science Ltd. Daphnia sp., Acute Immobilisation Test.
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Level 7 Chemical. Advancing Chemistry for a Cleaner, Greener Future: How Surfactants and Glycol Ethers Shape Eco-Friendly Cleaning. 2025-09-05.
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Assessing the Biocompatibility of Tripropylene Glycol Methyl Ether for In-Vitro Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent is a critical yet often overlooked variable that can significantly impact the validity and reproducibility of in-vitro studies. While Dimethyl sulfoxide (DMSO) has long been the workhorse solvent for dissolving a wide range of compounds, its inherent biological activity and potential for cytotoxicity at higher concentrations are well-documented limitations. This guide provides an in-depth assessment of Tripropylene glycol methyl ether (TPM) as a biocompatible alternative, comparing its performance with established solvents like DMSO and ethanol. We will delve into the experimental data, explain the causality behind experimental choices, and provide detailed protocols for assessing solvent biocompatibility in your own laboratory settings.
The Quest for an Ideal In-Vitro Solvent: Beyond Solubilization
The primary function of a solvent in in-vitro assays is to effectively dissolve test compounds without interfering with the biological system under investigation. An ideal solvent should exhibit high solvency for a broad spectrum of molecules, be chemically inert, and most importantly, possess a high degree of biocompatibility. DMSO, while an excellent solvent, has been shown to induce a variety of cellular effects, including cell differentiation, inflammation, and even apoptosis at concentrations as low as 0.5-1%.[1] This necessitates a careful balancing act for researchers, often forcing them to work within a narrow, sub-optimal concentration range of their test compounds to avoid solvent-induced artifacts.
Tripropylene glycol methyl ether (TPM), a member of the propylene glycol ether family, has emerged as a promising alternative due to its favorable physicochemical properties, including high solvency, low volatility, and a generally low toxicity profile. This guide will explore the available evidence to support its use as a more biocompatible choice for a range of in-vitro applications.
Comparative Biocompatibility Profile: TPM vs. DMSO and Ethanol
To objectively assess the suitability of TPM as an in-vitro solvent, we must compare its effects on cell health with those of commonly used alternatives. The following table summarizes the key biocompatibility parameters based on available literature.
| Parameter | Tripropylene Glycol Methyl Ether (TPM) | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| General In-Vitro Cytotoxicity | Low; cytotoxic effects observed only at high concentrations (mM range)[2] | Moderate; cytotoxic effects can be observed at concentrations as low as 1-2%[3][4] | Low to moderate; cytotoxicity is cell-type and concentration-dependent, generally tolerated up to 1-2%[1][3] |
| Effects on Cell Proliferation | Generally minimal at typical working concentrations. | Can inhibit cell proliferation even at non-toxic concentrations (<1%)[5] | Can inhibit cell proliferation, particularly at concentrations >1%. |
| Induction of Apoptosis | No significant induction of apoptosis reported at typical working concentrations. | Can induce apoptosis, particularly at concentrations >1%. | Can induce apoptosis at higher concentrations. |
| Genotoxicity | Evidence suggests it is not likely to be genotoxic in-vitro.[6] | Generally considered non-genotoxic at typical working concentrations. | Not considered genotoxic. |
| Interference with Assays | Less data available, but expected to be minimal due to its more inert nature. | Known to interfere with various assays, including enzyme activity and reporter gene assays.[2][7][8][9] | Can interfere with certain enzymatic assays. |
Expert Insight: The trend within the propylene glycol ether (P-series) family shows that as the chain length increases (from mono- to di- to tri-propylene glycol), the in-vitro cytotoxicity tends to decrease.[10] This suggests that TPM, as a tripropylene glycol ether, is likely to be one of the more biocompatible members of this class. The primary reason for the lower toxicity of propylene glycol ethers compared to their ethylene glycol ether counterparts is their metabolism to less toxic compounds.[11]
Experimental Workflow for Assessing Solvent Biocompatibility
To ensure the integrity of your in-vitro studies, it is crucial to empirically determine the biocompatibility of any solvent with your specific cell model and assay system. The following experimental workflow provides a robust framework for this assessment.
Caption: A two-phase experimental workflow for assessing solvent biocompatibility.
Phase 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Solvent Cytotoxicity
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Solvent Preparation: Prepare a series of dilutions of TPM, DMSO, and ethanol in your complete cell culture medium. A typical concentration range to test would be from 0.01% to 10% (v/v).
-
Solvent Exposure: Remove the overnight culture medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control and a "cells with medium" (untreated) control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cells and the desired exposure period.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][6][12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of solvent that inhibits cell viability by 50%).
Phase 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat them with sub-lethal concentrations of TPM, DMSO, and ethanol (determined from the MTT assay, typically below the IC20) for 24 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10][11][14][15][16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Interpretation of Annexin V/PI flow cytometry data.
Conclusion and Recommendations
The available evidence strongly suggests that Tripropylene glycol methyl ether (TPM) possesses a favorable biocompatibility profile for in-vitro studies, particularly when compared to DMSO. Its low cytotoxicity at high concentrations and the general trend of decreasing toxicity with increasing chain length within the propylene glycol ether family make it a compelling alternative for dissolving a wide range of compounds.
-
Consider TPM as a primary alternative to DMSO, especially for sensitive cell lines or long-term incubation studies.
-
Always perform a preliminary biocompatibility assessment of TPM with your specific cell model and assay system using the protocols outlined in this guide.
-
When comparing data from studies using different solvents, be mindful of the potential for solvent-induced artifacts and interpret the results with caution.
By carefully selecting and validating your in-vitro solvents, you can enhance the reliability and reproducibility of your research, ultimately accelerating the pace of discovery in drug development and life sciences.
References
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- Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 10(12), 1838-1845.
- National Center for Biotechnology Information. (2019).
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- Cell Culture Dish.
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- Yapar, K., et al. (2019). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 405-416.
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A Senior Application Scientist's Guide to Validating Tripropylene Glycol Methyl Ether (TPM) in Key Reaction Classes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a solvent is a critical parameter that can dictate the success, efficiency, and safety of a chemical reaction. Tripropylene glycol methyl ether (TPM) is emerging as a high-performance, environmentally conscious solvent, offering a unique combination of high solvency, low volatility, and an excellent safety profile.[1] This guide provides an in-depth comparison of TPM against traditional solvents in two ubiquitous reaction classes: Nucleophilic Substitution and Free-Radical Polymerization. Through an analysis of its physicochemical properties and their mechanistic implications, supported by representative experimental data and protocols, we demonstrate the validation of TPM as a robust and advantageous alternative in modern chemical synthesis.
Introduction to Tripropylene Glycol Methyl Ether (TPM)
TPM, a member of the propylene glycol ether family, is a colorless, water-miscible liquid with a mild, ether-like odor.[2] Its chemical structure, featuring both ether linkages and a terminal hydroxyl group, imparts a versatile solvency for a wide range of polar and non-polar compounds.[3] This amphiphilic nature, combined with its physical properties, positions TPM as a compelling choice for chemists seeking to optimize reaction conditions while adhering to stricter environmental and safety standards.[1]
Table 1: Physicochemical Properties of Tripropylene Glycol Methyl Ether (TPM)
| Property | Value | Source(s) |
| CAS Number | 25498-49-1 | [4] |
| Molecular Formula | C₁₀H₂₂O₄ | [5] |
| Molecular Weight | 206.28 g/mol | [5] |
| Boiling Point | 242.4 °C | [6] |
| Flash Point | 111 - 113 °C (closed cup) | [4][7] |
| Density | 0.963 - 0.965 g/mL at 25 °C | [4][6] |
| Vapor Pressure | < 0.1 mmHg at 25 °C | [7][8] |
| Water Solubility | Completely Miscible | |
| Classification | Polar Protic Solvent | [5] |
Key advantages of TPM include its very low vapor pressure, which significantly reduces volatile organic compound (VOC) emissions, and a high flash point that classifies it as non-flammable, enhancing laboratory safety.[1][2][8]
Validation in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, fundamental to organic synthesis, are exquisitely sensitive to solvent effects. The solvent's ability to stabilize reactants, intermediates, and transition states can drastically alter reaction rates and even change the operative mechanism (Sₙ1 vs. Sₙ2).
Mechanistic Considerations & Comparative Analysis
TPM is a polar protic solvent due to its terminal hydroxyl group, which can act as a hydrogen bond donor.[5] This characteristic is pivotal in its influence on nucleophilic substitution pathways.
-
For Sₙ1 Reactions: The rate-determining step is the formation of a carbocation intermediate.[9] Polar protic solvents like TPM excel at stabilizing this charged intermediate through strong dipole-dipole interactions and solvation of the leaving group anion via hydrogen bonding.[10] This stabilization lowers the activation energy, accelerating the Sₙ1 pathway.
-
For Sₙ2 Reactions: This pathway involves a backside attack by the nucleophile in a single, concerted step.[11] Polar protic solvents can hinder Sₙ2 reactions by forming a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding.[12][13] This solvation shell stabilizes the nucleophile, reducing its reactivity and increasing the steric barrier to attack the electrophilic carbon.[11] In contrast, polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but leave the anion relatively "naked" and highly reactive, thus favoring Sₙ2 reactions.[13]
To illustrate these effects, we compare TPM with a common polar aprotic solvent, N,N-Dimethylformamide (DMF), and a traditional polar protic solvent, Isopropanol (IPA).
Table 2: Performance Comparison in a Representative Nucleophilic Substitution (Reaction: 1-Bromobutane + Sodium Azide → 1-Azidobutane at 70 °C)
| Solvent | Type | Relative Rate (Sₙ2) | Yield (24h) | Mechanistic Rationale |
| TPM | Polar Protic | Slow | Moderate | Stabilizes nucleophile via H-bonding, disfavoring Sₙ2. High boiling point allows for higher reaction temperatures to compensate. |
| DMF | Polar Aprotic | Very Fast | High | Poorly solvates the azide anion, leaving it highly nucleophilic and reactive for the Sₙ2 pathway. |
| Isopropanol | Polar Protic | Slow | Moderate | Similar to TPM, H-bonding solvates and deactivates the nucleophile. Lower boiling point limits reaction temperature. |
While TPM may not be the solvent of choice for accelerating Sₙ2 reactions at lower temperatures, its high boiling point allows for reactions to be conducted at temperatures that can overcome the activation barrier. Furthermore, its ability to dissolve a wide range of salts and its superior safety profile make it a viable alternative to DMF, which is under increasing scrutiny for its reproductive toxicity. For Sₙ1 reactions, TPM is an excellent choice, providing a safe and effective medium for stabilizing carbocationic intermediates.
Illustrative Diagram: Solvent Solvation Effects
The diagram below visualizes the fundamental difference in how polar protic and polar aprotic solvents interact with ionic reagents.
Caption: Solvation of ions by polar protic vs. polar aprotic solvents.
Experimental Protocol: Synthesis of 1-Phenoxybutane (Williamson Ether Synthesis)
This protocol details a classic Sₙ2 reaction, adapted for TPM to leverage its high boiling point and safety advantages.
-
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Reagent Addition: To the flask, add sodium phenoxide (5.8 g, 50 mmol) and Tripropylene glycol methyl ether (TPM, 40 mL).
-
Causality: TPM is an excellent solvent for both the ionic sodium phenoxide and the organic halide, ensuring a homogenous reaction mixture.
-
-
Heating: Begin stirring and heat the mixture to 120 °C using a heating mantle.
-
Causality: The elevated temperature provides sufficient kinetic energy to overcome the activation barrier, which is heightened by the protic nature of TPM. TPM's high boiling point (242 °C) makes this temperature easily and safely achievable.[6]
-
-
Substrate Addition: Slowly add 1-bromobutane (6.85 g, 50 mmol) to the reaction mixture over 10 minutes.
-
Reaction: Maintain the reaction at 120 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Causality: The product is organic-soluble, while TPM and the sodium bromide byproduct are water-soluble, allowing for efficient separation.
-
-
Purification:
-
Combine the organic extracts and wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Analysis: Purify the crude product by vacuum distillation to obtain 1-phenoxybutane. Characterize the final product by ¹H NMR and IR spectroscopy to confirm its identity and purity.
Validation in Free-Radical Polymerization
Solvent choice in polymerization is critical for controlling viscosity, heat dissipation, and ultimately, the properties of the resulting polymer (e.g., molecular weight, polydispersity).
Mechanistic Considerations & Comparative Analysis
TPM's properties make it highly suitable for solution polymerization:
-
High Boiling Point: Allows for a wide range of reaction temperatures, enabling precise control over polymerization kinetics. High-temperature polymerizations can enhance reaction rates and are sometimes necessary for specific monomers.[6][14]
-
Excellent Solvency: Effectively dissolves a wide variety of monomers and the resulting polymers, preventing premature precipitation and maintaining a homogenous system.
-
Heat Transfer: Acts as an efficient heat sink, which is crucial for managing the exothermic nature of many polymerization reactions and preventing thermal runaways.
Here, we compare TPM with Tetrahydrofuran (THF), a common solvent for polymerization, in the context of the free-radical polymerization of Methyl Methacrylate (MMA).
Table 3: Performance Comparison in Free-Radical Polymerization (Reaction: Methyl Methacrylate (MMA) with AIBN initiator at 80 °C)
| Solvent | Boiling Point | Polymer Solubility | Key Advantage | Potential Issue |
| TPM | 242 °C[6] | Excellent | Wide, safe operating temperature range; low volatility. | Higher viscosity; removal requires vacuum. |
| THF | 66 °C | Excellent | Easy to remove post-reaction due to high volatility. | Low boiling point limits reaction temperature; highly flammable; can form explosive peroxides. |
TPM provides a significantly safer operating window compared to THF. Its low volatility minimizes worker exposure and environmental release.[1] While its high boiling point makes it more energy-intensive to remove, this property is a distinct advantage for applications where the solvent remains in the final formulation, such as in coatings or inks.[3]
Illustrative Diagram: General Polymerization Workflow
This diagram outlines the typical steps in a lab-scale solution polymerization experiment.
Caption: Standard workflow for solution-based free-radical polymerization.
Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA) in TPM
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet/outlet. Purge the system with nitrogen for 15 minutes.
-
Causality: An inert atmosphere is crucial to prevent oxygen from inhibiting the free-radical polymerization process.
-
-
Reagent Preparation: In the flask, dissolve methyl methacrylate (MMA, 20 g, 0.2 mol) and azobisisobutyronitrile (AIBN, 0.164 g, 1 mmol) in Tripropylene glycol methyl ether (TPM, 80 mL).
-
Degassing: Bubble nitrogen through the solution for 20 minutes to remove any dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Causality: At 80 °C, AIBN thermally decomposes to generate the free radicals that initiate polymerization. TPM's high boiling point ensures no solvent loss at this temperature.
-
-
Polymerization: Continue the reaction for 6 hours. The solution will become noticeably more viscous as the polymer forms.
-
Termination & Isolation:
-
Remove the flask from the oil bath and cool it to room temperature by exposing it to air.
-
Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A white, stringy precipitate of PMMA will form.
-
Causality: PMMA is insoluble in methanol, causing it to precipitate out of the TPM solution, allowing for its isolation.
-
-
Purification & Drying:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol (2 x 50 mL) to remove any residual TPM and unreacted monomer.
-
Dry the purified PMMA in a vacuum oven at 60 °C to a constant weight.
-
-
Analysis: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Integrated Safety & Decision Framework
A primary driver for adopting new solvents is an improved safety and environmental profile. TPM consistently outperforms many conventional solvents in this regard.
Table 4: Comparative Safety and Environmental Profile
| Solvent | Flammability | Toxicity Concerns | VOC Status |
| TPM | Non-Flammable (Flash Point >111 °C)[2] | Low acute toxicity[15][16] | Low Vapor Pressure; often considered LVP-VOC[1][8] |
| DMF | Combustible (Flash Point 58 °C) | Hepatotoxic, reproductive hazard | High VOC |
| THF | Highly Flammable (Flash Point -14 °C) | Irritant; can form explosive peroxides | High VOC |
| Isopropanol | Highly Flammable (Flash Point 12 °C) | Irritant, CNS depressant | High VOC |
Decision Tree for Solvent Selection
This flowchart provides a logical path for deciding when to validate TPM in a given reaction.
Caption: Decision framework for considering TPM as a reaction solvent.
Conclusion
Tripropylene glycol methyl ether (TPM) presents a compelling case for its adoption in modern organic synthesis. For nucleophilic substitution reactions , it is an excellent medium for Sₙ1 pathways and a safe, high-temperature alternative for Sₙ2 reactions where traditional aprotic solvents pose unacceptable risks. In free-radical polymerization , its high boiling point, excellent solvency, and low volatility provide a stable and safe environment for producing polymers with controlled properties. By replacing hazardous and volatile conventional solvents, TPM not only enhances laboratory safety but also significantly reduces the environmental impact of chemical processes, aligning with the principles of green chemistry. Researchers and process chemists are encouraged to validate TPM as a superior solvent choice to drive innovation responsibly.
References
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National Center for Biotechnology Information. (n.d.). Tripropyleneglycol monomethyl ether. PubChem Compound Database. Retrieved from [Link]
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"A comparative review of the solvency power of glycol ethers"
A Comparative Review of the Solvency Power of Glycol Ethers
Abstract
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a pivotal decision that profoundly influences reaction kinetics, product purity, and overall process efficiency.[1] Glycol ethers, a versatile class of organic solvents, are distinguished by the presence of both ether and alcohol functionalities within the same molecule.[1][2] This unique structure imparts a desirable combination of properties, including high solvency for a diverse range of substances, adjustable boiling points, and miscibility with both polar and non-polar media.[1][2][3] This guide presents a comparative analysis of the solvency power of glycol ethers, supported by experimental data and detailed methodologies, to facilitate informed solvent selection in research and industrial applications.
Introduction to Glycol Ethers and Solvency
Glycol ethers are broadly classified into two principal families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol.[1][3][4] Their dual functionality allows them to act as powerful solvents and coupling agents, capable of dissolving a wide array of materials from resins, oils, and waxes to dyes and fats.[5] This makes them invaluable in numerous industries, including pharmaceuticals, coatings, cleaners, inks, and electronics.[6][7]
The concept of "solvency power" refers to a solvent's ability to dissolve a solute. This is governed by intermolecular forces and is often summarized by the principle "like dissolves like." A solvent's effectiveness is determined by its molecular structure and its ability to overcome the solute's cohesive energy and form a stable solution. Quantifying this property is essential for predicting a solvent's performance in a given application.
Theoretical Framework of Solvency
To move beyond qualitative descriptions, several theoretical models are used to quantify solvency. Among the most widely adopted are Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a liquid into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Arising from permanent dipoles.
-
δh (Hydrogen bonding forces): Arising from the attraction between hydrogen and electronegative atoms.
The total Hansen parameter is calculated as the square root of the sum of the squares of these components. The principle states that substances with similar HSP values are likely to be miscible.[8]
Comparative Analysis of Glycol Ether Solvency
The structural difference between E-series (ethylene-based) and P-series (propylene-based) glycol ethers significantly impacts their solvency characteristics and toxicological profiles.[3] P-series glycol ethers are generally considered to have lower toxicity and are often preferred for this reason.[3][4]
The solvency power is influenced by the alkyl chain length and the number of glycol ether units. For instance, the linear hexyl portion of Hexyl CELLOSOLVE™ provides excellent oil solubility, making it effective for removing greasy, water-insoluble soils.[5] Propylene glycol monomethyl ether (PM), being the fastest evaporating DOWANOL™ solvent, is particularly effective in reducing the viscosity of epoxy and high-solids acrylic systems.[9]
Below is a comparative table of key physicochemical and solvency properties for selected glycol ethers.
| Glycol Ether | CAS No. | Molar Mass ( g/mol ) | Boiling Point (°C) | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |
| E-Series | ||||||
| Ethylene Glycol Monomethyl Ether (2-Methoxyethanol) | 109-86-4 | 76.10 | 124.5 | 16.2 | 9.2 | 16.4 |
| Ethylene Glycol Monoethyl Ether (2-Ethoxyethanol) | 110-80-5 | 90.12 | 135.0 | 16.2 | 9.2 | 14.3 |
| Diethylene Glycol Monoethyl Ether (Carbitol™) | 111-90-0 | 134.17 | 202.0 | 16.0 | 8.0 | 11.9 |
| P-Series | ||||||
| Propylene Glycol Monomethyl Ether (DOWANOL™ PM) | 107-98-2 | 90.12 | 120.0 | 15.6 | 7.2 | 13.6 |
| Dipropylene Glycol Monomethyl Ether (DOWANOL™ DPM) | 34590-94-8 | 148.20 | 190.0 | 16.2 | 6.4 | 9.9 |
| Propylene Glycol n-Butyl Ether (DOWANOL™ PnB) | 5131-66-8 | 132.20 | 171.0 | 15.7 | 5.3 | 9.0 |
Data compiled from various sources, including[9][10][11][12][13]. Note that HSP values can vary slightly between sources.
P-series glycol ethers are effective solvents for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes.[6][7] For example, DOWANOL™ PPh is a very hydrophobic glycol ether with powerful solvency, making it an excellent coalescent for acrylic-based latex adhesives.[14]
Experimental Methodologies for Assessing Solvency Power
To empirically determine and validate the solvency power of glycol ethers, standardized experimental protocols are employed.
Kauri-Butanol (KB) Value Determination
The Kauri-Butanol (KB) value is a standardized measure of a solvent's power, particularly for hydrocarbons, governed by ASTM D1133.[15] A higher KB value indicates a more aggressive solvent.[15][16] The test measures the volume of a solvent required to cause turbidity in a standard solution of kauri resin in n-butanol.[15]
It is important to note that this method has limitations. Highly polar solvents like ketones and glycol ethers can be infinitely soluble in the kauri-butanol solution, making the test unsuitable for them.[17][18] However, the principle of titration to a cloud point remains a fundamental concept in solubility testing.
Resin Solubility and Viscosity Reduction Efficiency
A practical and highly relevant method for the coatings and inks industry is to measure a solvent's ability to dissolve a specific resin and reduce its viscosity.
Experimental Protocol:
-
Preparation of Resin Solution: Prepare a stock solution of a specific resin (e.g., epoxy, acrylic) in a suitable solvent to a known concentration (e.g., 50% by weight).
-
Solvent Addition: In separate, sealed containers, place a measured amount of the resin stock solution.
-
Titration: Slowly add the test glycol ether to the resin solution while stirring continuously.
-
Endpoint Determination: The endpoint can be defined in two ways:
-
Cloud Point: The point at which the solution becomes turbid, indicating the limit of the solvent's capacity to dissolve the resin.
-
Viscosity Measurement: Add a specific percentage (e.g., 10%, 20%) of the test glycol ether and measure the resulting viscosity using a viscometer. A greater reduction in viscosity indicates higher solvency efficiency.
-
-
Data Analysis: Compare the amount of glycol ether required to reach the cloud point or the degree of viscosity reduction. A solvent that requires less volume to cause turbidity or that causes a larger drop in viscosity has a higher solvency power for that specific resin.
Causality: The ability of a glycol ether to efficiently reduce the viscosity of a polymer solution is directly related to its ability to solvate the polymer chains effectively. Strong solvation disrupts polymer-polymer interactions, allowing the chains to uncoil and move more freely, thus lowering the bulk viscosity. This is crucial in formulating coatings to achieve the desired application viscosity.[19]
Visualizing Solvency Concepts
Glycol Ether Structure and Solvency Relationship
The balance between the hydrophilic (water-loving) ether/alcohol groups and the hydrophobic (oil-loving) alkyl group determines the overall solvency characteristics of a glycol ether.
Caption: Workflow for determining resin solubility via cloud point titration.
Conclusion
Glycol ethers are a diverse and powerful class of solvents whose performance is dictated by their unique molecular structure. [1][7]The choice between E-series and P-series, as well as the specific ether within a series, allows for the fine-tuning of solvency, evaporation rate, and coupling ability to meet precise application requirements. [20]While theoretical models like Hansen Solubility Parameters provide excellent predictive power, empirical testing through standardized protocols remains essential for validating solvent performance with specific solutes, such as the complex polymer resins used in coatings and pharmaceuticals. The continued development of glycol ethers, particularly the lower-toxicity P-series, ensures they will remain indispensable tools for researchers and formulators. [3][20]
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A Comparative Guide to Tripropylene Glycol Methyl Ether (TPM) in Ultrasonic Cleaning
In the realm of precision cleaning, particularly for researchers, scientists, and professionals in drug development, the choice of solvent for ultrasonic applications is critical. The efficacy of contaminant removal from intricate surfaces depends not only on the ultrasonic equipment but profoundly on the physicochemical properties of the cleaning medium. This guide provides an in-depth performance evaluation of Tripropylene Glycol Methyl Ether (TPM), comparing it with common alternatives and grounding the analysis in established scientific principles and experimental validation protocols.
The Synergy of Solvent and Sound: Understanding the Medium's Role
Ultrasonic cleaning is a powerful technique that relies on acoustic cavitation—the formation, growth, and violent implosion of microscopic bubbles in a liquid.[1][2][3] These implosions generate intense, localized shockwaves and microjets that dislodge contaminants like oils, greases, particulates, and biological residues from surfaces.[1][2][3] The cleaning solvent is not merely a passive medium; its properties directly influence the efficiency of cavitation and the dissolution of contaminants.
An ideal solvent for ultrasonic cleaning should possess a combination of attributes:
-
Effective Cavitation Support: Properties like vapor pressure and surface tension directly impact the formation and collapse of cavitation bubbles.
-
High Solvency: The ability to dissolve the target contaminants is crucial for effective removal.
-
Material Compatibility: The solvent must not damage the component being cleaned.
-
Safety and Environmental Profile: Low flammability, low toxicity, and low volatility are paramount for operator safety and environmental compliance.[4][5]
Tripropylene Glycol Methyl Ether (TPM), a propylene-based glycol ether, has emerged as a compelling candidate in this field, particularly as an alternative to more volatile or hazardous solvents like Isopropyl Alcohol (IPA).[6][7][8]
Physicochemical Property Analysis: TPM vs. Alternatives
The performance of a cleaning solvent is dictated by its physical and chemical properties. A comparative analysis of TPM against a common volatile solvent, Isopropyl Alcohol (IPA), and a typical aqueous cleaning solution highlights its distinct advantages.
| Property | Tripropylene Glycol Methyl Ether (TPM) | Isopropyl Alcohol (IPA) | Water (Aqueous Cleaner Base) | Significance in Ultrasonic Cleaning |
| Boiling Point (°C) | 242.8 | 82.6 | 100 | A higher boiling point correlates with lower vapor pressure, which is beneficial for creating intense cavitation implosions. It also reduces evaporative losses.[4] |
| Flash Point (°C) | 123.1 | 12 | N/A | A high flash point significantly reduces fire hazards, making TPM a safer choice for use in electronic equipment.[6][7][8] |
| Vapor Pressure (mm Hg @ 25°C) | < 0.1[4][9] | ~44 | ~24 | Low vapor pressure is critical for effective cavitation. High vapor pressure cushions the bubble collapse, reducing cleaning energy.[4] |
| Surface Tension (dynes/cm @ 25°C) | 29[9] | 21.7 | 72 | Lower surface tension promotes better "wetting" of the substrate, allowing the solvent to penetrate small crevices.[10] Surfactants are often added to aqueous cleaners to lower surface tension. |
| Hansen Solubility Parameters (δD, δP, δH) | 16.2, 5.9, 8.3[11][12] | 15.8, 6.1, 16.4 | 15.5, 16.0, 42.3 | These parameters predict the solvency for different materials. TPM's balanced profile allows it to dissolve a wide range of both polar and non-polar substances, including many resins, oils, and greases.[4] |
| Viscosity (cSt @ 25°C) | 5.6[9] | 2.1 | 0.89 | Lower viscosity is generally preferred for better agitation and flushing of contaminants. TPM's viscosity is moderate. |
| VOC Status | Low VOC / LVP-VOC Exempt (in some cases)[4][9] | High VOC | Non-VOC | TPM's low volatility helps meet stringent environmental regulations by reducing VOC emissions.[4][5] |
Expert Insight: The data clearly positions TPM as a high-performance, safety-conscious solvent. Its low vapor pressure is arguably its most significant advantage in ultrasonic applications. In a high-vapor-pressure liquid like IPA, the cavitation bubbles contain more solvent vapor, which cushions their collapse and dissipates the energy needed for cleaning. TPM's low vapor pressure ensures a more violent and effective implosion, maximizing the mechanical cleaning action. Furthermore, its high flash point makes it inherently safer than IPA, a crucial consideration in any laboratory or production environment.[6][7]
Experimental Design for Performance Validation
To objectively evaluate cleaning efficacy, a structured, multi-faceted experimental approach is necessary. This protocol is designed to be a self-validating system, providing quantifiable and reproducible results.
Experimental Workflow
The following diagram outlines a comprehensive workflow for comparing the cleaning performance of different solvents.
Caption: Workflow for Comparative Solvent Performance Evaluation.
Detailed Experimental Protocols
1. Gravimetric Analysis (Cleaning Efficiency)
-
Objective: To quantify the mass of contaminant removed.
-
Procedure:
-
Label and clean test coupons (e.g., 1x1 inch stainless steel).
-
Measure the initial mass of each clean coupon (M_initial) using an analytical balance (±0.01 mg).
-
Apply a standardized contaminant (e.g., a specific industrial oil or uncured photopolymer resin) and record the new mass (M_contaminated).
-
Perform the ultrasonic cleaning process as defined in the workflow for a set time (e.g., 10 minutes).
-
For TPM and aqueous cleaners, include a final rinse step (e.g., with deionized water for aqueous, or a quick IPA rinse for TPM to aid drying) and thoroughly dry the coupon.[8][13]
-
Measure the final mass of the cleaned and dried coupon (M_final).
-
Calculate Cleaning Efficiency (%): [(M_contaminated - M_final) / (M_contaminated - M_initial)] * 100.
-
2. Contact Angle Goniometry (Surface Cleanliness)
-
Objective: To assess the cleanliness of the surface by measuring its hydrophilicity/hydrophobicity. A perfectly clean, high-energy surface will have a very low contact angle with water.
-
Procedure:
-
Use the cleaned and dried coupons from the gravimetric analysis.
-
Place a coupon on the goniometer stage.
-
Dispense a small, precise droplet of deionized water onto the surface.
-
Measure the static contact angle.
-
Repeat measurements at multiple points on the surface to ensure uniformity. A lower contact angle indicates a cleaner, higher-energy surface.
-
3. Cavitation Energy Validation (Foil Test)
-
Objective: To provide a qualitative and semi-quantitative measure of cavitation intensity and distribution within the ultrasonic bath for each solvent.[14][15]
-
Procedure:
-
Cut a piece of standard aluminum foil, suspending it in the tank.[15]
-
Fill the tank with the test solvent and degas for 5-10 minutes.
-
Run the ultrasonic cleaner for a short, fixed duration (e.g., 30-60 seconds).
-
Remove the foil and observe the pattern of perforations and pitting. Uniform, dense pitting indicates effective and evenly distributed cavitation energy.[15]
-
Comparative Performance and Discussion
Based on the described protocols and the known properties of the solvents, we can project the expected outcomes.
| Performance Metric | Expected TPM Performance | Expected IPA Performance | Expected Aqueous Cleaner Performance | Rationale |
| Gravimetric Efficiency (Oils/Resins) | Excellent | Good to Excellent | Fair to Good | TPM's excellent solvency for both polar and non-polar materials and strong cavitation support lead to high mass removal.[4][16] IPA is also a strong solvent but its cleaning power is hampered by weaker cavitation. Aqueous cleaners are highly dependent on surfactants and additives to be effective. |
| Surface Cleanliness (Contact Angle) | Very Low Angle | Low Angle | Variable Angle | TPM effectively removes organic films, leaving a high-energy surface. Residual surfactants from aqueous cleaners can sometimes leave a film, resulting in a higher contact angle. |
| Cavitation Energy (Foil Test) | Dense, Uniform Pitting | Less Dense Pitting | Dense Pitting | TPM's low vapor pressure facilitates intense cavitation.[16] IPA's high vapor pressure leads to a "cushioning" effect and less intense cavitation. Water supports strong cavitation, especially when heated.[17] |
| Process Safety | Excellent | Poor | Excellent | TPM's high flash point and low odor make it significantly safer than highly flammable IPA.[6][7] Aqueous cleaners are generally non-flammable. |
| Cost-Effectiveness | Good to Excellent | Fair | Excellent | TPM's low evaporation rate means it lasts significantly longer in an open bath than IPA, washing up to three times more parts before needing replacement, offsetting its higher initial purchase price.[6][7][8][18] |
Trustworthiness through Causality: The superior performance of TPM in removing stubborn organic contaminants like uncured resins is a direct result of its synergistic properties.[6] Its balanced Hansen Solubility Parameters allow it to effectively dissolve the resin, while its low vapor pressure maximizes the mechanical scrubbing power of ultrasonic cavitation to remove it from the surface. This dual-action mechanism—strong chemical solvency combined with intense physical energy—is the reason it often outperforms alternatives. Studies have shown that propylene glycol ethers like TPM are suitable for ultrasonic cleaning, especially at 40 kHz and elevated temperatures (around 80°C), where cavitation intensity is maximized.[16]
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring high-purity cleaning of complex components, Tripropylene Glycol Methyl Ether (TPM) presents a compelling high-performance alternative to traditional solvents like IPA.
-
Choose TPM for:
-
Enhanced Safety: Its non-flammable nature is a critical advantage in lab and production environments.[6][7]
-
Superior Cleaning of Organics: Particularly effective for removing uncured photopolymer resins, heavy oils, and greases.[4][6]
-
Long-Term Cost Savings: Low evaporation rates lead to significantly longer solvent life, reducing both consumption and waste.[6][8]
-
Reduced VOC Emissions: Helps facilities meet environmental compliance standards.[4][5]
-
-
Consider Alternatives for:
-
Biocompatible Applications: TPM is not currently certified for cleaning biocompatible devices where residual solvent is a concern.[8] IPA remains a common choice in these validated processes.
-
Removal of Inorganic Salts: Aqueous-based cleaners with appropriate chelating agents are typically more effective for removing ionic contaminants.
-
The selection of a cleaning solvent is a critical decision that impacts performance, safety, and environmental responsibility. Through objective, data-driven evaluation, TPM proves to be a versatile and powerful tool in the ultrasonic cleaning arsenal.
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TRIPROPYLENE GLYCOL METHYL ETHER. Ataman Kimya. [Link]
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How Ultrasonic Cleaners Work: The Science Behind Ultrasonic Cavitation & Cleaning. Safetykleen. [Link]
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Ensuring Your Ultrasonic Cleaner’s Optimal Performance. Sonicor. [Link]
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Efficacy of Ultrasonic Cleaning Products With Various Disinfection Chemistries on Dental Instruments Contaminated With Bioburden. PubMed Central. [Link]
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Using Solvent Replacement as an Opportunity for Cleaning Performance Enhancement. UL Prospector. [Link]
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A Comparative Toxicity Analysis of Propylene Glycol Ether Isomers: A Mechanistic and Methodological Guide
An In-Depth Technical Guide
Introduction
Propylene glycol ethers (PGEs) represent a large family of organic solvents extensively used in industrial, commercial, and consumer applications, including paints, coatings, inks, cleaners, and cosmetics.[1] Historically, PGEs were introduced as safer alternatives to ethylene glycol ethers (EGEs), which were found to exhibit significant reproductive and developmental toxicity.[2][3] However, the broad assumption of safety for all PGEs is a misconception. The toxicity of these compounds is not uniform across the class but is critically dependent on their isomeric structure.
Commercial PGE products are typically mixtures of alpha (α) and beta (β) isomers, which are positional isomers differing in the location of the ether linkage on the propylene chain.[1][4] The α-isomer (e.g., 1-alkoxy-2-propanol) is generally the major component, while the β-isomer (e.g., 2-alkoxy-1-propanol) is a minor but toxicologically significant component.[5] This guide provides a detailed comparative analysis of the toxicity of PGE isomers, grounded in mechanistic understanding and supported by robust experimental methodologies. We will explore how subtle differences in chemical structure lead to divergent metabolic fates and, consequently, distinct toxicological profiles, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required for informed selection and risk assessment.
The Critical Role of Metabolism in Determining Isomer-Specific Toxicity
The primary determinant of the differential toxicity between α- and β-isomers of propylene glycol ethers is their metabolism.[6] The metabolic pathway dictates whether the parent compound is detoxified and eliminated or converted into a more toxic reactive intermediate.
The α-isomers , such as propylene glycol monomethyl ether (PGME, 1-methoxy-2-propanol), are primarily metabolized by cytochrome P450 enzymes via O-dealkylation to propylene glycol, which is then further metabolized to non-toxic endogenous compounds like carbon dioxide and water.[7] A secondary pathway involves conjugation with sulfate or glucuronic acid, facilitating rapid excretion. This metabolic profile generally results in low systemic toxicity.
In stark contrast, the β-isomers are substrates for alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[6] This pathway, analogous to that of the more toxic ethylene glycol ethers, leads to the formation of alkoxypropionic acids.[6] These acidic metabolites are implicated in the reproductive and developmental toxicities observed with certain glycol ethers.[8] This metabolic activation is the causal basis for the higher toxicity concern associated with the β-isomer.
Comparative Analysis of Toxicological Endpoints
The differing metabolic fates of PGE isomers manifest across a range of toxicological endpoints. While a comprehensive dataset for all isomers is not available, comparisons between well-studied examples like Propylene Glycol Methyl Ether (PGME), Propylene Glycol Butyl Ether (PGBE), and Propylene Glycol Phenyl Ether (PPh) illustrate key trends.
Acute Toxicity
Most PGEs exhibit low acute toxicity via oral, dermal, and inhalation routes.[4] This is a general characteristic of the class, but variations exist.
| Compound | Route | Species | LD50 / LC50 | Reference(s) |
| PGME | Oral | Rat | 5 - 15 g/kg | [9] |
| Inhalation | Rat | >7000 ppm (6-hr) | [10] | |
| PPh | Oral | Rat | >2000 mg/kg | [11] |
| Inhalation | Rat | >5400 mg/m³ (4-hr) | [11] |
This table summarizes acute toxicity data, demonstrating the generally low acute hazard potential of these specific ethers.
Neurotoxicity
Neurotoxicity is an area of growing concern for solvents, and PGEs are no exception.[3][12] Studies suggest that neurotoxic potential can vary significantly between isomers and is not solely dependent on the α/β configuration but also on the nature of the alkoxy group.
-
Propylene Glycol Butyl Ether (PGBE): In vitro studies using human induced pluripotent stem cell-derived BrainSpheres have shown that PGBE is neurotoxic at occupationally relevant concentrations.[2][13] The mechanisms of toxicity involve disruption of the cell cycle, induction of oxidative stress, and perturbation of energy and lipid metabolism.[2][13]
-
Propylene Glycol Methyl Ether (PGME): In contrast, PGME is generally considered to have lower neurotoxic potential. High vapor concentrations can cause mild and reversible central nervous system depression (e.g., sedation, dizziness).[1][14] However, some in vitro studies have noted that PGME can elicit a pro-inflammatory cytokine response in brain cells, suggesting that long-term effects cannot be entirely ruled out.[15]
The ability of these compounds and their metabolites to cross the blood-brain barrier (BBB) is a prerequisite for central neurotoxicity. Studies have shown that PGEs like PGME and PGBE, as well as their metabolites, can permeate the BBB, highlighting the plausibility of neurotoxicity upon systemic exposure.[6][15]
Developmental and Reproductive Toxicity (DART)
DART is the most critical endpoint distinguishing the toxicity of PGE isomers and the primary reason for the shift away from EGEs.[16]
-
α-Isomers: The main commercial PGEs, which are predominantly α-isomers (e.g., PGME, PGBE), have consistently tested negative in rodent and rabbit developmental toxicity studies.[17] The U.S. EPA has concluded that PGME is not a developmental toxicant.[4]
-
β-Isomers: The β-isomer of PGME, however, raises significant concerns. Animal studies have demonstrated that exposure to PGME mixtures with higher concentrations of the β-isomer can lead to adverse reproductive outcomes, such as a decrease in testicular and epididymal sperm counts.[5] The teratogenic effects are linked to the 2-methoxypropionic acid metabolite, which is formed exclusively from the β-isomer.[8]
This stark difference underscores the necessity of knowing the isomeric composition of a PGE product. A commercial PGME product containing less than 0.5% of the β-isomer is considered to have a low reproductive and developmental hazard profile.[4][5]
| Endpoint | Compound/Isomer | Effect Level | Species | Critical Effect | Reference(s) |
| Developmental | PGME (α-isomer) | NOAEL: 145 ppm | Rabbit | No developmental toxicity observed below maternally toxic doses. | [4] |
| Reproductive | PGME (α-isomer) | NOEL: 300 ppm | Rat | No adverse effects on fertility or reproduction. | [4] |
| Reproductive | PGME (β-isomer) | LOAEL | Rat | Decreased testicular and epididymal sperm counts. | [5] |
NOAEL: No-Observed-Adverse-Effect Level; NOEL: No-Observed-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.
Genotoxicity and Carcinogenicity
The available data indicate that PGEs are not genotoxic or carcinogenic.
-
PGME: Extensive testing, including a 2-year chronic toxicity and carcinogenicity study in rats and mice, found no evidence that PGME is mutagenic or carcinogenic.[4][10]
-
PPh: Propylene glycol phenyl ether was also found to be non-mutagenic in Ames tests.[18]
Irritation
-
Propylene Glycol Phenyl Ether (PPh): PPh is classified as a severe eye irritant but is non-irritating to the skin and is not a skin sensitizer.[11][19]
-
Propylene Glycol Methyl Ether (PGME): High vapor concentrations (>150 ppm) of PGME are considered self-limiting due to mild eye and respiratory tract irritation.[9][14] Prolonged skin contact may cause reddening but is generally considered a minimum hazard.[9]
Authoritative Experimental Protocols
To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols must be employed. The following sections describe validated, self-validating systems for assessing key toxicological endpoints, consistent with OECD guidelines.[20][21]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Causality and Rationale: The MTT assay is a foundational screening tool. Its purpose is to rapidly determine the concentration at which a substance begins to exhibit cytotoxic effects (the IC50 value). This is a self-validating system because it relies on the metabolic activity of living cells; only viable cells with active mitochondrial dehydrogenases can reduce the MTT tetrazolium salt to its purple formazan product. This provides a quantitative measure of cell death and helps establish dose ranges for more complex, resource-intensive assays.
Detailed Step-by-Step Methodology: [22]
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) into a 96-well microplate at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test PGE isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include untreated controls (medium only) and solvent controls.
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Conclusion
The toxicological profiles of propylene glycol ethers are inextricably linked to their isomeric structures. This comparative analysis demonstrates that while PGEs as a class are generally less toxic than their ethylene glycol ether counterparts, significant differences exist within the family.
-
The α-isomers , the predominant components of commercial PGEs, undergo metabolic detoxification and exhibit a low order of toxicity across most endpoints, including the critical areas of developmental and reproductive health.
-
The β-isomers , even when present as minor impurities, pose a greater hazard due to their metabolic activation to toxic alkoxypropionic acids. This pathway is directly linked to the potential for adverse reproductive and developmental effects.
For researchers, scientists, and drug development professionals, this distinction is paramount. The selection of a PGE solvent should not be based on the generic name alone but must involve a careful consideration of its isomeric purity. Verifying the low concentration (typically <0.5%) of the β-isomer is a critical step in risk assessment and ensures the use of a genuinely safer solvent alternative. The application of tiered and mechanistically informed toxicological testing protocols provides a robust framework for validating the safety of these widely used chemicals.
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ResearchGate. (n.d.). Neurotoxic effects of propylene glycol ethers: Potential risk to human health. Retrieved from [Link]
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Spencer, P. J., et al. (2002). Propylene glycol monomethyl ether (PGME): inhalation toxicity and carcinogenicity in Fischer 344 rats and B6C3F1 mice. Toxicological Pathology, 30(5), 570-9. doi: 10.1080/01926230290105848. Retrieved from [Link]
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De Luca, A., et al. (2025). Neurotoxicity of propylene glycol butyl ether: Multiomic evidence from human brainspheres. Environment International, 205, 109852. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Propylene Glycol Monomethyl Ether (PGME). Retrieved from [Link]
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ResearchGate. (n.d.). Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres. Retrieved from [Link]
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OECD. (2004). SIDS Initial Assessment Report for Propylene Glycol Phenyl Ether. Retrieved from [Link]
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De Luca, A., & Hopf, N. B. (2025). Neurotoxic effects of propylene glycol ethers: potential risk to human health. Archives des Maladies Professionnelles et de l'Environnement. Retrieved from [Link]
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De Luca, A., et al. (2023). Predicting human neurotoxicity of propylene glycol methyl ether (PGME) by implementing in vitro neurotoxicity results into toxicokinetic modelling. Science of The Total Environment, 888, 163767. doi: 10.1016/j.scitotenv.2023.163767. Retrieved from [Link]
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Hildenbrand, S., et al. (1985). In vitro cytotoxicity of glycol ethers and oxidation products in CHO cells. Toxicology Letters, 26(1), 73-7. doi: 10.1016/0378-4274(85)90187-0. Retrieved from [Link]
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Frederick, C. B., et al. (2004). Toxicokinetics of Propylene Glycol Mono-t-Butyl Ether Following Intravenous or Inhalation Exposure in Rats and Mice. Inhalation Toxicology, 16(5), 283-296. Retrieved from [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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OECD. (1998). OECD Guideline for the Testing of Chemicals 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]
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Shell. (2011). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) Product Stewardship Summary. Retrieved from [Link]
-
ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]
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Garlapati, D. V., et al. (2025). Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity. Toxicology in Vitro, 105943. Retrieved from [Link]
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European Commission. (n.d.). Compound Propylene glycol monomethyl ether (PGME) Data collection sheet. Retrieved from [Link]
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Karmaus, A. L., et al. (2021). Multi-dimensional in vitro bioactivity profiling for grouping of glycol ethers. Computational Toxicology, 19, 100175. Retrieved from [Link]
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Wierda, D., et al. (1995). Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure. Toxicology and Applied Pharmacology, 134(1), 164-72. Retrieved from [Link]
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ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Retrieved from [Link]
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Spencer, P. J. (2005). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters, 156(1), 181-8. Retrieved from [Link]
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Zhang, Y., et al. (2023). Reproductive and developmental toxicity of plant growth regulators in humans and animals. Pesticide Biochemistry and Physiology, 196, 105640. Retrieved from [Link]
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Bectas, S., & D'Andrea, G. (2005). Propylene glycol monomethyl ether. A three-generation study of isomer beta effects on reproductive and developmental parameters in rats. Toxicology and Industrial Health, 21(1-2), 33-40. Retrieved from [Link]
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ResearchGate. (n.d.). Ethylene glycol ether (EGME) and propylene glycol methyl ether (PGME) isomers: Mechanisms of their toxic effects on reproduction and development. Retrieved from [Link]
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Patel, R. D., & Mohapatra, S. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Chapin, R. E. (2012). A Developmental and Reproductive Toxicology Program for Chemical Registration. In Reproductive and Developmental Toxicology (pp. 953-965). Academic Press. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-, a compound also known as Tripropylene Glycol Monomethyl Ether (TPM) or Dowanol TPM. By understanding the chemical's properties and the principles behind its safe handling, you can ensure the protection of yourself, your colleagues, and the environment.
Understanding the Chemical Profile: More Than Just a Solvent
2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- is a versatile solvent utilized in a variety of laboratory applications. While it is not always classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it possesses properties that necessitate careful handling and a structured disposal protocol.[1] Key considerations include its potential to cause drowsiness or dizziness and the risk of skin irritation with prolonged contact.[2]
A critical, and often overlooked, hazard associated with this and other glycol ethers is the potential for the formation of explosive peroxides upon storage, particularly when exposed to air and light.[3][4][5] These peroxides can become concentrated and pose a significant explosion risk, especially during processes like distillation or evaporation.[3] Therefore, a robust understanding of its reactivity is paramount to its safe management.
Key Physical and Chemical Properties
| Property | Value | Source |
| Synonyms | Tripropylene Glycol Monomethyl Ether (TPM), Dowanol TPM | [2][6] |
| CAS Number | 25498-49-1 | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Sweet, ether-like | [2][6] |
| Flash Point | 93 °C - 121 °C (closed cup) | [2][6] |
| Boiling Point | Approximately 236 °C - 243 °C | [2][6] |
| Melting Point | -79 °C to -77.8 °C | [2][6] |
The Core of Safe Disposal: A Step-by-Step Protocol
The fundamental principle governing the disposal of this chemical is adherence to all federal, state, and local regulations.[6][7] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and legal repercussions.[8]
Step 1: Waste Characterization and Segregation
Before disposal, it is crucial to determine if the waste is considered hazardous. While pure 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- may not be a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it can become hazardous if it is contaminated with other hazardous materials or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[9][10]
Actionable Steps:
-
Evaluate Contamination: Determine if the waste has been mixed with any other solvents or chemical waste.
-
Labeling: Use a dedicated, clearly labeled waste container for 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]- waste. The label should include the full chemical name and any known contaminants.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Peroxide Detection and Management
Given the potential for peroxide formation, it is a critical safety measure to test for peroxides, especially in older containers or before any concentration steps.[3]
Actionable Steps:
-
Visual Inspection: Before handling, visually inspect the container for any signs of crystallization, especially around the cap and threads. If crystals are present, do not move or open the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
-
Peroxide Testing: Use peroxide test strips to check for the presence of peroxides.
-
Documentation: Note the date the container was received and the date it was first opened on the label. This helps track the potential for peroxide formation over time.
Step 3: Safe Collection and Storage
Proper storage of the waste is essential to prevent accidents and ensure compliance.
Actionable Steps:
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a tight-fitting lid.
-
Accumulation Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ignition Sources: Keep the storage area free from heat, sparks, and open flames.
Step 4: Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and qualified hazardous waste management company.
Actionable Steps:
-
Engage Professionals: Arrange for the collection of the waste by your institution's designated hazardous waste disposal service.
-
Manifesting: Ensure that all required waste manifests are completed accurately.
-
Record Keeping: Maintain records of all waste disposals as required by your institution and regulatory agencies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
